molecular formula C10H11Br2NO4 B6358058 Dibromomaleimide-C5-COOH

Dibromomaleimide-C5-COOH

Cat. No.: B6358058
M. Wt: 369.01 g/mol
InChI Key: XABAXSUMIXSPEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibromomaleimide-C5-COOH (DBM-C5-COOH) is a bifunctional dibromomaleimide (DBM) linker with significant application in the field of bioconjugation, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) [1] . ADCs are targeted therapeutics composed of a specific antibody chemically linked to a potent cytotoxin; the linker is a critical component that determines the stability and efficacy of the final drug [1] . This compound features a reactive dibromomaleimide group that allows for specific coupling to antibodies, a C5 spacer arm that provides optimal distance to minimize steric hindrance, and a terminal carboxylic acid (COOH) group that can be activated for conjugation to payload molecules such as the cytotoxin MMAF (Monomethylauristatin F) [1] . The molecular weight of this compound is 369.01 g/mol, and its CAS number is 1443214-97-8 [1] [4] . It is typically supplied as a white to off-white solid [1] . The chemical structure can also be referred to by its IUPAC name, 6-(3,4-dibromo-2,5-dioxopyrrol-1-yl)hexanoic acid [4] . As a laboratory reagent, it is essential to adhere to safe handling practices. Please consult the relevant Safety Data Sheet (SDS) for comprehensive hazard information, which may include warnings that the compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation [4] . Please note: this compound is intended for research purposes only. It is strictly for laboratory research use and is not approved for diagnostic or therapeutic use in humans, nor for personal use.

Properties

IUPAC Name

6-(3,4-dibromo-2,5-dioxopyrrol-1-yl)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br2NO4/c11-7-8(12)10(17)13(9(7)16)5-3-1-2-4-6(14)15/h1-5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABAXSUMIXSPEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CCN1C(=O)C(=C(C1=O)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-depth Technical Guide to Dibromomaleimide-C5-COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromomaleimide-C5-COOH is a heterobifunctional crosslinking reagent that is gaining significant attention in the field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs). Its structure features a dibromomaleimide group, which is highly reactive towards thiol groups found in cysteine residues, and a C5 carboxylic acid linker, which allows for further conjugation to other molecules of interest. This guide provides a comprehensive overview of the structure, properties, and applications of this compound.

Chemical Structure and Properties

This compound, systematically named 6-(3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoic acid, is characterized by a central dibromomaleimide ring attached to a five-carbon aliphatic chain terminating in a carboxylic acid.

Chemical Structure:

  • IUPAC Name: 6-(3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoic acid[1]

  • Molecular Formula: C₁₀H₁₁Br₂NO₄[1]

  • Molecular Weight: 369.01 g/mol [1]

The key structural features that dictate its functionality are:

  • Dibromomaleimide Moiety: The two bromine atoms on the maleimide (B117702) ring are excellent leaving groups, enabling a sequential reaction with two thiol groups. This property is particularly useful for bridging disulfide bonds in proteins, such as those found in the hinge region of antibodies.

  • C5-COOH Linker: The hexanoic acid chain provides a spacer that can reduce steric hindrance and improve the solubility of the resulting conjugate. The terminal carboxylic acid can be activated (e.g., as an NHS ester) for reaction with amine-containing molecules, such as drugs or fluorescent dyes.

Quantitative Data

The following table summarizes key quantitative data related to the reactivity and stability of dibromomaleimide-based conjugates. It is important to note that these values can be influenced by the specific reaction conditions and the nature of the conjugated protein.

ParameterValueConditionsReference
Hydrolysis Half-life of DBM reagent < 1 minutepH 8.0[2]
Hydrolysis Half-life of Dithiomaleimide Adduct (post-conjugation) 16-19 minutes (with C-2 linker)pH 8.5[3]
Conjugation Time for Disulfide Bridging < 20 minutesNot specified[4]
Cleavage Rate Constant (in presence of 1 mM Glutathione) 26 s⁻¹ (for a dibromomaleimide FRET construct)In vitro
Stability of Maleamic Acid Conjugate Stable for up to 10 dayspH 7.4

Experimental Protocols

Synthesis of N-Functionalized Dibromomaleimides (General Protocol)
Antibody-Drug Conjugation via Disulfide Bridging

This protocol outlines the general steps for conjugating a dibromomaleimide-functionalized payload to an antibody through interchain disulfide bond bridging.

Materials:

  • Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution

  • Dibromomaleimide-functionalized payload (e.g., DBM-C5-MMAF)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Reduction: The antibody solution is treated with a molar excess of TCEP to selectively reduce the interchain disulfide bonds. The reaction is typically incubated at 37°C for a defined period.

  • Conjugation: The dibromomaleimide-payload is added to the reduced antibody solution. The reaction mixture is incubated to allow for the formation of the thioether bonds, effectively bridging the reduced disulfide.

  • Hydrolysis to Maleamic Acid: The pH of the reaction mixture can be adjusted to mildly basic conditions (e.g., pH 8.5) to promote the hydrolysis of the dithiomaleimide to a more stable dithiomaleamic acid.[1][3] This step "locks" the conjugate and prevents retro-Michael reactions.[1]

  • Quenching: Any unreacted dibromomaleimide is quenched by the addition of a thiol-containing reagent like N-acetylcysteine.

  • Purification: The resulting antibody-drug conjugate is purified from excess reagents and unconjugated payload using a suitable chromatography method, such as size-exclusion chromatography.

  • Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and functional activity.

Signaling Pathways and Workflows

Workflow for Antibody-Drug Conjugate (ADC) Synthesis using this compound

The following diagram illustrates the key steps involved in the synthesis of an ADC using a dibromomaleimide-based linker.

ADC_Synthesis_Workflow cluster_payload Payload Preparation cluster_antibody Antibody Preparation cluster_conjugation Conjugation and Purification Payload Drug Payload (e.g., MMAF) Activated_Payload Activated Payload (DBM-C5-Drug) Payload->Activated_Payload Amide Coupling DBM_Linker This compound DBM_Linker->Activated_Payload Conjugation Conjugation Reaction Activated_Payload->Conjugation Antibody Native Antibody (e.g., Trastuzumab) Reduced_Antibody Reduced Antibody (Free Thiols) Antibody->Reduced_Antibody TCEP Reduction Reduced_Antibody->Conjugation Hydrolysis Hydrolysis to Maleamic Acid Conjugation->Hydrolysis pH Adjustment Purification Purification (e.g., SEC) Hydrolysis->Purification ADC Final ADC Purification->ADC

Caption: Workflow for ADC synthesis with this compound.

This workflow highlights the two main preparatory arms: the activation of the drug payload with the this compound linker and the reduction of the antibody to expose the reactive thiol groups. These are then combined in the conjugation step, followed by hydrolysis and purification to yield the final, stable ADC. This method allows for the creation of homogeneous ADCs with a controlled drug-to-antibody ratio, which is a significant advantage over conventional conjugation methods.[1]

References

An In-depth Technical Guide to the Mechanism of Action of Dibromomaleimide Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, applications, and experimental considerations for dibromomaleimide (DBM) linkers in bioconjugation. DBM linkers have emerged as versatile tools for the site-specific modification of biomolecules, offering unique advantages in the development of advanced therapeutics such as antibody-drug conjugates (ADCs).

Core Mechanism of Action

Dibromomaleimide linkers are characterized by a maleimide (B117702) scaffold substituted with two bromine atoms on the double bond. This structure imparts a distinct reactivity profile compared to traditional maleimides, enabling a two-step reaction with thiol-containing molecules, most notably cysteine residues in proteins.

Thiol-Specific Bioconjugation

The primary reaction of DBM linkers involves the sequential substitution of the two bromine atoms by thiol groups. This proceeds via a Michael addition-elimination mechanism. The first thiol attack leads to the formation of a monobromo-thiosuccinimide intermediate, which rapidly reacts with a second thiol to yield a stable dithiomaleimide conjugate. This dual reactivity allows for the efficient crosslinking of two thiol groups.[1][2]

The reaction is highly selective for thiols over other nucleophilic residues like amines under controlled pH conditions, typically around pH 6.2-8.5.[2][3] The high efficiency of the reaction often allows for the use of equimolar amounts of reactants, which is particularly advantageous when working with expensive biologics.[4]

DBM_Thiol_Reaction cluster_1 cluster_2 DBM Dibromomaleimide Intermediate Monobromo-thiosuccinimide Intermediate DBM->Intermediate + R1-SH Thiol1 R1-SH Product Dithiomaleimide Conjugate Intermediate->Product + R2-SH Thiol2 R2-SH HBr1 - HBr HBr2 - HBr

Caption: Reaction of Dibromomaleimide with two thiol-containing molecules.

Disulfide Bridging

A key application of DBM linkers is the re-bridging of native disulfide bonds in proteins, particularly in antibodies.[5][6] The process begins with the mild reduction of a disulfide bond to generate two free cysteine residues. The DBM linker then reacts with these two proximal thiols to form a stable, covalent bridge, effectively replacing the disulfide bond with a dithiomaleimide linkage.[2][7] This approach is instrumental in producing homogeneous ADCs with a defined drug-to-antibody ratio (DAR), as it targets specific, solvent-accessible disulfide bonds.[4][6]

Disulfide_Bridging cluster_0 Antibody_SS Antibody with Disulfide Bond (S-S) Reduced_Ab Reduced Antibody with two Thiols (SH) Antibody_SS->Reduced_Ab Reduction Bridged_Ab Bridged Antibody (Dithiomaleimide) Reduced_Ab->Bridged_Ab Conjugation DBM_Linker Dibromomaleimide Linker Reducing_Agent + Reducing Agent (e.g., TCEP) DBM_Addition + DBM Linker

Caption: Workflow for disulfide bridging in an antibody using a DBM linker.

Reversibility and Stability

The dithiomaleimide linkage is susceptible to cleavage under reducing conditions, such as in the presence of a large excess of thiols like glutathione (B108866) (GSH) found in the cytoplasm (1-10 mM).[8] This reversibility can be exploited for the controlled release of therapeutic payloads inside target cells.[4][8]

To enhance the stability of the conjugate in circulation and prevent premature drug release, the dithiomaleimide can be hydrolyzed to a dithiomaleamic acid.[3][9] This hydrolysis occurs under mildly basic conditions (pH > 8.0) and renders the linkage resistant to thiol exchange reactions.[3][9] The rate of hydrolysis can be accelerated by incorporating electron-withdrawing groups into the linker design.[1][9]

Hydrolysis_Stabilization cluster_0 Dithiomaleimide Dithiomaleimide Conjugate (Less Stable) Hydrolyzed Dithiomaleamic Acid Conjugate (Stable) Dithiomaleimide->Hydrolyzed Hydrolysis (pH > 8.0) Unstable_Product Released Payload Dithiomaleimide->Unstable_Product Reversible Cleavage Thiol_Exchange Thiol Exchange (e.g., with Glutathione) Thiol_Exchange->Dithiomaleimide Cleavage Cleavage

Caption: Hydrolysis of dithiomaleimide for enhanced stability.

Quantitative Data

Hydrolysis of DBM Reagents and Conjugates

The hydrolysis of the maleimide ring is a critical step for stabilizing the conjugate. The rate of this hydrolysis is influenced by the pH and the nature of the substituent on the maleimide nitrogen. Electron-withdrawing groups accelerate hydrolysis.

Compound TypeLinkerpHHalf-life (t₁/₂)Reference
DBM ReagentC-2 (glycine derived)8.0< 1 minute[1][10]
DBM ConjugateC-6 (caproyl)8.5~48 hours[1]
DBM ConjugateC-2 (glycine derived)8.516-19 minutes[1]
DBM ConjugateAryl8.516-19 minutes[1]
N-methyl dibromomaleimide-7.417.9 minutes[3]
Stability of Hydrolyzed Conjugates

Once hydrolyzed to the dithiomaleamic acid, the conjugates exhibit high stability in biological media and are resistant to thiol exchange reactions.

ConjugateConditionStabilityReference
sar–dtm–trastuzumabSerumHigh stability[9]
dfo–dtm–trastuzumabSerumHigh stability[9]
DBM-C2 and Aryl linker conjugatespH 7.4Complete stability for up to 10 days[1]

Experimental Protocols

Synthesis of a Functionalized Dibromomaleimide Linker

This protocol describes a general method for synthesizing N-functionalized dibromomaleimides.

Materials:

  • Dibromomaleic anhydride (B1165640)

  • Amine-containing linker (e.g., N-Boc-ethylenediamine)

  • Acetic acid

  • Coupling agents (e.g., EEDQ) for further functionalization

Procedure:

  • Dissolve dibromomaleic anhydride and the amine-containing linker in acetic acid.

  • Reflux the mixture to induce ring closure and formation of the N-substituted dibromomaleimide.[1]

  • For heat-sensitive molecules, an alternative method involves using an N-methoxy carbonyl activated DBM at room temperature.[1]

  • If the linker has a carboxylic acid group, it can be coupled to an amine-containing payload using a coupling agent like N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ).[1][9]

  • Purify the final product using an appropriate chromatographic method (e.g., reverse-phase HPLC).[9]

Disulfide Bridging of an Antibody with a DBM Linker

This protocol outlines the steps for conjugating a DBM linker to an antibody via disulfide bridging.

Materials:

  • Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution

  • DBM-linker dissolved in a co-solvent like DMF or DMSO

  • Reaction buffer (e.g., 50 mM sodium phosphate, pH 6.2-8.5)[1][2]

Procedure:

  • Reduction of Disulfide Bonds:

    • To the antibody solution, add a slight molar excess (e.g., 1.1 equivalents per disulfide to be bridged) of TCEP.[2]

    • Incubate for 1 hour at 20°C to reduce the interchain disulfide bonds.[2]

  • Conjugation:

    • Add a slight molar excess (e.g., 1.1 equivalents) of the DBM-linker solution to the reduced antibody.[2]

    • The reaction is typically rapid, often complete within 5-60 minutes at room temperature.[2][9] The optimal pH for conjugation is often around 8.5 to facilitate subsequent hydrolysis.[1]

  • Hydrolysis (Stabilization):

    • After conjugation, incubate the reaction mixture at pH 8.5 to promote hydrolysis of the dithiomaleimide to the stable dithiomaleamic acid.[1][9]

    • The incubation time depends on the linker structure. For linkers with electron-withdrawing groups (e.g., C-2 linkers), 1-2 hours is often sufficient.[1][9] For less reactive linkers (e.g., C-6), longer incubation times (up to 48 hours) may be required.[9]

  • Purification:

    • Remove excess reagents and purify the resulting ADC using size-exclusion chromatography (e.g., PD-10 columns) or other suitable protein purification methods.

  • Characterization:

    • Confirm the conjugation and determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC), LC-MS, and SDS-PAGE.[1][4]

Conclusion

Dibromomaleimide linkers offer a robust and versatile platform for the site-specific bioconjugation of therapeutic and imaging agents. Their unique ability to efficiently bridge disulfide bonds allows for the creation of homogeneous and stable conjugates. The mechanism, which involves a thiol-specific reaction followed by an optional, but recommended, hydrolysis step for stabilization, provides a high degree of control over the final product. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to leverage the advantages of DBM chemistry in their work.

References

An In-depth Technical Guide to the Chemical Properties of Dibromomaleimide-C5-COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of Dibromomaleimide-C5-COOH, a bifunctional linker of significant interest in bioconjugation and drug development.

Core Chemical and Physical Properties

This compound, systematically named 6-(3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoic acid, is a solid compound at room temperature.[1] Its key properties are summarized in the table below. While a specific melting point is not publicly available, it is expected to be a stable solid under standard conditions. The presence of the carboxylic acid group and the dibromomaleimide moiety confers a unique combination of reactivity and functionality.

PropertyValueSource
Molecular Formula C₁₀H₁₁Br₂NO₄--INVALID-LINK--
Molecular Weight 369.01 g/mol [1]
IUPAC Name 6-(3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoic acid[1]
CAS Number 1443214-97-8[2]
Physical Form Solid[1]
Solubility Soluble in DMSO (≥ 100 mg/mL)
Purity Typically >98%
Storage Inert atmosphere, 2-8°C[1]

Synthesis and Purification

Proposed Synthesis Workflow

The logical workflow for the synthesis of this compound is depicted below. This process involves the reaction of the primary amine of 6-aminohexanoic acid with dibromomaleic anhydride (B1165640), leading to the formation of the maleimide (B117702) ring in a condensation reaction.

G reagent1 Dibromomaleic Anhydride reaction Condensation Reaction (e.g., in Acetic Acid, heat) reagent1->reaction reagent2 6-Aminohexanoic Acid reagent2->reaction product This compound purification Purification (e.g., Recrystallization or Chromatography) product->purification reaction->product G cluster_0 Reagents cluster_1 Process protein Thiol-containing Protein reaction Bioconjugation Reaction (Phosphate Buffer, pH 7.2) protein->reaction linker This compound (in DMSO) linker->reaction purification Purification (Size-Exclusion Chromatography) reaction->purification product Protein Conjugate purification->product

References

Navigating the Challenges of Aqueous Solubility for Dibromomaleimide-C5-COOH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromomaleimide-C5-COOH is a bifunctional molecule of significant interest in bioconjugation and drug development. Its dibromomaleimide group allows for covalent modification of thiol-containing molecules, such as cysteine residues in proteins, while the carboxylic acid offers a handle for further functionalization or can influence the molecule's physicochemical properties. However, the inherent reactivity of the dibromomaleimide moiety presents considerable challenges in aqueous environments, directly impacting the determination of its solubility. This technical guide provides an in-depth analysis of the factors governing the stability of this compound in aqueous buffers and proposes a detailed experimental protocol for accurately assessing its solubility.

The Critical Role of Aqueous Stability

  • Hydrolysis: The maleimide (B117702) ring can undergo hydrolysis, leading to the formation of a non-reactive maleamic acid derivative. This reaction is highly dependent on the pH of the solution. Studies on related N-alkylmaleimides have shown that the rate of hydrolysis is proportional to the hydroxide (B78521) ion concentration at neutral to alkaline pH (pH 7-9) and is significantly slower at acidic pH (below pH 4).[1][2] Dibromomaleimides, in particular, have been observed to hydrolyze very rapidly, even at slightly alkaline conditions such as pH 8.0.[3]

  • Thiol-Michael Addition: The primary utility of dibromomaleimides is their reaction with thiols. In the context of solubility determination, any extraneous thiol-containing species in the buffer system (e.g., certain buffer components or impurities) could react with the compound, leading to its consumption and inaccurate solubility measurements.

Given this reactivity, any attempt to measure the aqueous solubility of this compound must be carefully designed to minimize these degradation pathways. The choice of buffer composition, pH, and temperature are critical parameters that must be controlled.

Proposed Experimental Protocol for Aqueous Solubility Determination

To obtain a reliable measurement of the aqueous solubility of this compound, a modified shake-flask method is proposed. This protocol is designed to minimize degradation and provide an accurate quantification of the intact molecule.

I. Materials and Reagents
  • This compound (solid, high purity)

  • Deionized water (18.2 MΩ·cm)

  • A selection of acidic and neutral buffers (e.g., 50 mM sodium acetate, pH 4.5; 50 mM sodium phosphate, pH 6.0; 50 mM HEPES, pH 7.0)

  • Organic solvent for stock solution preparation (e.g., DMSO or DMF)

  • HPLC-grade acetonitrile (B52724) and water

  • Formic acid or trifluoroacetic acid for mobile phase modification

  • Syringe filters (0.22 µm, PTFE or other low-protein-binding material)

II. Instrumentation
  • Analytical balance

  • pH meter

  • Thermostatically controlled shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

III. Experimental Procedure
  • HPLC Method Development:

    • Develop a reverse-phase HPLC method capable of separating this compound from its potential hydrolysis products.

    • A C18 column is a suitable starting point.

    • The mobile phase could consist of a gradient of water and acetonitrile with an acidic modifier (e.g., 0.1% formic acid) to ensure good peak shape.

    • Establish a calibration curve using a stock solution of this compound prepared in an organic solvent (e.g., DMSO) and diluted in the mobile phase. The concentration range for the calibration curve should bracket the expected solubility.

  • Buffer Preparation:

    • Prepare a series of aqueous buffers at different pH values (e.g., pH 4.5, 6.0, and 7.0).

    • Degas the buffers to remove dissolved oxygen, which can potentially contribute to oxidative degradation.

  • Solubility Measurement (Shake-Flask Method):

    • Add an excess amount of solid this compound to a known volume of each prepared buffer in separate vials. The excess solid ensures that a saturated solution is formed.

    • Incubate the vials in a thermostatically controlled shaker at a constant temperature (e.g., 25°C).

    • Due to the compound's instability, the equilibration time should be minimized. It is recommended to take samples at various time points (e.g., 1, 2, 4, and 6 hours) to determine when a pseudo-equilibrium is reached before significant degradation occurs.

    • At each time point, withdraw a sample of the suspension and immediately centrifuge it at high speed to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Immediately dilute the filtered supernatant with the HPLC mobile phase to prevent further degradation and prepare it for analysis.

  • Quantification:

    • Inject the diluted samples into the HPLC system.

    • Determine the concentration of intact this compound in each sample by comparing the peak area to the previously established calibration curve.

IV. Data Analysis

The solubility of this compound in each buffer will be the concentration determined at the time point where the concentration of the dissolved compound is at its maximum before it begins to decrease due to degradation. A summary of the solubility data at different pH values should be compiled.

Quantitative Data Summary

As no experimental data could be retrieved from existing literature, the following table is presented as a template for reporting the results obtained from the proposed experimental protocol.

Buffer SystempHTemperature (°C)Equilibration Time (hours)Solubility (mg/mL)Solubility (µM)
Sodium Acetate4.525tbdtbdtbd
Sodium Phosphate6.025tbdtbdtbd
HEPES7.025tbdtbdtbd

tbd - to be determined experimentally.

Experimental Workflow Visualization

The following diagram illustrates the proposed experimental workflow for determining the aqueous solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_sol_meas Solubility Measurement cluster_processing Sample Processing cluster_analysis Analysis prep Preparation sol_meas Solubility Measurement hplc_dev HPLC Method Development quantify Quantify vs. Calibration Curve buffer_prep Buffer Preparation (pH 4.5, 6.0, 7.0) add_excess Add Excess Solid to Buffers buffer_prep->add_excess processing Sample Processing incubate Incubate with Shaking (Constant Temperature) add_excess->incubate sample Sample at Time Points incubate->sample centrifuge Centrifuge sample->centrifuge analysis Analysis filter Filter Supernatant centrifuge->filter dilute Dilute in Mobile Phase filter->dilute hplc_analysis HPLC Analysis dilute->hplc_analysis hplc_analysis->quantify report Report Solubility quantify->report

Caption: Proposed workflow for aqueous solubility determination of this compound.

Conclusion

The aqueous solubility of this compound is a critical parameter for its application in drug development and bioconjugation. However, its inherent reactivity in aqueous solutions necessitates a carefully designed experimental approach to obtain meaningful data. By controlling the pH, temperature, and equilibration time, and by employing a rapid and sensitive analytical technique such as HPLC, it is possible to determine the aqueous solubility of this reactive compound. The protocol and considerations outlined in this guide provide a robust framework for researchers to navigate the challenges associated with this compound and to generate reliable solubility data to inform their research and development efforts.

References

Stability of Dibromomaleimide-C5-COOH at Various pH Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of Dibromomaleimide-C5-COOH across a range of pH values. Understanding the pH-dependent hydrolysis of the dibromomaleimide moiety is critical for its effective use in bioconjugation, drug delivery, and other biomedical applications. This document outlines the kinetics of hydrolysis, presents detailed experimental protocols for stability assessment, and visualizes the underlying chemical pathways.

Core Concepts: The pH-Dependent Hydrolysis of Maleimides

The maleimide (B117702) group is a widely utilized reactive moiety in bioconjugation, primarily for its high selectivity towards thiol groups found in cysteine residues of proteins. However, the maleimide ring itself is susceptible to hydrolysis, a reaction that is highly dependent on the pH of the environment. This hydrolysis involves the opening of the maleimide ring to form a maleamic acid derivative.

In the case of dibromomaleimides, the presence of two bromine atoms significantly influences the electrophilicity of the maleimide ring. These electron-withdrawing groups activate the imide, making it more susceptible to nucleophilic attack by hydroxide (B78521) ions, thereby accelerating the rate of hydrolysis, particularly in neutral to alkaline conditions.[1][2] The rate of hydrolysis for N-alkylmaleimides, such as this compound, is proportional to the hydroxide ion concentration in the pH range of 7 to 9.[3]

This accelerated hydrolysis can be a desirable feature. After conjugation to a thiol, the subsequent hydrolysis of the resulting thiosuccinimide ring to the corresponding maleamic acid can "lock" the conjugate, rendering it stable and preventing the retro-Michael reaction that can lead to deconjugation.[2][4] The stability of such conjugates can be modulated by pH; for instance, a bioconjugate can be stable at pH 6 and then converted to a more stable, hydrolyzed form at pH 8.[5]

Quantitative Data on Dibromomaleimide Stability

Compound/ConjugatepHTemperature (°C)Half-life / StabilityReference
Dibromomaleimide reagent with C-2 linker8.0Not Specified< 1 minute[1][2]
DithiophenolmaleimidesNot SpecifiedNot Specified30-60 minutes[1]
Bioconjugate of N-phenyl-dibromomaleimide8.037Quantitative hydrolysis in 4 hours[5]
Bioconjugate of N-phenyl-dibromomaleimide6.00Hydrolytically stable for > 4 hours[5]
Maleamic acid antibody conjugates (C-2 and aryl linkers)7.4Not SpecifiedCompletely stable for up to 10 days[2]
Maleamic acid antibody conjugate (N-aryl linker)5.5Not SpecifiedShowed a hint of cleavage[2]

Experimental Protocols for Stability Assessment

The stability of this compound at different pH values can be determined by monitoring its hydrolysis over time. A common method involves UV-Vis spectrophotometry, where the decrease in absorbance at a specific wavelength corresponding to the intact dibromomaleimide is measured.

Protocol: Spectrophotometric Assay for Dibromomaleimide Hydrolysis

1. Materials:

  • This compound
  • A series of buffers with varying pH values (e.g., pH 4, 5, 6, 7, 7.4, 8, 9)
  • Organic solvent for stock solution (e.g., DMSO, DMF)
  • UV-Vis spectrophotometer with temperature control
  • Cuvettes

2. Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable dry, water-miscible organic solvent like DMSO.
  • Buffer Preparation: Prepare a set of buffers covering the desired pH range. Ensure the buffer components do not react with the maleimide. Phosphate, acetate, and borate (B1201080) buffers are common choices.
  • Wavelength Determination: Determine the maximum absorbance wavelength (λmax) of the intact this compound in a suitable solvent. Dibromomaleimide reagents have been noted to have an absorbance at 325 nm which is lost upon hydrolysis.[1][2]
  • Kinetic Measurement:
  • Equilibrate the buffer of a specific pH to the desired temperature in a cuvette inside the spectrophotometer.
  • Initiate the reaction by adding a small aliquot of the this compound stock solution to the buffer in the cuvette. The final concentration should be such that the initial absorbance is within the linear range of the instrument.
  • Immediately start monitoring the decrease in absorbance at the predetermined λmax over time.
  • Data Analysis:
  • Plot the absorbance versus time.
  • Assuming pseudo-first-order kinetics, the natural logarithm of the absorbance versus time will yield a linear plot.
  • The observed rate constant (k_obs) can be determined from the slope of this line.
  • The half-life (t½) of the compound at that specific pH can be calculated using the formula: t½ = 0.693 / k_obs.
  • Repeat: Repeat the experiment for each pH value to determine the pH-dependent stability profile.

Visualizing Chemical Pathways and Workflows

Diagram 1: Hydrolysis of Dibromomaleimide

Hydrolysis_Pathway DBM This compound TS Tetrahedral Intermediate DBM->TS + OH- (Hydroxide Attack) MA Maleamic Acid Derivative TS->MA Ring Opening

Caption: Hydrolysis pathway of this compound.

Diagram 2: Experimental Workflow for Stability Assessment

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock Prepare DBM-C5-COOH Stock Solution Mix Add Stock to Buffer in Cuvette Stock->Mix Buffers Prepare Buffers (Varying pH) Buffers->Mix Measure Monitor Absorbance Decrease at λmax Mix->Measure Plot Plot Absorbance vs. Time Measure->Plot Calculate Calculate Rate Constant (k) and Half-life (t½) Plot->Calculate

Caption: Workflow for assessing the pH stability of this compound.

Conclusion

The stability of this compound is intrinsically linked to the pH of its environment. The presence of the dibromo-substituents renders the maleimide ring highly susceptible to rapid hydrolysis, especially under neutral to alkaline conditions. This characteristic can be strategically employed in bioconjugation to form stable, irreversible linkages. Researchers and drug development professionals must consider this pH-dependent stability to optimize conjugation reactions, ensure the stability of the resulting conjugates, and control the release of conjugated molecules in different biological compartments. The experimental protocols and conceptual diagrams provided in this guide offer a framework for the systematic evaluation and application of this compound in various scientific endeavors.

References

The Versatility of Dibromomaleimide-Based Crosslinkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dibromomaleimide (DBM) based crosslinkers have emerged as a powerful class of reagents in bioconjugation, offering precise control over the modification of proteins and other biomolecules. Their unique reactivity with thiol groups, particularly in the context of disulfide bridging, has positioned them as a cornerstone technology for the development of advanced therapeutics, including antibody-drug conjugates (ADCs) and radiolabeled antibodies. This technical guide provides an in-depth exploration of the core features of DBM crosslinkers, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms and workflows.

Core Features and Advantages

Dibromomaleimide crosslinkers are characterized by a maleimide (B117702) ring substituted with two bromine atoms on the double bond. This configuration bestows several key features that distinguish them from traditional maleimide reagents:

  • Dual Thiol Reactivity and Disulfide Bridging: The hallmark of DBM crosslinkers is their ability to react with two thiol (-SH) groups.[1] This allows for the specific re-bridging of reduced disulfide bonds within proteins, such as the interchain disulfides in antibodies.[2][3] This "stapling" effect maintains the structural integrity of the protein, which can be compromised with other conjugation methods.[4][5]

  • Generation of Homogeneous Conjugates: By targeting specific disulfide bonds, DBM crosslinkers enable the production of highly homogeneous bioconjugates with a defined drug-to-antibody ratio (DAR).[6][7] This is a significant advantage over conventional methods that target lysine (B10760008) residues, which often result in heterogeneous mixtures with variable efficacy and pharmacokinetic profiles.[3]

  • Enhanced Stability: The resulting dithiomaleimide linkage can be hydrolyzed under mildly basic conditions to a dithiomaleamic acid, which is highly stable and resistant to retro-Michael reactions in biological media.[2][3] This prevents the premature release of the payload and exchange with other thiols like glutathione (B108866) in the bloodstream, a common issue with conventional maleimide-based conjugates.[2][3]

  • Versatile Points of Attachment: DBMs offer up to three points for conjugation: the two bromine atoms that react with thiols and the nitrogen of the maleimide ring, which can be functionalized to attach various payloads like drugs, imaging agents, or polymers.[1][8]

  • Mild and Efficient Reaction Conditions: The reaction of DBMs with thiols is highly efficient and proceeds under mild conditions, typically at a pH range of 6.2 to 8.5.[2][8] This allows for the use of sensitive biomolecules without denaturation.[1] The high efficiency often requires only equimolar amounts of the biologic, making the process cost-effective.[1]

  • Reversible Conjugation Potential: Under reducing conditions, such as those found in the cytoplasm, the dithiomaleimide linkage can be cleaved.[1][9] This feature can be exploited for the controlled intracellular release of therapeutic payloads.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with dibromomaleimide-based crosslinkers, extracted from various studies.

ParameterValue/RangeConditionsReference(s)
Reaction Time
Thiol Substitution< 5 minutesReduced trastuzumab with sar–dbm or dfo–dbm at pH 8.5[2]
Disulfide Insertion< 15 minutesSalmon calcitonin with 2,3-dibromomaleimide at pH 6.2[5]
Hydrolysis Half-life
Dibromomaleimide17.9 minutespH 7.4[4][10]
Conjugation Stoichiometry
DBM to Disulfide1.1 equivalents of DBMReduction of somatostatin (B550006) with 1 equivalent of TCEP at pH 6.2[8]
Chelator-DBM to Antibody8 molar equivalentssar–dbm or dfo–dbm to reduced trastuzumab at pH 8.5[2][3]

Table 1: Reaction Kinetics and Stoichiometry of Dibromomaleimide Crosslinkers.

Conjugate TypeKey FindingReference(s)
Antibody-Drug Conjugates (ADCs) Homogeneous ADCs with a drug-to-antibody ratio (DAR) of approximately 4 are consistently produced.[6][7]
DBM-linked ADCs demonstrate improved pharmacokinetics, superior efficacy, and reduced toxicity in vivo compared to conventional ADCs.[6]
Radiolabeled Antibodies DBM technology enables stable, site-specific attachment of radiolabeled chelators for PET imaging.[2][3]
[⁶⁴Cu]Cu-sar–dtm–trastuzumab and [⁸⁹Zr]Zr-dfo–dtm–trastuzumab show high stability in biological milieu.[2][3]
PEGylated Peptides Rapid and site-specific PEGylation of salmon calcitonin is achieved in 15 minutes with a small stoichiometric excess of the PEGylating agent.[5]

Table 2: Performance Characteristics of Dibromomaleimide-Based Bioconjugates.

Detailed Experimental Protocols

This section provides a synthesized, step-by-step protocol for the preparation of an antibody-drug conjugate using a dibromomaleimide-based crosslinker, based on methodologies described in the literature.

Protocol: Site-Specific Conjugation of a DBM-Payload to an IgG1 Antibody

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)

  • Dibromomaleimide-functionalized payload (DBM-Payload) dissolved in a compatible organic solvent (e.g., DMF or DMSO)

  • Conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography (SEC) or protein A chromatography)

Procedure:

  • Antibody Reduction:

    • To a solution of the antibody (e.g., 5 mg/mL), add a molar excess of TCEP (typically 5-10 equivalents per disulfide bond to be reduced). For an IgG1, which has four interchain disulfide bonds, this would be 20-40 equivalents of TCEP per antibody.

    • Incubate the reaction mixture at 37°C for 1-2 hours to ensure complete reduction of the interchain disulfide bonds.

    • Remove the excess TCEP using a desalting column, exchanging the antibody into the conjugation buffer.

  • Conjugation Reaction:

    • Immediately after reduction and buffer exchange, add the DBM-Payload solution to the reduced antibody. A typical molar excess of the DBM-Payload is 8 equivalents per antibody.

    • Gently mix the reaction and incubate at room temperature or 4°C. The reaction is typically rapid, often reaching completion within 30 minutes to 2 hours.[2]

    • Monitor the progress of the conjugation by a suitable analytical technique, such as SDS-PAGE (under non-reducing conditions) or LC-MS. Successful conjugation will show a shift in the molecular weight of the antibody heavy and light chains, and the re-formation of the full-length antibody band.

  • Hydrolysis to Dithiomaleamic Acid (Optional but Recommended for Stability):

    • After the conjugation reaction is complete, adjust the pH of the solution to 8.5-9.0.

    • Incubate the mixture for an additional 1-2 hours at room temperature to promote the hydrolysis of the dithiomaleimide to the more stable dithiomaleamic acid.[2]

  • Quenching and Purification:

    • Add a slight excess of a quenching reagent like N-acetylcysteine to react with any unreacted DBM-Payload.

    • Purify the resulting antibody-drug conjugate from unreacted payload, excess reagents, and any aggregated protein using size-exclusion chromatography (SEC) or protein A affinity chromatography.

  • Characterization:

    • Characterize the final ADC product to determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.

    • Assess the purity and aggregation state of the ADC using SEC.

    • Confirm the retention of antigen-binding activity through an appropriate immunoassay (e.g., ELISA).

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language):

DBM_Reaction_Mechanism cluster_0 Step 1: Disulfide Reduction cluster_1 Step 2: Conjugation cluster_2 Step 3: Hydrolysis for Stability Antibody_Disulfide Antibody with Interchain Disulfide (S-S) Reduced_Antibody Reduced Antibody with Free Thiols (SH HS) Antibody_Disulfide->Reduced_Antibody + TCEP TCEP TCEP (Reducing Agent) Dithiomaleimide_Conjugate Dithiomaleimide Conjugate (Bridged Antibody) Reduced_Antibody->Dithiomaleimide_Conjugate + DBM-Payload DBM_Payload Dibromomaleimide-Payload (DBM-Payload) Dithiomaleamic_Acid_Conjugate Stable Dithiomaleamic Acid Conjugate Dithiomaleimide_Conjugate->Dithiomaleamic_Acid_Conjugate Mildly Basic pH (Hydrolysis)

Caption: Reaction mechanism of dibromomaleimide-based crosslinking for antibody conjugation.

ADC_Workflow Start Start: Monoclonal Antibody Reduction 1. Antibody Reduction (e.g., with TCEP) Start->Reduction Purification1 2. Buffer Exchange (Removal of Reducing Agent) Reduction->Purification1 Conjugation 3. Conjugation with DBM-Payload Purification1->Conjugation Hydrolysis 4. Hydrolysis (Optional, for Stability) Conjugation->Hydrolysis Purification2 5. Purification (e.g., SEC) Hydrolysis->Purification2 Characterization 6. Characterization (DAR, Purity, Activity) Purification2->Characterization End Final ADC Product Characterization->End

Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

DBM_Advantages DBM_Crosslinkers Dibromomaleimide Crosslinkers Homogeneity Homogeneous Conjugates (Defined DAR) DBM_Crosslinkers->Homogeneity Stability Enhanced Stability (Resistant to Thiol Exchange) DBM_Crosslinkers->Stability Structural_Integrity Maintains Protein Structure DBM_Crosslinkers->Structural_Integrity Versatility Versatile Payload Attachment DBM_Crosslinkers->Versatility Mild_Conditions Mild & Efficient Reactions DBM_Crosslinkers->Mild_Conditions

Caption: Key advantages of using dibromomaleimide-based crosslinkers in bioconjugation.

References

An In-Depth Technical Guide to Thiol-Reactive Chemistry for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of thiol-reactive chemistry, a cornerstone of modern bioconjugation. Targeting the unique reactivity of cysteine residues, this approach offers a powerful toolkit for the site-specific modification of proteins, peptides, and other biomolecules. This document details the core chemistries, presents comparative data on their performance, and provides detailed experimental protocols for key reactions.

Introduction to Thiol-Reactive Bioconjugation

The sulfhydryl (or thiol) group of cysteine is an attractive target for selective bioconjugation due to its relatively low abundance in proteins compared to other nucleophilic residues like lysine, and its high nucleophilicity, especially in its deprotonated thiolate form.[1] This allows for more controlled and site-specific modification of biomolecules. A variety of electrophilic functional groups have been developed to react with thiols, each with distinct advantages and disadvantages in terms of reactivity, selectivity, and the stability of the resulting conjugate. The choice of a specific thiol-reactive chemistry is critical and depends on the intended application, such as the development of antibody-drug conjugates (ADCs), protein labeling for imaging, or surface immobilization.[2][3][4]

Core Thiol-Reactive Chemistries

The most prominent thiol-reactive chemistries involve the formation of either stable thioether bonds or reducible disulfide bonds. The primary classes of reagents include maleimides, haloacetyls, pyridyl disulfides, and newer generations of reagents like vinyl sulfones and phenyloxadiazolyl methyl sulfones (PODS).

Maleimides

Maleimides are among the most widely used thiol-reactive reagents. They react with sulfhydryl groups via a Michael addition reaction to form a stable thioether linkage.[5]

Reaction Mechanism: The reaction is highly selective for thiols within a pH range of 6.5-7.5.[6] Above pH 7.5, reaction with amines can become a competing side reaction.[6]

Maleimide_Reaction Protein_SH Protein-SH (Thiol) Thioether Stable Thioether Adduct Protein_SH->Thioether Michael Addition (pH 6.5-7.5) Maleimide (B117702) Maleimide Reagent Maleimide->Thioether

Maleimide-Thiol Reaction Mechanism

Stability Concerns: Despite the formation of a covalent bond, maleimide-thiol adducts can exhibit instability in vivo. They are susceptible to a retro-Michael reaction, which can lead to the exchange of the conjugated molecule with other thiols in the biological environment, such as glutathione.[7][8] Additionally, the succinimide (B58015) ring can undergo hydrolysis.[7][9] Strategies to improve stability include hydrolysis of the succinimide ring post-conjugation or the use of next-generation maleimides.[4][8]

Haloacetyls (Iodoacetamides and Bromoacetamides)

Haloacetyls react with thiols through a nucleophilic substitution reaction (alkylation) to form a stable thioether bond. Iodoacetamides are generally more reactive than their bromoacetamide counterparts.

Reaction Mechanism: This reaction is typically performed at a slightly alkaline pH (7.2-8.5) to ensure the thiol group is sufficiently deprotonated.[10]

Haloacetyl_Reaction Protein_SH Protein-SH (Thiol) Thioether Stable Thioether Adduct Protein_SH->Thioether SN2 Alkylation (pH 7.2-8.5) Haloacetyl Haloacetyl Reagent (e.g., Iodoacetamide) Haloacetyl->Thioether Halide Halide Ion (I- or Br-)

Haloacetyl-Thiol Reaction Mechanism

Selectivity: While highly reactive towards thiols, haloacetyls can also react with other nucleophilic amino acid residues such as histidine and methionine at higher pH or with a large excess of the reagent.[2]

Pyridyl Disulfides

Pyridyl disulfides react with thiols via a thiol-disulfide exchange reaction to form a new disulfide bond. This reaction is reversible, which can be an advantage for applications requiring the release of a conjugated molecule under reducing conditions.

Reaction Mechanism: The reaction proceeds over a broad pH range and releases a pyridine-2-thione byproduct, which can be quantified spectrophotometrically at 343 nm to monitor the reaction progress.[11]

Pyridyl_Disulfide_Reaction Protein_SH Protein-SH (Thiol) Disulfide_Adduct Disulfide-Linked Conjugate Protein_SH->Disulfide_Adduct Thiol-Disulfide Exchange Pyridyl_Disulfide Pyridyl Disulfide Reagent Pyridyl_Disulfide->Disulfide_Adduct Thione Pyridine-2-thione (A343nm) Pyridyl_Disulfide->Thione

Pyridyl Disulfide-Thiol Reaction Mechanism
Vinyl Sulfones

Vinyl sulfones are Michael acceptors that react with thiols to form a highly stable thioether linkage. This chemistry has gained popularity due to the enhanced stability of the resulting conjugate compared to maleimide-based adducts.[12][13]

Reaction Mechanism: The reaction is efficient at physiological to slightly alkaline pH.[14][15]

Vinyl_Sulfone_Reaction Protein_SH Protein-SH (Thiol) Thioether Highly Stable Thioether Adduct Protein_SH->Thioether Michael Addition (pH 7-8.5) Vinyl_Sulfone Vinyl Sulfone Reagent Vinyl_Sulfone->Thioether

Vinyl Sulfone-Thiol Reaction Mechanism
Phenyloxadiazolyl Methyl Sulfones (PODS)

PODS reagents represent a newer class of thiol-reactive compounds that form exceptionally stable linkages. They react with thiols via a substitution reaction, offering an alternative to maleimides for applications requiring high in vivo stability.[10][16][17]

Reaction Mechanism: The reaction is rapid and selective for thiols at neutral pH.[16][17]

PODS_Reaction Protein_SH Protein-SH (Thiol) Stable_Adduct Highly Stable Thiol Adduct Protein_SH->Stable_Adduct Substitution (pH ~7) PODS PODS Reagent PODS->Stable_Adduct

PODS-Thiol Reaction Mechanism

Data Presentation: Comparison of Thiol-Reactive Chemistries

The selection of a thiol-reactive chemistry is a critical step in the design of a bioconjugate. The following tables provide a comparative summary of key quantitative parameters for the discussed reagents.

FeatureMaleimidesHaloacetyls (Iodoacetamide)Pyridyl DisulfidesVinyl SulfonesPhenyloxadiazolyl Methyl Sulfones (PODS)
Reaction Type Michael AdditionAlkylation (SN2)Thiol-Disulfide ExchangeMichael AdditionSubstitution
Bond Formed ThioetherThioetherDisulfide (Cleavable)ThioetherThiol Adduct
Optimal pH 6.5 - 7.57.2 - 8.57.0 - 8.0 (reaction occurs over a broad range)7.0 - 8.5~7.0
Selectivity High for thiols at optimal pHGood, but can react with other nucleophilesHigh for thiolsGood for thiolsHigh for thiols
Reaction Monitoring HPLC, MSHPLC, MSSpectrophotometry (A343nm)HPLC, MSHPLC, MS
Reagent ClassSecond-Order Rate Constant (M⁻¹s⁻¹)In Vitro/In Vivo StabilityKey AdvantagesKey Disadvantages
Maleimides ~10² - 10³Susceptible to retro-Michael addition and hydrolysis; half-life can be hours to days depending on conditions.[4][5][18]Fast reaction kinetics, high selectivity at optimal pH.Conjugate instability can lead to payload loss.
Haloacetyls ~1 - 10Stable thioether bond.Forms a very stable bond.Slower kinetics than maleimides, potential for off-target reactions.
Pyridyl Disulfides FastReversible disulfide bond, cleavable in reducing environments.Reversibility allows for controlled release; reaction can be monitored by UV-Vis.Not suitable for applications requiring long-term stability in vivo.
Vinyl Sulfones ~10 - 40Highly stable thioether bond, more stable than maleimide adducts.[12][19]Forms a very stable, irreversible linkage.Generally slower reaction rates than maleimides.
PODS >10²Exceptionally stable, resistant to thiol exchange.[10][16][20]High stability, rapid reaction at neutral pH.Newer chemistry, fewer commercially available reagents.

Experimental Protocols

The following are generalized protocols for the conjugation of thiol-reactive reagents to proteins. It is crucial to optimize these protocols for each specific protein and reagent.

General Workflow for Thiol-Reactive Bioconjugation

The overall process for thiol-reactive bioconjugation typically involves several key steps, from protein preparation to final conjugate characterization.

Bioconjugation_Workflow cluster_prep Protein Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis start Start with Protein Solution reduce Reduce Disulfide Bonds (e.g., with TCEP) start->reduce purify_protein Remove Reducing Agent (e.g., Desalting Column) reduce->purify_protein add_reagent Add Thiol-Reactive Reagent (e.g., Maleimide-Linker) purify_protein->add_reagent incubate Incubate at Controlled Temperature and pH add_reagent->incubate quench Quench Excess Reagent (Optional, e.g., with free thiol) incubate->quench purify_conjugate Purify Conjugate (e.g., SEC, Dialysis) quench->purify_conjugate characterize Characterize Conjugate (e.g., MS, HPLC, UV-Vis) purify_conjugate->characterize end Final Bioconjugate characterize->end

General Experimental Workflow for Thiol Bioconjugation
Protocol for Maleimide-Thiol Conjugation

This protocol describes the conjugation of a maleimide-containing molecule to a protein with available cysteine residues.

Materials:

  • Protein solution (1-10 mg/mL in a thiol-free buffer, e.g., PBS, pH 6.5-7.5)

  • Maleimide-containing reagent (10 mM stock solution in DMSO or DMF)

  • Reducing agent (e.g., TCEP) if disulfide reduction is needed

  • Quenching solution (e.g., 1 M N-acetylcysteine or L-cysteine)

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Protein Preparation: If the protein's cysteine residues are in disulfide bonds, they must first be reduced. Add a 10-20 fold molar excess of TCEP to the protein solution and incubate for 1-2 hours at room temperature.

  • Removal of Reducing Agent: Remove the excess TCEP by passing the solution through a desalting column equilibrated with the reaction buffer (e.g., PBS, pH 7.0).

  • Conjugation: Immediately add the maleimide reagent to the protein solution. A 10-20 fold molar excess of the maleimide reagent over the protein is typically used.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching (Optional): To quench any unreacted maleimide, add a 50-100 fold molar excess of a free thiol (e.g., N-acetylcysteine) and incubate for an additional 30 minutes.

  • Purification: Remove excess reagent and byproducts by size-exclusion chromatography (SEC) or dialysis against an appropriate buffer.

  • Characterization: Analyze the conjugate by SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling.

Protocol for Haloacetyl-Thiol Conjugation

This protocol outlines the alkylation of protein thiols using an iodoacetamide (B48618) reagent.

Materials:

  • Protein solution (1-10 mg/mL in a buffer at pH 7.2-8.5, e.g., borate (B1201080) or phosphate (B84403) buffer)

  • Iodoacetamide reagent (freshly prepared 10 mM stock solution in buffer or a water-miscible solvent)

  • Reducing agent (e.g., DTT or TCEP)

  • Purification equipment (desalting columns or dialysis)

Procedure:

  • Protein Reduction: If necessary, reduce disulfide bonds as described in the maleimide protocol. If DTT is used as the reducing agent, it must be completely removed before adding the iodoacetamide, as it will react with the reagent. TCEP does not need to be removed.

  • Conjugation: Add a 10-fold molar excess of the iodoacetamide solution to the protein. The reaction should be performed in the dark to prevent the formation of free iodine.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature.

  • Purification: Purify the conjugate to remove excess iodoacetamide and byproducts using a desalting column or dialysis.

  • Characterization: Characterize the final conjugate using appropriate analytical techniques.

Protocol for Pyridyl Disulfide-Thiol Conjugation

This protocol details the formation of a disulfide-linked conjugate using a pyridyl disulfide reagent like SPDP.

Materials:

  • Protein to be modified (in amine-reactive buffer, e.g., PBS, pH 7.2)

  • Thiol-containing protein or molecule (in a suitable buffer)

  • SPDP reagent (20 mM in DMSO)

  • Reducing agent (e.g., DTT)

  • Desalting columns

Procedure:

  • Modification of the First Protein: Dissolve the protein to be modified with SPDP in PBS. Add a 20-fold molar excess of SPDP and incubate for 30 minutes at room temperature.[21]

  • Purification: Remove excess SPDP by passing the reaction mixture through a desalting column equilibrated with PBS.[21]

  • Conjugation: Add the thiol-containing protein to the SPDP-modified protein. The disulfide exchange reaction will begin immediately. Incubate for 1-2 hours at room temperature. The progress can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.

  • Purification: Purify the final conjugate using size-exclusion chromatography to separate the conjugate from unreacted proteins.

Conclusion

Thiol-reactive chemistry provides a robust and versatile platform for the site-specific modification of biomolecules. While traditional reagents like maleimides and haloacetyls are widely used and well-characterized, issues with conjugate stability have driven the development of next-generation reagents such as vinyl sulfones and PODS, which offer significantly improved stability for in vivo applications. The choice of the appropriate thiol-reactive chemistry should be guided by the specific requirements of the application, balancing factors such as reaction kinetics, selectivity, and the desired stability of the final bioconjugate. Careful optimization of reaction conditions and thorough characterization of the resulting conjugates are essential for successful outcomes in research, diagnostics, and therapeutic development.

References

The Strategic Role of Dibromomaleimide-C5-COOH in Advancing Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker technology connecting these two components is critical to the safety and efficacy of the ADC. Dibromomaleimide-based linkers, particularly Dibromomaleimide-C5-COOH, have emerged as a superior platform for the site-selective conjugation of payloads to native antibodies. This guide provides a comprehensive overview of the core principles, experimental methodologies, and distinct advantages of employing this compound in the development of next-generation ADCs. Through a detailed exploration of its conjugation chemistry, this document serves as a technical resource for scientists and professionals in the field of drug development.

Introduction: The Critical Role of Linkers in ADC Technology

An antibody-drug conjugate is a tripartite molecule comprising a monoclonal antibody (mAb), a cytotoxic payload, and a chemical linker. The linker's primary function is to ensure the payload remains securely attached to the antibody during systemic circulation and is efficiently released upon internalization into the target cancer cell. The stability and cleavage characteristics of the linker profoundly impact the therapeutic index of the ADC.

Conventional conjugation methods often target lysine (B10760008) residues or the interchain disulfide bonds of the antibody in a non-specific manner, resulting in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DAR). This heterogeneity can lead to unpredictable pharmacokinetics, efficacy, and toxicity profiles. Site-selective conjugation technologies have therefore become a major focus of ADC research to produce homogeneous ADCs with a precisely controlled DAR.

This compound: A Bifunctional Cross-linker for Homogeneous ADCs

This compound is a bifunctional linker that enables the site-selective cross-linking of the interchain disulfide bonds of a native antibody.[1][2] This approach, often referred to as "disulfide bridging," allows for the generation of highly homogeneous ADCs with a DAR of precisely four.[1]

Chemical Properties and Structure

This compound possesses a dibromomaleimide moiety for reaction with thiols and a C5 carboxylic acid chain for the attachment of a cytotoxic payload.

PropertyValue
Molecular Formula C₁₀H₁₁Br₂NO₄[3]
Molecular Weight 369.01 g/mol [3]
IUPAC Name 6-(3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoic acid[4]
Appearance Solid[4]
Solubility Soluble in organic solvents like DMSO[5]
Mechanism of Conjugation

The conjugation process involves a two-step reaction. First, the four interchain disulfide bonds of the antibody (typically an IgG1) are reduced to yield eight reactive cysteine residues. Subsequently, the dibromomaleimide moiety of the linker-payload construct reacts with two of these cysteine thiols, effectively re-bridging the disulfide bond with the linker-payload.[6][7] This process is repeated for all four reduced disulfide bonds, resulting in an ADC with a homogeneous DAR of 4.[1]

Conjugation_Workflow cluster_reduction Step 1: Antibody Reduction cluster_conjugation Step 2: Conjugation cluster_stabilization Step 3: Hydrolysis (Locking) Native_Ab Native Antibody (IgG1) with 4 interchain S-S bonds Reduced_Ab Reduced Antibody with 8 reactive -SH groups Native_Ab->Reduced_Ab TCEP (reducing agent) ADC Homogeneous ADC (DAR = 4) Reduced_Ab->ADC DBM_Linker This compound -Payload Construct DBM_Linker->ADC Hydrolyzed_ADC Stable Maleamic Acid ADC ADC->Hydrolyzed_ADC pH > 7

Fig. 1: Experimental workflow for ADC synthesis using this compound.

Advantages of Dibromomaleimide-Based Conjugation

The use of dibromomaleimide linkers for disulfide bridging offers several significant advantages over conventional ADC production methods.

  • Homogeneity : This method produces ADCs with a well-defined DAR of 4, eliminating the heterogeneity associated with traditional conjugation techniques.[1][8] This leads to a more consistent product with predictable properties.

  • Improved Pharmacokinetics : Homogeneous ADCs generated via disulfide bridging have demonstrated improved pharmacokinetic profiles compared to their heterogeneous counterparts.[1][8]

  • Enhanced Efficacy and Reduced Toxicity : Studies have shown that these homogeneous ADCs can exhibit superior efficacy and a better safety profile, with reduced off-target toxicity.[1][8]

  • Stability : The resulting thioether bonds are highly stable. Furthermore, the maleimide (B117702) ring can undergo hydrolysis to form a maleamic acid, which "locks" the conjugate and prevents retro-Michael reactions, further enhancing in vivo stability.[6][9]

  • No Antibody Engineering Required : This technology can be applied directly to native antibodies without the need for genetic engineering to introduce conjugation sites.[1][8]

Experimental Protocols

The following provides a generalized methodology for the synthesis of an ADC using a dibromomaleimide-payload conjugate. Researchers should optimize these conditions for their specific antibody and payload.

Materials
  • Monoclonal antibody (e.g., Trastuzumab)

  • Dibromomaleimide-payload conjugate (e.g., DBM-C5-MMAF)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Buffer for conjugation (e.g., borate (B1201080) buffer, pH 8.5)

  • Purification system (e.g., size-exclusion chromatography)

Antibody Reduction
  • Prepare the antibody in PBS at a concentration of 5-10 mg/mL.

  • Add a molar excess of TCEP (e.g., 4-8 equivalents per antibody) to the antibody solution.

  • Incubate at 37°C for 1-2 hours to ensure complete reduction of the interchain disulfide bonds.

Conjugation Reaction
  • Dissolve the dibromomaleimide-payload conjugate in an appropriate organic solvent (e.g., DMSO).

  • Add the dissolved linker-payload to the reduced antibody solution. A typical molar excess is 8-10 equivalents of the linker-payload per antibody.

  • Adjust the pH of the reaction mixture to approximately 8.5 using a suitable buffer.

  • Allow the reaction to proceed at room temperature for about 5 minutes.[7]

Hydrolysis for Stabilization
  • Following the initial conjugation, maintain the reaction mixture at pH 8.5 for an additional 1-2 hours to facilitate the hydrolysis of the dithiomaleimide to the more stable dithiomaleamic acid.[6]

Purification and Characterization
  • Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unreacted linker-payload and other small molecules.

  • Characterize the purified ADC to confirm the DAR and homogeneity. This can be achieved using techniques such as:

    • Hydrophobic Interaction Chromatography (HIC) : To assess the distribution of drug-loaded species.

    • Mass Spectrometry (MS) : To determine the precise mass of the ADC and confirm the DAR.

Mechanism of Action of a Common Payload: Monomethyl Auristatin F (MMAF)

This compound can be conjugated to a variety of cytotoxic payloads. One commonly used payload is Monomethyl Auristatin F (MMAF), a potent anti-mitotic agent.[9][10]

Upon internalization of the ADC and lysosomal degradation of the antibody, the MMAF-linker is released into the cytoplasm. MMAF then binds to tubulin, inhibiting its polymerization into microtubules.[9][11] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[11]

MMAF_Pathway ADC ADC Internalization & Lysosomal Trafficking Release Payload Release (MMAF) ADC->Release Tubulin Tubulin Dimers Release->Tubulin binds to Microtubules Microtubule Polymerization Tubulin->Microtubules disrupts Arrest G2/M Phase Cell Cycle Arrest Microtubules->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Fig. 2: Signaling pathway of MMAF-induced apoptosis.

Quantitative Data Summary

The following table summarizes comparative data for ADCs synthesized using dibromomaleimide linkers versus conventional methods.

ParameterDibromomaleimide-based ADCConventional (e.g., MC-MMAF) ADCReference
Drug-to-Antibody Ratio (DAR) Predominantly 4Heterogeneous mixture (DAR 0-8)[1][8]
Homogeneity HighLow[1][8]
In vivo Efficacy SuperiorStandard[1][8]
In vivo Toxicity ReducedHigher[1][8]

Conclusion

This compound represents a significant advancement in ADC linker technology. Its ability to facilitate the site-selective conjugation of payloads to native antibodies through disulfide bridging addresses the critical issue of heterogeneity inherent in earlier ADC manufacturing processes. The resulting homogeneous ADCs exhibit improved pharmacokinetics, enhanced efficacy, and a more favorable safety profile. As the field of antibody-drug conjugates continues to evolve, the strategic implementation of innovative linker technologies like dibromomaleimides will be paramount in the development of more effective and safer cancer therapeutics. This technical guide provides a foundational understanding for researchers and developers to leverage the potential of this compound in their ADC programs.

References

A Technical Guide to Bifunctional Linkers in Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bifunctional linkers are indispensable tools in modern biochemistry and drug development, enabling the covalent linkage of two or more molecules to create novel conjugates with tailored properties.[1] These reagents, also known as crosslinkers, contain at least two reactive ends capable of chemically attaching to specific functional groups on proteins and other biomolecules.[2][3] This guide provides an in-depth exploration of bifunctional linkers, their chemistries, applications, and the experimental considerations for their successful implementation in protein modification strategies.

Core Concepts of Bifunctional Linkers

At its core, a bifunctional linker consists of three components: two reactive functional groups and a spacer arm. The choice of reactive groups dictates the target on the protein, while the spacer arm influences the distance between the conjugated molecules, as well as properties like solubility and steric hindrance.[4]

Bifunctional linkers can be broadly categorized based on the identity of their reactive ends:

  • Homobifunctional Linkers: Possess two identical reactive groups, making them suitable for intramolecular crosslinking to stabilize protein structure or for linking identical protein subunits.[5]

  • Heterobifunctional Linkers: Contain two different reactive groups, allowing for the sequential and controlled conjugation of two distinct molecules.[4][6] This class is particularly valuable in creating complex bioconjugates like antibody-drug conjugates (ADCs).

Furthermore, linkers can be classified based on their stability in a biological environment:

  • Non-cleavable Linkers: Form stable covalent bonds that are resistant to degradation within the body. These are often used when the entire conjugate is intended to be internalized by a cell for its therapeutic effect.[] An example is the SMCC (N-Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker used in Trastuzumab emtansine.[]

  • Cleavable Linkers: Incorporate a labile bond that can be broken under specific physiological conditions, such as changes in pH or the presence of specific enzymes.[] This allows for the controlled release of a payload at the target site, which is a critical feature in the design of ADCs.[8]

Chemistry of Bifunctional Linkers

The functionality of a bifunctional linker is determined by its reactive groups, which are designed to target specific amino acid side chains on a protein.[9] The most commonly targeted functional groups are primary amines (-NH2) and sulfhydryls (-SH).[3]

Amine-Reactive Chemistries

Primary amines are abundant on protein surfaces, primarily on lysine (B10760008) residues and the N-terminus.[3]

  • N-hydroxysuccinimide (NHS) esters: React with primary amines to form stable amide bonds.[3] This is one of the most common chemistries for protein modification.

  • Imidoesters: React with primary amines to form amidine bonds, preserving the positive charge of the original amine at physiological pH.[2]

Sulfhydryl-Reactive Chemistries

Sulfhydryl groups are found on cysteine residues and are less abundant than amines, allowing for more site-specific modification.[3]

  • Maleimides: React specifically with sulfhydryl groups to form stable thioether bonds.[2]

  • Haloacetyls (Iodoacetamides): Also react with sulfhydryls to create stable thioether linkages.[3]

  • Pyridyldisulfides: React with sulfhydryls to form disulfide bonds, which can be cleaved by reducing agents. This provides a mechanism for reversible crosslinking.[3]

Other Reactive Chemistries
  • Carbodiimides: Used as "zero-length" crosslinkers to directly couple carboxyl groups (-COOH) to primary amines.[10]

  • Photoreactive Groups (e.g., Aryl Azides, Diazirines): Can be activated by UV light to react non-selectively with various C-H and N-H bonds, enabling the capture of transient interactions.[11]

The following table summarizes key characteristics of common bifunctional linker reactive groups:

Reactive GroupTarget Functional GroupResulting BondKey Features
NHS-esterPrimary Amine (-NH2)AmideHigh reactivity, stable bond[3]
ImidoesterPrimary Amine (-NH2)AmidinePreserves positive charge[2]
MaleimideSulfhydryl (-SH)ThioetherHigh specificity, stable bond[2]
HaloacetylSulfhydryl (-SH)ThioetherStable bond[3]
PyridyldisulfideSulfhydryl (-SH)DisulfideCleavable by reducing agents[3]
CarbodiimideCarboxyl (-COOH) & Amine (-NH2)AmideZero-length crosslinker[10]
Aryl AzideVarious C-H, N-H bondsC-N, N-NPhoto-activated, non-specific[11]

Applications in Drug Development and Research

Bifunctional linkers are central to numerous applications in both basic research and therapeutic development.

Antibody-Drug Conjugates (ADCs)

ADCs are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[12] The linker plays a crucial role in the efficacy and safety of an ADC by ensuring the stable attachment of the drug during circulation and its efficient release at the tumor site.[]

  • Cleavable linkers are often employed in ADCs to exploit the unique conditions of the tumor microenvironment. Examples include:

    • Hydrazone linkers: Cleaved in the acidic environment of endosomes and lysosomes.[]

    • Disulfide linkers: Cleaved in the reducing environment inside cells, which have higher concentrations of glutathione.[]

    • Peptide linkers (e.g., Val-Cit): Cleaved by specific enzymes like cathepsin B, which are often overexpressed in tumor cells.[][12]

The logical workflow for designing an ADC using a bifunctional linker is illustrated below:

ADC_Design_Workflow cluster_Components Component Selection cluster_Conjugation Conjugation Chemistry cluster_Product Final Product cluster_Action Mechanism of Action Antibody Monoclonal Antibody (Targets Tumor Antigen) Conjugation Bioconjugation Reaction (e.g., Cysteine-Maleimide) Antibody->Conjugation Payload Cytotoxic Payload (e.g., MMAE) Payload->Conjugation Linker Bifunctional Linker (e.g., Val-Cit-PABC) Linker->Conjugation ADC Antibody-Drug Conjugate (ADC) Conjugation->ADC Targeting ADC Binds to Tumor Cell ADC->Targeting Internalization Internalization into Lysosome Targeting->Internalization Cleavage Linker Cleavage by Cathepsin B Internalization->Cleavage Release Payload Release and Cell Death Cleavage->Release XLMS_Workflow Protein Protein Sample (Purified or in Lysate) Reaction Crosslinking Reaction Protein->Reaction Crosslinker Bifunctional Crosslinker (e.g., DSS, BS3) Crosslinker->Reaction Quench Quench Reaction (e.g., with Tris buffer) Reaction->Quench Separation SDS-PAGE Separation Quench->Separation Digestion In-gel Digestion (e.g., with Trypsin) Separation->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Analysis Data Analysis (Identification of cross-linked peptides) LCMS->Analysis Modeling Structural Modeling Analysis->Modeling

References

The Advent of Dibromomaleimides: A Technical Guide to Synthesis and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for highly specific and stable bioconjugation reagents is a cornerstone of modern drug development. Among the promising classes of compounds, dibromomaleimides (DBMs) have emerged as a powerful tool, particularly in the construction of antibody-drug conjugates (ADCs). Their unique reactivity with thiol groups, enabling the bridging of disulfide bonds, offers a route to homogenous and stable bioconjugates. This technical guide provides an in-depth exploration of the discovery, synthesis, and application of dibromomaleimide compounds, complete with detailed experimental protocols and quantitative data.

Discovery and Unique Reactivity

Dibromomaleimide's utility in bioconjugation stems from its distinct reactivity profile compared to traditional maleimides. The two bromine atoms on the maleimide (B117702) ring act as leaving groups, allowing for a sequential substitution reaction with two thiol groups. This property is particularly advantageous for re-bridging the interchain disulfide bonds of antibodies after their reduction, thereby maintaining the protein's tertiary structure.[1]

The reaction proceeds via a conjugate addition-elimination mechanism. The initial reaction with a thiol group results in the formation of a monobromo adduct. A subsequent reaction with a second thiol displaces the remaining bromine atom, forming a stable dithiomaleimide linkage.[2] A key feature of this chemistry is the subsequent hydrolysis of the maleimide ring under physiological conditions to form a highly stable dithiomaleamic acid, which is resistant to retro-Michael reactions that can lead to deconjugation.[1][3]

Synthesis of Dibromomaleimide Compounds

The synthesis of N-functionalized dibromomaleimides can be achieved through several methods, broadly categorized into traditional high-temperature procedures and milder, room-temperature approaches.

Traditional Synthesis via Dehydrative Cyclization

A common and long-standing method involves the reaction of dibromomaleic anhydride (B1165640) with a primary amine, followed by dehydrative cyclization, typically by refluxing in acetic acid.[4] While effective, these harsh conditions are often incompatible with sensitive functional groups on the amine.[4]

Mild Synthesis using N-Methoxycarbonyl-Activated Dibromomaleimide

To circumvent the limitations of high-temperature synthesis, a milder approach utilizing an N-methoxycarbonyl-activated dibromomaleimide has been developed.[5] This method allows for the reaction with amines at room temperature, significantly broadening the scope of compatible functional groups.[1]

Experimental Protocol: Mild Synthesis of N-Functionalized Dibromomaleimides

This protocol describes a general procedure for the synthesis of N-functionalized dibromomaleimides using N-methoxycarbonyldibromomaleimide.

Materials:

  • N-methoxycarbonyldibromomaleimide

  • Primary amine of interest

  • Dichloromethane (DCM)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve N-methoxycarbonyldibromomaleimide in dichloromethane.

  • Add a stoichiometric equivalent of the desired primary amine to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield the N-functionalized dibromomaleimide.[1]

EntryAmineYield (%)
1Benzylamine85
24-Methoxybenzylamine82
3Propargylamine75
4Aniline55
54-Methoxyaniline78

Table 1: Representative yields for the mild synthesis of various N-functionalized dibromomaleimides. Data sourced from[1].

Application in Antibody-Drug Conjugates (ADCs)

A primary application of dibromomaleimides is in the construction of site-specific and homogenous ADCs. The ability to re-bridge the four interchain disulfide bonds in the hinge region of most therapeutic antibodies (IgG1 isotype) allows for the attachment of a precise number of drug molecules, typically resulting in a drug-to-antibody ratio (DAR) of 4.[6]

The process involves the selective reduction of the interchain disulfide bonds, followed by conjugation with a dibromomaleimide-linker-drug construct. The subsequent hydrolysis of the maleimide ring locks the conjugate in a stable form.[7]

Experimental Protocol: Dibromomaleimide Conjugation to a Monoclonal Antibody

This protocol outlines a general procedure for the conjugation of a dibromomaleimide-functionalized payload to a monoclonal antibody.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Dibromomaleimide-linker-payload construct

  • Phosphate-buffered saline (PBS), pH 7.4 and 8.5

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Antibody Reduction: Dissolve the antibody in PBS at pH 7.4. Add a calculated molar excess of TCEP to selectively reduce the interchain disulfide bonds. Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

  • Conjugation: Adjust the pH of the reduced antibody solution to 8.5. Immediately add a molar excess of the dibromomaleimide-linker-payload dissolved in a suitable organic solvent (e.g., DMSO). Incubate the reaction at room temperature.

  • Hydrolysis: The hydrolysis of the dithiomaleimide to the stable dithiomaleamic acid typically occurs during the conjugation step at pH 8.5 and can be allowed to proceed for 1-2 hours.[3]

  • Purification: The resulting ADC is purified from excess reagents using a size-exclusion chromatography column equilibrated with PBS at pH 7.4.[2]

ParameterCondition
AntibodyTrastuzumab
Reducing AgentTCEP (10 equivalents)
DBM Reagent8 molar equivalents
Conjugation pH8.5
Reaction Time5 min (conjugation), 2-48 h (hydrolysis)
Predominant DAR4

Table 2: Typical reaction conditions for the conjugation of a dibromomaleimide construct to Trastuzumab. Data sourced from[2].

Signaling Pathways Targeted by DBM-based ADCs

The efficacy of DBM-based ADCs lies in the targeted delivery of highly potent cytotoxic payloads to cancer cells. A commonly used payload is monomethyl auristatin F (MMAF), a synthetic analog of the natural product dolastatin 10.[8]

Upon internalization of the ADC by the target cancer cell and subsequent lysosomal degradation of the antibody and linker, MMAF is released into the cytoplasm. MMAF functions as a potent antimitotic agent by inhibiting tubulin polymerization.[1][5] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis.[3]

The signaling cascade leading to apoptosis following microtubule disruption is complex and can involve the activation of the mitochondrial pathway, characterized by the release of cytochrome c and the activation of caspases.

Signaling_Pathway cluster_microtubule ADC DBM-ADC Receptor Tumor Cell Surface Receptor ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosomal Degradation Internalization->Lysosome MMAF Released MMAF Lysosome->MMAF Payload Release Tubulin Tubulin Polymerization MMAF->Tubulin Inhibition Microtubule Microtubule Disruption G2M G2/M Phase Cell Cycle Arrest Microtubule->G2M Apoptosis Apoptosis G2M->Apoptosis Experimental_Workflow cluster_synthesis DBM Reagent Synthesis cluster_conjugation Antibody Conjugation DibromoAnhydride Dibromomaleic Anhydride DBM_Reagent N-Functionalized Dibromomaleimide DibromoAnhydride->DBM_Reagent Amine Primary Amine (with linker & payload) Amine->DBM_Reagent Conjugation Conjugation & Hydrolysis DBM_Reagent->Conjugation Antibody Monoclonal Antibody Reduction Disulfide Bond Reduction Antibody->Reduction Reduction->Conjugation Purification Purification (SEC) Conjugation->Purification ADC_Product Homogeneous ADC Purification->ADC_Product Logical_Relationship Goal Stable & Homogeneous Bioconjugate DBM_Core Dibromomaleimide Core Thiol_Reactivity Thiol-Specific Reactivity DBM_Core->Thiol_Reactivity Disulfide_Bridging Disulfide Bridging Capability DBM_Core->Disulfide_Bridging Stable_Linkage Formation of Stable Dithiomaleamic Acid DBM_Core->Stable_Linkage Thiol_Reactivity->Disulfide_Bridging Disulfide_Bridging->Goal Stable_Linkage->Goal Mild_Synthesis Mild Synthesis Conditions Mild_Synthesis->DBM_Core Functional_Group Compatibility with Sensitive Functional Groups Mild_Synthesis->Functional_Group Functional_Group->DBM_Core

References

A Technical Guide to Dibromomaleimide-C5-COOH for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of Dibromomaleimide-C5-COOH (DBM-C5-COOH), a bifunctional linker pivotal in the field of bioconjugation. Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles, experimental protocols, and practical applications of DBM-C5-COOH, with a particular focus on its role in the creation of advanced antibody-drug conjugates (ADCs).

Introduction to this compound in Bioconjugation

Dibromomaleimide (DBM) linkers represent a significant advancement in bioconjugation chemistry, offering a robust method for site-specifically linking molecules to proteins, particularly antibodies. Unlike traditional maleimides that react with a single thiol group, the dibromomaleimide moiety is a bifunctional reagent capable of reacting with two thiol groups, such as those generated from the reduction of disulfide bonds in the hinge region of an antibody. This "disulfide bridging" or "interchain cysteine cross-linking" results in highly homogeneous and stable conjugates.[1]

The "-C5-COOH" component of the linker provides a five-carbon spacer arm, which can mitigate steric hindrance between the conjugated molecules, and a terminal carboxylic acid group. This carboxylic acid handle allows for the attachment of a wide variety of payloads, such as cytotoxic drugs, fluorescent dyes, or imaging agents, through standard amide bond formation.

The primary advantage of using DBM linkers is the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), typically achieving a DAR of 4 by targeting the four interchain disulfide bonds in a typical IgG antibody.[1] This homogeneity is a critical factor in the development of therapeutic ADCs, as it leads to a more predictable pharmacokinetic profile, improved efficacy, and reduced toxicity compared to heterogeneously conjugated ADCs.[1]

Chemical Properties and Reaction Mechanism

This compound is a thiol-reactive linker that undergoes a sequential nucleophilic substitution reaction with two thiol groups. The reaction is initiated by the reduction of disulfide bonds in the protein of interest, typically an antibody, using a mild reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This process exposes free thiol groups from the cysteine residues.

The exposed thiols then react with the dibromomaleimide moiety. The first thiol attacks one of the bromine-bearing carbons of the maleimide (B117702) ring, displacing the bromide ion. A second thiol then reacts with the remaining bromomaleimide, resulting in a stable, cross-linked dithiomaleimide structure.

An important feature of DBM chemistry is the subsequent hydrolysis of the maleimide ring under mildly basic conditions. This hydrolysis opens the ring to form a stable maleamic acid derivative, which is resistant to retro-Michael reactions and thiol-exchange reactions that can lead to premature drug release from traditional maleimide-based conjugates in vivo.[2][3]

cluster_0 Reaction Mechanism Antibody_Disulfide Antibody with Interchain Disulfide Bond Reduced_Antibody Reduced Antibody with Exposed Thiol Groups Antibody_Disulfide->Reduced_Antibody TCEP Reduction Conjugation_Step1 First Thiol Addition Reduced_Antibody->Conjugation_Step1 Reaction with DBM DBM_Linker This compound DBM_Linker->Conjugation_Step1 Conjugation_Step2 Second Thiol Addition (Cross-linking) Conjugation_Step1->Conjugation_Step2 Hydrolysis Hydrolysis Conjugation_Step2->Hydrolysis Mildly Basic pH Final_Conjugate Stable Maleamic Acid Conjugate (ADC) Hydrolysis->Final_Conjugate

Figure 1. Reaction mechanism of this compound with antibody thiols.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the use of dibromomaleimide linkers in bioconjugation. It is important to note that specific data for the this compound variant is limited in publicly available literature; therefore, some data is generalized from studies using similar dibromomaleimide derivatives.

ParameterValueConditionsReference
Reaction Time
Antibody Reduction2 hours37°C, pH 7.4[1]
Conjugation1 hour37°C, pH 8.0[4]
Hydrolysis72 hours20°C, pH 8.4[5]
Reagent Stoichiometry
TCEP (for reduction)2.5 - 6 molar equivalentsPer antibody molecule[1][4]
DBM Linker5 molar equivalentsPer antibody molecule[4]
Drug-to-Antibody Ratio (DAR)
Achieved DAR~3.8 - 4.0For IgG antibodies[1][5]
Stability
Serum StabilityHighResistant to thiol exchange[5][6]

Note: The presented data is a compilation from various studies on dibromomaleimide-based linkers and should be considered as a starting point for optimization.

Experimental Protocols

This section provides a detailed, generalized protocol for the conjugation of a payload to an antibody using this compound.

Materials and Reagents
  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Payload with a reactive amine group (e.g., a cytotoxic drug)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Borate (B1201080) buffer (e.g., 25 mM sodium borate, 25 mM NaCl, 1 mM EDTA, pH 8.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography)

Step-by-Step Protocol

Step 1: Activation of this compound

  • Dissolve this compound and N-Hydroxysuccinimide (NHS) in anhydrous DMF.

  • Add a carbodiimide coupling agent (e.g., DCC) to the solution to activate the carboxylic acid group, forming an NHS ester.

  • Allow the reaction to proceed for several hours at room temperature.

  • The resulting DBM-C5-NHS ester can be used directly or purified for later use.

Step 2: Preparation of the Payload-Linker Construct

  • Dissolve the amine-containing payload in a suitable solvent (e.g., DMF).

  • Add the activated DBM-C5-NHS ester to the payload solution.

  • Allow the reaction to proceed to form the stable amide bond between the linker and the payload.

  • Purify the payload-linker construct using an appropriate method (e.g., HPLC).

Step 3: Antibody Reduction

  • Prepare the antibody solution at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).

  • Add a freshly prepared solution of TCEP (5-10 molar excess) to the antibody solution.

  • Incubate the mixture at 37°C for 2 hours to reduce the interchain disulfide bonds.

Step 4: Conjugation Reaction

  • Exchange the buffer of the reduced antibody to a conjugation buffer (e.g., borate buffer, pH 8.0) using a desalting column or buffer exchange spin column.

  • Dissolve the purified payload-linker construct in a minimal amount of a compatible organic solvent (e.g., DMF).

  • Add the payload-linker solution (typically 5-10 molar excess) to the reduced antibody solution.

  • Incubate the reaction mixture at 37°C for 1 hour.

Step 5: Hydrolysis of the Maleimide Ring

  • After the conjugation step, adjust the pH of the reaction mixture to 8.4 if necessary.

  • Incubate the mixture at room temperature for 72 hours to ensure complete hydrolysis of the dithiomaleimide to the stable maleamic acid form.[5]

Step 6: Purification of the Antibody-Drug Conjugate

  • Quench any unreacted linker by adding a thiol-containing reagent like N-acetylcysteine.

  • Purify the resulting ADC from unreacted payload-linker and other small molecules using size-exclusion chromatography (SEC) or other suitable protein purification methods.

Step 7: Characterization of the ADC

  • Determine the protein concentration using a standard protein assay (e.g., BCA assay or UV-Vis at 280 nm).

  • Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy (if the drug has a distinct absorbance), Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).[7][8][9]

  • Assess the purity and aggregation of the ADC using SEC.

  • Confirm the identity and integrity of the ADC using mass spectrometry.[8][9][10]

cluster_workflow Experimental Workflow for ADC Production start Start linker_activation Activate this compound (e.g., NHS ester formation) start->linker_activation antibody_prep Prepare Antibody Solution start->antibody_prep payload_conjugation Conjugate Payload to Activated Linker linker_activation->payload_conjugation conjugation Conjugate Payload-Linker to Reduced Antibody payload_conjugation->conjugation reduction Reduce Antibody Disulfide Bonds (with TCEP) antibody_prep->reduction reduction->conjugation hydrolysis Hydrolyze Maleimide Ring (to stable maleamic acid) conjugation->hydrolysis purification Purify ADC (e.g., Size-Exclusion Chromatography) hydrolysis->purification characterization Characterize ADC (DAR, Purity, Identity) purification->characterization end End characterization->end

Figure 2. Experimental workflow for ADC production using this compound.

Application in Targeting the HER2 Signaling Pathway

A prominent application of ADCs constructed with dibromomaleimide linkers is in the targeting of cancer cells that overexpress the Human Epidermal Growth Factor Receptor 2 (HER2). The HER2 signaling pathway plays a crucial role in the proliferation and survival of certain cancer cells, particularly in a subset of breast and gastric cancers.[11][12]

An anti-HER2 antibody, such as Trastuzumab, serves as the targeting moiety of the ADC. Upon administration, the antibody selectively binds to the HER2 receptor on the surface of cancer cells. This binding triggers the internalization of the ADC-receptor complex into the cell through endocytosis.[11][13]

Once inside the cell, the ADC is trafficked to the lysosome. The lysosomal environment, characterized by low pH and the presence of proteolytic enzymes, degrades the antibody component of the ADC. This degradation leads to the release of the cytotoxic payload, which can then exert its cell-killing effect, for instance, by inhibiting microtubule polymerization or causing DNA damage.[13]

cluster_pathway HER2 Signaling Pathway and ADC Mechanism of Action cluster_downstream Downstream Signaling HER2_receptor HER2 Receptor on Cancer Cell Surface Binding Binding HER2_receptor->Binding PI3K_AKT PI3K/AKT Pathway HER2_receptor->PI3K_AKT Dimerization & Phosphorylation RAS_MAPK RAS/MAPK Pathway HER2_receptor->RAS_MAPK Dimerization & Phosphorylation ADC Anti-HER2 ADC (DBM-linked) ADC->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Degradation Antibody Degradation Lysosome->Degradation Payload_Release Payload Release Degradation->Payload_Release Cell_Death Cell Death (Apoptosis) Payload_Release->Cell_Death Proliferation Cell Proliferation and Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation

Figure 3. HER2 signaling pathway and the mechanism of action of an anti-HER2 ADC.

Conclusion

This compound is a versatile and powerful tool in the field of bioconjugation, enabling the creation of homogeneous and stable antibody-drug conjugates. Its ability to bridge disulfide bonds offers precise control over the drug-to-antibody ratio, a critical parameter for the development of safe and effective targeted therapeutics. The protocols and data presented in this guide provide a solid foundation for researchers and drug developers to harness the potential of this advanced linker technology in their work. Further optimization of reaction conditions will be essential for specific antibody-payload combinations to achieve optimal results.

References

CAS number and molecular weight of Dibromomaleimide-C5-COOH.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Dibromomaleimide-C5-COOH, a heterobifunctional crosslinker pivotal in the field of bioconjugation and antibody-drug conjugate (ADC) development.

Core Compound Information

This compound is a versatile reagent designed for the stable and site-specific conjugation of molecules to proteins, particularly antibodies. Its structure features a dibromomaleimide group for reaction with thiol groups and a C5 carboxylic acid linker for the attachment of various payloads.

ParameterValueReference
CAS Number 1443214-97-8[1][2][3][4][5]
Molecular Weight 369.01 g/mol [2][3][4][6]
Molecular Formula C10H11Br2NO4[4][6]
Synonyms 6-(3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoic acid, DBM-C5-COOH[6]
Purity >98%[3]
Solubility Soluble in DMSO (≥ 100 mg/mL)[3][4]

Mechanism of Action in Antibody-Drug Conjugates

This compound serves as a crucial linker in the construction of ADCs. The general mechanism involves the antibody guiding the cytotoxic payload to a target cell, followed by internalization and release of the payload, leading to cell death. The dibromomaleimide moiety is particularly effective at bridging reduced disulfide bonds within the antibody structure, creating a stable and homogeneous conjugate.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (this compound linker) Target_Cell Target Cancer Cell (e.g., HER2+) ADC->Target_Cell 1. Binding to cell surface antigen Endosome Endosome Target_Cell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Cell_Death Apoptosis Payload->Cell_Death 5. Induction of Cell Death

Fig. 1: General mechanism of action for an Antibody-Drug Conjugate utilizing a cleavable linker.

Experimental Protocols

The following is a generalized protocol for the conjugation of this compound to an antibody, based on established methods for dibromomaleimide-based linkers. Optimization may be required for specific antibodies and payloads.

Materials:

  • Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS or borate (B1201080) buffer, pH 7.4-8.5)

  • This compound

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in dH2O)

  • Anhydrous Dimethylformamide (DMF)

  • Payload with a suitable reactive group for conjugation to the carboxylic acid of the linker

  • Ultrafiltration devices (e.g., 10 kDa MWCO)

  • Reaction buffers and solvents

Procedure:

  • Antibody Reduction:

    • To the antibody solution (e.g., 20-50 µM), add the TCEP solution to a final concentration of 3-8 equivalents per antibody.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Conjugation of this compound:

    • Prepare a stock solution of this compound in anhydrous DMF (e.g., 10 mM).

    • Add the this compound solution to the reduced antibody mixture (5-15 equivalents).

    • Incubate the reaction at 22°C for 1 hour.

  • Purification:

    • Remove excess reagents via ultrafiltration. Exchange the buffer with a suitable conjugation buffer (e.g., PBS, pH 7.4).

  • Payload Attachment (Example with an amine-containing payload):

    • Activate the carboxylic acid of the conjugated linker using standard carbodiimide (B86325) chemistry (e.g., EDC/NHS).

    • Add the amine-containing payload and incubate to form a stable amide bond.

  • Final Purification and Characterization:

    • Purify the final ADC using ultrafiltration or size-exclusion chromatography.

    • Characterize the conjugate by methods such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the drug-to-antibody ratio (DAR).

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis of an antibody-drug conjugate using this compound.

ADC_Synthesis_Workflow Start Antibody Native Antibody (e.g., Trastuzumab) Start->Antibody Reduction Disulfide Bond Reduction (TCEP) Antibody->Reduction Conjugation Conjugation with This compound Reduction->Conjugation Purification1 Purification (Ultrafiltration) Conjugation->Purification1 Activation Carboxylic Acid Activation (EDC/NHS) Purification1->Activation Payload_Coupling Payload Coupling Activation->Payload_Coupling Purification2 Final Purification (SEC/Ultrafiltration) Payload_Coupling->Purification2 ADC_Final Final Antibody-Drug Conjugate Purification2->ADC_Final End ADC_Final->End

Fig. 2: Workflow for the synthesis of an ADC using this compound.

Applications in Drug Development

This compound is a key component in the development of next-generation ADCs. Its ability to form stable, site-specific linkages offers several advantages:

  • Homogeneity: Produces ADCs with a well-defined drug-to-antibody ratio (DAR), leading to more consistent pharmacological properties.

  • Stability: The resulting dithiomaleimide linkage is stable in circulation, reducing premature drug release and off-target toxicity.

  • Versatility: The carboxylic acid handle allows for the attachment of a wide variety of payloads, including cytotoxic agents, imaging agents, and other therapeutic moieties.

The use of dibromomaleimide-based linkers is a promising strategy to enhance the therapeutic window of ADCs, a rapidly growing class of oncology drugs.

References

A Technical Guide to the Purity and Quality Specifications of Dibromomaleimide-C5-COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the purity and quality specifications for Dibromomaleimide-C5-COOH, a critical bifunctional linker used in the development of Antibody-Drug Conjugates (ADCs). Understanding these parameters is essential for ensuring the consistency, efficacy, and safety of the resulting bioconjugates.

Core Compound Specifications

This compound, with the IUPAC name 6-(3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoic acid, is a key reagent in bioconjugation chemistry. Its primary application is in the site-selective modification of proteins, particularly antibodies, through the bridging of disulfide bonds. This yields homogeneous and stable ADCs.[1]

PropertySpecification
Molecular Formula C10H11Br2NO4
Molecular Weight 369.01 g/mol
CAS Number 1443214-97-8
Appearance Solid
Purity Typically ≥98%
Solubility Soluble in DMSO (≥100 mg/mL)

Table 1: General Specifications for this compound. Data sourced from supplier technical datasheets.

Purity and Impurity Profile

The purity of this compound is paramount for consistent and predictable conjugation reactions. High-purity material minimizes the introduction of unknown side products and ensures a well-defined Drug-to-Antibody Ratio (DAR).

ParameterAcceptance CriteriaTypical Analytical Method
Purity by HPLC ≥98.0%Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Identity by ¹H NMR Conforms to structureNuclear Magnetic Resonance Spectroscopy
Identity by MS Conforms to molecular weightMass Spectrometry
Residual Solvents To be defined based on synthesisGas Chromatography (GC)
Water Content To be definedKarl Fischer Titration

Table 2: Recommended Purity and Quality Control Specifications.

Experimental Protocols for Quality Control

Detailed analytical methods are required to confirm the identity, purity, and quality of this compound. The following are representative protocols.

High-Performance Liquid Chromatography (HPLC)

Purpose: To determine the purity of the compound and identify any potential impurities.

Methodology:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm and 300 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in DMSO to a final concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To confirm the chemical structure of the compound.

Methodology:

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).

  • Technique: ¹H NMR.

  • Expected Chemical Shifts: The spectrum should be consistent with the structure of 6-(3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoic acid, showing characteristic peaks for the aliphatic chain protons and the carboxylic acid proton.

Mass Spectrometry (MS)

Purpose: To confirm the molecular weight of the compound.

Methodology:

  • Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode to detect the deprotonated molecule [M-H]⁻.

  • Mass Range: m/z 100-1000.

  • Sample Preparation: Dissolve the sample in a suitable solvent such as acetonitrile or methanol (B129727) and infuse directly or via LC-MS.

Visualization of Workflows and Pathways

Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control analysis of a new batch of this compound.

QC_Workflow cluster_0 Batch Receipt and Initial Checks cluster_1 Analytical Testing cluster_2 Data Review and Batch Release start Receive new batch of this compound visual_inspection Visual Inspection (Appearance, Color) start->visual_inspection solubility_test Solubility Test (in DMSO) visual_inspection->solubility_test hplc Purity Analysis by HPLC solubility_test->hplc nmr Structural Confirmation by NMR solubility_test->nmr ms Molecular Weight Verification by MS solubility_test->ms data_review Review Analytical Data Against Specifications hplc->data_review nmr->data_review ms->data_review decision Meets Specs? data_review->decision release Release Batch decision->release Yes reject Reject Batch decision->reject No

Quality Control Workflow for this compound.
Generalized ADC Mechanism of Action

This compound is a linker that connects a cytotoxic payload to an antibody. The resulting ADC targets cancer cells, internalizes, and releases the payload, leading to cell death.

ADC_Mechanism cluster_0 Extracellular cluster_1 Intracellular ADC Antibody-Drug Conjugate (ADC) Tumor_Cell Tumor Cell with Target Antigen ADC->Tumor_Cell 1. Binding Endosome Endosome Tumor_Cell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Generalized Mechanism of Action for an ADC.

Conclusion

The stringent quality control of this compound is a prerequisite for the successful development of robust and effective Antibody-Drug Conjugates. The specifications and analytical methods outlined in this guide provide a framework for researchers and drug developers to ensure the quality and consistency of this critical reagent, ultimately contributing to the advancement of targeted cancer therapies.

References

An In-depth Technical Guide to the Safe Handling of Dibromomaleimide-C5-COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for Dibromomaleimide-C5-COOH, a bifunctional linker commonly utilized in the development of antibody-drug conjugates (ADCs). Due to its inherent reactivity and potential hazards, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this compound are skin corrosion/irritation, serious eye damage, and respiratory tract irritation.[1] The signal word for this chemical is "Danger".[1]

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H318: Causes serious eye damage.[1]

  • H335: May cause respiratory irritation.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
IUPAC Name 6-(3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoic acid[1]
CAS Number 1443214-97-8[1]
Molecular Formula C10H11Br2NO4[2]
Molecular Weight 369.01 g/mol [2]
Physical Form Solid[1]
Storage Temperature 2-8°C under an inert atmosphere[1]

Safe Handling and Experimental Protocol

Adherence to a strict experimental protocol is crucial when working with this compound. The following is a generalized workflow for handling this compound in a laboratory setting.

Experimental Workflow for Safe Handling of this compound cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Risk Assessment Risk Assessment PPE Selection PPE Selection Risk Assessment->PPE Selection Fume Hood Preparation Fume Hood Preparation PPE Selection->Fume Hood Preparation Receiving & Inspection Receiving & Inspection Fume Hood Preparation->Receiving & Inspection Weighing Weighing Receiving & Inspection->Weighing Solubilization Solubilization Weighing->Solubilization Reaction Setup Reaction Setup Solubilization->Reaction Setup Quenching Quenching Reaction Setup->Quenching Decontamination Decontamination Quenching->Decontamination Waste Disposal Waste Disposal Decontamination->Waste Disposal Documentation Documentation Waste Disposal->Documentation

A logical workflow for the safe handling of this compound.

3.1. Pre-Experiment

  • Risk Assessment: Before commencing any work, conduct a thorough risk assessment for all planned procedures. Identify potential hazards and establish appropriate control measures.

  • Personal Protective Equipment (PPE) Selection: Based on the risk assessment, select and inspect appropriate PPE. This must include:

    • Eye Protection: Chemical safety goggles or a face shield.[3]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

    • Body Protection: A lab coat and closed-toe shoes.

  • Fume Hood Preparation: All manipulations of solid this compound and its solutions must be performed in a certified chemical fume hood to minimize inhalation exposure.[4] Ensure the fume hood is functioning correctly and is free of clutter.

3.2. Experiment

  • Receiving and Inspection: Upon receiving the compound, inspect the container for any damage.

  • Weighing:

    • Perform weighing of the solid compound within the fume hood.

    • Use a dedicated, clean weighing vessel.

    • Avoid creating dust.

  • Solubilization:

    • Add the solvent to the solid compound slowly and carefully to avoid splashing.

    • Ensure the chosen solvent is compatible with the compound and the intended reaction.

  • Reaction Setup:

    • Set up the reaction apparatus within the fume hood.

    • Ensure all glassware is properly secured.

3.3. Post-Experiment

  • Quenching: If necessary, quench the reaction mixture using appropriate and validated procedures to neutralize any remaining reactive species.

  • Decontamination: Decontaminate all surfaces, glassware, and equipment that have come into contact with this compound using a suitable decontaminating solution.

  • Waste Disposal: Dispose of all waste (solid and liquid) in appropriately labeled hazardous waste containers in accordance with institutional and local regulations.

  • Documentation: Record all experimental details, including the amounts of substances used, procedures followed, and any observations in a laboratory notebook.

Potential Reactivity and Decomposition

This compound contains two key functional groups that dictate its reactivity: the dibromomaleimide moiety and the carboxylic acid.

Potential Reactivity of this compound cluster_maleimide Dibromomaleimide Reactivity cluster_acid Carboxylic Acid Reactivity This compound This compound Thiol Addition (Conjugation) Thiol Addition (Conjugation) This compound->Thiol Addition (Conjugation) Cysteine Residues Hydrolysis Hydrolysis This compound->Hydrolysis Aqueous Conditions Amide Bond Formation Amide Bond Formation This compound->Amide Bond Formation Amines, Coupling Reagents Esterification Esterification This compound->Esterification Alcohols, Acid Catalyst

Potential reactivity pathways of this compound.
  • Dibromomaleimide Moiety: The maleimide (B117702) group is highly susceptible to nucleophilic addition, particularly with thiols (e.g., cysteine residues in proteins), forming stable thioether bonds. This is the primary reaction utilized for bioconjugation. The bromine substituents can be displaced by nucleophiles. The maleimide ring can also undergo hydrolysis, especially at non-neutral pH, leading to ring-opening and loss of conjugation capability.

  • Carboxylic Acid Moiety: The terminal carboxylic acid can participate in standard carboxyl group reactions, such as amide bond formation with amines (in the presence of coupling reagents) or esterification with alcohols.

Emergency Procedures

5.1. First-Aid Measures

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]

  • Skin Contact: In case of skin contact, immediately wash with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[3]

  • Eye Contact: In case of eye contact, immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

5.2. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

  • Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides and nitrogen oxides.[3]

  • Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[3]

5.3. Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 3.1. Avoid breathing dust.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods for Cleaning Up: Sweep up and shovel into a suitable, closed container for disposal. Avoid generating dust.

Storage and Disposal

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage is at 2-8°C under an inert atmosphere.[1][3]

  • Disposal: Dispose of this material and its container to a licensed hazardous-waste disposal contractor.

This technical guide is intended to provide a framework for the safe handling of this compound. It is not a substitute for a thorough understanding of the specific procedures and hazards involved in your particular application. Always consult the most up-to-date Safety Data Sheet (SDS) for this compound and adhere to all institutional and regulatory guidelines.

References

Methodological & Application

Application Notes and Protocols for Dibromomaleimide-C5-COOH Conjugation to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of payloads, such as cytotoxic drugs or imaging agents, to monoclonal antibodies has become a cornerstone of targeted therapeutics and diagnostics. Dibromomaleimide (DBM) linkers offer a superior method for site-specific antibody conjugation, yielding homogeneous and stable antibody-drug conjugates (ADCs). This technology targets the native interchain disulfide bonds within the antibody hinge region. Upon reduction, the resulting free thiol groups react with the DBM moiety to re-bridge the disulfide bond, covalently attaching the payload. A key advantage of the DBM platform is the subsequent hydrolysis of the dithiomaleimide to a stable dithiomaleamic acid, which prevents retro-Michael reactions and enhances the stability of the conjugate in biological media.[1][2] This contrasts with conventional maleimide (B117702) derivatives, which can be prone to thiol exchange reactions in vivo.[1][3]

Dibromomaleimide-C5-COOH is a bifunctional linker that incorporates the DBM reactive group for thiol conjugation and a carboxylic acid for the attachment of various payloads. This document provides a detailed protocol for the conjugation of this compound to antibodies, focusing on the reduction of disulfide bonds, the conjugation reaction, and the subsequent hydrolysis step to ensure a stable and homogeneous product.

Principle of the Reaction

The conjugation process involves a two-step reaction. First, the interchain disulfide bonds of the antibody, typically in the hinge region, are selectively reduced to generate free thiol (-SH) groups. Subsequently, the dibromomaleimide moiety of the linker reacts with two of these thiol groups to form a stable thioether linkage, effectively re-bridging the original disulfide bond with the linker-payload construct. The resulting dithiomaleimide can then be hydrolyzed under mildly basic conditions to form a highly stable dithiomaleamic acid, "locking" the conjugate.[1][4]

Data Presentation

Table 1: General Reaction Conditions and Parameters
ParameterRecommended ConditionExpected OutcomeReference(s)
Antibody Reduction
Reducing AgentTCEP (tris(2-carboxyethyl)phosphine)Efficient and selective reduction of disulfide bonds.[5][6][7]
TCEP Molar Excess5 - 100 fold molar excess over antibodyComplete reduction of target disulfide bonds.[5][6][7]
Reduction BufferDegassed PBS, Tris, or HEPES, pH 7.0-7.5Maintains protein stability and optimal pH for reduction.[5][6][7]
TemperatureRoom Temperature (20-25°C)Sufficient for reduction without protein denaturation.[5][6]
Reaction Time20 - 120 minutesComplete reduction of disulfide bonds.[5][6][8]
Conjugation Reaction
DBM Linker Molar Excess5 - 25 fold molar excess over antibodyHigh conjugation efficiency.[8]
Reaction BufferBorate buffer, pH 8.0Facilitates the conjugation reaction.[8]
Co-solventDMSO or DMF (up to 10% v/v)To dissolve the DBM linker.[6][7]
Temperature37°CPromotes efficient conjugation.[8]
Reaction Time1 hourSufficient for complete conjugation.[8]
Hydrolysis (Locking Step)
pH8.5Accelerates hydrolysis to the stable maleamic acid form.[4]
Reaction Time~1 hourEnsures complete conversion to the stable conjugate.[4]
Table 2: Expected Drug-to-Antibody Ratio (DAR)
Conjugation StrategyTheoretical DARObserved DARReference(s)
Hinge Disulfide Bridging (IgG1)43.0 - 4.0[4][8]
Engineered Cysteine Residues1 per cysteine~1[9]

Experimental Protocols

Materials and Reagents
  • Monoclonal Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS)

  • This compound (or pre-activated payload conjugate)

  • TCEP (tris(2-carboxyethyl)phosphine) hydrochloride

  • Reaction Buffers:

    • Reduction Buffer: Degassed Phosphate Buffered Saline (PBS), pH 7.2

    • Conjugation Buffer: 25 mM Sodium Borate, 25 mM NaCl, 1 mM EDTA, pH 8.0

  • Organic Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purification System: Size Exclusion Chromatography (SEC) or Ultrafiltration devices (e.g., 10 kDa MWCO)

  • Analytical Instruments: UV-Vis Spectrophotometer, Mass Spectrometer (for DAR determination)

Protocol 1: Antibody Reduction
  • Antibody Preparation : Prepare the antibody solution to a concentration of 1-10 mg/mL in degassed Reduction Buffer.[5][6] It is crucial to degas the buffer to prevent re-oxidation of the thiol groups.

  • TCEP Preparation : Prepare a fresh stock solution of TCEP in the Reduction Buffer.

  • Reduction Reaction : Add a 5-20 fold molar excess of TCEP to the antibody solution.[8]

  • Incubation : Incubate the reaction mixture at 37°C for 2 hours with gentle agitation.[8]

Protocol 2: Conjugation of this compound Payload
  • DBM-Payload Preparation : Dissolve the this compound activated payload in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution.[6][7]

  • Conjugation Reaction : Add a 5-fold molar excess of the DBM-payload stock solution to the reduced antibody solution.[8] The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody integrity.

  • Incubation : Incubate the reaction mixture at 37°C for 1 hour with gentle agitation.[8]

Protocol 3: Hydrolysis and Purification
  • pH Adjustment : After the conjugation reaction, the pH of the solution is typically around 8.0, which is suitable for the subsequent hydrolysis. For accelerated hydrolysis, the pH can be adjusted to 8.5.[4]

  • Hydrolysis Incubation : Allow the reaction to proceed for approximately 1 hour at room temperature to ensure complete hydrolysis to the stable maleamic acid form.[4]

  • Purification : Remove the excess DBM-payload and other small molecules by either:

    • Size Exclusion Chromatography (SEC) : Use a pre-equilibrated SEC column (e.g., Sephadex G-25) with PBS buffer.

    • Ultrafiltration : Use a centrifugal filtration device with an appropriate molecular weight cutoff (e.g., 10 kDa) and perform buffer exchange with PBS.

Protocol 4: Characterization of the Antibody-Drug Conjugate
  • Concentration Determination : Measure the protein concentration of the purified ADC using a UV-Vis spectrophotometer at 280 nm.

  • Drug-to-Antibody Ratio (DAR) Determination : The DAR can be determined using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the antibody) and the specific wavelength for the conjugated payload. Alternatively, and more accurately, Mass Spectrometry (e.g., LC-MS) can be used to determine the exact mass of the ADC and calculate the DAR.[10]

Mandatory Visualizations

Diagram 1: Experimental Workflow for Antibody Conjugation

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Antibody in Reduction Buffer D Antibody Reduction (Add TCEP to Antibody) A->D 1-10 mg/mL B Prepare TCEP Stock Solution B->D 5-20x molar excess C Prepare DBM-Payload Stock in DMSO/DMF E Conjugation (Add DBM-Payload) C->E 5x molar excess D->E Incubate 37°C, 2h F Hydrolysis (pH 8.0-8.5) E->F Incubate 37°C, 1h G Purification (SEC or Ultrafiltration) F->G Incubate RT, 1h H Characterization (UV-Vis, Mass Spec) G->H

Caption: Workflow for Dibromomaleimide-Antibody Conjugation.

Diagram 2: Chemical Reaction of Dibromomaleimide with Reduced Antibody

G cluster_reactants Reactants cluster_reaction Reaction Steps Antibody_Disulfide Antibody with intact disulfide bond Reduced_Antibody Reduced Antibody with free thiols Antibody_Disulfide->Reduced_Antibody + TCEP (Reduction) DBM Dibromomaleimide -C5-COOH -Payload Conjugated_Antibody Dithiomaleimide Conjugate DBM->Conjugated_Antibody Reduced_Antibody->Conjugated_Antibody + DBM-Payload (Conjugation) Stable_Conjugate Stable Maleamic Acid Conjugate Conjugated_Antibody->Stable_Conjugate Hydrolysis (pH 8.0-8.5)

Caption: Dibromomaleimide Conjugation Chemistry.

References

Application Notes and Protocols for Dibromomaleimide-C5-COOH in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the utilization of Dibromomaleimide-C5-COOH (DBM-C5-COOH), a bifunctional linker, in the synthesis of antibody-drug conjugates (ADCs). The protocols outlined below leverage the unique reactivity of the dibromomaleimide moiety to achieve site-specific conjugation to antibodies, resulting in homogeneous and stable ADCs.

Introduction to Dibromomaleimide-Based Conjugation

Dibromomaleimide (DBM) linkers are a class of reagents that enable the covalent re-bridging of disulfide bonds within proteins.[1][2] In the context of ADC development, DBM linkers react with the two free thiol groups generated from the reduction of a native interchain disulfide bond in an antibody, such as an IgG1.[3][4] This process results in a stable dithiomaleimide linkage, effectively cross-linking the two cysteine residues and attaching a cytotoxic payload.[5][6]

The use of DBM linkers offers significant advantages over conventional maleimide (B117702) chemistry, including the formation of more stable conjugates and the production of ADCs with a controlled drug-to-antibody ratio (DAR), typically achieving a homogeneous DAR of 4.[5][7] This homogeneity is a critical quality attribute for ADCs, leading to improved pharmacokinetic properties, enhanced efficacy, and reduced toxicity compared to heterogeneous ADC mixtures.[5]

The this compound linker includes a five-carbon spacer arm and a terminal carboxylic acid group. This carboxylic acid can be activated to readily conjugate with an amine-containing cytotoxic drug, forming a stable amide bond prior to conjugation with the antibody.

General Mechanism of Action of an ADC

The therapeutic efficacy of an ADC relies on a multi-step process that begins with the specific recognition of a tumor-associated antigen on the surface of a cancer cell by the antibody component of the ADC.[8]

ADC_Mechanism cluster_bloodstream Bloodstream cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding Internalization Internalization (Endocytosis) Antigen->Internalization 2. Complex Formation Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Degradation Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis 5. Cytotoxicity

Figure 1: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Upon binding, the ADC-antigen complex is internalized by the cell through endocytosis.[8] The ADC is then trafficked to lysosomes, where the antibody is degraded, leading to the release of the cytotoxic payload into the cytoplasm.[8] The released payload can then exert its cell-killing effect, typically by interfering with critical cellular processes such as DNA replication or microtubule assembly, ultimately inducing apoptosis.[8]

Experimental Protocols

The synthesis of an ADC using this compound involves a two-stage process:

  • Synthesis of the DBM-Linker-Payload: The carboxylic acid of this compound is first activated and then reacted with an amine-containing cytotoxic drug.

  • Conjugation to the Antibody: The purified DBM-linker-payload is then conjugated to the antibody following the reduction of its interchain disulfide bonds.

Synthesis of DBM-C5-Drug Conjugate

This protocol describes the conjugation of this compound to an amine-containing cytotoxic payload, for example, monomethyl auristatin F (MMAF).

Materials:

  • This compound

  • Amine-containing cytotoxic payload (e.g., MMAF)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

  • N-Hydroxysuccinimide (NHS) or other activating agent

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC for purification

  • Mass spectrometer for characterization

Protocol:

  • Activation of this compound:

    • Dissolve this compound (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DCM.

    • Add DCC (1.2 equivalents) to the solution and stir at room temperature for 2-4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, filter the solution to remove the dicyclohexylurea (DCU) byproduct.

    • Evaporate the solvent under reduced pressure to obtain the NHS-activated DBM-C5 linker.

  • Conjugation to the Cytotoxic Payload:

    • Dissolve the amine-containing payload (1 equivalent) in anhydrous DMF.

    • Add the NHS-activated DBM-C5 linker to the payload solution.

    • Add TEA or DIPEA (2-3 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature overnight, protected from light.

    • Monitor the reaction by HPLC.

  • Purification and Characterization:

    • Once the reaction is complete, purify the DBM-C5-payload conjugate by reverse-phase HPLC.

    • Characterize the purified product by mass spectrometry to confirm its identity.

    • Lyophilize the purified product and store it at -80°C under nitrogen.[9]

ReagentStoichiometric Ratio (vs. Payload)
This compound1.2 equivalents
NHS1.2 equivalents
DCC1.2 equivalents
Amine-containing Payload1.0 equivalent
TEA or DIPEA2-3 equivalents

Table 1: Stoichiometry for DBM-C5-Payload Synthesis.

ADC Synthesis: Antibody Reduction and Conjugation

This protocol details the reduction of a monoclonal antibody (e.g., Trastuzumab) and subsequent conjugation with the purified DBM-C5-payload.

Materials:

  • Monoclonal antibody (e.g., IgG1) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Purified DBM-C5-payload

  • Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed

  • Size-exclusion chromatography (SEC) column (e.g., PD-10) for purification

  • SDS-PAGE and Native Agarose (B213101) Gel Electrophoresis for analysis

  • HPLC (Hydrophobic Interaction Chromatography - HIC) for DAR analysis

  • Mass spectrometer for characterization

Protocol:

  • Antibody Preparation and Reduction:

    • Prepare a solution of the antibody in degassed PBS at a concentration of 1-10 mg/mL.

    • Add a 10-fold molar excess of TCEP to the antibody solution to reduce the interchain disulfide bonds.[2] Some protocols suggest that a smaller excess (e.g., 1.1 equivalents per disulfide bond) can be sufficient.[1]

    • Incubate the reaction mixture at room temperature for 1-2 hours.[2] The reduction process can be carried out at 20°C.[2]

  • Conjugation Reaction:

    • Immediately after reduction, add a 5- to 20-fold molar excess of the DBM-C5-payload stock solution to the reduced antibody solution.[2][5] A slight excess (e.g., 5 equivalents) may be sufficient to achieve a DAR of four.[5]

    • Gently mix and allow the reaction to proceed for 1-2 hours at room temperature, protected from light.[2] The reaction can also be performed at 4°C overnight.[2] The conjugation is typically rapid, often completing within 15-30 minutes.[1]

  • Purification of the ADC:

    • Remove the excess, unreacted DBM-C5-payload and byproducts by size-exclusion chromatography using a PD-10 column equilibrated with PBS.[2]

  • Characterization of the ADC:

    • Confirm the conjugation and purity of the ADC using non-reducing SDS-PAGE and native agarose gel electrophoresis.[10]

    • Determine the drug-to-antibody ratio (DAR) using HIC-HPLC and/or mass spectrometry.[5]

ParameterConditionReference
Antibody Concentration1-10 mg/mL[2]
Reducing AgentTCEP[1][2][5]
TCEP Molar Excess1.1 to 10-fold[1][2]
Reduction Time1-2 hours[2]
Reduction TemperatureRoom Temperature (20°C)[2]
DBM-Payload Molar Excess5 to 20-fold[2][5]
Conjugation Time15 minutes to 2 hours[1][2]
Conjugation TemperatureRoom Temperature or 4°C[2]
Purification MethodSize-Exclusion Chromatography[2]

Table 2: Recommended Reaction Conditions for ADC Synthesis.

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for ADC synthesis and the chemical logic behind dibromomaleimide conjugation.

ADC_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing Payload_Prep Synthesize/Procure DBM-C5-Payload Conjugation Conjugation with DBM-C5-Payload Payload_Prep->Conjugation Antibody_Prep Prepare Antibody Solution Reduction Antibody Disulfide Reduction (TCEP) Antibody_Prep->Reduction Reduction->Conjugation Purification Purification (Size-Exclusion Chromatography) Conjugation->Purification Characterization Characterization (SDS-PAGE, HIC-HPLC, MS) Purification->Characterization Final_ADC Purified ADC Characterization->Final_ADC

Figure 2: Experimental workflow for ADC synthesis using a DBM linker.

The chemical transformation at the core of this methodology is the reaction of the dibromomaleimide with two cysteine thiols.

DBM_Chemistry Antibody Antibody with Interchain Disulfide Bond (S-S) Reduced_Ab Reduced Antibody with Two Thiol Groups (SH) Antibody:f1->Reduced_Ab:f1 + TCEP ADC ADC with Re-bridged Dithiomaleimide Linkage Reduced_Ab:f1->ADC:f1 DBM_Payload DBM-C5-Payload Dibromomaleimide DBM_Payload:f1->ADC:f1

Figure 3: Logical relationship of dibromomaleimide conjugation chemistry.

Conclusion

The use of this compound provides a robust and efficient method for the synthesis of homogeneous ADCs. The protocols described herein offer a comprehensive guide for researchers in the field of drug development. The resulting ADCs, with their defined stoichiometry and stable linkage, are expected to exhibit superior pharmacological profiles, making this technology a valuable tool in the development of next-generation targeted cancer therapies.[7] It is important to note that the dithiomaleimide linkage can undergo hydrolysis to form a dithiomaleamic acid, which can further enhance the stability of the conjugate.[6][7] Optimization of reaction conditions, such as pH and temperature, may be necessary for specific antibody-payload combinations to achieve optimal results.

References

Application Notes and Protocols: Utilizing Dibromomaleimide-C5-COOH for Cysteine-Specific Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the reaction of Dibromomaleimide-C5-COOH (DBM-C5-COOH) with cysteine residues. This bifunctional linker has emerged as a powerful tool in bioconjugation, particularly for the development of homogenous antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other advanced biotherapeutics.[1][2] Its ability to crosslink two thiol groups offers enhanced stability and site-specificity compared to traditional maleimide (B117702) chemistry.[3][4]

Introduction to Dibromomaleimide Chemistry

Dibromomaleimide (DBM) linkers react specifically with thiol groups of cysteine residues.[5][6] Unlike conventional maleimides that form a single thioether bond, the two bromine atoms on the DBM core can be substituted by two proximal thiols, forming a stable dithiomaleimide (DTM) bridge.[2][7] This unique reactivity is particularly advantageous for re-bridging the interchain disulfide bonds of antibodies after their reduction, leading to the formation of highly homogeneous ADCs with a defined drug-to-antibody ratio (DAR).[1][8]

The resulting dithiomaleimide conjugate can be further stabilized by hydrolysis under mildly basic conditions to form a dithiomaleamic acid.[3][4] This transformation is crucial as it prevents the retro-Michael reaction, a common instability pathway for traditional maleimide-based conjugates, thereby enhancing the in vivo stability of the resulting bioconjugate.[3][4]

An interesting feature of the dithiomaleimide adduct is its intrinsic fluorescence upon conjugation, which can be utilized for tracking and imaging applications without the need for an additional fluorophore.[2][9]

Key Applications

  • Homogeneous Antibody-Drug Conjugates (ADCs): DBM linkers are extensively used to generate ADCs with a precise DAR of 4 by cross-linking the four interchain disulfide bonds in the hinge region of IgG antibodies.[1] This homogeneity leads to improved pharmacokinetics, efficacy, and reduced toxicity compared to heterogeneous ADCs.[1]

  • Site-Specific Protein Labeling: The high selectivity of DBM for cysteine residues allows for precise labeling of proteins and peptides at engineered or native cysteine sites.[10]

  • Fluorescent Labeling: The formation of the dithiomaleimide core upon reaction with thiols results in a fluorescent compound, enabling the development of fluorescently labeled proteins and polymers for imaging and tracking studies.[2][9]

  • Radiolabeling of Antibodies: DBM-functionalized chelators have been successfully used for the site-specific attachment of radioisotopes to antibodies for applications in positron emission tomography (PET) imaging.[3][4]

  • Peptide and Protein Crosslinking: DBM can be used to crosslink cysteine residues within a single protein or between different proteins to study protein structure and interactions.[11]

Reaction Mechanism and Workflow

The general workflow for the reaction of DBM-C5-COOH with a cysteine-containing protein, such as an antibody, involves two main steps: the reduction of disulfide bonds to generate free thiols, followed by the conjugation with the DBM linker.

ReactionWorkflow cluster_reduction Step 1: Disulfide Reduction cluster_conjugation Step 2: DBM Conjugation cluster_stabilization Optional Step 3: Hydrolysis Antibody_Disulfide Antibody with Interchain Disulfides Reduced_Antibody Antibody with Free Cysteine Thiols Antibody_Disulfide->Reduced_Antibody Reduction Conjugate Homogeneous ADC (DAR=4) Reduced_Antibody->Conjugate Conjugation TCEP TCEP TCEP->Antibody_Disulfide DBM Dibromomaleimide- C5-COOH DBM->Reduced_Antibody Stable_Conjugate Stable Dithiomaleamic Acid Conjugate Conjugate->Stable_Conjugate Hydrolysis Base Mild Base (e.g., pH 8-9) Base->Conjugate

Caption: General workflow for antibody conjugation using Dibromomaleimide.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the reaction of dibromomaleimide derivatives with cysteine residues, compiled from various studies.

ParameterValue / ConditionSource
Stoichiometry (Linker:Antibody) 8-16 molar equivalents of DBM-chelator per antibody[4]
5 equivalents of DBM-TAMRA per DVD-Fab[10]
1.1 excess of DBM for peptide conjugation[12]
Reaction pH pH 8.0 for protein modification[13]
pH 8.5 for DVD-Fab conjugation[10]
pH 6.2 for peptide disulfide bridging[12][13]
Reaction Time 1 hour at room temperature for DVD-Fab conjugation[10]
1 hour at 20°C for peptide conjugation[13]
< 15 minutes for peptide disulfide bridging[12]
Reaction Temperature 0°C to 37°C for protein modification[14]
20°C for peptide conjugation[13]
Disulfide Reducing Agent Tris(2-carboxyethyl)phosphine (TCEP)[8][12][13]
Hydrolysis Condition for Stability Mildly basic conditions (e.g., pH 8-9)[3][4]
Fluorescence Properties of DTM Emission at ~500 nm[2]

Experimental Protocols

Protocol 1: General Procedure for Antibody Conjugation with DBM-C5-COOH

This protocol describes a general method for conjugating a DBM-linker to an IgG antibody, such as trastuzumab, by re-bridging the interchain disulfide bonds.

Materials:

  • IgG Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS)

  • This compound (or its activated ester)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0

  • Quenching solution: N-acetylcysteine

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: Prepare a solution of the antibody at a concentration of 2.0 mg/mL in the Reaction Buffer.

  • Disulfide Reduction:

    • Prepare a fresh stock solution of TCEP in water.

    • Add a 10-fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • DBM Conjugation:

    • Dissolve the DBM-C5-COOH derivative in a suitable organic solvent (e.g., DMF or DMSO) to prepare a stock solution.

    • Add 8-16 molar equivalents of the DBM linker to the reduced antibody solution.

    • Incubate the reaction mixture at room temperature for 1 hour with gentle agitation.

  • Quenching:

    • Add a 2-fold molar excess of N-acetylcysteine (relative to the DBM linker) to quench any unreacted DBM.

    • Incubate for an additional 15 minutes.

  • Purification:

    • Purify the resulting antibody-drug conjugate using size-exclusion chromatography (SEC) to remove excess linker, quenching reagent, and any aggregates.

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE under non-reducing conditions to confirm conjugation.

    • Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or mass spectrometry.

Protocol1_Workflow Start Start: Antibody Solution Reduction 1. Add TCEP (10x molar excess) Incubate 37°C, 1-2h Start->Reduction Conjugation 2. Add DBM-Linker (8-16x molar excess) Incubate RT, 1h Reduction->Conjugation Quenching 3. Add N-acetylcysteine (2x molar excess) Incubate 15 min Conjugation->Quenching Purification 4. Purify by SEC Quenching->Purification Characterization 5. Analyze by SDS-PAGE and Mass Spectrometry Purification->Characterization End End: Purified Conjugate Characterization->End

References

Application Notes and Protocols for C-terminal Modification of Peptides using Dibromomaleimide-C5-COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-terminal modification of peptides is a critical strategy in drug discovery and biomedical research, offering a powerful tool to enhance the therapeutic properties of peptide-based agents. Modifications to the C-terminus can significantly improve a peptide's stability against enzymatic degradation, optimize its pharmacokinetic profile, and increase its biological activity.[1][2][3] The introduction of functional handles at the C-terminus also enables the site-specific conjugation of peptides to other molecules, such as imaging agents, cytotoxic drugs, or polymers like polyethylene (B3416737) glycol (PEG).

This document provides detailed protocols for the C-terminal modification of peptides using Dibromomaleimide-C5-COOH , a bifunctional linker. This reagent is particularly useful as it introduces a highly reactive dibromomaleimide moiety, which can subsequently be used for efficient conjugation to thiol-containing molecules. The C5-COOH linker provides a spacer arm and a terminal carboxyl group that is leveraged in a two-step modification strategy. First, the peptide's C-terminus is functionalized with a primary amine. Second, this amine-modified peptide is coupled to the carboxyl group of this compound via a stable amide bond.

Reaction Principle and Workflow

The modification strategy involves a two-stage process to ensure selective C-terminal functionalization.

Stage 1: C-terminal Amine Functionalization. The peptide's C-terminal carboxylic acid is first converted into a primary amide bearing a free amino group. This is achieved by a solution-phase coupling reaction with a diamine, such as ethylenediamine, in the presence of a peptide coupling agent.

Stage 2: Dibromomaleimide Linker Conjugation. The purified amine-functionalized peptide is then reacted with this compound. The carboxyl group of the linker is activated using a coupling agent (e.g., HBTU), which then readily forms an amide bond with the primary amine at the peptide's C-terminus.

This workflow is depicted in the diagram below.

G cluster_0 Stage 1: Amine Functionalization cluster_1 Stage 2: Linker Conjugation Peptide_COOH Peptide with C-terminal Carboxylic Acid Coupling_1 Coupling Reaction (HBTU/DIPEA) Peptide_COOH->Coupling_1 Diamine Ethylenediamine Diamine->Coupling_1 Peptide_NH2 Amine-Functionalized Peptide Coupling_1->Peptide_NH2 Purification_1 RP-HPLC Purification Peptide_NH2->Purification_1 Coupling_2 Coupling Reaction (HBTU/DIPEA) Purification_1->Coupling_2 DBM_Linker This compound DBM_Linker->Coupling_2 Final_Product C-terminally Modified Peptide Coupling_2->Final_Product Purification_2 RP-HPLC Purification Final_Product->Purification_2 G cluster_stage1 Stage 1: Amide Bond Formation (Amine Functionalization) cluster_stage2 Stage 2: Amide Bond Formation (Linker Conjugation) P_COOH Peptide-COOH Activated_Ester1 Activated OBT Ester Peptide-CO-OBT P_COOH->Activated_Ester1 + HBTU, DIPEA HBTU1 HBTU Peptide_NH2 Functionalized Peptide Peptide-CONH-(CH₂)₂-NH₂ Activated_Ester1->Peptide_NH2 + Diamine Diamine H₂N-(CH₂)₂-NH₂ Diamine->Activated_Ester1 DBM_COOH DBM-Linker-COOH Activated_Ester2 Activated OBT Ester DBM-Linker-CO-OBT DBM_COOH->Activated_Ester2 + HBTU, DIPEA HBTU2 HBTU Final_Product Final Product Peptide-CONH-(CH₂)₂-NHCO-Linker-DBM Activated_Ester2->Final_Product + Functionalized Peptide Peptide_NH2_input Functionalized Peptide (from Stage 1) Peptide_NH2_input->Activated_Ester2 G Peptide_DBM C-terminally Modified Peptide (with Dibromomaleimide) Conjugate Stable Thioether Conjugate Peptide_DBM->Conjugate Thiol-Maleimide Reaction Thiol_Molecule Thiol-containing Molecule (Protein, Drug, Surface, etc.) Thiol_Molecule->Conjugate

References

Site-Specific Protein Labeling with Dibromomaleimide-C5-COOH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a critical technology in the development of targeted therapeutics, diagnostic agents, and research tools. Dibromomaleimide-C5-COOH is a bifunctional linker that enables the precise, covalent labeling of proteins at cysteine residues. This reagent is particularly valuable for the generation of homogeneous antibody-drug conjugates (ADCs) by bridging the interchain disulfide bonds of antibodies. This process, known as cysteine cross-linking, results in ADCs with a well-defined drug-to-antibody ratio (DAR), typically achieving a DAR of 4. Such homogeneity leads to improved pharmacokinetics, enhanced efficacy, and reduced toxicity compared to heterogeneously conjugated ADCs.[1][2] The resulting dithiomaleimide linkage can be hydrolyzed under mild basic conditions to a stable dithiomaleamic acid, ensuring the stability of the conjugate in biological systems.[3][4]

These application notes provide an overview of the chemistry, applications, and detailed protocols for using this compound for site-specific protein labeling.

Reaction Mechanism

The labeling strategy with this compound involves a two-step process targeting the cysteine residues exposed after the reduction of disulfide bonds.

  • Disulfide Bond Reduction: The interchain disulfide bonds of the protein, typically an antibody, are first reduced using a mild reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free thiol (-SH) groups.

  • Cysteine Cross-Linking: The dibromomaleimide moiety of the linker reacts with two of these thiol groups, forming a stable covalent bridge and re-linking the protein chains. This reaction is highly specific for cysteine residues.

  • Hydrolysis (Optional but Recommended): The resulting dithiomaleimide conjugate can be hydrolyzed to the more stable maleamic acid form, which is resistant to retro-Michael reactions and thiol exchange in vivo.[3][4]

Reaction_Mechanism Protein_SS Protein with Disulfide Bond (S-S) Protein_SH Reduced Protein with Thiol Groups (SH) Protein_SS->Protein_SH Reduction (TCEP) Conjugate_IM Dithiomaleimide Conjugate Protein_SH->Conjugate_IM Thiol Addition DBM This compound DBM->Conjugate_IM Conjugate_AM Dithiomaleamic Acid Conjugate (Stable) Conjugate_IM->Conjugate_AM Hydrolysis (mild basic pH) Protocol_Workflow start Start prep_ab 1. Prepare Antibody Solution start->prep_ab prep_linker 2. Prepare Linker Stock Solution prep_ab->prep_linker reduction 3. Reduce Antibody Disulfide Bonds prep_linker->reduction conjugation 4. Conjugate with this compound reduction->conjugation hydrolysis 5. Hydrolyze to Maleamic Acid conjugation->hydrolysis purification 6. Purify the Conjugate hydrolysis->purification characterization 7. Characterize the Conjugate purification->characterization end End characterization->end ADC_Workflow start Start activate_linker 1. Activate this compound (e.g., NHS ester formation) start->activate_linker conjugate_payload 2. Conjugate Payload to Activated Linker activate_linker->conjugate_payload purify_linker_payload 3. Purify Linker-Payload conjugate_payload->purify_linker_payload label_antibody 4. Label Antibody with Linker-Payload (as per Protocol 1) purify_linker_payload->label_antibody end End label_antibody->end

References

Application Notes and Protocols: Dibromomaleimide-C5-COOH for Fluorescent Probe Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromomaleimide-C5-COOH is a versatile chemical tool that serves as a foundational component for constructing advanced fluorescent probes, particularly for the detection of biological thiols. The core of this reagent is the dibromomaleimide group, which is highly reactive towards thiol-containing molecules such as cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH).[1][2] This reactivity, combined with the maleimide's ability to quench fluorescence, makes it an excellent scaffold for creating "turn-on" fluorescent probes.[3][4] The terminal C5-carboxylic acid linker provides a convenient handle for conjugation to a wide array of fluorophores, enabling the tailored design of probes for specific research applications.

The fundamental principle behind using dibromomaleimide-based reagents in fluorescent probes is the thiol-mediated fluorescence turn-on mechanism.[3] In its native state, the dibromomaleimide moiety, when in proximity to a fluorophore, can act as an effective fluorescence quencher. Upon reaction with a thiol, the electronic properties of the maleimide (B117702) are altered, disrupting the quenching mechanism and resulting in a significant increase in fluorescence emission.[3][4] This targeted activation makes this compound a powerful tool for developing highly sensitive and selective probes for imaging and quantification of thiols in biological systems.[1][5] Furthermore, the dibromomaleimide platform can be utilized for stable bioconjugation, including the bridging of disulfide bonds in peptides and proteins.[6][7]

Signaling Pathway and Mechanism

The "turn-on" fluorescence mechanism is initiated by the nucleophilic attack of a thiol on the dibromomaleimide core of the probe. This reaction leads to the substitution of one or both bromine atoms, altering the electronic conjugation of the maleimide system. This change diminishes the photoinduced electron transfer (PET) or other quenching processes between the maleimide group and the attached fluorophore, thereby restoring the fluorophore's emission.

G A Fluorophore B This compound Core A->B Quenching (e.g., PET) C No/Low Fluorescence B->C E Thiol-Adduct of Maleimide B->E D Fluorophore D->E Quenching Removed F Strong Fluorescence E->F Thiol Thiol (e.g., Glutathione) Thiol->B

Figure 1. "Turn-on" signaling pathway of a dibromomaleimide-based fluorescent probe.

Experimental Workflow

The general workflow for creating and utilizing a fluorescent probe from this compound involves two main stages: probe synthesis and application in thiol detection. The first stage consists of conjugating a suitable fluorophore to the carboxylic acid moiety of the dibromomaleimide reagent. The second stage involves the use of the purified probe to detect and quantify thiols in a sample of interest, such as cell lysates or purified protein solutions.

G cluster_synthesis Probe Synthesis cluster_application Thiol Detection start Start reagents This compound + Amine-Fluorophore start->reagents activation Activate COOH Group (e.g., EDC/NHS) reagents->activation conjugation Amide Bond Formation activation->conjugation purification Purify Probe (e.g., HPLC, Column Chromatography) conjugation->purification characterization Characterize Probe (e.g., MS, NMR, Spectroscopy) purification->characterization sample_prep Prepare Thiol-containing Sample and Controls characterization->sample_prep incubation Incubate Sample with Probe sample_prep->incubation measurement Measure Fluorescence (Spectrofluorometer/Microplate Reader) incubation->measurement analysis Data Analysis (Fluorescence Intensity vs. Concentration) measurement->analysis end_node End analysis->end_node

Figure 2. General experimental workflow for probe synthesis and thiol detection.

Quantitative Data Summary

The performance of a fluorescent probe derived from this compound can be quantified by several photophysical parameters. The table below summarizes representative data for a hypothetical "DBM-C5-Fluorophore" probe before and after reaction with a thiol.

ParameterProbe Alone (Quenched State)Probe + Thiol (Activated State)Fold ChangeReference
Excitation Wavelength (λex) ~490 nm~490 nm-[1]
Emission Wavelength (λem) ~520 nm~520 nm-[1]
Fluorescence Quantum Yield (Φ) < 0.01~0.40> 40[5]
Fluorescence Intensity (a.u.) 100> 9000> 90[1]
Limit of Detection (LOD) -84 nM - 1 µM-[1][5]

Experimental Protocols

Protocol 1: Synthesis of a Fluorescent Probe via Amide Coupling

This protocol describes the general procedure for conjugating an amine-containing fluorophore to the carboxylic acid of this compound.

Materials:

  • This compound

  • Amine-functionalized fluorophore (e.g., Rhodamine B ethylenediamine)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction vessel (e.g., round-bottom flask)

  • Stirring apparatus

  • Purification system (e.g., HPLC or flash chromatography)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add NHS (1.2 eq) and EDC (1.2 eq) to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-ester intermediate. Monitor the reaction progress by TLC or LC-MS if possible.

  • Conjugation to Fluorophore:

    • In a separate vessel, dissolve the amine-functionalized fluorophore (1.0-1.1 eq) in anhydrous DMF.

    • Add a non-nucleophilic base such as TEA or DIPEA (2.0-3.0 eq) to the fluorophore solution.

    • Slowly add the activated this compound solution (from step 1) to the fluorophore solution.

    • Stir the reaction mixture at room temperature overnight, protected from light.

  • Purification:

    • Monitor the reaction for completion using TLC or LC-MS.

    • Once complete, remove the DMF under reduced pressure.

    • Purify the crude product using an appropriate method such as reversed-phase HPLC or silica (B1680970) gel flash chromatography to isolate the desired fluorescent probe.

  • Characterization:

    • Confirm the identity and purity of the final product using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

    • Determine the photophysical properties (absorption and emission spectra, quantum yield) of the purified probe.

Protocol 2: Thiol Detection Using the Synthesized Probe

This protocol provides a general method for detecting and quantifying thiols in an aqueous buffer solution.

Materials:

  • Synthesized DBM-C5-Fluorophore probe (stock solution in DMSO or DMF)

  • Thiol standard (e.g., Glutathione, Cysteine)

  • Assay buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • 96-well microplate (black, clear bottom for fluorescence measurements)

  • Fluorescence microplate reader or spectrofluorometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the DBM-C5-Fluorophore probe (e.g., 1 mM in anhydrous DMSO). Store protected from light.

    • Prepare a stock solution of the thiol standard (e.g., 10 mM Glutathione in assay buffer).

    • Prepare a working solution of the probe by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 1-10 µM).

    • Prepare a serial dilution of the thiol standard in the assay buffer to create a standard curve.

  • Assay Setup:

    • Pipette the serially diluted thiol standards into the wells of the 96-well microplate.

    • Include a "blank" well containing only the assay buffer.

    • Add the probe working solution to all wells, initiating the reaction. The final volume in each well should be consistent (e.g., 100-200 µL).

  • Incubation and Measurement:

    • Incubate the microplate at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 30 minutes). The optimal incubation time should be determined empirically.

    • Measure the fluorescence intensity using a microplate reader or spectrofluorometer at the predetermined excitation and emission wavelengths for the activated fluorophore.

  • Data Analysis:

    • Subtract the fluorescence intensity of the blank from all measurements.

    • Plot the fluorescence intensity as a function of the thiol concentration.

    • Perform a linear regression on the linear portion of the standard curve to determine the sensitivity and limit of detection (LOD) of the probe.

    • Use the standard curve to determine the concentration of unknown thiol-containing samples.

Conclusion

This compound is a powerful and adaptable reagent for the development of "turn-on" fluorescent probes for thiol detection. Its predictable reactivity with thiols, coupled with the ability to conjugate a wide variety of signaling molecules via its carboxylic acid linker, provides researchers with a flexible platform for creating novel tools for biological imaging, diagnostics, and drug development. The protocols and data presented here offer a foundational guide for harnessing the potential of this versatile chemical scaffold.

References

Application Notes and Protocols: Hydrogel Formation Using Dibromomaleimide-C5-COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large amounts of water or biological fluids. Their tunable physical properties, biocompatibility, and resemblance to the native extracellular matrix make them ideal candidates for a variety of biomedical applications, including drug delivery, tissue engineering, and cell encapsulation. This document provides detailed application notes and protocols for the formation of hydrogels using a novel crosslinker, Dibromomaleimide-C5-COOH.

This crosslinker features a dibromomaleimide moiety, which readily reacts with thiol groups, and a C5-carboxylic acid functional handle. This unique structure allows for a two-stage functionalization strategy. First, the dibromomaleimide core acts as a rapid and efficient crosslinker for thiol-functionalized polymers, forming stable thioether bonds. Second, the terminal carboxylic acid group provides a versatile site for the covalent attachment of bioactive molecules, such as peptides, growth factors, or small molecule drugs, enabling the creation of functionalized hydrogels with tailored biological activity.

The crosslinking reaction proceeds via a sequential nucleophilic substitution of the two bromine atoms by thiol groups from the polymer backbone. This reaction is highly efficient and proceeds under mild, biocompatible conditions, making it suitable for the encapsulation of sensitive biological materials like cells.

Key Applications

  • Controlled Drug Delivery: The carboxylic acid moiety can be used to conjugate drugs to the hydrogel matrix, allowing for their sustained and localized release.

  • 3D Cell Culture and Tissue Engineering: The biocompatible nature of the hydrogel and the ability to immobilize cell adhesion ligands (e.g., RGD peptides) via the carboxyl group create a supportive microenvironment for cell growth, proliferation, and differentiation.

  • Bio-functional Scaffolds: The terminal COOH group allows for the creation of scaffolds with specific biological cues to direct tissue regeneration and repair.

Experimental Protocols

Protocol 1: Formation of a Thiol-Reactive Hydrogel using this compound

This protocol describes the formation of a basic hydrogel by crosslinking a thiol-functionalized polyethylene (B3416737) glycol (PEG-SH) with this compound.

Materials:

  • 4-arm PEG-SH (Poly(ethylene glycol) with four thiol end groups, MW 10,000 g/mol )

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous Dimethylformamide (DMF)

  • Sterile, RNase/DNase-free microcentrifuge tubes

Procedure:

  • Prepare Precursor Solutions:

    • PEG-SH Solution: Dissolve 4-arm PEG-SH in PBS (pH 7.4) to a final concentration of 10% (w/v). Ensure complete dissolution by gentle vortexing.

    • Crosslinker Solution: Dissolve this compound in a minimal amount of anhydrous DMF and then dilute with PBS (pH 7.4) to the desired final concentration. A 2:1 molar ratio of thiol groups (from PEG-SH) to this compound is recommended for optimal crosslinking.

  • Hydrogel Formation:

    • In a sterile microcentrifuge tube, add the calculated volume of the PEG-SH solution.

    • Carefully add the corresponding volume of the this compound crosslinker solution to the PEG-SH solution.

    • Immediately and thoroughly mix the two solutions by gentle pipetting for 10-15 seconds. Avoid introducing air bubbles.

    • Allow the mixture to stand at room temperature. Gelation should occur within minutes. The gelation time can be modulated by adjusting the precursor concentrations and temperature.

  • Washing and Equilibration:

    • Once the hydrogel has formed, gently overlay it with sterile PBS (pH 7.4).

    • Incubate at 37°C for 24 hours to allow for complete crosslinking and equilibration.

    • Replace the PBS twice during this period to remove any unreacted precursors.

Protocol 2: Functionalization of the Hydrogel with an RGD Peptide

This protocol details the covalent attachment of a cysteine-terminated RGD peptide (Arg-Gly-Asp-Cys) to the hydrogel via the terminal carboxylic acid groups, promoting cell adhesion.

Materials:

  • Pre-formed this compound crosslinked hydrogel (from Protocol 1)

  • RGD-Cys peptide (Arg-Gly-Asp-Cys)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • MES Buffer (2-(N-morpholino)ethanesulfonic acid), 0.1 M, pH 6.0

  • PBS, pH 7.4

Procedure:

  • Activation of Carboxyl Groups:

    • Prepare a fresh activation solution by dissolving EDC (10 mg/mL) and NHS (5 mg/mL) in 0.1 M MES buffer (pH 6.0).

    • Remove the equilibration buffer from the hydrogel.

    • Add the EDC/NHS activation solution to the hydrogel and incubate for 15 minutes at room temperature.

  • Peptide Conjugation:

    • Prepare a solution of RGD-Cys peptide in PBS (pH 7.4) at a concentration of 1 mg/mL.

    • Remove the activation solution from the hydrogel and wash it three times with sterile PBS (pH 7.4).

    • Add the RGD-Cys peptide solution to the activated hydrogel.

    • Incubate for 2 hours at room temperature with gentle agitation.

  • Washing:

    • Remove the peptide solution.

    • Wash the hydrogel extensively with sterile PBS (pH 7.4) for 24 hours, changing the buffer at least three times to remove any unreacted peptide and by-products. The functionalized hydrogel is now ready for cell culture experiments.

Quantitative Data

The physical properties of the hydrogel can be tuned by varying the concentration of the polymer and the crosslinker. Below are representative data for hydrogels formed with 4-arm PEG-SH (10 kDa) and this compound.

Hydrogel Formulation (PEG-SH:Crosslinker Molar Ratio)Polymer Concentration (w/v)Gelation Time (minutes)Swelling Ratio (q)Compressive Modulus (kPa)
2:15%~1025 ± 35 ± 1
2:110%~515 ± 220 ± 4
2:115%~210 ± 1.550 ± 8
1:110%~312 ± 235 ± 6

Note: The data presented are illustrative and may vary depending on the specific experimental conditions, such as temperature and pH.

Visualizations

Hydrogel Formation Workflow

G cluster_0 Precursor Preparation cluster_1 Hydrogel Formation cluster_2 Post-Formation Processing A Dissolve 4-arm PEG-SH in PBS (pH 7.4) C Mix PEG-SH and Crosslinker Solutions A->C B Dissolve this compound in DMF/PBS (pH 7.4) B->C D Gentle Pipetting (10-15 seconds) C->D E Incubate at Room Temperature D->E F Hydrogel Forms E->F G Equilibrate in PBS (24h, 37°C) F->G H Wash to Remove Unreacted Precursors G->H I Ready for Use or Functionalization H->I

Caption: Workflow for hydrogel synthesis.

Crosslinking Mechanism

Caption: Thiol-dibromomaleimide crosslinking.

RGD Peptide Immobilization and Integrin-Mediated Cell Signaling

G cluster_0 Hydrogel Functionalization cluster_1 Cell Adhesion and Signaling Hydrogel Hydrogel with -COOH groups EDC_NHS EDC/NHS Activation Hydrogel->EDC_NHS RGD RGD Peptide Functionalized_Hydrogel RGD-Functionalized Hydrogel RGD->Functionalized_Hydrogel EDC_NHS->Functionalized_Hydrogel Integrin Integrin Receptor Functionalized_Hydrogel->Integrin binds to Cell Cell FAK Focal Adhesion Kinase (FAK) Integrin->FAK activates Actin Actin Cytoskeleton FAK->Actin regulates Downstream Downstream Signaling (e.g., PI3K/Akt) FAK->Downstream activates Response Cellular Responses (Adhesion, Proliferation, Differentiation) Actin->Response Downstream->Response

Caption: RGD-integrin signaling pathway.

Application Notes and Protocols for Dibromomaleimide-C5-COOH Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the bioconjugation of Dibromomaleimide-C5-COOH (DBM-C5-COOH), a bifunctional linker widely utilized in the development of targeted therapeutics such as antibody-drug conjugates (ADCs). The protocols outlined below are based on established methodologies for dibromomaleimide chemistry and are intended to serve as a guide for the site-specific modification of proteins, particularly antibodies, through disulfide bond bridging.

Introduction

Dibromomaleimide (DBM) reagents have emerged as valuable tools for bioconjugation due to their ability to react specifically with thiol groups of cysteine residues.[1] This chemistry is particularly well-suited for the modification of antibodies, where the interchain disulfide bonds can be reduced to generate reactive cysteine pairs. DBM linkers can then bridge these cysteines, resulting in a stable and site-specific conjugate.[2] The this compound linker incorporates a five-carbon spacer and a terminal carboxylic acid, which can be used for subsequent functionalization, for example, with a cytotoxic payload for the creation of an ADC.

Key Advantages of Dibromomaleimide Chemistry:

  • Site-Specificity: Targets reduced disulfide bonds, leading to homogenous conjugates with a defined drug-to-antibody ratio (DAR).

  • Stability: Forms a stable thioether bond. The resulting dithiomaleimide can be hydrolyzed to a more stable dithiomaleamic acid under mildly basic conditions.[3]

  • Versatility: The carboxylic acid handle on the DBM-C5-COOH linker allows for the attachment of a wide variety of molecules.

Quantitative Data Summary

The following table summarizes key quantitative data from literature on dibromomaleimide bioconjugation with antibodies, providing a reference for expected outcomes.

ParameterValue/RangeBiomoleculeNotesReference(s)
pH of Conjugation 6.2 - 8.5Peptides, AntibodiesOptimal pH can vary depending on the protein and specific DBM derivative. pH > 7.5 can promote hydrolysis to the more stable maleamic acid form.[4][5]
Reaction Temperature Room Temperature to 37°CAntibodiesMild temperatures are generally sufficient and help maintain protein integrity.[6][7]
Reaction Time 15 minutes - 2 hoursPeptides, AntibodiesReaction times are typically short, with near-quantitative conversion often observed within an hour.[5][6]
Stoichiometry (DBM:Biomolecule) 5 to 20-fold molar excessAntibodiesAn excess of the DBM reagent is typically used to drive the reaction to completion.[6]
Reducing Agent TCEP (Tris(2-carboxyethyl)phosphine)AntibodiesTCEP is a common choice as it is effective and does not contain thiols that could react with the maleimide.[5][8]
Drug-to-Antibody Ratio (DAR) ~4TrastuzumabDisulfide bridging of the four interchain disulfides in IgG1 antibodies typically results in a DAR of approximately 4.[9]

Experimental Protocols

Protocol 1: Reduction of Antibody Interchain Disulfide Bonds

This protocol describes the reduction of disulfide bonds in an IgG1 antibody, such as Trastuzumab, to generate free thiol groups for conjugation.

Materials:

  • Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Reduction Buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0-7.5, containing 5-10 mM EDTA)[10]

  • Desalting column

Procedure:

  • Prepare a stock solution of TCEP (e.g., 10 mM) in water. This solution should be prepared fresh.

  • Exchange the antibody into the Reduction Buffer to a final concentration of 5-10 mg/mL.

  • Add the TCEP stock solution to the antibody solution to a final concentration of 5 mM.[10]

  • Incubate the reaction mixture for 30 minutes at room temperature.[10]

  • Immediately following incubation, remove the excess TCEP using a desalting column equilibrated with the desired conjugation buffer.

Protocol 2: Bioconjugation of this compound to a Reduced Antibody

This protocol details the conjugation of DBM-C5-COOH to the reduced antibody. This can be performed as a sequential step after reduction and purification, or as an in-situ reaction.

Materials:

  • Reduced antibody from Protocol 1

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer (e.g., Borate buffer, 25 mM sodium borate, 25 mM NaCl, 1 mM EDTA, pH 8.0)[6]

Procedure (Sequential Method):

  • Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to prepare a concentrated stock solution (e.g., 10-20 mM).

  • Add the DBM-C5-COOH stock solution to the reduced antibody solution to achieve a 5 to 10-fold molar excess of the DBM reagent over the antibody. The final concentration of the organic solvent should be kept low (e.g., <10% v/v) to avoid protein denaturation.

  • Incubate the reaction mixture for 1-2 hours at 37°C with gentle agitation.[6]

  • To promote the hydrolysis of the dithiomaleimide to the more stable dithiomaleamic acid, the pH of the reaction can be maintained at or adjusted to ~8.5 and incubated for an additional hour.[4]

  • Purify the resulting antibody conjugate using a desalting column or size-exclusion chromatography to remove excess DBM-C5-COOH and any reaction byproducts.

Visualizations

Experimental Workflow for ADC Synthesis

The following diagram illustrates the general workflow for the synthesis of an antibody-drug conjugate using this compound.

ADC_Synthesis_Workflow Antibody Native Antibody (IgG1) Reduction Disulfide Bond Reduction (TCEP) Antibody->Reduction Reduced_Ab Reduced Antibody (Free Thiols) Reduction->Reduced_Ab Conjugation Bioconjugation (Thiol-Maleimide Reaction) Reduced_Ab->Conjugation DBM_Linker This compound DBM_Linker->Conjugation Ab_Linker Antibody-Linker Conjugate Conjugation->Ab_Linker Final_ADC Final Antibody-Drug Conjugate (ADC) Ab_Linker->Final_ADC Payload Cytotoxic Payload (e.g., MMAF) Activation Carbodiimide Chemistry (EDC/NHS) Payload->Activation Activation->Ab_Linker Amide Bond Formation

Caption: Workflow for ADC synthesis using DBM-C5-COOH.

HER2 Signaling Pathway and ADC Mechanism of Action

Antibody-drug conjugates are often designed to target cancer-specific antigens. For instance, an ADC created with a Trastuzumab backbone would target the HER2 receptor, which is overexpressed in certain types of breast cancer. The following diagram illustrates the HER2 signaling pathway and the proposed mechanism of action for a HER2-targeting ADC carrying a cytotoxic payload like Monomethyl auristatin F (MMAF). MMAF is an anti-tubulin agent that inhibits cell division.[6][9]

HER2_Signaling_and_ADC_MOA cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADC HER2-Targeting ADC (Trastuzumab-DBM-MMAF) HER2 HER2 Receptor ADC->HER2 Binding Internalization Receptor-Mediated Endocytosis HER2->Internalization PI3K_AKT PI3K/AKT Pathway HER2->PI3K_AKT Activation RAS_MAPK RAS/MAPK Pathway HER2->RAS_MAPK Activation Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release (MMAF) Lysosome->Payload_Release Proteolytic Degradation Tubulin Tubulin Polymerization Payload_Release->Tubulin Inhibition Apoptosis Cell Cycle Arrest & Apoptosis Tubulin->Apoptosis Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation

Caption: HER2 signaling and ADC mechanism of action.

References

Application Notes and Protocols for the Characterization of Dibromomaleimide-C5-COOH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromomaleimide-C5-COOH is a heterobifunctional crosslinker that plays a crucial role in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs). Its dibromomaleimide group offers a site-specific conjugation platform for thiol-containing molecules, like cysteine residues in peptides and proteins. The terminal carboxylic acid allows for further functionalization, enabling the attachment of various payloads. A key feature of the dibromomaleimide chemistry is the hydrolysis of the initial dithiomaleimide conjugate to a stable dithiomaleamic acid, which prevents the retro-Michael reaction commonly observed with traditional maleimide-thiol conjugates, thus enhancing the stability of the final conjugate.[1]

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the characterization of this compound and its conjugates. The methodologies described herein are essential for verifying the identity, purity, and stability of these important biopharmaceutical building blocks.

Analytical Techniques

A multi-faceted analytical approach is required to fully characterize this compound conjugates. The primary techniques employed are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and UV-Vis Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for the characterization of this compound and its conjugates, providing precise molecular weight information that confirms the identity of the molecule and the success of conjugation reactions. Electrospray Ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of intact molecules with minimal fragmentation.

Key Applications:

  • Molecular Weight Confirmation: Verification of the molecular weight of the this compound linker and its conjugates.

  • Confirmation of Conjugation: Detection of the mass shift corresponding to the addition of the thiol-containing molecule to the dibromomaleimide moiety.

  • Purity Assessment: Identification of impurities and byproducts from the synthesis and conjugation reactions.

  • Fragmentation Analysis: Tandem MS (MS/MS) can be used to elucidate the structure of the conjugate and identify the site of conjugation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound and its conjugates. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

Key Applications:

  • Structural Verification: Confirmation of the chemical structure of the this compound linker.

  • Monitoring Conjugation: Observation of the disappearance of the vinyl proton signals of the maleimide (B117702) and the appearance of new signals corresponding to the succinimide (B58015) ring protons upon conjugation.

  • Purity Determination: Quantitative NMR (qNMR) can be used to determine the purity of the linker and its conjugates.

  • Conformational Analysis: Provides insights into the three-dimensional structure of the conjugates in solution.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, quantification, and purification of this compound and its conjugates. Reversed-phase HPLC (RP-HPLC) is the most common mode used for these molecules.

Key Applications:

  • Purity Analysis: Determination of the purity of the linker and its conjugates by separating them from starting materials, byproducts, and other impurities.

  • Quantification: Accurate measurement of the concentration of the conjugate.

  • Reaction Monitoring: Tracking the progress of the conjugation reaction by monitoring the consumption of reactants and the formation of the product.

  • Preparative Purification: Isolation of the desired conjugate from the reaction mixture.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a straightforward and valuable technique for the initial characterization and quantification of this compound and its conjugates. The maleimide group possesses a characteristic UV absorbance that changes upon conjugation.

Key Applications:

  • Quantification: Determination of the concentration of the linker and its conjugates using the Beer-Lambert law.

  • Monitoring Conjugation: The disappearance of the maleimide absorbance can be used to monitor the progress of the thiol addition reaction.[1]

  • Purity Assessment: The shape of the UV spectrum can provide an indication of the purity of the sample.

Quantitative Data Summary

The following tables summarize the expected quantitative data for this compound and a representative thiol conjugate.

Compound Molecular Formula Molecular Weight ( g/mol )
This compoundC₁₀H₉Br₂NO₄386.99
Thiol-ConjugateVariesMW of Linker + MW of Thiol - 2*MW of Br

Table 1: Molecular Information

Technique Parameter This compound Thiol-Conjugate
MS (ESI) [M+H]⁺~387.9Varies
[M-H]⁻~385.9Varies
¹H NMR (DMSO-d₆) Maleimide ProtonsNot Applicable~3.0-4.5 ppm
-CH₂- (linker)~1.2-3.5 ppm~1.2-3.5 ppm
-COOH~12.0 ppm~12.0 ppm
¹³C NMR (DMSO-d₆) C=O (maleimide)~165-175 ppm~170-180 ppm
C-Br (maleimide)~125-135 ppmNot Applicable
C-S (succinimide)Not Applicable~40-50 ppm
-CH₂- (linker)~20-40 ppm~20-40 ppm
C=O (acid)~174 ppm~174 ppm
HPLC (RP-C18) Retention TimeVariesVaries (typically longer)
UV-Vis λmax (in MeCN)~300-325 nmShifts depending on the thiol

Table 2: Expected Analytical Data

Experimental Protocols

Protocol 1: Mass Spectrometry Analysis

Objective: To confirm the molecular weight of this compound and its thiol conjugate.

Materials:

  • This compound or its conjugate

  • LC-MS grade methanol (B129727) or acetonitrile

  • LC-MS grade water

  • Formic acid (for positive ion mode) or Ammonium hydroxide (B78521) (for negative ion mode)

  • Electrospray Ionization Mass Spectrometer (ESI-MS)

Procedure:

  • Prepare a 1 mg/mL stock solution of the sample in methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 10-100 µg/mL in a suitable mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode).

  • Infuse the sample solution directly into the ESI-MS source at a flow rate of 5-10 µL/min.

  • Acquire the mass spectrum in the appropriate mass range.

  • Analyze the data to identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).

DOT Diagram for Mass Spectrometry Workflow:

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_result Data Interpretation Sample Analyte Solution (10-100 µg/mL) ESI_MS Electrospray Ionization Mass Spectrometer Sample->ESI_MS Infusion Data_Acquisition Data Acquisition ESI_MS->Data_Acquisition Mass_Spectrum Mass Spectrum Data_Acquisition->Mass_Spectrum MW_Confirmation Molecular Weight Confirmation Mass_Spectrum->MW_Confirmation NMR_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_processing Data Processing cluster_result Result Sample_Prep Dissolve Sample in Deuterated Solvent NMR_Spectrometer NMR Spectrometer Sample_Prep->NMR_Spectrometer Acquire_Spectra Acquire 1H & 13C Spectra NMR_Spectrometer->Acquire_Spectra Process_Spectra Process Spectra Acquire_Spectra->Process_Spectra Assign_Shifts Assign Chemical Shifts Process_Spectra->Assign_Shifts Structure_Verification Structure Verification Assign_Shifts->Structure_Verification HPLC_Analysis_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Mobile_Phase Prepare Mobile Phases A & B HPLC_System HPLC System (C18 Column) Mobile_Phase->HPLC_System Sample_Prep Prepare Sample Solution Sample_Prep->HPLC_System Run_Method Run Gradient Method HPLC_System->Run_Method Chromatogram Analyze Chromatogram Run_Method->Chromatogram Purity_Calc Calculate Purity Chromatogram->Purity_Calc UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Standards Prepare Standard Solutions Spectrophotometer UV-Vis Spectrophotometer Standards->Spectrophotometer Measure Absorbance Unknown Prepare Unknown Sample Unknown->Spectrophotometer Measure Absorbance Calibration_Curve Generate Calibration Curve Spectrophotometer->Calibration_Curve Concentration_Det Determine Concentration Calibration_Curve->Concentration_Det Characterization_Strategy cluster_synthesis Synthesis & Conjugation cluster_purification Purification & Initial Assessment cluster_verification Structural Verification & Purity cluster_final Final Product Synthesis Synthesis of Dibromomaleimide- C5-COOH Conjugation Conjugation with Thiol-containing Molecule Synthesis->Conjugation HPLC_Purification HPLC Purification Conjugation->HPLC_Purification UV_Vis UV-Vis Spectroscopy (Initial Check & Quantification) HPLC_Purification->UV_Vis MS Mass Spectrometry (Molecular Weight) HPLC_Purification->MS NMR NMR Spectroscopy (Structural Confirmation) HPLC_Purification->NMR HPLC_Purity HPLC Analysis (Purity Assessment) HPLC_Purification->HPLC_Purity Final_Product Characterized Conjugate MS->Final_Product NMR->Final_Product HPLC_Purity->Final_Product

References

Application Notes and Protocols for the Purification of Antibody-Dibromomaleimide-C5-COOH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The conjugation of a Dibromomaleimide-C5-COOH linker-payload to an antibody introduces significant heterogeneity to the product mixture. This necessitates robust and efficient purification strategies to isolate the desired ADC species from unconjugated antibody, excess linker-payload, and process-related impurities. Effective purification is critical for ensuring the safety, efficacy, and batch-to-batch consistency of the final ADC product.

Key quality attributes that must be controlled during the purification process include the drug-to-antibody ratio (DAR), the level of high molecular weight species (aggregates), and the removal of residual free drug-linker.[1] This document provides detailed application notes and protocols for the purification of antibody-Dibromomaleimide-C5-COOH conjugates, focusing on established chromatographic and filtration techniques.

Purification Workflow Overview

The purification of antibody-Dibromomaleimide-C5-COOH conjugates typically follows a multi-step process designed to address the various impurities present in the crude conjugation reaction mixture. A general workflow is outlined below.

ADC Purification Workflow cluster_0 Upstream cluster_1 Primary Purification cluster_2 Chromatographic Polishing cluster_3 Final Formulation Crude Conjugate Crude Conjugate TFF Tangential Flow Filtration (TFF) (Buffer Exchange & Free Linker Removal) Crude Conjugate->TFF Initial Cleanup HIC Hydrophobic Interaction Chromatography (HIC) (DAR Species Separation) TFF->HIC Polishing Step 1 SEC Size Exclusion Chromatography (SEC) (Aggregate Removal) HIC->SEC Polishing Step 2 Final_TFF Tangential Flow Filtration (TFF) (Concentration & Formulation) SEC->Final_TFF Final Step Purified ADC Purified ADC Final_TFF->Purified ADC

Figure 1: General workflow for the purification of antibody-drug conjugates.

Key Purification Methodologies: Protocols

Tangential Flow Filtration (TFF) for Buffer Exchange and Removal of Unconjugated Linker-Payload

Tangential Flow Filtration (TFF), also known as cross-flow filtration, is a rapid and scalable method for buffer exchange (diafiltration) and concentration of the ADC product. It is often the first step after the conjugation reaction to remove excess, unconjugated this compound linker-payload and organic solvents used in the conjugation reaction.[2]

Experimental Protocol:

  • System Setup:

    • Select a TFF cassette with a molecular weight cut-off (MWCO) appropriate for retaining the ADC (typically 30 kDa for a ~150 kDa ADC).

    • Assemble the TFF system including the reservoir, pump, TFF cassette, and pressure gauges.

  • Pre-use Conditioning:

    • Flush the system with purified water to remove any storage solutions.

    • Equilibrate the system with the diafiltration buffer (e.g., 20 mM Histidine, 150 mM NaCl, pH 6.0).

  • Loading and Concentration:

    • Load the crude ADC conjugation mixture into the reservoir.

    • Concentrate the ADC solution to a target concentration (e.g., 20-30 g/L) by applying a transmembrane pressure (TMP) of 10-20 psi.

  • Diafiltration:

    • Perform diafiltration against 5-10 diavolumes of the chosen buffer to reduce the concentration of the unconjugated linker-payload and any residual organic solvents to acceptable levels. Maintain a constant volume in the reservoir during this step.

  • Final Concentration and Recovery:

    • After diafiltration, concentrate the ADC to the desired final concentration.

    • Recover the purified ADC from the system.

Hydrophobic Interaction Chromatography (HIC) for DAR Species Separation

Hydrophobic Interaction Chromatography (HIC) separates molecules based on differences in their surface hydrophobicity. Since the this compound linker-payload is hydrophobic, ADCs with different numbers of conjugated linkers (different DAR species) will exhibit varying degrees of hydrophobicity. HIC is a powerful tool for separating these species and enriching the ADC with the desired DAR profile.[3][4]

Experimental Protocol:

  • Column and Buffer Preparation:

    • Column: Select a HIC column with appropriate hydrophobicity (e.g., Butyl or Phenyl).

    • Buffer A (Binding Buffer): 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.

    • Buffer B (Elution Buffer): 50 mM Sodium Phosphate, pH 7.0.

  • Sample Preparation:

    • Adjust the salt concentration of the ADC sample from the previous step to match the initial binding conditions by adding a concentrated stock of Buffer A.

  • Chromatography:

    • Equilibrate the HIC column with Buffer A.

    • Load the prepared ADC sample onto the column.

    • Wash the column with Buffer A to remove any unbound material.

    • Elute the bound ADC species using a linear gradient of increasing Buffer B concentration (decreasing salt concentration). Species with higher DAR values will be more hydrophobic and will elute later in the gradient.

    • Collect fractions across the elution peak(s).

  • Fraction Analysis:

    • Analyze the collected fractions using analytical techniques such as UV-Vis spectroscopy, analytical HIC, or mass spectrometry to determine the DAR of each fraction.

    • Pool the fractions containing the ADC with the desired DAR.

Size Exclusion Chromatography (SEC) for Aggregate Removal

Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. This technique is highly effective for removing high molecular weight species (aggregates) that may form during the conjugation and purification process.[2][5]

Experimental Protocol:

  • Column and Buffer Preparation:

    • Column: Select a SEC column with a pore size appropriate for separating ADC monomers from aggregates (e.g., a column with a fractionation range suitable for proteins from 10 to 1,500 kDa).

    • Mobile Phase: A buffer that promotes the native structure of the antibody and minimizes non-specific interactions, such as 50 mM Sodium Phosphate, 200 mM NaCl, pH 7.0.[5]

  • Chromatography:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate.

    • Inject the pooled ADC fractions from the previous purification step.

    • The ADC aggregates, being larger, will elute first, followed by the monomeric ADC. Unconjugated small molecules will elute last.

    • Collect the fractions corresponding to the monomeric ADC peak.

Data Presentation: Expected Purification Performance

The following table summarizes typical quantitative outcomes for the purification of antibody-drug conjugates. The specific values can vary depending on the antibody, linker-payload, and precise process parameters.

Purification StepParameterStarting Material (Crude)After TFFAfter HICAfter SEC (Final Product)Reference
Purity Monomer Purity (%) 85 - 9585 - 9590 - 98> 99[6]
Aggregate Level (%) 5 - 155 - 152 - 10< 1[6]
Impurity Removal Free Linker-Payload (%) > 10< 1< 0.1< 0.1[6]
Product Characteristics Average DAR Heterogeneous (e.g., 3.5)Heterogeneous (e.g., 3.5)Homogeneous (e.g., 4.0 ± 0.2)Homogeneous (e.g., 4.0 ± 0.2)[7]
Process Performance Recovery (%) -> 9560 - 85> 95[6][7]

Visualization of Key Processes

Logical Relationship of Critical Quality Attributes

The purification process is designed to control several critical quality attributes (CQAs) that are interrelated and impact the final product's safety and efficacy.

ADC_CQA_Relationship cluster_cqas Critical Quality Attributes cluster_impact Impact on ADC Performance DAR Drug-to-Antibody Ratio (DAR) Efficacy Efficacy DAR->Efficacy Safety Safety & Tolerability DAR->Safety PK Pharmacokinetics (PK) DAR->PK Aggregates Aggregates Aggregates->Safety Immunogenicity Aggregates->PK Clearance Free_Drug Free Drug-Linker Free_Drug->Safety Off-target toxicity

Figure 2: Interrelationship of critical quality attributes and their impact on ADC performance.

Conclusion

The purification of antibody-Dibromomaleimide-C5-COOH conjugates is a multi-step process that is essential for producing a safe and effective therapeutic. The combination of Tangential Flow Filtration for initial cleanup and buffer exchange, followed by chromatographic polishing steps such as Hydrophobic Interaction Chromatography for DAR species separation and Size Exclusion Chromatography for aggregate removal, provides a robust platform for achieving high purity and homogeneity. The detailed protocols and expected performance metrics provided in these application notes serve as a guide for researchers and process development scientists in the field of antibody-drug conjugates. Careful optimization of each purification step is necessary to maximize yield while ensuring that all critical quality attributes of the final product are met.

References

Application Notes and Protocols for Stoichiometry Calculation in Dibromomaleimide-C5-COOH Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dibromomaleimide-C5-COOH is a bifunctional crosslinker that has gained significant traction in the field of bioconjugation, particularly for the site-specific modification of proteins and the development of antibody-drug conjugates (ADCs). Its dibromomaleimide moiety reacts specifically and efficiently with thiol groups, such as those from cysteine residues. A key application involves the re-bridging of disulfide bonds in proteins after their reduction. The terminal carboxylic acid on the C5 linker provides a versatile handle for the subsequent attachment of a wide range of molecules, including drugs, fluorescent dyes, or other biomolecules.

These notes provide detailed protocols and stoichiometric calculation guidelines for the reaction of this compound with proteins, focusing on the common application of disulfide bond re-bridging.

Chemical Properties of this compound

A clear understanding of the chemical properties of this compound is fundamental for accurate stoichiometric calculations.

PropertyValueSource
Molecular Formula C₁₀H₁₁Br₂NO₄[1]
Molecular Weight 369.01 g/mol [1][2]
IUPAC Name 6-(3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoic acid[1]
CAS Number 1443214-97-8[2]
Purity >95-98% (typical)[2]
Solubility Soluble in DMSO (≥ 100 mg/mL)[2][3]

Reaction Principle and Workflow

The most common application of dibromomaleimides in bioconjugation is the covalent re-bridging of disulfide bonds within a protein, such as an antibody. This process typically involves two main steps:

  • Reduction of the Disulfide Bond: A reducing agent, most commonly tris(2-carboxyethyl)phosphine (B1197953) (TCEP), is used to break the disulfide bond, yielding two free thiol (sulfhydryl) groups.

  • Thiol-Maleimide Reaction: The this compound is then added. The two bromine atoms on the maleimide (B117702) ring are substituted by the two newly formed thiol groups, resulting in a stable, covalent bridge.

This reaction is highly efficient and proceeds rapidly under mild, buffered conditions.[4] The resulting conjugate maintains the protein's tertiary structure by re-establishing the link between the cysteine residues.[4]

G cluster_workflow Experimental Workflow for Disulfide Re-bridging A Start with Protein (e.g., Antibody with Disulfide Bond) B Add Reducing Agent (e.g., TCEP) A->B Step 1: Reduction C Disulfide Bond Reduced (Two Free Thiols Generated) B->C Incubation D Add this compound C->D Step 2: Conjugation E Formation of Stable Thioether Bridge D->E Incubation F Purification of Conjugate (e.g., SEC) E->F Step 3: Purification G Final Conjugate with Free -COOH F->G

Caption: Workflow for protein modification via disulfide bond re-bridging.

Stoichiometry Calculations

Accurate stoichiometric calculations are critical for achieving high conjugation efficiency while minimizing unreacted reagents. The goal is often to use a slight molar excess of the dibromomaleimide reagent to drive the reaction to completion.

Logical Steps for Calculation

G cluster_calc Stoichiometry Calculation Logic S1 Determine Mass and MW of Protein S2 Calculate Moles of Protein S1->S2 Moles = Mass / MW S4 Calculate Moles of DBM & TCEP Required S2->S4 Moles_reagent = Moles_protein * Molar_Excess S3 Define Molar Excess for DBM & TCEP (e.g., 10 eq. DBM, 4 eq. TCEP) S3->S4 S6 Calculate Mass of DBM & TCEP to Add S4->S6 S5 Determine MW of DBM & TCEP S5->S6 Mass = Moles * MW

Caption: Logical flow for calculating reagent masses in conjugation reactions.

Example Calculation: Antibody Conjugation

Let's assume we want to conjugate this compound to 5 mg of an antibody (like Trastuzumab) with a molecular weight of approximately 148,000 g/mol (148 kDa). We will target the re-bridging of one interchain disulfide bond.

ParameterValueCalculation
Mass of Antibody 5 mg-
MW of Antibody 148,000 g/mol -
Moles of Antibody 3.38 x 10⁻⁸ mol (33.8 nmol)(0.005 g) / (148,000 g/mol)
Molar Excess of TCEP 4 equivalentsA common excess to ensure full reduction.
Moles of TCEP needed 1.35 x 10⁻⁷ mol (135.2 nmol)33.8 nmol * 4
Molar Excess of DBM-C5-COOH 10 equivalentsA common excess for efficient conjugation.[5]
Moles of DBM-C5-COOH needed 3.38 x 10⁻⁷ mol (338 nmol)33.8 nmol * 10
MW of DBM-C5-COOH 369.01 g/mol -
Mass of DBM-C5-COOH to add 0.125 mg(3.38 x 10⁻⁷ mol) * (369.01 g/mol)

Experimental Protocols

Protocol 1: General Disulfide Re-bridging of a Protein

This protocol provides a general method for conjugating this compound to a protein containing one or more accessible disulfide bonds.

Materials:

  • Protein of interest (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4).

  • This compound.

  • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP·HCl).

  • Reaction Buffer: Borate Buffered Saline (BBS) at pH 7.4.[5]

  • Quenching reagent (e.g., N-acetylcysteine).

  • Purification system (e.g., Size Exclusion Chromatography (SEC) column).

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO).

Procedure:

  • Prepare Reagent Stock Solutions:

    • Prepare a 10 mM stock solution of TCEP·HCl in deionized water.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[5] Note: Prepare this solution fresh before use.

  • Protein Preparation:

    • Buffer exchange the protein into the reaction buffer (BBS, pH 7.4) to a final concentration of 1-10 mg/mL.

  • Disulfide Reduction:

    • Add the required volume of TCEP stock solution to the protein solution to achieve the desired molar excess (e.g., 4 equivalents per disulfide bond).[5]

    • Incubate the reaction mixture at 37°C for 1-2 hours.[5]

  • Conjugation Reaction:

    • Add the required volume of the this compound stock solution to the reduced protein mixture to achieve the desired molar excess (e.g., 10 equivalents).[5]

    • Incubate the reaction at 37°C for 5 minutes to 1 hour.[5] The reaction is often rapid.[4] Note: The optimal time should be determined empirically.

  • Quenching (Optional):

    • To stop the reaction, add a 5-fold molar excess of a quenching reagent like N-acetylcysteine relative to the dibromomaleimide.

  • Purification:

    • Remove excess, unreacted reagents by purifying the reaction mixture. Size Exclusion Chromatography (SEC) using a desalting column (e.g., PD-10) or an FPLC system is highly recommended. The column should be pre-equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Determine the concentration of the final conjugate using a protein assay (e.g., BCA) or by measuring absorbance at 280 nm.

    • Analyze the conjugate by SDS-PAGE and/or Mass Spectrometry (LC-MS) to confirm successful conjugation and determine the drug-to-antibody ratio (DAR).

Summary of Reaction Conditions

The efficiency of the conjugation can be influenced by several factors. The table below summarizes typical ranges for these parameters.

ParameterTypical RangeNotes
pH 6.2 - 8.5Reaction with thiols is generally faster at slightly basic pH, but stability of the maleimide can be a concern at very high pH.[4][6][7]
Temperature 22°C - 37°CHigher temperatures can accelerate the reaction.[5]
Reaction Time 5 min - 2 hoursDibromomaleimide reactions are typically fast.[4][5]
Molar Excess (DBM) 1.1 - 20 equivalentsA slight excess is often sufficient, but higher excesses can be used to drive the reaction.[4][5]
Molar Excess (TCEP) 1.1 - 30 equivalentsSufficient excess is needed to ensure complete disulfide reduction.[4][5]

Disclaimer: These protocols and notes are intended as a guide. Researchers should optimize conditions for their specific protein and application.

References

Application Notes and Protocols: Dibromomaleimide-C5-COOH as a Crosslinker for Protein-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromomaleimide-C5-COOH is a heterobifunctional crosslinking reagent designed for the covalent conjugation of proteins and other biomolecules. This reagent features a dibromomaleimide group that selectively reacts with thiol groups in cysteine residues, and a terminal carboxylic acid on a C5 spacer arm, which can be activated to react with primary amines, such as those on lysine (B10760008) residues. This dual reactivity makes this compound an invaluable tool for studying protein-protein interactions (PPIs), creating stable protein conjugates, and developing biotherapeutics like antibody-drug conjugates (ADCs).

The dibromomaleimide moiety offers the unique advantage of reacting with one or two thiol groups, enabling either the modification of a single cysteine or the bridging of a disulfide bond.[1][2] The C5 spacer arm provides sufficient length to overcome steric hindrance between interacting proteins. The terminal carboxyl group allows for a two-step conjugation strategy, providing greater control over the crosslinking process.[3] This document provides detailed application notes and protocols for the use of this compound in protein-protein interaction studies.

Chemical Properties

PropertyValue
IUPAC Name 6-(3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoic acid[4]
Molecular Formula C10H11Br2NO4[5]
Molecular Weight 369.01 g/mol [5]
CAS Number 1443214-97-8[4]
Reactivity Dibromomaleimide reacts with sulfhydryls (thiols); Carboxylic acid reacts with primary amines (after activation)
Solubility Soluble in organic solvents like DMSO and DMF[5]

Reaction Mechanism

The crosslinking process with this compound typically proceeds in two stages. First, the dibromomaleimide group reacts with cysteine residues on the target protein. This is followed by the activation of the carboxyl group to enable reaction with lysine residues on an interacting protein.

G cluster_0 Step 1: Cysteine-Dibromomaleimide Reaction cluster_1 Step 2: Amine-Carboxyl Reaction Protein_A_Cys Protein A (with Cysteine) Intermediate Protein A - DBM-C5-COOH (Activated Protein) Protein_A_Cys->Intermediate Reaction with -SH group DBM_C5_COOH This compound DBM_C5_COOH->Intermediate Crosslinked_Complex Protein A - Crosslinker - Protein B (Covalently Linked Complex) Intermediate->Crosslinked_Complex Reaction with -NH2 group Protein_B_Lys Protein B (with Lysine) Protein_B_Lys->Crosslinked_Complex EDC_NHS EDC / NHS (Carbodiimide Activation) EDC_NHS->Intermediate Activates -COOH

Figure 1: Two-step reaction mechanism of this compound.

Experimental Protocols

Protocol 1: Two-Step Crosslinking of Two Interacting Proteins

This protocol describes a general procedure for crosslinking two proteins (Protein A and Protein B) where Protein A contains accessible cysteine residues and Protein B has accessible lysine residues.

Materials:

  • This compound (DBM-C5-COOH)

  • Protein A (containing cysteine)

  • Protein B (containing lysine)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting columns

Procedure:

Step 1: Reaction of DBM-C5-COOH with Protein A

  • Dissolve DBM-C5-COOH in DMSO to prepare a 10 mM stock solution.

  • Prepare a solution of Protein A in Reaction Buffer at a concentration of 1-5 mg/mL.

  • Add the DBM-C5-COOH stock solution to the Protein A solution to a final concentration of 1 mM. The optimal molar ratio of crosslinker to protein should be determined empirically (start with a 10:1 to 20:1 molar excess of crosslinker).

  • Incubate the reaction mixture for 1-2 hours at room temperature or 4°C.

  • Remove excess, unreacted crosslinker using a desalting column equilibrated with Reaction Buffer.

Step 2: Activation of Carboxyl Group and Reaction with Protein B

  • To the solution of DBM-C5-COOH-modified Protein A, add EDC and NHS to final concentrations of 5 mM and 10 mM, respectively.

  • Incubate for 15-30 minutes at room temperature to activate the carboxyl group.

  • Add Protein B to the reaction mixture. The molar ratio of Protein A to Protein B should be optimized based on their binding affinity (a 1:1 ratio is a good starting point).

  • Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • The crosslinked protein complex is now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 2: Analysis of Crosslinked Products by Mass Spectrometry
  • Sample Preparation:

    • The crosslinked protein sample is typically denatured, reduced (if disulfide bonds not targeted by the crosslinker are present), alkylated, and then digested with a protease such as trypsin.

  • LC-MS/MS Analysis:

    • The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).[6]

  • Data Analysis:

    • Specialized software (e.g., pLink, StavroX, MeroX) is required to identify the crosslinked peptides from the complex MS/MS data.[7] This software searches for pairs of peptides that are covalently linked by the mass of the crosslinker.

Quantitative Data Presentation

Quantitative crosslinking mass spectrometry (qXL-MS) can be used to study changes in protein conformations and interactions under different conditions.[8] This can be achieved by using isotopically labeled crosslinkers or through label-free quantification methods. The relative abundance of crosslinked peptide pairs can provide quantitative information about the extent of protein-protein interactions.[9][10]

Table 1: Example of Quantitative Crosslinking Data

Crosslinked Peptide PairProtein A ResidueProtein B ResidueLog2 Fold Change (Condition 2 vs. Condition 1)p-value
Peptide 1 - Peptide 2Cys-54Lys-1212.50.001
Peptide 3 - Peptide 4Cys-88Lys-256-1.80.015
Peptide 5 - Peptide 6Cys-152Lys-3100.20.65

Application in Signaling Pathway Analysis

DBM-C5-COOH can be used to capture and identify transient protein-protein interactions within a signaling pathway. For example, it can be used to identify the substrates of a particular enzyme or the components of a signaling complex.

G cluster_workflow Experimental Workflow for Signaling Pathway Analysis Cell_Culture 1. Cell Culture with Signaling Pathway of Interest Cell_Lysis 2. Cell Lysis under Native Conditions Cell_Culture->Cell_Lysis Crosslinking 3. In Vitro Crosslinking with This compound Cell_Lysis->Crosslinking IP 4. Immunoprecipitation of Bait Protein Crosslinking->IP MS_Analysis 5. Mass Spectrometry Analysis IP->MS_Analysis Data_Analysis 6. Identification of Crosslinked Interactors MS_Analysis->Data_Analysis

Figure 2: Workflow for identifying protein interactions in a signaling pathway.

Hypothetical Signaling Pathway Application

Consider a hypothetical signaling pathway where Protein Kinase C (PKC) is activated and subsequently phosphorylates a substrate protein, leading to a downstream cellular response. DBM-C5-COOH could be used to identify direct interactors with an activated form of PKC.

G Receptor Receptor PKC PKC (Inactive) Receptor->PKC Activates PKC_active PKC (Active) PKC->PKC_active Substrate Substrate Protein PKC_active->Substrate Binds and Phosphorylates Crosslinker DBM-C5-COOH Crosslinking PKC_active->Crosslinker Substrate_P Phosphorylated Substrate Substrate->Substrate_P Substrate->Crosslinker Response Cellular Response Substrate_P->Response

Figure 3: Capturing PKC-Substrate interaction with DBM-C5-COOH.

Conclusion

This compound is a versatile and powerful tool for researchers studying protein-protein interactions. Its heterobifunctional nature allows for controlled, two-step crosslinking, while the specific reactivity of the dibromomaleimide group towards cysteines provides a degree of selectivity. By following the protocols outlined in these application notes, researchers can effectively utilize this crosslinker to capture, identify, and quantify protein interactions, providing valuable insights into cellular processes and aiding in the development of novel therapeutics.

References

Application Notes and Protocols: PEGylation of Proteins using Maleimide-PEG-COOH Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a protein, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[1][2][3] This modification can enhance protein stability, increase solubility, extend circulating half-life, and reduce immunogenicity.[4][5][] Maleimide-PEG-COOH is a heterobifunctional linker that offers a selective method for protein PEGylation. The maleimide (B117702) group reacts specifically with the thiol group of cysteine residues, forming a stable thioether bond, while the carboxyl group can be used for further conjugation or left as a terminal functional group.[4][7][8][9] This site-specific conjugation is advantageous as it allows for the production of more homogeneous PEGylated proteins with preserved biological activity.[2][10]

This document provides detailed protocols and application notes for the PEGylation of proteins using maleimide-PEG-COOH linkers, including reaction chemistry, experimental procedures, and characterization of the resulting conjugates.

Reaction Chemistry and Specificity

The core of this PEGylation strategy is the Michael addition reaction between the maleimide group of the PEG linker and the sulfhydryl (thiol) group of a cysteine residue on the protein.[4][11][12] This reaction is highly specific for thiols at a pH range of 6.5-7.5, proceeding approximately 1,000 times faster than the reaction with amines at neutral pH.[12] This high degree of selectivity allows for site-specific modification of proteins, particularly those with a single accessible cysteine residue, which can be naturally occurring or genetically engineered into the protein structure.[10][13]

The reaction forms a stable thioether bond.[4][7] However, the stability of the resulting thiosuccinimide ring can be a concern, as it may be susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione (B108866) in vivo.[14][15] Additionally, the maleimide ring can undergo hydrolysis, which can prevent the retro-Michael reaction and thus stabilize the conjugate, but also introduces structural heterogeneity.[16][17]

Key Applications

The use of maleimide-PEG-COOH linkers for protein PEGylation is prevalent in various research and therapeutic areas:

  • Drug Delivery: Enhancing the circulation time and stability of protein-based drugs.[4]

  • Antibody-Drug Conjugates (ADCs): The carboxyl group can be used to attach cytotoxic drugs, while the PEG linker improves the ADC's solubility and pharmacokinetics.[5]

  • Protein and Peptide Labeling: For imaging and diagnostic applications.[12]

  • Surface Modification: Immobilizing proteins onto surfaces for biosensors and other biomedical devices.[4]

Experimental Protocols

Materials
  • Protein with at least one accessible cysteine residue

  • Maleimide-PEG-COOH (store at -20°C, protected from light and moisture)[7][9]

  • PEGylation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, free of thiols.[7]

  • Reducing agent (optional, for proteins with disulfide bonds that need to be reduced to generate free thiols): e.g., Tris(2-carboxyethyl)phosphine (TCEP).

  • Quenching reagent: e.g., L-cysteine or β-mercaptoethanol.

  • Purification system: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[13]

Protocol for Protein PEGylation

This protocol outlines the general steps for conjugating a maleimide-PEG-COOH linker to a protein. Optimization of reaction conditions (e.g., molar ratio of PEG to protein, reaction time, and temperature) is recommended for each specific protein.

1. Protein Preparation: a. Dissolve the protein in the PEGylation buffer to a final concentration of 1-10 mg/mL. b. If the target cysteine is in a disulfide bond, pre-treat the protein with a reducing agent like TCEP. Note: TCEP does not contain a thiol and does not need to be removed before the PEGylation reaction.

2. PEGylation Reaction: a. Prepare a stock solution of Maleimide-PEG-COOH in the PEGylation buffer immediately before use.[7] b. Add the Maleimide-PEG-COOH solution to the protein solution. A molar excess of 10- to 20-fold of PEG-maleimide over the protein is generally recommended to drive the reaction to completion.[7][13] c. Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.[7]

3. Quenching the Reaction: a. To stop the reaction and consume any unreacted maleimide groups, add a quenching reagent such as L-cysteine or β-mercaptoethanol to the reaction mixture at a final concentration of 2-5 mM. b. Incubate for 1 hour at room temperature.

4. Purification of the PEGylated Protein: a. The PEGylated protein can be purified from unreacted PEG linker and protein using size-exclusion chromatography (SEC).[13] b. Ion-exchange chromatography (IEX) can also be used to separate the PEGylated protein from the unconjugated protein, as the PEGylation can alter the protein's surface charge.

Workflow for Protein PEGylation

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Protein Preparation (Dissolve in Buffer) Mix Mixing Protein_Prep->Mix PEG_Prep Maleimide-PEG-COOH Preparation PEG_Prep->Mix Incubate Incubation (2-4h RT or O/N 4°C) Mix->Incubate Quench Quenching (e.g., L-cysteine) Incubate->Quench Purify Purification (SEC or IEX) Quench->Purify Analyze Characterization Purify->Analyze

Caption: Experimental workflow for protein PEGylation.

Characterization of PEGylated Proteins

After purification, it is crucial to characterize the PEGylated protein to determine the extent of PEGylation, purity, and retention of biological activity.

1. SDS-PAGE: A simple and effective method to visualize the increase in molecular weight of the PEGylated protein compared to the native protein. The PEGylated protein will migrate slower on the gel.

2. Mass Spectrometry (MS): Provides a precise measurement of the molecular weight of the conjugate, confirming the number of PEG chains attached to the protein.[18]

3. Chromatography:

  • Size-Exclusion Chromatography (SEC): Can be used to determine the hydrodynamic radius of the PEGylated protein, which is expected to increase upon PEGylation.[3]
  • Ion-Exchange Chromatography (IEX): Can separate proteins based on the degree of PEGylation.

4. Biological Activity Assays: It is essential to confirm that the PEGylated protein retains its biological function. This can be assessed using relevant in vitro or in vivo assays.

Quantitative Data Summary

ParameterTypical Value/RangeMethod of DeterminationReference
Reaction pH 6.5 - 7.5pH meter[12]
Molar Ratio (PEG:Protein) 10:1 to 20:1Calculation[7][13]
Reaction Time 2-4 hours (Room Temp) or Overnight (4°C)Timer[7]
PEGylation Efficiency >80%SDS-PAGE, MS[15]
Stability of Conjugate >90% retention after 7 days (mono-sulfone-PEG)Incubation with glutathione followed by analysis[15]
<70% retention after 7 days (maleimide-PEG)Incubation with glutathione followed by analysis[15]

Signaling Pathways and Logical Relationships

Chemical Reaction of Maleimide-PEG-COOH with Protein Cysteine

Maleimide_Reaction cluster_reactants Reactants cluster_product Product Protein Protein-SH (Cysteine Residue) Conjugate Protein-S-PEG-COOH (Stable Thioether Bond) Protein->Conjugate Michael Addition (pH 6.5-7.5) PEG Maleimide-PEG-COOH PEG->Conjugate

Caption: Maleimide-thiol conjugation chemistry.

Potential Side Reactions and Stability Considerations

Stability_Considerations cluster_instability Instability Pathways Conjugate Protein-S-PEG-COOH (Thiosuccinimide) Retro_Michael Retro-Michael Reaction (Deconjugation) Conjugate->Retro_Michael Thiol Exchange (e.g., Glutathione) Hydrolysis Maleimide Ring Hydrolysis (Stabilization but Heterogeneity) Conjugate->Hydrolysis Presence of Water

Caption: Stability of the maleimide-protein conjugate.

Conclusion

PEGylation of proteins using maleimide-PEG-COOH linkers is a powerful and widely adopted technique for improving the therapeutic potential of protein-based drugs. The high selectivity of the maleimide-thiol reaction allows for the generation of well-defined, site-specifically modified proteins. By following the detailed protocols and considering the characterization methods outlined in these application notes, researchers can successfully implement this technology to enhance the properties of their proteins of interest for various applications in research and drug development. Careful consideration of the potential for conjugate instability and thorough characterization of the final product are critical for ensuring the desired therapeutic outcome.

References

Application Notes and Protocols for the Synthesis of Peptide Conjugates Using Dibromomaleimide-C5-COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromomaleimide-C5-COOH is a heterobifunctional crosslinker that enables the versatile and efficient synthesis of peptide conjugates. This reagent is particularly valuable in drug development, diagnostics, and proteomics research for creating stable linkages between a peptide and a variety of other molecules, such as proteins, antibodies, fluorescent dyes, or cytotoxic drugs.

The dibromomaleimide (DBM) moiety provides a highly selective reactive handle for thiol groups, typically found in cysteine residues of peptides. This reaction proceeds via a Michael addition, forming a stable thioether bond. A key advantage of the DBM core is its ability to react with two thiol groups, making it an excellent tool for re-bridging disulfide bonds in proteins and peptides, which can enhance the stability and homogeneity of the resulting conjugate.[1][2] This is particularly relevant in the construction of antibody-drug conjugates (ADCs), where DBM linkers have been shown to yield highly homogeneous products with improved in vivo performance.[3]

The C5-COOH functional group on the linker provides a secondary point of attachment. The carboxylic acid can be activated to react with primary amines, allowing for the conjugation of a wide range of molecules. This two-step conjugation strategy offers a high degree of control over the synthesis of complex biomolecules.

These application notes provide detailed protocols for the synthesis of peptide conjugates using this compound, including the activation of the carboxyl group, conjugation to a cysteine-containing peptide, and subsequent conjugation to an amine-containing molecule.

Chemical Principle

The synthesis of a peptide conjugate using this compound involves a two-stage process:

  • Thiol-Maleimide Reaction: The dibromomaleimide moiety reacts with the thiol group of a cysteine residue in the peptide. This reaction is highly specific and efficient at neutral to slightly basic pH, forming a stable thioether linkage. In the case of a peptide or protein with a disulfide bond, a reducing agent like TCEP is used to generate free thiols for conjugation.[4]

  • Amide Bond Formation: The terminal carboxylic acid of the C5 linker is activated using a coupling agent, such as EDC in the presence of NHS or Sulfo-NHS. The activated linker then readily reacts with a primary amine on the target molecule to form a stable amide bond.

The resulting conjugate links the peptide and the target molecule through the stable Dibromomaleimide-C5 linker.

Experimental Protocols

Materials and Equipment
  • This compound

  • Cysteine-containing peptide

  • Amine-containing molecule (e.g., another peptide, protein, or small molecule)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional, for disulfide reduction)

  • Reaction Buffers:

    • Phosphate Buffered Saline (PBS), pH 7.2-7.5

    • MES Buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Organic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching Reagents: 2-Mercaptoethanol (B42355) or Dithiothreitol (DTT)

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system

  • Analysis: Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Protocol 1: Conjugation of this compound to a Cysteine-Containing Peptide

This protocol describes the reaction of the dibromomaleimide moiety with a thiol group on a peptide.

1. Preparation of Reagents:

  • Peptide Solution: Dissolve the cysteine-containing peptide in a suitable buffer (e.g., PBS, pH 7.2-7.5) to a final concentration of 1-10 mg/mL. If the peptide has a disulfide bond, pre-treat with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature to reduce the disulfide to free thiols.

  • This compound Solution: Dissolve this compound in an organic solvent such as DMF or DMSO to a stock concentration of 10 mM.

2. Conjugation Reaction:

  • Add a 1.5 to 5-fold molar excess of the this compound solution to the peptide solution.

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Monitor the reaction progress by RP-HPLC and/or mass spectrometry to confirm the formation of the peptide-linker conjugate.

3. Quenching and Purification:

  • Quench any unreacted dibromomaleimide by adding a small molecule thiol, such as 2-mercaptoethanol or DTT, to a final concentration of 10-20 mM.

  • Purify the peptide-linker conjugate using RP-HPLC to remove excess reagents and byproducts.

  • Characterize the purified conjugate by mass spectrometry to confirm its identity and purity.

Protocol 2: Activation of the Carboxylic Acid and Conjugation to an Amine-Containing Molecule

This protocol details the second step of the conjugation, where the carboxyl group of the peptide-linker conjugate is coupled to an amine-containing molecule.

1. Activation of the Carboxylic Acid:

  • Dissolve the purified and lyophilized peptide-linker conjugate in an appropriate buffer (e.g., MES buffer, pH 6.0).

  • Add a 5 to 10-fold molar excess of EDC and a 2 to 5-fold molar excess of NHS (or Sulfo-NHS for aqueous reactions) to the solution.

  • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.

2. Conjugation to the Amine-Containing Molecule:

  • Immediately add the amine-containing molecule to the activated peptide-linker solution. The molar ratio of the amine-containing molecule to the peptide-linker conjugate should be optimized but a 1:1 to 1.5:1 ratio is a good starting point.

  • Adjust the pH of the reaction mixture to 7.2-7.5 by adding a suitable buffer (e.g., PBS).

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

3. Purification and Characterization:

  • Purify the final peptide conjugate using an appropriate method, such as size-exclusion chromatography or RP-HPLC, depending on the properties of the conjugate.

  • Characterize the final product by SDS-PAGE (if applicable), RP-HPLC, and mass spectrometry to confirm successful conjugation, purity, and identity.

Data Presentation

Table 1: Recommended Reaction Conditions for Peptide Conjugation

ParameterStage 1: Thiol-Maleimide ReactionStage 2: Amide Bond Formation
Reactants Cysteine-Peptide, this compoundPeptide-Linker, Amine-Molecule
Molar Ratio (Linker:Peptide) 1.5:1 to 5:1-
Molar Ratio (EDC:Peptide-Linker) -5:1 to 10:1
Molar Ratio (NHS:Peptide-Linker) -2:1 to 5:1
pH 7.2 - 7.56.0 (Activation), 7.2-7.5 (Coupling)
Temperature Room TemperatureRoom Temperature
Reaction Time 1 - 2 hours2 - 4 hours (or overnight at 4°C)
Solvent/Buffer PBS, DMF/DMSOMES, PBS

Table 2: Typical Purification and Analysis Parameters

ParameterMethodTypical Conditions
Purification RP-HPLCC18 column, water/acetonitrile gradient with 0.1% TFA
Analysis Mass SpectrometryESI-MS or MALDI-TOF
Purity Assessment RP-HPLCUV detection at 214/280 nm
Expected Yield -50-80% (per step, highly dependent on substrates)

Mandatory Visualizations

experimental_workflow cluster_stage1 Stage 1: Thiol-Maleimide Conjugation cluster_stage2 Stage 2: Amide Bond Formation peptide Cysteine-Containing Peptide mix1 Mix and React (pH 7.2-7.5, RT, 1-2h) peptide->mix1 linker This compound linker->mix1 purify1 Purification (RP-HPLC) mix1->purify1 conjugate1 Peptide-Linker Conjugate purify1->conjugate1 conjugate1_input Peptide-Linker Conjugate activation Activate Carboxyl Group (EDC/NHS, pH 6.0, RT, 15-30min) conjugate1_input->activation mix2 Mix and React (pH 7.2-7.5, RT, 2-4h) activation->mix2 amine_molecule Amine-Containing Molecule amine_molecule->mix2 purify2 Purification mix2->purify2 final_conjugate Final Peptide Conjugate purify2->final_conjugate

Caption: Experimental workflow for the two-stage synthesis of peptide conjugates.

reaction_mechanism cluster_thiol_maleimide Thiol-Maleimide Reaction cluster_amide_formation Amide Bond Formation Peptide-SH Peptide-SH Thioether_Bond Thioether_Bond Peptide-SH->Thioether_Bond + DBM-Linker DBM-Linker DBM-Linker->Thioether_Bond Peptide-Linker-COOH Peptide-Linker-COOH Amide_Bond Amide_Bond Peptide-Linker-COOH->Amide_Bond + EDC/NHS Molecule-NH2 Molecule-NH2 Molecule-NH2->Amide_Bond

Caption: Core chemical reactions in the peptide conjugation process.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low conjugation yield in Stage 1 Incomplete reduction of disulfide bonds.Increase TCEP concentration or incubation time. Ensure TCEP is fresh.
pH of the reaction is too low.Ensure the reaction buffer is between pH 7.2 and 7.5.
Hydrolysis of the maleimide (B117702) group.Prepare fresh solutions of the dibromomaleimide linker. Avoid prolonged storage in aqueous solutions.
Low conjugation yield in Stage 2 Inefficient activation of the carboxylic acid.Use fresh EDC and NHS. Ensure anhydrous conditions for the activation step if possible.
Hydrolysis of the activated ester.Add the amine-containing molecule immediately after the activation step.
Presence of primary amines in the buffer.Use amine-free buffers like MES and PBS for the activation and coupling steps.
Formation of multiple products Non-specific reactions.Optimize the molar ratios of the reactants. Ensure the purity of the starting materials.
Reaction with other nucleophilic residues.If possible, protect other reactive groups on the peptide or target molecule.

Conclusion

The use of this compound offers a robust and versatile method for the synthesis of well-defined peptide conjugates. The protocols provided herein serve as a comprehensive guide for researchers in the field of bioconjugation. By carefully controlling the reaction conditions and employing appropriate purification and analytical techniques, it is possible to generate high-purity peptide conjugates for a wide range of applications in research and development. The re-bridging capability of the dibromomaleimide core is a significant advantage for creating stable and homogeneous conjugates, particularly in the context of therapeutic and diagnostic development.[5][6][7]

References

Troubleshooting & Optimization

Troubleshooting low conjugation efficiency with Dibromomaleimide-C5-COOH.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conjugation efficiency with Dibromomaleimide-C5-COOH.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: What is the primary cause of low or no conjugation with this compound?

Answer: The most common reason for low conjugation efficiency is the premature hydrolysis of the dibromomaleimide (DBM) reagent. DBMs are highly susceptible to hydrolysis, especially under neutral to basic conditions. The half-life of a DBM reagent can be less than a minute at a pH of 8.0.[1][2] If the DBM reagent hydrolyzes before it has a chance to react with the free thiol groups on your protein or antibody, the conjugation reaction will fail.

Recommendations:

  • Prepare the this compound solution immediately before use. Do not store it in aqueous buffers.

  • Minimize the time the DBM reagent is in the reaction buffer before the addition of the thiol-containing molecule.

Question 2: My conjugation efficiency is still low, even after minimizing premature hydrolysis. What other factors should I investigate?

Answer: Several other factors can contribute to low conjugation efficiency. These can be broadly categorized into issues with the protein/antibody, the reaction conditions, and side reactions.

Troubleshooting Checklist:

  • Incomplete Disulfide Reduction: Dibromomaleimide reacts with free thiol (sulfhydryl) groups. If the disulfide bonds in your protein or antibody are not fully reduced, there will be no sites for the DBM to react.

  • Side Reaction with Reducing Agent: The reducing agent Tris(2-carboxyethyl)phosphine (TCEP) can react directly with the maleimide (B117702) ring in a non-productive side reaction.[3][4][5][6] This depletes both your DBM reagent and the TCEP needed to keep the thiols reduced.

  • Suboptimal pH: The pH of the reaction buffer is critical. While a slightly basic pH (7.5-8.5) is required for the deprotonation of the thiol groups to the more nucleophilic thiolate anion, a pH that is too high will accelerate the hydrolysis of the DBM reagent.[7][8]

  • Incorrect Molar Ratio: An insufficient molar excess of the DBM reagent over the protein/antibody can lead to incomplete conjugation.

Question 3: How can I ensure complete disulfide reduction?

Answer: Complete reduction of disulfide bonds is crucial for successful conjugation.

Recommendations:

  • Use a sufficient molar excess of a reducing agent like TCEP or Dithiothreitol (DTT). A 10-100 fold molar excess of TCEP is a good starting point.

  • Incubate the protein/antibody with the reducing agent for an adequate amount of time (e.g., 30-60 minutes at room temperature or 37°C).[9]

  • If using DTT, it must be removed before the addition of the DBM reagent, as its thiol groups will react with the maleimide. TCEP does not contain thiols and is often preferred, but it can have its own side reactions.

Question 4: How do I prevent side reactions with TCEP?

Answer: To avoid the reaction between TCEP and your dibromomaleimide reagent, it is highly recommended to remove excess TCEP after the reduction step and before adding the DBM.[3][6]

Methods for TCEP Removal:

  • Size Exclusion Chromatography (SEC): Use a desalting column to separate the protein from the low molecular weight TCEP.

  • Dialysis/Buffer Exchange: Perform dialysis against a degassed buffer to remove TCEP.

Question 5: What is the optimal pH for the conjugation reaction?

Answer: The optimal pH is a balance between promoting the reaction of the thiolate with the maleimide and minimizing the hydrolysis of the maleimide ring. For dibromomaleimide conjugations, a pH range of 7.5 to 8.5 is generally recommended.[7][10][11] An optimized protocol often involves a short conjugation time (e.g., 5 minutes) at pH 8.5, followed by an hour for the stabilizing hydrolysis of the newly formed dithiomaleimide bridge to the stable maleamic acid.[7][8]

Quantitative Data Summary

The following tables summarize key quantitative parameters for optimizing your conjugation reaction.

Table 1: Recommended Reaction Conditions for Dibromomaleimide Conjugation

ParameterRecommended RangeNotes
pH 7.5 - 8.5A higher pH accelerates both conjugation and hydrolysis. A pH of 8.5 has been shown to be effective for rapid conjugation and subsequent stabilization.[7][10][11]
Temperature Room Temperature (20-25°C) or 37°CHigher temperatures can increase reaction rates but may also accelerate reagent hydrolysis and potentially affect protein stability.[9]
Reaction Time (Conjugation) 5 - 60 minutesDue to the high reactivity of DBMs, conjugation can be very rapid.[10][11]
Reaction Time (Hydrolysis) 1 - 2 hoursAfter conjugation, allowing time for hydrolysis at a slightly basic pH stabilizes the linkage.[7][8]
Molar Ratio (DBM:Protein) 5:1 to 20:1A molar excess of the DBM reagent is typically used to drive the reaction to completion.[11]
Molar Ratio (TCEP:Protein) 10:1 to 100:1A sufficient excess is needed to ensure complete disulfide reduction.

Table 2: Hydrolysis Half-life of Maleimide Derivatives

Maleimide DerivativepHApproximate Half-lifeReference
Dibromomaleimide (C-2 linker)8.0< 1 minute[1]
Dithiophenolmaleimides8.030 - 60 minutes[1]
Dithiomaleimide (post-conjugation, C-2 linker)8.516 - 19 minutes[7]

Experimental Protocols

Protocol 1: General Two-Step Conjugation of this compound to a Protein/Antibody

This protocol involves the reduction of disulfide bonds followed by conjugation after the removal of the reducing agent.

Materials:

  • Protein/Antibody in a suitable buffer (e.g., PBS)

  • This compound

  • TCEP (Tris(2-carboxyethyl)phosphine)

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 25 mM Sodium Borate, 25 mM NaCl, 1 mM EDTA, pH 8.0-8.5 (degassed)

  • Desalting column

Procedure:

  • Disulfide Reduction: a. Dissolve the protein/antibody in the reaction buffer to a concentration of 1-10 mg/mL. b. Add a 10-50 fold molar excess of TCEP. c. Incubate for 30-60 minutes at 37°C with gentle mixing.

  • Removal of Excess TCEP: a. Equilibrate a desalting column with the degassed reaction buffer. b. Apply the protein/TCEP mixture to the column. c. Collect the protein-containing fractions.

  • Conjugation: a. Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. b. Add a 10-20 fold molar excess of the DBM stock solution to the reduced, TCEP-free protein solution. c. Incubate for 1-2 hours at room temperature, protected from light.

  • Purification: a. Remove excess DBM reagent and byproducts using a desalting column or dialysis.

Protocol 2: Activating the Carboxylic Acid of this compound for Amine Coupling

If you intend to couple the carboxylic acid of this compound to a primary amine on another molecule before protein conjugation, you can activate it using carbodiimide (B86325) chemistry.

Materials:

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Amine-containing molecule

  • Activation Buffer: 0.1 M MES, pH 4.5-5.0

  • Coupling Buffer: PBS, pH 7.2-7.5

Procedure:

  • Activation of Carboxylic Acid: a. Dissolve this compound in the activation buffer. b. Add a 1.5-2 fold molar excess of both EDC and NHS (or Sulfo-NHS). c. React for 15 minutes at room temperature.

  • Coupling to Amine: a. Add the amine-containing molecule to the activated DBM solution. b. Adjust the pH to 7.2-7.5 with the coupling buffer. c. React for 2 hours at room temperature.

  • Purification: a. Purify the DBM-linker conjugate using an appropriate method (e.g., HPLC, column chromatography).

  • Protein Conjugation: a. Proceed with the purified DBM-linker conjugate using Protocol 1.

Visual Guides

Below are diagrams illustrating key processes and relationships in this compound conjugation.

G cluster_workflow Experimental Workflow for Conjugation start Start: Protein with Disulfide Bonds reduction 1. Disulfide Reduction (e.g., with TCEP) start->reduction Add TCEP removal 2. Removal of Excess Reducing Agent reduction->removal Desalting column conjugation 3. Addition of This compound removal->conjugation Add DBM hydrolysis 4. Stabilizing Hydrolysis (pH 8.5, ~1 hr) conjugation->hydrolysis purification 5. Purification of Conjugate hydrolysis->purification end End: Stable Conjugate purification->end

Caption: A typical experimental workflow for protein conjugation with dibromomaleimide.

G cluster_troubleshooting Troubleshooting Logic for Low Conjugation Efficiency low_efficiency Low Conjugation Efficiency check_hydrolysis Was DBM solution prepared fresh? low_efficiency->check_hydrolysis check_reduction Is disulfide reduction complete? check_hydrolysis->check_reduction Yes premature_hydrolysis Potential Cause: Premature DBM Hydrolysis check_hydrolysis->premature_hydrolysis No check_tcep Was excess TCEP removed? check_reduction->check_tcep Yes incomplete_reduction Potential Cause: Incomplete Reduction check_reduction->incomplete_reduction No check_ph Is pH optimal (7.5-8.5)? check_tcep->check_ph Yes tcep_side_reaction Potential Cause: TCEP Side Reaction check_tcep->tcep_side_reaction No check_ratio Is DBM:Protein molar ratio sufficient? check_ph->check_ratio Yes suboptimal_ph Potential Cause: Suboptimal pH check_ph->suboptimal_ph No insufficient_reagent Potential Cause: Insufficient DBM check_ratio->insufficient_reagent No

Caption: A decision tree for troubleshooting low conjugation efficiency.

References

Optimizing Maleimide-Thiol Coupling Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for maleimide-thiol coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for optimizing your conjugation experiments. Here you will find answers to frequently asked questions, troubleshooting guides for common issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for maleimide-thiol coupling?

The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5 .[1][2] This range offers a balance between reaction efficiency and selectivity. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity for cysteine residues.[1][2]

Q2: What happens if the pH is too low?

If the pH is below 6.5, the rate of the thiol-maleimide reaction decreases.[3] This is because the thiol group (R-SH) is less likely to be in its more reactive thiolate form (R-S⁻). While this can slow down the desired reaction, conducting the conjugation at a more acidic pH (around 5.0-6.0) can be advantageous for preventing certain side reactions, such as thiazine (B8601807) rearrangement when working with N-terminal cysteines.[4][5]

Q3: What are the risks of performing the reaction at a pH above 7.5?

At a pH above 7.5, several issues can arise:

  • Loss of Selectivity: Maleimides begin to react competitively with primary amines, such as the side chain of lysine (B10760008) residues.[1][3]

  • Maleimide (B117702) Hydrolysis: The maleimide ring becomes increasingly susceptible to hydrolysis, opening to form an unreactive maleamic acid.[1][3][6][7] This inactivates the maleimide reagent before it can react with the thiol.

  • Increased Side Reactions: The rate of undesirable side reactions, like thiazine rearrangement with N-terminal cysteines, increases significantly under basic conditions.[4][5]

  • Thiosuccinimide Instability: The resulting thiosuccinimide conjugate can be less stable at higher pH, potentially leading to a retro-Michael reaction where the bond reverses.[2]

Q4: Which buffer should I use for the conjugation reaction?

Phosphate-buffered saline (PBS), Tris, and HEPES buffers at a concentration of 10-100 mM are commonly recommended.[8][9][10][11][12][13] The crucial requirement is that the buffer must not contain any thiol-containing compounds (e.g., dithiothreitol (B142953) (DTT) or β-mercaptoethanol).[7] It's also advisable to use degassed buffers to prevent the oxidation of thiols to disulfides, which do not react with maleimides.[8][11]

Data Summary Tables

Table 1: pH Effects on Maleimide-Thiol Reaction

pH RangePrimary ReactionKey Considerations
< 6.5 Slower thiol-maleimide reaction.Reduced reaction rate. Can be used to suppress side reactions like thiazine formation.[4][5]
6.5 - 7.5 Optimal for specific thiol conjugation. High chemoselectivity for thiols over amines.[1][2][7] Good balance of reaction rate and stability.
> 7.5 Reaction with amines competes with thiols.Increased rate of maleimide hydrolysis.[1][7] Loss of selectivity.[1] Potential for conjugate instability.[2]

Table 2: Maleimide Hydrolysis Rate at Different pH Values

pHRelative Hydrolysis RateStability of Maleimide
3.0 - 5.5 Very SlowHigh stability.[14]
7.4 ModerateFaster hydrolysis compared to acidic pH.[14]
9.0 FastRapid ring opening.[14]
11.0 Extremely FastVery unstable.[14]

Troubleshooting Guides

Problem 1: Low or No Conjugation Yield

  • Possible Cause 1: Hydrolyzed Maleimide Reagent.

    • Troubleshooting: Maleimides are moisture-sensitive.[3] Always prepare maleimide stock solutions fresh in a dry, aprotic solvent like DMSO or DMF and use them immediately.[15] Avoid storing maleimides in aqueous buffers.[1][13]

  • Possible Cause 2: Oxidized or Inaccessible Thiols.

    • Troubleshooting: Cysteine residues may have formed disulfide bonds, which are unreactive with maleimides.[11][12] Pre-treat your protein with a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine) at a 10-100 fold molar excess for 20-30 minutes at room temperature.[3][8] Ensure the reaction is performed in a degassed buffer to prevent re-oxidation.[11]

  • Possible Cause 3: Incorrect Reaction pH.

    • Troubleshooting: Verify the pH of your reaction buffer is strictly within the 6.5-7.5 range.[15] Use a calibrated pH meter.

  • Possible Cause 4: Insufficient Molar Ratio.

    • Troubleshooting: Increase the molar excess of the maleimide reagent. A starting point of a 10-20 fold molar excess of maleimide to thiol is often recommended.[3][8][9]

Problem 2: Conjugate is Unstable and Shows Loss of Activity

  • Possible Cause 1: Retro-Michael Reaction (Thiol Exchange).

    • Troubleshooting: This is common in thiol-rich environments (e.g., in vivo).[2][3] To create a more stable conjugate, you can perform a post-conjugation hydrolysis step. After the initial reaction, adjust the pH to 8.5-9.0 and incubate for 2-4 hours.[3][15] This opens the thiosuccinimide ring to form a stable succinamic acid thioether, which is resistant to thiol exchange.

  • Possible Cause 2: Thiazine Rearrangement (for N-terminal Cysteines).

    • Troubleshooting: This side reaction is promoted by basic pH.[4][5] If you are conjugating to an N-terminal cysteine, perform the reaction at a lower pH (e.g., pH 5.0-6.5) to suppress this rearrangement.[4][5] Alternatively, if possible, avoid using N-terminal cysteines for conjugation.[4]

Experimental Protocols

Protocol 1: General Maleimide Labeling of a Thiol-Containing Protein

  • Preparation of Protein Solution:

    • Dissolve the protein to be labeled at a concentration of 1-10 mg/mL in a degassed reaction buffer (e.g., PBS, 10-100 mM Tris, or HEPES, pH 7.0-7.5).[8][11][12]

  • (Optional) Reduction of Disulfide Bonds:

    • If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP to the protein solution.[3][8]

    • Flush the vial with an inert gas (e.g., nitrogen or argon), seal, and incubate for 20-30 minutes at room temperature.[8][11]

  • Preparation of Maleimide Stock Solution:

    • Prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF immediately before use.[8][13]

  • Conjugation Reaction:

    • While gently stirring, add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of maleimide over the protein.[9]

    • Flush the reaction vial with inert gas, seal tightly, and protect from light.

    • Incubate for 2 hours at room temperature or overnight at 4°C.[8][9]

  • Purification:

    • Remove the unreacted maleimide and other small molecules by gel filtration (e.g., Sephadex G-25), dialysis, or HPLC.[16]

  • Quantification (Optional):

    • Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and the maximum absorbance wavelength of the label.[8] Spectroscopic kits are also available for quantifying remaining free thiols or maleimides.[17]

Visual Guides

G Figure 1. pH Optimization Workflow start Start: Prepare Protein and Maleimide check_ph Set Reaction pH start->check_ph ph_low pH < 6.5 (Slower Reaction) check_ph->ph_low Acidic ph_optimal pH 6.5 - 7.5 (Optimal) check_ph->ph_optimal Neutral ph_high pH > 7.5 (Side Reactions) check_ph->ph_high Basic react Incubate (2h RT or O/N 4°C) ph_low->react ph_optimal->react ph_high->react purify Purify Conjugate react->purify analyze Analyze Yield & Purity purify->analyze troubleshoot Troubleshoot? analyze->troubleshoot Low Yield / Impure end End: Stable Conjugate analyze->end Success troubleshoot->start Adjust pH / Reagents

Caption: Workflow for optimizing reaction pH.

G Figure 2. Key Reactions at Different pH cluster_acidic pH < 6.5 cluster_optimal pH 6.5 - 7.5 cluster_basic pH > 7.5 thiol Thiol (R-SH) (Less Reactive) product_acid Slow Conjugation thiol->product_acid + Maleimide maleimide_acid Maleimide thiolate Thiolate (R-S⁻) (Reactive) product_opt Efficient & Specific Thioether Bond thiolate->product_opt + Maleimide maleimide_opt Maleimide maleimide_basic Maleimide hydrolysis Hydrolysis (Inactive Maleamic Acid) maleimide_basic->hydrolysis amine_reaction Reaction with Amines (e.g., Lysine) maleimide_basic->amine_reaction

Caption: Dominant reaction pathways by pH range.

G Figure 3. Troubleshooting Low Yield start Low Conjugation Yield q1 Is Maleimide Reagent Fresh? start->q1 sol1 Prepare Fresh Maleimide in Anhydrous DMSO/DMF q1->sol1 No q2 Are Thiols Reduced & Available? q1->q2 Yes a1_yes Yes a1_no No end Re-run Experiment sol1->end sol2 Pre-treat with TCEP in Degassed Buffer q2->sol2 No q3 Is pH between 6.5-7.5? q2->q3 Yes a2_yes Yes a2_no No sol2->end sol3 Adjust Buffer to Optimal pH q3->sol3 No q3->end Yes a3_yes Yes a3_no No sol3->end

Caption: A decision tree for troubleshooting low yield.

References

Preventing non-specific binding of dibromomaleimide reagents.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and troubleshooting non-specific binding of dibromomaleimide (DBM) reagents during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for dibromomaleimide reagents?

Dibromomaleimide reagents are highly efficient thiol-reactive compounds used for bioconjugation. Their primary mechanism involves a reaction with two thiol groups, typically from the reduction of a disulfide bond in a protein, to form a stable dithiomaleimide bridge. This re-bridging of the disulfide bond helps to maintain the protein's tertiary structure.[1][2][3][4] Subsequently, under mildly basic conditions, the dithiomaleimide can be hydrolyzed to a dithiomaleamic acid, which "locks" the conjugate and prevents retro-Michael reactions, leading to highly stable and homogeneous products.[1][2]

Q2: What are the main causes of non-specific binding or side reactions with dibromomaleimide reagents?

While dibromomaleimides are highly selective for thiols over other nucleophiles like amines (lysine residues), several factors can contribute to apparent non-specific binding or undesirable side reactions:[3]

  • Reaction with Reducing Agents: If the reducing agent used to cleave disulfide bonds (e.g., TCEP) is not removed or sufficiently quenched, it can react with the dibromomaleimide reagent, leading to reagent consumption and the formation of side products.[5][6]

  • Hydrolysis of the Reagent: Dibromomaleimide reagents can hydrolyze, especially at higher pH. This hydrolysis can compete with the desired conjugation reaction.[7]

  • Protein Aggregation: Improper buffer conditions or high concentrations of the protein and/or reagent can lead to protein aggregation, which may be perceived as non-specific binding.

  • Off-Target Thiol Reactions: In complex biological samples, the DBM reagent may react with other free thiols present, not just the intended target.

  • Hydrophobic Interactions: The linker or payload attached to the dibromomaleimide may have hydrophobic properties, leading to non-covalent binding to proteins or surfaces.

Q3: How can I prevent non-specific binding before starting my conjugation reaction?

Proactive measures can significantly reduce the likelihood of non-specific binding:

  • Purity of Protein: Ensure the purity of your target protein. Contaminating proteins can also react with the DBM reagent.

  • Removal of Reducing Agent: After disulfide bond reduction, it is crucial to remove the excess reducing agent. This can be achieved through methods like size-exclusion chromatography (spin columns), dialysis, or tangential flow filtration.[8]

  • Buffer Composition: Use a well-defined buffer system. Avoid primary amine buffers (like Tris) if there is any concern about reactivity, although DBMs are generally selective for thiols. Phosphate buffers are a common choice.[3]

  • pH Control: Maintain the recommended pH for the conjugation reaction. While the reaction can proceed over a range of pH values, higher pH can accelerate hydrolysis of the DBM reagent and the final conjugate to the more stable maleamic acid form.[3][7] A pH of around 8.0-8.5 is often used to promote this hydrolysis post-conjugation.[1][7]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with dibromomaleimide reagents.

Issue 1: Low Conjugation Efficiency or Yield

Possible Causes:

  • Inefficient reduction of disulfide bonds.

  • Hydrolysis or degradation of the DBM reagent.

  • Reaction of the DBM reagent with the reducing agent.

  • Incorrect stoichiometry of reactants.

Troubleshooting Steps:

  • Verify Disulfide Reduction: Confirm complete reduction of the target disulfide bonds using methods like Ellman's reagent or mass spectrometry.[3]

  • Fresh Reagent: Prepare fresh solutions of the dibromomaleimide reagent immediately before use.

  • Remove Reducing Agent: Ensure complete removal of the reducing agent after the reduction step and before adding the DBM reagent.[8]

  • Optimize Stoichiometry: Experiment with different molar ratios of the DBM reagent to the protein. While a slight excess of the DBM reagent is often used, a large excess can lead to side reactions.[3][4]

Issue 2: Heterogeneous Product Mixture

Possible Causes:

  • Incomplete conjugation or partial re-oxidation of disulfide bonds.

  • Side reactions, such as decarboxylation.[7]

  • Instability of the dithiomaleimide bridge leading to retro-Michael reaction.

Troubleshooting Steps:

  • Controlled Reaction Time: Optimize the reaction time to ensure complete conjugation.

  • Post-Conjugation Hydrolysis: After the initial conjugation, adjust the pH to ~8.5 and incubate for a short period (e.g., 1 hour) to promote hydrolysis to the stable maleamic acid form.[1][7] This is a critical step for generating a homogeneous product.[7][9]

  • Linker Design: Consider using DBM reagents with linkers that promote rapid hydrolysis, such as those with electron-withdrawing groups.[7]

Issue 3: Protein Aggregation or Precipitation

Possible Causes:

  • Hydrophobic nature of the DBM reagent or its payload.

  • Unfavorable buffer conditions (pH, ionic strength).

  • High protein concentration.

Troubleshooting Steps:

  • Solubility of Reagent: If the DBM reagent is dissolved in an organic solvent, add it to the reaction mixture slowly and with gentle mixing to avoid localized high concentrations.

  • Optimize Buffer: Screen different buffer conditions, including varying pH and the addition of excipients like non-ionic detergents (e.g., Tween-20) or cryoprotectants (e.g., glycerol) at low concentrations.

  • Adjust Concentrations: Experiment with lower concentrations of the protein and/or DBM reagent.

Data Summary

ParameterRecommendationRationale
pH for Conjugation 6.2 - 8.5Broadly suitable range for the reaction.[3]
pH for Hydrolysis 8.0 - 8.5Promotes rapid conversion to the stable maleamic acid form.[1][7]
Reducing Agent TCEP (tris(2-carboxyethyl)phosphine)Effective for disulfide reduction; must be removed post-reduction.[3][4]
Reagent Stoichiometry 1.1 - 8 molar equivalents per disulfideA slight to moderate excess is typically sufficient.[1][3][4]

Experimental Protocols

Protocol 1: General Procedure for Antibody Conjugation and Stabilization

  • Disulfide Bond Reduction:

    • Dissolve the antibody in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0).

    • Add a 1.1 to 10-fold molar excess of TCEP.

    • Incubate at 37°C for 1-2 hours.

  • Removal of Reducing Agent:

    • Remove excess TCEP using a desalting spin column or through buffer exchange via dialysis.

  • Conjugation:

    • Immediately add the dibromomaleimide reagent (typically 1.1 to 8 molar equivalents per antibody) to the reduced antibody solution.

    • Incubate at room temperature or 37°C for 1 hour.

  • Hydrolysis for Stabilization:

    • Adjust the pH of the reaction mixture to 8.5.

    • Incubate for an additional 1 hour to promote hydrolysis to the stable maleamic acid.[7]

  • Purification:

    • Remove unreacted DBM reagent and byproducts using size-exclusion chromatography, dialysis, or tangential flow filtration.[8]

Visualizations

G cluster_0 Troubleshooting Workflow for Low Conjugation Yield start Low Conjugation Yield Observed check_reduction Verify Disulfide Reduction (e.g., Ellman's Reagent) start->check_reduction incomplete_reduction Incomplete Reduction check_reduction->incomplete_reduction No complete_reduction Reduction is Complete check_reduction->complete_reduction Yes optimize_reduction Optimize Reduction: - Increase TCEP concentration - Increase incubation time/temp incomplete_reduction->optimize_reduction optimize_reduction->start Re-run Experiment check_reagent Assess DBM Reagent complete_reduction->check_reagent degraded_reagent Reagent Degraded check_reagent->degraded_reagent No reagent_ok Reagent is Active check_reagent->reagent_ok Yes fresh_reagent Use Freshly Prepared DBM Reagent degraded_reagent->fresh_reagent fresh_reagent->start Re-run Experiment check_quenching Verify Removal of Reducing Agent reagent_ok->check_quenching incomplete_quenching Reducing Agent Present check_quenching->incomplete_quenching No quenched Reducing Agent Removed check_quenching->quenched Yes improve_purification Improve Purification Post-Reduction (e.g., SEC, Dialysis) incomplete_quenching->improve_purification improve_purification->start Re-run Experiment optimize_stoichiometry Optimize DBM:Protein Ratio quenched->optimize_stoichiometry

Caption: Troubleshooting workflow for low conjugation yield.

G cluster_1 Experimental Workflow for Stable Conjugation start Start: Purified Protein (with disulfide bonds) reduction 1. Reduce Disulfide Bonds (e.g., with TCEP) start->reduction purification1 2. Remove Reducing Agent (e.g., Spin Column) reduction->purification1 conjugation 3. Add DBM Reagent (Conjugation Step) purification1->conjugation hydrolysis 4. pH Adjustment (e.g., pH 8.5) (Hydrolysis to Maleamic Acid) conjugation->hydrolysis purification2 5. Final Purification (e.g., SEC) hydrolysis->purification2 end End: Stable, Homogeneous Protein Conjugate purification2->end

Caption: General experimental workflow for stable conjugation.

References

Technical Support Center: Disulfide Bond Reduction for Dibromomaleimide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges encountered during the reduction of disulfide bonds for subsequent conjugation with dibromomaleimide reagents.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental workflow, offering step-by-step solutions to overcome them.

Issue 1: Incomplete or Low Efficiency of Disulfide Bond Reduction

Question: My analytical results (e.g., Ellman's assay, mass spectrometry) indicate that the disulfide bonds in my protein/antibody are not being fully reduced. What could be the cause, and how can I improve the reduction efficiency?

Possible Causes and Solutions:

  • Suboptimal Reducing Agent Concentration: The concentration of the reducing agent may be insufficient to effectively reduce all accessible disulfide bonds.

    • Solution: Increase the molar excess of the reducing agent (e.g., TCEP or DTT) relative to the protein. It is recommended to perform a concentration titration to find the optimal concentration for your specific protein. For instance, studies have shown that for trastuzumab, DTT concentrations between 10 mM and 20 mM at 37°C for 30 minutes result in the reduction of approximately 7 to 8 thiols per antibody.[1]

  • Incorrect Reaction Buffer pH: The efficiency of many reducing agents is pH-dependent.

    • Solution: Ensure the pH of your reaction buffer is optimal for the chosen reducing agent. TCEP is effective over a broad pH range (1.5-9.0), while DTT is most effective at a pH above 7.[2] For thiol-maleimide conjugations, a pH range of 6.5-7.5 is generally recommended to balance reduction efficiency with minimizing maleimide (B117702) hydrolysis.[3]

  • Insufficient Incubation Time or Temperature: The reduction reaction may not have proceeded to completion.

    • Solution: Increase the incubation time or temperature. For example, with DTT, incubating at 37°C can increase the number of reduced thiols compared to incubation at 4°C or 25°C.[1] However, be cautious as prolonged incubation or high temperatures can lead to protein denaturation and aggregation.[4][5]

  • Reagent Instability: The reducing agent may have degraded.

    • Solution: Prepare fresh solutions of the reducing agent immediately before use, especially for TCEP in phosphate (B84403) buffers where it can be unstable.[2][6]

  • Inaccessible Disulfide Bonds: Some disulfide bonds may be buried within the protein structure and inaccessible to the reducing agent.

    • Solution: Consider using a denaturant (e.g., guanidine (B92328) HCl, urea) to unfold the protein and expose the disulfide bonds. This should be done with caution as it may be irreversible. A milder approach could be to perform the reduction at a slightly elevated temperature.[1]

Issue 2: Protein Aggregation and Precipitation Upon Reduction

Question: After adding the reducing agent, I observe precipitation or aggregation of my protein. Why is this happening and how can I prevent it?

Possible Causes and Solutions:

  • Protein Unfolding and Instability: The reduction of structurally important disulfide bonds can lead to protein unfolding and subsequent aggregation.[4][7]

    • Solution: Optimize the reduction conditions to be as mild as possible. Use the lowest effective concentration of the reducing agent and the shortest possible incubation time. Performing the reaction at a lower temperature (e.g., 4°C) may also help. The use of dibromomaleimide reagents that can rapidly bridge the newly formed thiols can also mitigate this issue by mimicking the original disulfide bond.[4]

  • Intermolecular Disulfide Bond Formation: If the newly generated thiols are not promptly conjugated, they can re-oxidize to form intermolecular disulfide bonds, leading to aggregation.[3]

    • Solution: Add the dibromomaleimide reagent immediately after the reduction step. Some protocols even suggest an in situ approach where the bridging reagent is present during the reduction to rapidly capture the free thiols.[4]

Issue 3: Disulfide Bond Scrambling

Question: My conjugated product is heterogeneous, and mass spectrometry analysis suggests that the disulfide bonds have reformed incorrectly. How can I prevent this "scrambling"?

Possible Causes and Solutions:

  • Suboptimal pH and Reaction Conditions: Disulfide bond scrambling is more likely to occur at alkaline pH.[8][9]

    • Solution: Perform the reduction and conjugation at a slightly acidic to neutral pH (6.5-7.5).[3] This minimizes the rate of thiol-disulfide exchange reactions.

  • Slow Conjugation Reaction: If the conjugation of the dibromomaleimide to the free thiols is slow, it provides a larger window of opportunity for the thiols to re-oxidize and form incorrect disulfide bonds.

    • Solution: Use a dibromomaleimide reagent with fast reaction kinetics. Ensure that the concentration of the dibromomaleimide is sufficient for a rapid conjugation reaction.

Issue 4: Side Reactions and Product Instability

Question: I am observing unexpected side products, or my final conjugate is not stable. What are the potential side reactions with dibromomaleimide conjugation?

Possible Causes and Solutions:

  • Maleimide Hydrolysis: The maleimide ring can undergo hydrolysis, especially at higher pH, rendering it unreactive towards thiols.[3]

    • Solution: Maintain the pH of the reaction between 6.5 and 7.5. Some next-generation maleimides are designed for accelerated post-conjugation hydrolysis to form stable maleamic acids, which can "lock" the conjugate.[10][11]

  • Retro-Michael Reaction (Thiol Exchange): The succinimide (B58015) thioether formed can undergo a retro-Michael reaction, leading to the dissociation of the conjugate, particularly in the presence of other thiols like glutathione (B108866) in vivo.[12][13][14]

    • Solution: After conjugation, the maleimide ring can be hydrolyzed to the more stable maleamic acid, which prevents the retro-Michael reaction.[10] Alternatively, some dibromomaleimide platforms are designed to create stabilized conjugates.[15][16]

  • Reaction with Amines: At basic pH, maleimides can react with primary amines (e.g., lysine (B10760008) residues).[17]

    • Solution: Control the pH to be within the optimal range for thiol-maleimide conjugation (6.5-7.5) to ensure specificity for cysteine residues.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is better for my experiment, TCEP or DTT?

A1: The choice between TCEP (tris(2-carboxyethyl)phosphine) and DTT (dithiothreitol) depends on your specific application.

  • TCEP is a powerful, odorless, and air-stable reducing agent that is effective over a wide pH range.[2] It does not contain thiols, so it does not need to be removed before the addition of a thiol-reactive compound like dibromomaleimide.[6] However, it can be unstable in phosphate buffers.[2][6]

  • DTT is a commonly used reducing agent that is most effective at pH > 7. Being a thiol-containing compound, excess DTT must be removed after reduction and before the addition of the dibromomaleimide to prevent it from competing with the protein's thiols for the conjugation reagent.[1]

Q2: How can I remove the excess reducing agent before conjugation?

A2: If you are using a thiol-containing reducing agent like DTT, it is crucial to remove it before adding the dibromomaleimide. Common methods include:

  • Size-Exclusion Chromatography (e.g., Sephadex G-25 columns): This is a very effective method for separating the small molecule reducing agent from the much larger protein.[1]

  • Dialysis or Buffer Exchange: This method is also effective but can be more time-consuming.

Q3: What is the optimal molar ratio of dibromomaleimide to protein?

A3: The optimal molar ratio depends on the number of disulfide bonds you intend to bridge. A slight molar excess of the dibromomaleimide reagent per disulfide bond is generally recommended to ensure efficient conjugation. For example, if you are targeting the four interchain disulfide bonds of an IgG1 antibody, you might use 8 molar equivalents of the dibromomaleimide reagent.[18] It is advisable to perform a titration to determine the optimal ratio for your specific protein and reagent.

Q4: How can I monitor the progress of the reduction and conjugation reactions?

A4: Several analytical techniques can be used:

  • Ellman's Assay: This colorimetric assay quantifies the number of free thiol groups generated after reduction.[1]

  • Mass Spectrometry (MS): LC-MS can be used to determine the molecular weight of the protein before and after reduction, and after conjugation, to confirm the number of reduced disulfides and the number of conjugated dibromomaleimide molecules.[19]

  • SDS-PAGE: Under non-reducing conditions, you can visualize the fragmentation of antibodies into heavy and light chains upon successful reduction of the interchain disulfide bonds.[1][20]

Data Presentation

Table 1: Comparison of Common Reducing Agents

FeatureTCEP (tris(2-carboxyethyl)phosphine)DTT (dithiothreitol)
Optimal pH Broad range (1.5 - 9.0)[2]> 7.0
Thiol-containing NoYes
Need for Removal No, in most cases[6]Yes
Stability Unstable in phosphate buffers[2][6]Prone to oxidation
Odor OdorlessStrong odor

Table 2: Recommended Reaction Conditions for Antibody (Trastuzumab) Reduction with DTT [1]

DTT Concentration (mM)Incubation Temperature (°C)Incubation Time (min)Approximate Thiols per Antibody
0.137300.4
137301.2
537305.4
1037307.0
2037308.0
5037308.0
10037308.0

Experimental Protocols

Protocol 1: General Procedure for Disulfide Bond Reduction in an Antibody

  • Buffer Preparation: Prepare a suitable reaction buffer (e.g., phosphate buffer) with a pH between 6.5 and 7.5. Degas the buffer to remove dissolved oxygen.

  • Protein Preparation: Dissolve the antibody in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Reducing Agent Preparation: Prepare a fresh stock solution of the chosen reducing agent (e.g., TCEP or DTT) in the reaction buffer.

  • Reduction Reaction: Add the reducing agent to the antibody solution to the desired final concentration (refer to Table 2 for DTT guidance).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30 minutes).

  • Removal of Excess Reducing Agent (if necessary): If using a thiol-containing reducing agent like DTT, remove the excess reagent using a desalting column (e.g., Sephadex G-25) equilibrated with the reaction buffer.

  • Proceed to Conjugation: The reduced antibody is now ready for conjugation with the dibromomaleimide reagent.

Protocol 2: General Procedure for Dibromomaleimide Conjugation

  • Dibromomaleimide Reagent Preparation: Dissolve the dibromomaleimide reagent in a suitable organic solvent (e.g., DMF or DMSO) to prepare a concentrated stock solution.

  • Conjugation Reaction: Add the dibromomaleimide stock solution to the reduced antibody solution. A typical molar excess is 1.5 to 2 equivalents of dibromomaleimide per disulfide bond to be bridged.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours. The optimal time may vary depending on the specific reagents and protein.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as N-acetylcysteine.

  • Purification: Remove the excess dibromomaleimide reagent and any reaction byproducts by size-exclusion chromatography or dialysis.

  • Analysis: Analyze the final conjugate using methods such as mass spectrometry and SDS-PAGE to determine the drug-to-antibody ratio (DAR) and confirm the integrity of the conjugate.

Visualizations

experimental_workflow cluster_reduction Disulfide Bond Reduction cluster_conjugation Dibromomaleimide Conjugation start Start: Antibody with Disulfide Bonds reduction Add Reducing Agent (e.g., TCEP or DTT) start->reduction 1. incubation_red Incubate (e.g., 37°C, 30 min) reduction->incubation_red 2. removal Remove Excess Reducing Agent (if DTT is used) incubation_red->removal 3. reduced_ab Reduced Antibody with Free Thiols removal->reduced_ab 4. conjugation Add Dibromomaleimide Reagent reduced_ab->conjugation 5. incubation_conj Incubate (e.g., RT, 1-2h) conjugation->incubation_conj 6. purification Purify Conjugate incubation_conj->purification 7. final_product Final Conjugated Product purification->final_product 8. troubleshooting_tree cluster_reduction_issues Reduction Step Issues cluster_conjugation_issues Conjugation & Product Issues start Problem Encountered incomplete_red Incomplete Reduction? start->incomplete_red aggregation Aggregation? start->aggregation heterogeneity Heterogeneity/ Scrambling? start->heterogeneity instability Instability/ Side Reactions? start->instability optimize_conc Optimize Reducing Agent Concentration incomplete_red->optimize_conc Yes check_ph Check Buffer pH incomplete_red->check_ph Yes increase_time_temp Increase Incubation Time/Temperature incomplete_red->increase_time_temp Yes mild_conditions Use Milder Conditions aggregation->mild_conditions Yes in_situ Consider In Situ Conjugation aggregation->in_situ Yes control_ph Control pH (6.5-7.5) heterogeneity->control_ph Yes check_ph_hydrolysis Check pH for Maleimide Hydrolysis instability->check_ph_hydrolysis Yes post_conj_hydrolysis Consider Post- Conjugation Hydrolysis instability->post_conj_hydrolysis Yes

References

Side reactions of maleimides in bioconjugation and how to minimize them.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common side reactions encountered during bioconjugation experiments using maleimides.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions associated with maleimide (B117702) chemistry in bioconjugation?

A1: The most common side reactions are:

  • Hydrolysis: The maleimide ring can be opened by water, especially at neutral to high pH. This can occur with the unreacted maleimide reagent, rendering it inactive, or with the thioether conjugate after it has formed.[1][2]

  • Thiol-Exchange Reaction (Retro-Michael Reaction): The thioether bond formed between a maleimide and a cysteine thiol is reversible. In environments rich in thiols, such as in vivo with glutathione, the conjugated molecule can be transferred to other thiols, leading to off-target effects.[1][3][4][5][6] This is a significant concern for antibody-drug conjugates (ADCs).[1][7]

  • Loss of Chemoselectivity (Reaction with Amines): While highly selective for thiols at a pH of 6.5-7.5, maleimides can react with primary amines (e.g., lysine (B10760008) residues) at pH values above 7.5.[1][2][8] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2][8][9]

  • Thiazine (B8601807) Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the resulting conjugate can rearrange to form a stable six-membered thiazine ring.[1][10]

Q2: How can I minimize the hydrolysis of my maleimide reagent before conjugation?

A2: To minimize premature hydrolysis of the maleimide reagent:

  • Proper Storage: Store maleimide-containing reagents in a dry, biocompatible organic solvent such as DMSO or DMF at the recommended temperature, which is typically -20°C.[2][9]

  • Fresh Preparation: Always prepare aqueous solutions of maleimide reagents immediately before use.[1][2] Do not store maleimide-containing products in aqueous solutions.[2]

  • Optimal pH: Maintain the pH of the reaction buffer between 6.5 and 7.5.[1][2][8][9]

Q3: My maleimide-thiol conjugate is unstable in vivo. How can I improve its stability?

A3: To enhance the in vivo stability of the conjugate and prevent payload loss from thiol-exchange reactions:

  • Post-conjugation Hydrolysis: After the conjugation reaction, intentionally hydrolyze the thiosuccinimide ring to form a stable ring-opened succinamic acid thioether.[2][11] This can be achieved by incubating the conjugate solution at a pH of 8.5-9.0.[1][12] The resulting ring-opened structure is resistant to retro-Michael reactions.[7][11]

  • Use of Next-Generation Maleimides (NGMs): NGMs, such as diiodomaleimides and dibromomaleimides, are designed to form more stable conjugates.[13][14][15][16] They can re-bridge disulfide bonds, leading to more homogeneous and stable products.[15][16][17]

  • Thiazine Rearrangement for N-terminal Cysteines: If conjugating to an N-terminal cysteine, allowing the reaction to proceed for an extended period (e.g., 24 hours) can facilitate the conversion to a more stable thiazine product.[1][3]

Troubleshooting Guides

Problem 1: Low or No Conjugation Efficiency

Possible Causes and Solutions

Possible CauseRecommended Solution
Hydrolyzed Maleimide Reagent Prepare fresh maleimide stock solutions in a dry aprotic solvent (e.g., DMSO, DMF) immediately before use.[12] Avoid storing maleimide reagents in aqueous buffers.[2]
Inaccessible or Oxidized Cysteines The target cysteine residues on the protein may be forming disulfide bonds and are therefore unavailable to react. Perform a pre-reduction step using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[1][18] Ensure buffers are degassed to prevent re-oxidation.[18][19]
Incorrect Reaction pH Ensure the reaction buffer pH is strictly within the optimal range of 6.5-7.5.[1][2][9] Use a non-nucleophilic buffer such as phosphate (B84403) or HEPES.[12]
Insufficient Molar Ratio of Maleimide Increase the molar excess of the maleimide reagent relative to the protein. A starting point of a 10-20 fold molar excess is often recommended, but this may need to be optimized for your specific protein.[1][20]
Presence of Interfering Substances Ensure the buffer is free of primary amines and thiols that could compete with the target reaction.[2] Remove any carrier proteins from the antibody solution before conjugation.[21]
Problem 2: Conjugate Loses Activity or Shows Increasing Heterogeneity Over Time

Possible Causes and Solutions

Possible CauseRecommended Solution
Retro-Michael Reaction (Thiol-Exchange) This indicates that the thioether bond is reversing. To create a more stable conjugate, perform a post-conjugation hydrolysis step by raising the pH to 8.5-9.0 to open the succinimide (B58015) ring.[1][12] This makes the linkage resistant to thiol exchange.[7][11]
Hydrolysis of the Thiosuccinimide Ring While controlled hydrolysis is beneficial for stability, uncontrolled hydrolysis during storage can lead to heterogeneity (multiple peaks on HPLC).[12] For storage, maintain the conjugate in a buffer with a pH between 6.5 and 7.0.[12]
Oxidation of the Conjugate The maleimide-peptide adduct itself can be susceptible to oxidation.[22][23] Store the conjugate at 4°C, protected from light, and consider adding stabilizers like BSA and sodium azide (B81097) for long-term storage.[24] Degas buffers to minimize dissolved oxygen.[25]

Quantitative Data Summary

Table 1: pH Influence on Maleimide Reactions
pH RangePrimary ReactionSecondary/Side ReactionsReaction Rate Comparison
< 6.5Thiol-Maleimide ReactionReaction rate is significantly slower.-
6.5 - 7.5 Thiol-Maleimide Reaction (Optimal) Minimal reaction with amines.Thiol reaction is ~1,000x faster than amine reaction at pH 7.0. [2][8][9]
> 7.5Thiol-Maleimide ReactionCompetitive reaction with primary amines (e.g., lysine).[1][2] Increased rate of maleimide hydrolysis.[2][8]Amine reactivity increases significantly.
8.5 - 9.0-Rapid hydrolysis of the thiosuccinimide ring post-conjugation to form a stable product.[1][12]-
Table 2: Stability of Maleimide-Thiol Adducts
Adduct TypeConditionHalf-life / StabilityReference
N-alkyl thiosuccinimidepH 7.4, 37°C27 hours[26]
N-aryl thiosuccinimidepH 7.4, 37°C1.5 hours[26]
N-fluorophenyl thiosuccinimidepH 7.4, 37°C0.7 hours[26]
Ring-opened N-substituted succinimide thioether-Half-lives of over two years[7]
Maleimide-cysteine adductsIn cellsDisappeared over time[5]

Detailed Experimental Protocols

Protocol 1: General Procedure for Antibody Labeling with a Maleimide Dye

This protocol provides a typical procedure for labeling an IgG antibody. It can be adapted for other proteins.

1. Preparation of Antibody Solution

  • Dissolve the antibody in a non-amine, non-thiol containing buffer (e.g., PBS, HEPES) at a pH of 7.2-7.4. A recommended concentration is 1-10 mg/mL.[18][21]

  • Degas the buffer to minimize oxidation.[18]

2. (Optional) Reduction of Disulfide Bonds

  • To expose cysteine residues, a reduction step may be necessary.

  • Add a 10-100 fold molar excess of TCEP to the antibody solution.[1][18]

  • Incubate for 20-30 minutes at room temperature.[1][18]

  • If necessary, remove excess TCEP using a desalting column to prevent it from reacting with the maleimide.[1]

3. Preparation of Maleimide Stock Solution

  • Allow the vial of the maleimide reagent to warm to room temperature.

  • Dissolve the maleimide in anhydrous DMSO or DMF to the desired stock concentration (e.g., 10 mM).[18][] This solution should be prepared immediately before use.[21]

4. Labeling Reaction

  • Add a 10-20 fold molar excess of the maleimide stock solution to the antibody solution.[1][20] The optimal ratio may need to be determined empirically.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[8][24] If the maleimide is fluorescent, protect the reaction from light.[8]

5. Purification of the Conjugate

  • Remove unreacted maleimide dye using a desalting column (e.g., Sephadex) or through dialysis.[19][24]

6. (Optional but Recommended) Stabilization of the Conjugate

  • To prevent the retro-Michael reaction, adjust the pH of the conjugate solution to 8.5-9.0.

  • Incubate at room temperature or 37°C and monitor the ring-opening by mass spectrometry.

  • Once hydrolysis is complete, re-neutralize the solution to pH 7.0-7.5 for storage.[1]

7. Storage

  • Store the final conjugate at 4°C, protected from light. For long-term storage, add stabilizers like BSA (5-10 mg/mL) and sodium azide (0.01-0.03%) and store at -20°C or -80°C.[24]

Visualizations

Maleimide_Reactions Protein_SH Protein-SH (Cysteine) Conjugate Thiosuccinimide Adduct (Conjugate) Protein_SH->Conjugate Michael Addition (pH 6.5-7.5) Maleimide Maleimide Maleimide->Conjugate Hydrolyzed_Maleimide Inactive Maleamic Acid Maleimide->Hydrolyzed_Maleimide Hydrolysis (High pH) Amine_Adduct Amine Adduct (Off-Target) Maleimide->Amine_Adduct Amine Reaction (pH > 7.5) Ring_Opened_Conjugate Stable Ring-Opened Adduct Conjugate->Ring_Opened_Conjugate Hydrolysis (pH > 8.5) Deconjugated Deconjugated Protein + Free Thiol Conjugate->Deconjugated Retro-Michael (Thiol Exchange) Protein_NH2 Protein-NH2 (Lysine) Protein_NH2->Amine_Adduct

Caption: Key reaction pathways in maleimide bioconjugation.

Troubleshooting_Workflow Start Start: Low Conjugation Yield Check_Maleimide Was maleimide reagent prepared fresh in DMSO? Start->Check_Maleimide Prepare_Fresh Action: Prepare fresh maleimide solution immediately before use. Check_Maleimide->Prepare_Fresh No Check_Protein Were disulfide bonds reduced (e.g., with TCEP)? Check_Maleimide->Check_Protein Yes Prepare_Fresh->Check_Protein Reduce_Protein Action: Perform reduction step. Remove excess TCEP. Check_Protein->Reduce_Protein No Check_pH Is reaction pH between 6.5 and 7.5? Check_Protein->Check_pH Yes Reduce_Protein->Check_pH Adjust_pH Action: Adjust buffer pH to 6.5-7.5. Check_pH->Adjust_pH No Check_Ratio Is molar ratio of maleimide sufficient? Check_pH->Check_Ratio Yes Adjust_pH->Check_Ratio Increase_Ratio Action: Increase molar excess of maleimide. Check_Ratio->Increase_Ratio No Success Yield Improved Check_Ratio->Success Yes Increase_Ratio->Success Fail Still Low Yield: Consult further literature or technical support. Increase_Ratio->Fail

Caption: Troubleshooting workflow for low conjugation yield.

References

Methods for quenching unreacted Dibromomaleimide-C5-COOH.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dibromomaleimide-C5-COOH. The information below addresses specific issues that may be encountered during experimental workflows, with a focus on methods for quenching unreacted reagents.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to quench unreacted this compound?

Quenching is a critical step to stop the conjugation reaction and deactivate any excess, unreacted this compound. This prevents nonspecific crosslinking or modification of other molecules in subsequent steps or in the final application, ensuring the homogeneity and specificity of the conjugate.

Q2: What are the common methods for quenching unreacted this compound?

The most common method for quenching unreacted maleimides is the addition of an excess of a low-molecular-weight thiol compound.[1][2] Common quenching agents include:

  • Cysteine[3]

  • N-acetylcysteine[4]

  • β-mercaptoethanol (BME)[1]

  • Dithiothreitol (DTT)[1]

Additionally, for dibromomaleimides, hydrolysis can also serve as a deactivation method.[5][6] It has been noted that unreacted dibromomaleimide reagents can be rapidly deactivated by hydrolysis, which may reduce the necessity for a separate quenching step.[5] Another advanced method involves the addition of a primary amine after the initial thiol reaction, which deactivates the maleimide (B117702) and forms a stable aminothiomaleimide.[7][8]

Q3: At what pH should the quenching reaction be performed?

The quenching reaction with thiols should be performed within the same pH range as the conjugation reaction, which is typically between pH 6.5 and 7.5.[1][9] At a pH above 7.5, maleimides can react with primary amines, and the rate of hydrolysis of the maleimide group increases.[9][10]

Q4: Can I use amine-containing compounds to quench this compound?

While maleimides are significantly more reactive towards thiols than amines at neutral pH, they can react with primary amines at pH values above 7.5.[9][10] A specific strategy for dibromomaleimides involves the sequential addition of a thiol and then an amine to form a stable, deactivated aminothiomaleimide conjugate.[7][8] This method not only quenches the reactivity of the maleimide but also provides an additional site for functionalization.[8]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Incomplete quenching of unreacted this compound. Insufficient amount of quenching agent.Increase the molar excess of the thiol-based quenching agent. A 10 to 20-fold molar excess over the initial maleimide concentration is a good starting point.[3][4]
Short incubation time.Increase the incubation time for the quenching reaction. Typically, 15-30 minutes at room temperature is sufficient, but this can be optimized.[11][12]
Inappropriate pH of the reaction buffer.Ensure the pH of the reaction mixture is between 6.5 and 7.5 for efficient reaction with thiol-based quenchers.[1]
Precipitation observed during quenching. Poor solubility of the quenching agent or the quenched product.If using a quenching agent with limited aqueous solubility, consider preparing it in a small amount of a compatible organic solvent (e.g., DMSO) before adding it to the reaction mixture.
High concentration of reactants.Perform the quenching reaction at a lower concentration.
Side reactions or unexpected products. Reaction of the maleimide with non-thiol nucleophiles.Maintain the pH of the reaction below 7.5 to minimize reaction with amines.[10] If the subsequent application is sensitive to the quenching agent, consider purification methods like dialysis or size-exclusion chromatography to remove the excess quencher and its adducts.[11]
Instability of the dibromomaleimide-thiol adduct.For dibromomaleimides, consider the sequential addition of an amine after the thiol reaction to form a more stable aminothiomaleimide, which deactivates the maleimide to further reactions.[7][8] Post-conjugation hydrolysis of the maleimide ring can also increase the stability of the conjugate.[5]

Experimental Protocols

Protocol 1: Quenching with L-Cysteine

This protocol describes a standard method for quenching unreacted this compound using L-cysteine.

Materials:

  • Reaction mixture containing unreacted this compound

  • L-cysteine solution (freshly prepared, e.g., 100 mM in a compatible buffer like PBS, pH 7.2)

  • Reaction buffer (e.g., PBS, pH 7.2)

Procedure:

  • Calculate the initial molar amount of this compound used in the conjugation reaction.

  • Prepare a fresh solution of L-cysteine.

  • Add a 10 to 20-fold molar excess of the L-cysteine solution to the reaction mixture.[3]

  • Incubate the reaction for at least 15 minutes at room temperature with gentle mixing.[11]

  • The quenched reaction mixture can then proceed to the purification step (e.g., dialysis, size-exclusion chromatography) to remove the excess quenching agent and the quenched dibromomaleimide adduct.

Protocol 2: Deactivation by Hydrolysis

This protocol relies on the inherent reactivity of dibromomaleimides towards hydrolysis for deactivation. This method is simpler as it may not require the addition of an external quenching agent.

Materials:

  • Reaction mixture containing unreacted this compound in a buffer (pH can be adjusted to be slightly basic to accelerate hydrolysis, e.g., pH 8.0-8.5)[5]

Procedure:

  • After the conjugation reaction is complete, the pH of the reaction mixture can be adjusted to 8.0-8.5 to accelerate the hydrolysis of the unreacted dibromomaleimide.

  • Incubate the reaction mixture for a sufficient time to ensure complete hydrolysis. The time required will depend on the specific reaction conditions and can be monitored by analytical methods like HPLC-MS.

  • Proceed with the purification of the conjugate. It is noted that for some dibromomaleimide reagents, a one-pot conjugation and hydrolysis can be performed.[6]

Quantitative Data Summary

Quenching Agent Recommended Molar Excess (relative to Maleimide) Typical Incubation Time Typical Incubation Temperature Notes
L-Cysteine20-fold[3]15 min[11][12]Room TemperatureA commonly used and effective quenching agent.
N-acetylcysteine10-fold[4]1-2 hours (as part of a larger protocol)Room TemperatureAn alternative thiol-based quencher.
β-mercaptoethanolNot specifiedNot specifiedRoom TemperatureA standard laboratory thiol reagent.
Dithiothreitol (DTT)Not specifiedNot specifiedRoom TemperatureA strong reducing agent, also effective for quenching.

Visualizations

experimental_workflow cluster_conjugation Conjugation Reaction cluster_quenching Quenching Unreacted Reagent cluster_purification Purification start Start: Biomolecule with Thiol Group(s) reagent Add this compound start->reagent Step 1 reaction Incubate (pH 6.5-7.5) reagent->reaction Step 2 conjugate Formation of Conjugate reaction->conjugate Step 3 quencher Add Excess Thiol Quenching Agent (e.g., L-Cysteine) conjugate->quencher quench_reaction Incubate quencher->quench_reaction Step 4a quenched Deactivated Dibromomaleimide quench_reaction->quenched Step 5a purify Purification (e.g., SEC, Dialysis) quenched->purify final_product Purified Conjugate purify->final_product Step 6

Caption: Experimental workflow for conjugation and quenching.

logical_relationship cluster_problem Troubleshooting cluster_solution Solutions problem Incomplete Quenching cause1 Insufficient Quencher problem->cause1 cause2 Short Incubation Time problem->cause2 cause3 Incorrect pH problem->cause3 solution1 Increase Molar Excess of Quencher cause1->solution1 solution2 Extend Incubation Period cause2->solution2 solution3 Adjust pH to 6.5-7.5 cause3->solution3

Caption: Troubleshooting logic for incomplete quenching.

References

Impact of buffer components on Dibromomaleimide-C5-COOH reactivity.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dibromomaleimide-C5-COOH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of buffer components on the reactivity of this reagent and to offer solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound reaction with proteins?

A1: this compound reacts with thiol groups (e.g., from cysteine residues) via a sequential nucleophilic substitution reaction. The two bromine atoms on the maleimide (B117702) ring are excellent leaving groups. This allows two thiol groups to react, displacing the bromines and forming a stable dithiomaleimide bridge. This is particularly useful for re-bridging reduced disulfide bonds in proteins.[1][2] The resulting dithiomaleimide adduct can then undergo hydrolysis to form an even more stable dithiomaleamic acid, which "locks" the linkage and prevents retro-Michael reactions that can occur with traditional maleimide conjugates.[1][3][4]

Q2: How does pH affect the reactivity and stability of this compound?

A2: The pH of the reaction buffer is a critical parameter.

  • Reactivity with Thiols: The reaction with thiols is most specific and efficient in a pH range of 6.5-7.5.[] In this range, the thiol group is sufficiently nucleophilic to react, while minimizing side reactions with other nucleophilic groups like amines.[]

  • Hydrolysis of the Reagent: Dibromomaleimide itself is highly susceptible to hydrolysis, where the maleimide ring opens to form an unreactive maleamic acid. This hydrolysis rate is significantly accelerated at higher pH.[6][7] At pH 8.0, the half-life of a dibromomaleimide can be less than a minute.[1][7] This is a crucial consideration, as the reagent can be consumed by hydrolysis before it has a chance to react with the target protein.

  • Hydrolysis of the Conjugate: After conjugation, the resulting dithiomaleimide bridge can be intentionally hydrolyzed to the more stable dithiomaleamic acid by incubating at a mildly basic pH (e.g., pH 8.0-8.5).[3][4] This post-conjugation hydrolysis enhances the long-term stability of the conjugate.[3][4]

Q3: Which buffer systems are recommended for conjugation reactions?

A3: Phosphate-buffered saline (PBS) at a pH of 7.2-7.4 is a standard and recommended buffer for most applications. Other non-amine-containing buffers such as HEPES and borate (B1201080) buffers are also suitable. While primary amine buffers like TRIS are generally not recommended for reactions involving NHS esters, they are less likely to interfere with thiol-maleimide chemistry at neutral pH.[8] However, to ensure maximal specificity for thiols, it is best to avoid primary amine-containing buffers.

Q4: Can reducing agents like TCEP or DTT be present in the reaction buffer?

A4: Yes, a reducing agent is often necessary to reduce disulfide bonds and make the cysteine thiols available for conjugation.[][9] Tris(2-carboxyethyl)phosphine (TCEP) is often preferred as it is a more selective reducing agent and does not contain a thiol group itself, which would otherwise compete with the protein's thiols for reaction with the dibromomaleimide. While DTT can be used, any excess must be removed before the addition of the dibromomaleimide reagent to prevent it from consuming the reagent.[6] Some studies have noted that TCEP can have side reactions with dibromomaleimide, so careful optimization of concentrations and reaction times is important.[9]

Q5: My conjugation yield is low. What are the potential causes and solutions?

A5: Low conjugation yield is a common issue and can be attributed to several factors. Please refer to the Troubleshooting Guide below for a detailed breakdown of potential causes and corrective actions.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Low or No Conjugation 1. Hydrolysis of Dibromomaleimide Reagent: The reagent is highly sensitive to hydrolysis, especially at pH > 7.5.[6][7]- Prepare the dibromomaleimide stock solution in an anhydrous, water-miscible solvent like DMSO or DMF and add it to the reaction buffer immediately before starting the conjugation. - Perform the conjugation at a pH between 6.5 and 7.4 to balance thiol reactivity with reagent stability.[] - Decrease the reaction temperature (e.g., perform on ice or at 4°C) to slow the rate of hydrolysis.
2. Incomplete Disulfide Reduction: The target thiol groups on the protein are not fully accessible.- Ensure a sufficient molar excess of the reducing agent (e.g., TCEP) is used. - Increase the incubation time for the reduction step.[1] - Confirm the reduction of disulfides using a thiol quantification assay (e.g., Ellman's reagent) before adding the dibromomaleimide.
3. Reaction with Excess Reducing Agent: The dibromomaleimide is being consumed by residual reducing agents like DTT.- If using DTT, remove the excess reducing agent after disulfide reduction using a desalting column or buffer exchange.[6] - Consider using TCEP, which is less likely to directly compete in the conjugation reaction.
4. Steric Hindrance: The conjugation site on the protein is sterically hindered, preventing the dibromomaleimide from accessing it.[6]- Introduce a longer spacer arm on the dibromomaleimide reagent if possible. - Optimize the molar ratio of the dibromomaleimide reagent to the protein.
Poor Reproducibility 1. Inconsistent pH: Small variations in buffer pH can significantly impact the rates of both conjugation and hydrolysis.- Prepare buffers fresh and accurately measure the pH before each experiment. - Ensure all solutions are at the same temperature when measuring pH.
2. Reagent Instability: Dibromomaleimide reagent may have degraded during storage.- Store the solid reagent desiccated and protected from light. - Use freshly prepared stock solutions for each experiment.
Conjugate Instability 1. Incomplete Post-Conjugation Hydrolysis: The dithiomaleimide bridge has not fully converted to the more stable dithiomaleamic acid.[3]- After the initial conjugation reaction, adjust the pH of the solution to 8.0-8.5 and incubate for an extended period (e.g., 2-48 hours) to promote hydrolysis.[4] - Monitor the hydrolysis by LC-MS or by observing the disappearance of the dithiomaleimide absorbance around 400 nm.[10]
2. Thiol Exchange: The dithiomaleimide adduct can undergo exchange with other free thiols.[11]- Ensure the final conjugate is in a buffer free of other thiols. - Promote the conversion to the stable dithiomaleamic acid as described above.

Data Summary

The following tables summarize key quantitative data regarding the stability and reactivity of dibromomaleimides.

Table 1: Hydrolytic Half-Life of N-substituted Dibromomaleimide at pH 7.4

CompoundHalf-life (t½)
N-methyl dibromomaleimide17.9 minutes[6]

Note: The bromine atoms inductively withdraw electrons, making the imide highly susceptible to nucleophilic attack by water, leading to rapid hydrolysis.[7]

Table 2: Recommended pH Ranges for Dibromomaleimide Reactions

Reaction StepRecommended pH RangeRationale
Thiol Conjugation 6.5 - 7.5Optimal balance between thiol specificity and reagent stability.[] Minimizes reaction with amines.
Post-Conjugation Hydrolysis 8.0 - 8.5Accelerates the conversion of the dithiomaleimide to the stable dithiomaleamic acid.[3][4]

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation via Disulfide Re-bridging

  • Protein Preparation and Disulfide Reduction:

    • Dissolve the protein in a suitable buffer (e.g., PBS, pH 7.4).

    • Add a 10-20 fold molar excess of TCEP.

    • Incubate at room temperature for 1-2 hours to ensure complete reduction of the disulfide bonds.

  • Conjugation Reaction:

    • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

    • Add the desired molar equivalent of the dibromomaleimide stock solution to the reduced protein solution. The reaction is often rapid, with significant conjugation occurring within 20 minutes.[1]

    • Allow the reaction to proceed at room temperature for 1 hour.

  • Post-Conjugation Hydrolysis and Purification:

    • Adjust the pH of the reaction mixture to 8.0-8.5 using a suitable buffer (e.g., 1 M borate buffer).

    • Incubate the mixture at 37°C for 2-4 hours to promote hydrolysis to the stable dithiomaleamic acid.[6]

    • Remove excess, unreacted reagent and purify the conjugate using size exclusion chromatography or dialysis.

  • Analysis:

    • Confirm the conjugation and assess the homogeneity of the product using SDS-PAGE and Mass Spectrometry (LC-MS).

Visual Guides

Below are diagrams illustrating key processes in the use of this compound.

G cluster_0 Reaction Pathway Protein_SH Reduced Protein (2x -SH) Adduct Dithiomaleimide Conjugate Protein_SH->Adduct Thiol Substitution (pH 6.5-7.5) DBM Dibromomaleimide -C5-COOH DBM->Adduct Hydrolyzed_Adduct Stable Dithiomaleamic Acid Conjugate Adduct->Hydrolyzed_Adduct Hydrolysis (pH 8.0-8.5) G cluster_1 Troubleshooting Logic Start Low Conjugation Yield Check_pH Is pH between 6.5-7.4? Start->Check_pH Check_Reagent Is DBM reagent fresh? Check_pH->Check_Reagent Yes Solution_pH Adjust pH to 6.5-7.4 Check_pH->Solution_pH No Check_Reduction Is disulfide reduction complete? Check_Reagent->Check_Reduction Yes Solution_Reagent Use fresh DBM stock Check_Reagent->Solution_Reagent No Solution_Reduction Optimize reduction step Check_Reduction->Solution_Reduction No G cluster_2 Impact of pH on Competing Reactions pH_Scale pH 6.5 pH 7.5 pH 8.5 Conjugation Thiol Conjugation Rate Conjugation->pH_Scale:mid Optimal Hydrolysis DBM Hydrolysis Rate Hydrolysis->pH_Scale:high Increases Significantly

References

Technical Support Center: Analysis and Quantification of Maleimide Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for maleimide (B117702) reactivity analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on analyzing and quantifying maleimide reactions, troubleshooting common experimental issues, and understanding the factors that influence conjugate stability.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry of the maleimide-thiol reaction?

A1: The reaction between a maleimide and a thiol group is a Michael addition reaction, which results in the formation of a stable thioether bond (thiosuccinimide conjugate).[1][2] This reaction is highly efficient and selective for thiols, particularly within a pH range of 6.5 to 7.5.[1][2][3] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][2] The high reactivity is attributed to the ring strain and the cis-conformation of the carbonyl groups in the maleimide ring.[1][2] This reaction is often classified as a "click chemistry" reaction due to its efficiency and specificity under mild conditions.[1][2]

Q2: What are the primary causes of instability in maleimide-thiol conjugates?

A2: The main causes of instability in the thiosuccinimide linkage are:

  • Retro-Michael Reaction: This is a reversible process where the thioether bond breaks, leading to the original thiol and maleimide. In environments with a high concentration of other thiols, such as glutathione (B108866) in vivo, the released maleimide can react with these other thiols, causing deconjugation and potential off-target effects.[4]

  • Hydrolysis: The succinimide (B58015) ring of the conjugate can undergo irreversible hydrolysis (ring-opening). This reaction is more prominent at pH values above 7.5.[1][4] While hydrolysis prevents the retro-Michael reaction and can stabilize the conjugate, it also creates two isomeric products, which can lead to heterogeneity.[4][5]

Q3: How does pH affect maleimide reactivity and the stability of the conjugate?

A3: pH is a critical factor in maleimide chemistry:

  • Optimal Reaction pH: The conjugation is most efficient and selective for thiols between pH 6.5 and 7.5.[1][3][6]

  • Below pH 6.5: The reaction rate decreases significantly because the thiol group is protonated and less nucleophilic.[4]

  • Above pH 7.5: The maleimide group becomes more susceptible to hydrolysis, and it can start to react with amines, such as the side chain of lysine (B10760008) residues, leading to a loss of selectivity.[1][3][4][6] The rate of hydrolysis of the maleimide ring itself also increases at higher pH.[1]

Q4: What are common side reactions associated with maleimide chemistry?

A4: Besides the retro-Michael reaction and hydrolysis, other potential side reactions include:

  • Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, leading to a loss of chemoselectivity for thiols.[1][3][6]

  • Thiazine (B8601807) Rearrangement: When a maleimide is conjugated to a peptide or protein via an N-terminal cysteine, the resulting conjugate can undergo rearrangement to form a more stable six-membered thiazine ring.[7][8][9] This is a significant side reaction to consider as it can lead to product heterogeneity.[8]

Troubleshooting Guide

Problem 1: Low or no conjugation efficiency.

  • Possible Cause: The maleimide reagent may have hydrolyzed before reacting with the thiol. Maleimides are unstable in aqueous solutions and this process is accelerated at higher pH.[1][6]

    • Troubleshooting Step: Always prepare aqueous solutions of maleimide-containing reagents immediately before use.[1][6] For storage, dissolve the maleimide in a dry, aprotic solvent like DMSO or DMF.[2][6]

  • Possible Cause: The cysteine residues on the protein are oxidized and have formed disulfide bonds, which do not react with maleimides.[10][11]

    • Troubleshooting Step: Before conjugation, reduce the disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine), which does not contain a thiol and therefore does not need to be removed before adding the maleimide.[3][6] If using a thiol-containing reducing agent like DTT, it must be thoroughly removed before the conjugation reaction.[3]

  • Possible Cause: The pH of the reaction buffer is not optimal.

    • Troubleshooting Step: Ensure the reaction buffer pH is strictly within the 6.5-7.5 range.[1][6] Use a non-nucleophilic buffer such as phosphate (B84403) or HEPES.[4]

Problem 2: The conjugate shows increasing heterogeneity and loss of activity upon storage.

  • Possible Cause: This is likely due to a combination of the retro-Michael reaction (leading to deconjugation and loss of activity) and hydrolysis (creating two stable isomers, which increases heterogeneity).[4]

    • Troubleshooting Step: Analyze the storage buffer to ensure the pH is optimal (6.5-7.0).[4] To prevent the retro-Michael reaction, a controlled hydrolysis step can be introduced after conjugation by incubating at a pH of 8.5-9.0 to form the stable ring-opened product.[5][6]

Problem 3: The conjugate loses its payload in vivo.

  • Possible Cause: This is a classic sign of thiol exchange via the retro-Michael reaction, where the maleimide-drug conjugate reacts with abundant thiols in plasma, like albumin.[4]

    • Troubleshooting Step: Use LC-MS to confirm if the drug is conjugated to plasma proteins. To prevent this, perform a controlled hydrolysis step (e.g., pH 8.5 for 2-4 hours) after the initial conjugation to form the stable ring-opened succinamic acid thioether, which is resistant to thiol exchange.[5][6]

Analytical Techniques and Protocols

Several analytical techniques can be employed to analyze and quantify maleimide reactivity.

Spectrophotometric Quantification of Maleimides

A common method to quantify maleimides is through a reverse thiol assay.[12][13]

Principle: The maleimide-containing sample is reacted with a known excess of a thiol-containing compound (e.g., glutathione or 2-aminoethanethiol). After the reaction is complete, the amount of unreacted thiol is measured using a chromogen like 4,4'-dithiodipyridine (DTDP). The amount of maleimide is then calculated as the difference between the initial and the unreacted thiol concentration.[12][13]

Experimental Protocol (Based on a Commercial Kit):

  • Sample Preparation: Dissolve the maleimide-containing sample in the provided assay buffer.

  • Reaction: Add a known excess of the thiol reagent (e.g., MEA working solution) to the sample. Incubate at room temperature for a specified time (e.g., 20 minutes) to allow the reaction to go to completion.[13]

  • Quantification of Unreacted Thiol: Add the chromogenic reagent (e.g., 4,4'-DTDP) to the reaction mixture. This will react with the remaining free thiols to produce a colored product.[13]

  • Spectrophotometric Measurement: Measure the absorbance at the appropriate wavelength (e.g., 324 nm for the product of DTDP reaction).[13]

  • Calculation: Calculate the amount of unreacted thiol based on a standard curve or the known extinction coefficient. The amount of maleimide is then determined by subtracting the unreacted thiol from the initial amount of thiol added.[12][13]

Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography (RP-HPLC) is a powerful tool to monitor the progress of the conjugation reaction and to assess the purity of the final conjugate.[14][15]

Principle: RP-HPLC separates molecules based on their hydrophobicity. The starting materials (e.g., protein and maleimide-linker), the conjugated product, and any side products will have different retention times on a C18 column. By monitoring the peak areas over time, the reaction kinetics can be determined.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV detector and a C18 column.

  • Mobile Phase: A typical mobile phase consists of a gradient of water with 0.1% trifluoroacetic acid (TFA) or formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% TFA or formic acid (Mobile Phase B).[15]

  • Sample Preparation: At various time points, take an aliquot of the reaction mixture and quench the reaction (e.g., by adding excess thiol or by acidification).

  • Injection and Analysis: Inject the quenched sample onto the HPLC column and run the gradient method.

  • Data Analysis: Monitor the chromatogram at a relevant wavelength (e.g., 280 nm for protein and a specific wavelength for the label if it has a chromophore). The disappearance of the starting material peaks and the appearance of the product peak are used to quantify the reaction progress.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the identity and homogeneity of the conjugate.[15][16][17]

Principle: MS measures the mass-to-charge ratio of ions. For maleimide conjugates, it can be used to determine the exact molecular weight of the product, thereby confirming successful conjugation and determining the degree of labeling (number of maleimides per molecule).[15][17] LC-MS, which combines HPLC with mass spectrometry, is particularly useful for analyzing complex reaction mixtures.[15]

Experimental Protocol (General for LC-MS):

  • Instrumentation: An LC-MS system, typically with an electrospray ionization (ESI) source.[15]

  • Sample Preparation: The sample is prepared as for HPLC analysis.

  • Analysis: The sample is injected into the LC-MS system. The components are first separated by the HPLC and then introduced into the mass spectrometer for mass analysis.

  • Data Analysis: The resulting mass spectrum will show peaks corresponding to the molecular weights of the different species in the sample. This allows for unambiguous identification of the desired conjugate and any side products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to monitor the reaction in real-time and to characterize the structure of the final product, especially for smaller molecules.[18][19][20]

Principle: ¹H NMR spectroscopy can be used to follow the disappearance of the characteristic vinyl protons of the maleimide (around 6.8 ppm) as the reaction proceeds.[20][21]

Experimental Protocol (for small molecule reactions):

  • Sample Preparation: The reaction is carried out directly in an NMR tube using a deuterated solvent (e.g., D₂O).[18][19]

  • Data Acquisition: ¹H NMR spectra are acquired at different time points throughout the reaction.[18]

  • Data Analysis: The integration of the maleimide proton signals is compared to an internal standard to quantify the consumption of the maleimide over time.

Quantitative Data Summary

ParameterConditionValue/ObservationReference
Optimal pH for Thiol-Maleimide Reaction Reaction Buffer6.5 - 7.5[1][3][6]
Reaction Rate of Maleimide with Thiols vs. Amines pH 7.0~1,000 times faster with thiols[1][2]
Maleimide Hydrolysis pH > 7.5Increased rate of hydrolysis[1][4]
Half-life of Thiol-Maleimide Conjugates (Retro-Michael) Varies with N-substituent and thiol3.1 h to 258 h[14]
Half-life of Thiosuccinimide Ring Hydrolysis N-alkyl vs. N-aryl substituents (pH 7.4, 37°C)27 h (N-alkyl) vs. 1.5 h (N-aryl)[22]

Visual Guides

Maleimide_Reaction_Pathway Maleimide Maleimide Thiosuccinimide Thiosuccinimide Conjugate Maleimide->Thiosuccinimide + Thiol (pH 6.5-7.5) Thiol Thiol (R-SH) Thiol->Thiosuccinimide

Caption: Thiol-Maleimide Reaction Pathway.

Maleimide_Side_Reactions cluster_main Thiosuccinimide Conjugate cluster_side Side Reactions Conjugate Thiosuccinimide Conjugate Retro_Michael Retro-Michael (Thiol Exchange) Conjugate->Retro_Michael + R'-SH Hydrolysis Hydrolysis (Ring Opening) Conjugate->Hydrolysis + H2O (pH > 7.5) Thiazine Thiazine Rearrangement (N-terminal Cys) Conjugate->Thiazine

Caption: Common Side Reactions of Maleimide Conjugates.

Experimental_Workflow Start Start: Maleimide + Thiol Reaction Conjugation Reaction (pH 6.5-7.5) Start->Reaction Monitoring Reaction Monitoring Reaction->Monitoring Purification Purification of Conjugate Reaction->Purification HPLC HPLC Monitoring->HPLC Purity, Kinetics NMR NMR Monitoring->NMR Kinetics (small molecules) Characterization Characterization Purification->Characterization MS Mass Spectrometry Characterization->MS Identity, Purity Final_Product Final Conjugate Characterization->Final_Product

Caption: General Experimental Workflow for Maleimide Conjugation and Analysis.

References

Technical Support Center: Addressing Aggregation During Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and preventing antibody aggregation during the conjugation process. Aggregation can compromise the stability, efficacy, and safety of antibody conjugates, making its control a critical quality attribute.

Section 1: Frequently Asked Questions - Understanding and Identifying Aggregation

Q1: What is antibody aggregation and why is it a critical issue in conjugation?

Antibody aggregation is the process where individual antibody molecules self-associate to form higher-order structures, ranging from soluble dimers to large, insoluble precipitates.[1][2] This is a significant problem because aggregates can lead to a loss of therapeutic activity, decreased solubility, and an increased risk of an undesirable immunogenic response in patients.[3] The process of conjugation, which involves chemical modification and changes in the antibody's microenvironment, can introduce stresses that promote this phenomenon.[4]

Q2: What are the primary causes of antibody aggregation during conjugation?

Aggregation stems from factors that decrease the conformational or colloidal stability of the antibody.[5] These can be broadly categorized as:

  • Intrinsic Properties: The antibody's own amino acid sequence can contain "hot spots" or aggregation-prone regions (APRs) that become exposed under stress.[6]

  • Physicochemical Stress:

    • Temperature: Elevated temperatures used during conjugation can cause partial unfolding of the antibody, exposing hydrophobic regions that drive aggregation.[4][5]

    • pH and Ionic Strength: Extreme pH values or non-optimal buffer conditions can alter the antibody's surface charge and lead to destabilization.[4]

    • Mechanical Stress: Shear forces from vigorous mixing or pumping can induce denaturation and aggregation.[5]

    • Freeze-Thaw Cycles: The process of freezing and thawing can denature proteins at the ice-liquid interface and cause aggregation.[1][7]

  • Conjugation-Specific Factors:

    • Hydrophobicity: Attaching hydrophobic linkers or payloads increases the overall hydrophobicity of the conjugate, promoting self-association to minimize exposure to the aqueous environment.[5][8]

    • Chemical Modification: The conjugation reaction itself can alter the charge and structure of the antibody. Over-labeling or non-specific modification of surface residues can reduce solubility.[4][9]

    • Organic Solvents: The use of organic co-solvents like DMSO to dissolve linkers or payloads can destabilize the antibody structure if not added carefully.[10][11]

Q3: How can I detect and quantify aggregation in my conjugate sample?

A multi-faceted approach using orthogonal techniques is recommended for the accurate detection and quantification of aggregates.[3][12]

Method Principle Information Provided Key Considerations
Size Exclusion Chromatography (SEC) Separates molecules based on hydrodynamic radius.Gold standard for quantifying soluble aggregates (dimers, trimers, etc.).[7]Potential for on-column dilution to affect results; may not detect very large, insoluble aggregates.
Analytical Ultracentrifugation (AUC) Measures sedimentation rate in a centrifugal field.Provides detailed information on the size, shape, and distribution of aggregates.[12][13]A critical orthogonal technique to SEC; requires specialized equipment.
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity due to Brownian motion.Provides the average particle size and size distribution; sensitive to large aggregates.Not a quantitative method for concentration; highly sensitive to dust and contaminants.
UV-Vis Spectroscopy Measures light absorbance; aggregation causes light scattering.A quick, non-destructive check. An increase in absorbance at wavelengths >320 nm indicates scattering from large aggregates.[7]Provides a qualitative or semi-quantitative "Aggregation Index" (AI).[7]
SDS-PAGE (non-reducing) Separates molecules based on molecular weight.Can visualize high molecular weight species (dimers, etc.) compared to the monomeric antibody.[2]Denaturing conditions may not reflect the native state of aggregates.

Section 2: Troubleshooting and Prevention: A Step-by-Step Guide

Aggregation can occur at any stage of the conjugation workflow. The following sections break down troubleshooting strategies for each phase of the experiment.

Phase 1: Pre-Conjugation Antibody Preparation

Proper preparation of the antibody is the most critical first step in preventing aggregation.

Q4: What are the ideal buffer conditions for an antibody before starting conjugation?

The antibody should be in an appropriate amine-free and/or thiol-free buffer, depending on the conjugation chemistry. Impurities or incompatible additives from the antibody's storage buffer must be removed.[14][15]

Parameter Recommendation Rationale
Buffer Type For Amine-Reactive (NHS ester) Chemistry: Phosphate (PBS), HEPES, MOPS, MES buffers.Avoid primary amines (e.g., Tris, Glycine) which compete with the antibody for the label.[15]
For Thiol-Reactive (Maleimide) Chemistry: Phosphate (PBS), HEPES, Tris buffers.[10]Avoid buffers containing thiols (e.g., DTT, β-mercaptoethanol) which will react with the maleimide.[10]
pH Range Amine-Reactive: pH 7.2 - 8.5.[9]Reaction efficiency is higher at slightly alkaline pH, but protein stability must be considered.
Thiol-Reactive: pH 6.5 - 7.5.[10]Ensures specific reaction with thiols. At pH > 7.5, maleimides can react with amines, causing cross-linking and aggregation.[10]
Antibody Purity >95% pure.[14]Stabilizing proteins like BSA or gelatin contain primary amines that will compete for the label and should be removed.[14]
Additives to Remove Sodium Azide, Tris, Glycine, Ammonium Salts.[15][16]These low molecular weight substances can interfere with the conjugation reaction.

Experimental Protocol 1: Antibody Buffer Exchange Using a Spin Column

This protocol is for removing interfering low molecular weight substances and exchanging the antibody into a conjugation-compatible buffer.[15]

  • Select Column: Choose a centrifugal spin column with a molecular weight cut-off (MWCO) appropriate for your antibody (e.g., 10-30 kDa for a standard IgG).

  • Pre-Equilibrate: Pre-wet the column membrane with the new, conjugation-compatible buffer and centrifuge according to the manufacturer's instructions. Discard the flow-through.

  • Load Antibody: Add the antibody sample to the spin column. Do not exceed the maximum volume.

  • Centrifuge: Spin the column at the recommended speed and time to reduce the buffer volume. The target is to reduce the volume by ~90% without spinning to dryness.

  • Dilute and Repeat: Discard the flow-through. Add the new conjugation buffer back to the original sample volume in the spin column.

  • Wash Cycles: Repeat steps 4 and 5 at least 3-5 times to ensure efficient removal of the original buffer components.

  • Recover Sample: After the final spin, carefully recover the concentrated, buffer-exchanged antibody from the top of the column. Avoid spinning the antibody to dryness, as this can cause irreversible aggregation.

Phase 2: During the Conjugation Reaction

Aggregation that occurs immediately upon adding reagents is often due to acute physicochemical stress.

Q5: My antibody aggregated as soon as I added the dissolved linker/payload. What happened?

This is a common issue, often caused by:

  • Solvent Shock: Many linkers and payloads are dissolved in organic solvents like DMSO. Adding this solution too quickly creates localized high concentrations of solvent, which can denature the antibody.[10][11]

  • High Reagent Concentration: A large molar excess of a hydrophobic linker/payload can immediately increase the hydrophobicity of the solution, causing the antibody to precipitate.[10]

  • Incorrect pH: If the buffer pH is not optimal for the protein's stability or the reaction chemistry, it can lead to rapid aggregation.[9]

Table: Optimizing Reaction Conditions to Minimize Aggregation [9][10]

Parameter Problem Solution
Reagent Addition "Solvent shock" from organic solvent.Add the dissolved reagent slowly and dropwise to the antibody solution with gentle, continuous mixing.
Molar Ratio Over-labeling or excess hydrophobic reagent.Perform titration experiments using a range of molar ratios (e.g., 5:1, 10:1, 20:1 reagent-to-antibody) to find the optimal ratio that yields desired conjugation without aggregation.
Antibody Concentration High concentration increases intermolecular interactions.Test a lower antibody concentration (e.g., 0.5-5 mg/mL).[10][14]
Temperature High temperature increases unfolding and aggregation rates.Conduct the reaction at a lower temperature (e.g., 4°C) for a longer incubation period.
Excipients The antibody is inherently unstable under reaction conditions.Screen for stabilizing excipients. Consider adding non-reactive stabilizers like sucrose, trehalose, or arginine to the reaction buffer.
Phase 3: Post-Conjugation Purification and Storage

Q6: Is it possible to remove aggregates after the conjugation is complete?

Yes, aggregates can often be removed during the purification step.

  • Size Exclusion Chromatography (SEC): This is the most common and effective method at the lab scale for separating larger aggregates from the desired monomeric conjugate.[17][18]

  • Ion Exchange (IEX) & Hydrophobic Interaction (HIC): These chromatography methods separate molecules based on differences in charge and hydrophobicity, respectively. Since aggregates may expose different surface charges or hydrophobic patches compared to the monomer, these techniques can be optimized for their removal.[1][17]

  • Multimodal Chromatography (MMC): This technique uses resins with multiple interaction modes (e.g., IEX and HIC) and can be highly effective at removing aggregates.[19]

Experimental Protocol 2: Post-Conjugation Aggregate Removal by SEC

  • Column Selection: Choose an SEC column with a fractionation range suitable for separating your monomeric conjugate (e.g., ~150-200 kDa for an IgG conjugate) from higher molecular weight aggregates.

  • Equilibration: Thoroughly equilibrate the column with your desired final storage buffer. The buffer should be filtered and degassed.

  • Sample Preparation: Before loading, centrifuge your conjugate sample at high speed (e.g., >14,000 x g) for 5-10 minutes to pellet any large, insoluble aggregates.[20]

  • Load and Run: Load the supernatant onto the equilibrated column. The injection volume should typically be less than 2-4% of the total column volume for optimal resolution.

  • Fraction Collection: Collect fractions as the sample elutes. Aggregates, having a larger size, will elute first, followed by the desired monomeric conjugate, and finally any unreacted small molecules.

  • Analysis: Analyze the collected fractions (e.g., by SDS-PAGE or A280) to identify and pool those containing the pure, monomeric conjugate.

Section 3: Proactive Prevention Strategies

Q7: What formulation additives (excipients) can I use to improve the stability of my final conjugate?

Adding stabilizers to the final buffer can significantly improve long-term stability and prevent aggregation during storage.[21]

Excipient Class Examples Mechanism of Action
Sugars Sucrose, TrehaloseAct as cryo- and lyoprotectants; stabilize the protein's native structure by reducing hydrophobic interactions.
Amino Acids Arginine, Glycine, ProlineArginine is particularly effective at suppressing protein-protein interactions and reducing viscosity.
Surfactants Polysorbate 20 (Tween 20), Polysorbate 80Non-ionic detergents that prevent aggregation at air-water interfaces and reduce non-specific binding.[22]
Polymers Polyethylene Glycol (PEG)Can be incorporated into linkers to increase the hydrophilicity of the final conjugate, reducing its propensity to aggregate.[23][24]

By understanding the root causes of aggregation and systematically applying these troubleshooting and preventative strategies, researchers can significantly improve the quality, consistency, and performance of their antibody conjugates.

References

Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) in ADC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Antibody-Drug Conjugates (ADCs), with a specific focus on improving and controlling the drug-to-antibody ratio (DAR).

Frequently Asked Questions (FAQs)

Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute for ADCs?

The drug-to-antibody ratio (DAR) represents the average number of drug molecules conjugated to a single antibody.[1][2][3] It is a critical quality attribute because it directly influences the ADC's therapeutic window, impacting both its efficacy and safety.[1][2][4]

  • Low DAR: A low drug loading can lead to reduced potency and inadequate therapeutic effect.[2][3]

  • High DAR: While potentially increasing cytotoxicity, a high drug load can negatively affect pharmacokinetics (PK), leading to faster clearance, increased aggregation, and greater off-target toxicity.[2][3][4] An optimal DAR, typically between 2 and 4 for many platforms, balances potency with a favorable safety profile.[]

Q2: What is the fundamental difference between stochastic and site-specific conjugation, and how does it impact DAR?

The choice of conjugation strategy is a primary determinant of DAR distribution and homogeneity.

  • Stochastic Conjugation: This traditional method targets native amino acid residues, primarily the ε-amino groups of lysines or the thiol groups of cysteines from reduced interchain disulfides.[6][7][8] This process is random, resulting in a heterogeneous mixture of ADC species with a wide range of DAR values (e.g., 0, 2, 4, 6, 8 for cysteine conjugation).[9][10][11]

  • Site-Specific Conjugation: This modern approach utilizes protein engineering or enzymatic methods to introduce specific conjugation sites.[2][10][12][] This allows for precise control over the location and number of conjugated drugs, producing a homogeneous ADC population with a well-defined DAR (e.g., predominantly DAR2 or DAR4).[2][] This homogeneity improves pharmacokinetics and widens the therapeutic index.[2][11]

Q3: Which analytical techniques are recommended for measuring DAR?

Several orthogonal methods should be used to accurately characterize the DAR and the distribution of drug-loaded species.

  • Hydrophobic Interaction Chromatography (HIC): Considered the gold standard for DAR determination, HIC separates ADC species based on the hydrophobicity conferred by the drug payload.[1][3][][15] It is performed under non-denaturing conditions and can quantify the distribution of different DAR species (DAR0, DAR2, DAR4, etc.).[1][3][16]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): High-resolution mass spectrometry (like Q-TOF or Orbitrap) can rapidly determine the average DAR on both intact and reduced ADCs (light chain and heavy chain analysis).[1][9] It provides precise mass information to confirm the identity of each species.[1]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used for analyzing reduced and deglycosylated ADC fragments, RP-HPLC can provide an average DAR calculation based on the weighted peak areas of conjugated and unconjugated light and heavy chains.[1][][17]

  • UV-Vis Spectrophotometry: This is the simplest and most convenient method for determining the average DAR.[3][] It relies on measuring the absorbance of the ADC at two different wavelengths (typically 280 nm for the antibody and a specific wavelength for the drug's chromophore) and applying the Beer-Lambert law.[3][][16] However, this method must be qualified with an orthogonal technique like HIC or MS.[1]

Troubleshooting Guide

This guide addresses common issues encountered during ADC synthesis that lead to suboptimal DAR values.

Issue 1: Consistently Low DAR

Possible Causes & Troubleshooting Steps

  • Inefficient Antibody Reduction (for Cysteine Conjugation):

    • Problem: Insufficient reduction of interchain disulfide bonds results in fewer available thiol groups for conjugation.

    • Solution:

      • Optimize Reducing Agent Concentration: Perform small-scale experiments with a range of reducing agent (e.g., TCEP, DTT) concentrations to find the optimal molar excess.[18]

      • Increase Incubation Time/Temperature: Extend the reduction incubation period or moderately increase the temperature (e.g., from 4°C to room temperature) to drive the reaction to completion.[18]

      • Check Buffer pH: Ensure the reduction buffer pH is optimal for the chosen agent (e.g., pH 7.0-7.5 for TCEP).[18]

  • Suboptimal Conjugation Reaction Conditions:

    • Problem: The reaction between the linker-payload and the antibody is incomplete.

    • Solution:

      • Increase Molar Excess of Linker-Payload: Titrate the molar excess of the drug-linker to find the optimal ratio that maximizes conjugation without causing aggregation.

      • Optimize Reaction Time and Temperature: Monitor the reaction over a time course to identify the point of completion. While longer times can increase conjugation, they may also lead to ADC degradation.[18]

  • Poor Solubility of Linker-Payload:

    • Problem: Hydrophobic linker-payloads may have poor solubility in aqueous buffers, limiting their availability for conjugation.[18]

    • Solution:

      • Use a Co-solvent: Dissolve the linker-payload in a small amount of a compatible organic solvent (e.g., DMSO, DMF) before adding it to the reaction. Keep the final co-solvent concentration low (typically <10%) to prevent antibody denaturation.[18]

      • Incorporate Hydrophilic Moieties: If possible, use linkers containing hydrophilic groups like polyethylene (B3416737) glycol (PEG) to improve aqueous solubility.[18][19]

Issue 2: Consistently High DAR and/or Product Aggregation

Possible Causes & Troubleshooting Steps

  • Excessive Linker-Payload Concentration:

    • Problem: Using too high a molar excess of the drug-linker leads to over-conjugation.

    • Solution:

      • Reduce Molar Excess: Systematically decrease the molar ratio of linker-payload to antibody in the reaction.

      • Control Addition Rate: Add the linker-payload to the antibody solution slowly and with stirring to avoid localized high concentrations.

  • High Hydrophobicity of Linker-Payload:

    • Problem: Highly hydrophobic payloads increase the ADC's propensity to aggregate, especially at high DAR values.[15] This is a significant challenge as higher DAR species are more hydrophobic.[9][18]

    • Solution:

      • Use Hydrophilic Linkers: Employ linkers with hydrophilic properties (e.g., PEG, sulfonate groups) to counteract the hydrophobicity of the payload and improve solubility.[12][19][20]

      • Optimize Formulation Buffer: Include excipients like polysorbate or sucrose (B13894) in the final formulation buffer to help stabilize the ADC and prevent aggregation.

      • Purification: Use purification methods like HIC or SEC to remove high-DAR species and aggregates.[18][][22]

Issue 3: High Heterogeneity (Wide DAR Distribution)

Possible Causes & Troubleshooting Steps

  • Inconsistent Antibody Reduction (Cysteine Conjugation):

    • Problem: Partial or inconsistent reduction leads to a mixture of antibody species with varying numbers of available thiol groups.[18]

    • Solution:

      • Precise Control of Reduction: Tightly control the concentration of the reducing agent, temperature, and incubation time to ensure batch-to-batch consistency.[18]

      • "Hinge Shielding" Techniques: For IgG1 antibodies, consider techniques that use metal ions (e.g., Zn²⁺) to selectively shield the hinge-region disulfides, directing reduction to the light-heavy chain disulfides and resulting in a more homogeneous DAR4 product.[23]

  • Stochastic Nature of Lysine (B10760008) Conjugation:

    • Problem: Lysine conjugation inherently produces a heterogeneous mixture due to the large number of solvent-accessible lysine residues.[7][]

    • Solution:

      • Transition to Site-Specific Conjugation: For a truly homogeneous product, site-specific conjugation is the most effective solution.[2][10][25] This provides precise control over DAR.[]

      • Post-Conjugation Purification: Implement robust purification strategies to isolate specific DAR species from the heterogeneous mixture. Preparative HIC is a powerful technique for this purpose.[18][26][27]

Data Presentation

Table 1: Comparison of Conjugation Strategies and Resulting DAR Characteristics

FeatureStochastic Lysine ConjugationStochastic Cysteine ConjugationSite-Specific Conjugation
Target Residue ε-amino group of LysineThiol group of CysteineEngineered Cysteine, Unnatural Amino Acid, or Glycan
Typical DAR Range 0 - 8 (Broad Distribution)0, 2, 4, 6, 8 (Mixture)Predominantly one species (e.g., DAR2 or DAR4)
Homogeneity HeterogeneousHeterogeneousHomogeneous
Process Control Difficult to precisely control DARAverage DAR controllable by stoichiometryPrecise DAR control
Reproducibility LowerModerateVery High[25]
Impact on PK Can lead to faster clearance of high DAR speciesVariable PK profile due to mixtureImproved and more predictable PK profile[2]

Experimental Protocols

Protocol 1: General Procedure for Stochastic Cysteine-Based Conjugation (Target DAR ≈ 4)
  • Antibody Preparation:

    • Start with a purified monoclonal antibody (mAb) solution at a concentration of 5-10 mg/mL in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4).

    • If necessary, perform a buffer exchange into a reaction buffer free of amines or thiols.

  • Antibody Reduction:

    • Add a calculated amount of TCEP solution to the mAb solution to achieve the desired molar excess (e.g., a 2.5 to 5-fold molar excess is a common starting point for a target DAR of 4).[18]

    • Incubate at room temperature or 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.[18][28]

  • Conjugation:

    • Dissolve the maleimide-activated linker-payload in a minimal amount of a compatible organic co-solvent (e.g., DMSO).

    • Add the dissolved linker-payload to the reduced antibody solution. A 5 to 10-fold molar excess of linker-payload over the antibody is a typical starting point.

    • Incubate the reaction mixture for 1-2 hours at room temperature or 4°C, protected from light.

  • Quenching:

    • Add a 5 to 10-fold molar excess of N-acetylcysteine (relative to the linker-payload) to quench any unreacted maleimide (B117702) groups.[18]

    • Incubate for an additional 20-30 minutes at room temperature.[18]

  • Purification and Formulation:

    • Purify the ADC using Size Exclusion Chromatography (SEC) to remove excess linker-payload, quenching agent, and aggregates.[18]

    • Alternatively, use preparative Hydrophobic Interaction Chromatography (HIC) to separate different DAR species and isolate the desired fraction.[18]

    • Perform a buffer exchange into the final formulation buffer (e.g., a histidine or citrate (B86180) buffer with stabilizing excipients).

    • Determine the final ADC concentration and characterize the DAR using HIC and/or LC-MS. Store the final product at the recommended temperature (typically 2-8°C or -80°C).[18]

Protocol 2: General Procedure for DAR Determination by HIC-HPLC
  • Instrumentation and Column:

    • HPLC system with a UV or Diode Array Detector (DAD).

    • A HIC column suitable for antibody analysis (e.g., Tosoh TSKgel Butyl-NPR, Agilent ProZyme HIC).

  • Mobile Phases:

    • Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate with 50 mM Sodium Phosphate, pH 7.0.

    • Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0 (may contain a low percentage of isopropanol, e.g., 5-10%, to aid elution of high-DAR species).[16]

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: Monitor at 280 nm. If the payload has a unique absorbance, monitor at that wavelength as well.[1]

    • Gradient: A linear gradient from high salt (100% A) to low salt (100% B) over 20-30 minutes is a typical starting point. A shallow or concave gradient may be necessary to resolve high-DAR species.[1]

    • Injection Volume: 10-50 µg of ADC sample.

  • Data Analysis:

    • Integrate the peak areas for the unconjugated antibody (DAR0) and all subsequent drug-loaded species (DAR2, DAR4, etc.). The species will elute in order of increasing DAR, as higher DARs are more hydrophobic.[3]

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100

Visualizations

ADC_Synthesis_Workflow cluster_prep Phase 1: Preparation cluster_conjugation Phase 2: Conjugation cluster_purification Phase 3: Purification & Analysis mAb Monoclonal Antibody (mAb) reduction Antibody Reduction (e.g., with TCEP) mAb->reduction conjugation Conjugation Reaction reduction->conjugation linker_payload Linker-Payload linker_payload->conjugation quench Quenching (e.g., with N-acetylcysteine) conjugation->quench crude_adc Crude ADC Mixture quench->crude_adc purification Purification (HIC or SEC) crude_adc->purification final_adc Purified ADC purification->final_adc analysis DAR & Quality Analysis (HIC, LC-MS, UV-Vis) final_adc->analysis

Caption: General workflow for ADC synthesis and purification.

DAR_Troubleshooting cluster_low Problem: Low DAR cluster_high Problem: High DAR / Aggregation cluster_hetero Problem: High Heterogeneity start Suboptimal DAR Result low_dar_q1 Inefficient Reduction? start->low_dar_q1 high_dar_q1 Excess Linker? start->high_dar_q1 hetero_q1 Stochastic Method? start->hetero_q1 low_dar_a1 Optimize TCEP Conc. Increase Time/Temp low_dar_q1->low_dar_a1 low_dar_q2 Poor Linker Solubility? low_dar_a2 Use Co-solvent (DMSO) Use Hydrophilic Linker low_dar_q2->low_dar_a2 high_dar_a1 Reduce Molar Excess high_dar_q1->high_dar_a1 high_dar_q2 High Hydrophobicity? high_dar_a2 Use Hydrophilic Linker Purify with HIC/SEC high_dar_q2->high_dar_a2 hetero_a1 Switch to Site-Specific Purify with Preparative HIC hetero_q1->hetero_a1

Caption: Troubleshooting decision tree for common DAR issues.

Conjugation_Comparison stochastic Stochastic Conjugation Targets Lysine/Cysteine Residues Random Attachment Sites Results in a Heterogeneous Mixture (DAR 0, 2, 4, 6, 8) outcome1 Heterogeneous ADC stochastic->outcome1 Leads to site_specific Site-Specific Conjugation Targets Engineered Sites Precise Attachment Results in a Homogeneous Product (e.g., DAR 2) outcome2 Homogeneous ADC site_specific->outcome2 Leads to

Caption: Stochastic vs. Site-Specific Conjugation outcomes.

References

Technical Support Center: Purification of Dibromomaleimide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the successful purification of dibromomaleimide (DBM) conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using dibromomaleimide for bioconjugation?

Dibromomaleimide (DBM) chemistry allows for the site-specific conjugation to native disulfide bonds in proteins and antibodies. This approach, combined with a post-conjugation hydrolysis step, results in highly homogeneous and stable conjugates, often with a defined drug-to-antibody ratio (DAR).[1][2] The resulting maleamic acid linkage is robustly stable in circulation.[1][2]

Q2: Why is a post-conjugation hydrolysis step necessary?

The hydrolysis step is crucial for "locking" the conjugate into a stable maleamic acid form.[1][2] This prevents the reverse reaction (retro-Michael reaction) that can occur with traditional maleimide (B117702) conjugates, which could lead to dissociation of the payload in vivo.[3][4] The hydrolysis dramatically increases the stability of the conjugate.[1][3]

Q3: How can I optimize the speed of the conjugation and hydrolysis steps?

The reaction conditions, particularly pH and the choice of linker on the DBM reagent, significantly impact the reaction speed.

  • pH: Increasing the pH to around 8.5 accelerates both the conjugation and the subsequent hydrolysis.[1][2]

  • Linker: DBM reagents with electron-withdrawing C-2 linkers have been shown to undergo much faster hydrolysis compared to those with C-6 linkers.[1] Under optimal conditions, the conjugation can be completed in as little as 5 minutes, with the hydrolysis step taking about 1 hour.[1]

Q4: What are the recommended methods for purifying DBM conjugates?

Standard protein purification techniques are effective for DBM conjugates. The choice depends on the scale of your experiment and the specific properties of your conjugate. Common methods include:

  • Size Exclusion Chromatography (SEC): Also known as gel filtration, this method separates the larger conjugate from smaller impurities like unreacted DBM reagents and reducing agents. It is available in various formats, from gravity columns to FPLC/HPLC systems and convenient spin desalting columns.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Useful for both analysis and purification, especially for smaller protein or peptide conjugates.

  • Centrifugal Filtration (Spin Columns): A rapid method for buffer exchange and removal of small molecule impurities, ideal for small-scale purifications.[5]

Q5: Is it necessary to quench the reaction before purification?

While unreacted DBM reagents hydrolyze rapidly on their own, especially at higher pH, quenching the reaction can be a good practice to ensure no residual reactive maleimides remain.[1] This is typically done by adding a molar excess of a small molecule thiol like L-cysteine or 2-mercaptoethanol.[5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Conjugation Efficiency / Incomplete Reaction 1. Incomplete Disulfide Reduction: The disulfide bonds of the protein were not fully reduced to free thiols. 2. Suboptimal pH: The pH of the reaction buffer is too low (e.g., < 7.0), slowing down the thiol-maleimide reaction. 3. Degraded DBM Reagent: The DBM reagent may have hydrolyzed prior to the reaction. 4. Presence of Competing Thiols: Buffers containing reducing agents like DTT or β-mercaptoethanol will compete for the DBM reagent.1. Ensure sufficient molar excess and incubation time for the reducing agent (e.g., TCEP). Confirm reduction by analyzing a small aliquot via non-reducing SDS-PAGE. 2. Adjust the reaction buffer to a pH between 7.5 and 8.5.[1][6] 3. Prepare the DBM reagent solution fresh in an anhydrous solvent like DMSO or DMF immediately before use.[6] 4. Use a non-thiol reducing agent like TCEP, which does not require removal before adding the DBM reagent.[6] If other reducing agents are used, they must be removed (e.g., by a spin column) before adding the DBM reagent.
Protein Aggregation or Precipitation 1. High Degree of Labeling: Conjugation of hydrophobic payloads can increase the overall hydrophobicity of the protein, leading to aggregation. 2. Protein Instability after Reduction: Cleavage of disulfide bonds can sometimes lead to protein unfolding and aggregation, especially during extended incubation.[7] 3. High Protein Concentration: More frequent intermolecular interactions can promote aggregation.[6] 4. Suboptimal Buffer Conditions: The pH or ionic strength of the buffer may not be ideal for the stability of the conjugated protein.1. Perform small-scale optimization experiments to determine the lowest molar excess of DBM reagent that provides an acceptable degree of labeling.[6] 2. Minimize the time between the reduction and conjugation steps. An in situ approach where the DBM reagent is present during reduction can be considered.[7] 3. Reduce the protein concentration during the conjugation reaction.[6] 4. Screen different buffer conditions (pH, salt concentration). Consider adding stabilizing excipients like sucrose (B13894) or glycerol.[6]
Poor Purity / Presence of Impurities After Purification 1. Inefficient Removal of Small Molecules: The chosen purification method may not be providing adequate resolution to separate the conjugate from excess DBM reagent or other small molecules. 2. Co-elution of Aggregates: Aggregated conjugate may be present and eluting with the desired monomeric conjugate, particularly in the void volume of SEC columns.1. For SEC, ensure the column length and resin type are appropriate for the size difference between the conjugate and impurities. Increase the number of buffer exchanges if using dialysis or centrifugal filtration.[5] 2. Analyze the purified sample by non-reducing SDS-PAGE or analytical SEC to check for high molecular weight species. Optimize the conjugation reaction to minimize aggregate formation. Hydroxyapatite chromatography has also been used for removing aggregates from antibody-drug conjugates.[8]
Conjugate Instability 1. Incomplete Hydrolysis: If the post-conjugation hydrolysis step is skipped or incomplete, the resulting dithiomaleimide is susceptible to thiol exchange in the presence of other thiols (e.g., in serum).[1] 2. Cleavage at Low pH: While generally stable, some maleamic acid linkers may show slight cleavage at very low pH (e.g., pH 5.5).[1]1. Ensure the post-conjugation incubation at pH ~8.5 is carried out for a sufficient duration (e.g., at least 1 hour for fast-hydrolyzing linkers) to ensure complete conversion to the stable maleamic acid form.[1] 2. For applications requiring stability at low pH, characterize the stability of your specific conjugate under those conditions.

Quantitative Data Summary

Table 1: Influence of pH and Linker on DBM Conjugate Hydrolysis

DBM Linker TypepHHydrolysis Half-lifeReference
C-2 Linker8.516-19 minutes[9]
Aryl Linker8.516-19 minutes[9]
C-6 Linker8.5~48 hours[9]
C-2 Linker8.0< 1 minute[1]

Table 2: Recommended Reaction Parameters

ParameterRecommendationRationale
Reaction pH 7.5 - 8.5Optimizes the rate of both thiol-maleimide conjugation and subsequent stabilizing hydrolysis.[1][6]
DBM Reagent to Protein Molar Ratio 5- to 20-fold excess (per disulfide bond)A starting point for optimization; ensures efficient conjugation. The optimal ratio should be determined empirically to balance efficiency with the risk of aggregation.[3][6]
Reducing Agent TCEP (Tris(2-carboxyethyl)phosphine)A non-thiol-based reducing agent that does not require removal prior to the addition of the DBM reagent.[6]

Experimental Protocols

Protocol 1: Disulfide Bond Reduction and DBM Conjugation

  • Protein Preparation: Buffer exchange the protein into a thiol-free buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.5-8.5. Adjust the protein concentration to 1-10 mg/mL.

  • Reduction: Add a 10- to 20-fold molar excess of TCEP to the protein solution. Incubate at room temperature for 30-60 minutes to reduce the disulfide bonds.

  • DBM Reagent Preparation: Immediately before use, dissolve the DBM reagent in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).

  • Conjugation: Add the desired molar excess of the DBM reagent stock solution to the reduced protein solution. Incubate for 5-60 minutes at room temperature. The optimal time may vary depending on the specific protein and DBM reagent.

  • Hydrolysis: Allow the reaction to proceed for at least an additional hour at room temperature to ensure complete hydrolysis of the maleimide ring to the stable maleamic acid form.[1]

Protocol 2: Purification via Spin Desalting Column

This protocol is suitable for the rapid removal of unreacted DBM reagent, hydrolyzed DBM, and TCEP for small-scale reactions.

  • Column Preparation: Select a spin column with a molecular weight cut-off (MWCO) appropriate for your protein conjugate (e.g., 10 kDa MWCO for an antibody).

  • Resin Equilibration:

    • Remove the column's bottom closure and place it in a collection tube.

    • Centrifuge the column (e.g., at 1,500 x g for 2 minutes) to remove the storage buffer.

    • Add your desired final buffer (equilibration buffer) to the column and centrifuge again. Repeat this wash step 2-3 times.[5]

  • Sample Loading: Place the equilibrated column into a new, clean collection tube. Carefully apply the conjugation reaction mixture to the center of the resin bed.

  • Purification: Centrifuge the column according to the manufacturer's instructions (e.g., 1,500 x g for 2 minutes).

  • Collection: The purified conjugate is now in the collection tube. The smaller, unreacted components are retained in the column resin.

Visual Guides

G cluster_prep Preparation cluster_conj Conjugation & Hydrolysis cluster_purify Purification P1 Protein in Thiol-Free Buffer (pH 7.5-8.5) P2 Add TCEP (Reduction) P1->P2 30-60 min C1 Add DBM Reagent (Conjugation) P2->C1 Add freshly prepared DBM C2 Incubate (Hydrolysis) C1->C2 ~1 hour U1 Apply to Spin Column C2->U1 U2 Centrifuge U1->U2 U3 Collect Purified Conjugate U2->U3

Caption: Experimental workflow for DBM conjugation and purification.

G decision decision issue issue solution solution start Start Troubleshooting decision1 Is Conjugation Efficiency Low? start->decision1 Analyze Conjugate by SDS-PAGE/LC-MS issue1 Incomplete Reaction decision1->issue1 Yes decision2 Is Aggregation Observed? decision1->decision2 No solution1 Check Reduction Step Increase pH to 8.5 Use Fresh DBM Reagent issue1->solution1 issue2 Precipitation decision2->issue2 Yes decision3 Is Final Purity Low? decision2->decision3 No solution2 Lower Protein Conc. Optimize DBM Ratio Add Stabilizers issue2->solution2 issue3 Contaminants Present decision3->issue3 Yes end Successful Purification decision3->end No solution3 Optimize SEC Column Increase Dialysis Time issue3->solution3

Caption: Troubleshooting flowchart for DBM conjugate purification.

References

Overcoming steric hindrance in Dibromomaleimide-C5-COOH reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for overcoming challenges, particularly steric hindrance, in reactions involving Dibromomaleimide-C5-COOH.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it affect my this compound reaction?

A1: Steric hindrance is the slowing of chemical reactions due to the spatial bulk of molecules. In the context of a this compound reaction with a thiol (e.g., a cysteine residue on a protein), the bulky groups near the reaction sites on either the maleimide (B117702) or the thiol-containing molecule can physically block the necessary approach for the reaction to occur efficiently. This can lead to significantly lower reaction rates and overall yield. Increased steric hindrance can make the conjugation process more challenging.[1][2]

Q2: How does the this compound structure contribute to the reaction?

A2: The dibromomaleimide group is highly reactive towards thiols, enabling the formation of a stable thioether bond, often used for bridging disulfide bonds in proteins.[3][4] The two bromine atoms are leaving groups, and their electron-withdrawing nature further activates the maleimide ring for nucleophilic attack.[5] However, this high reactivity also makes the dibromomaleimide ring highly susceptible to rapid hydrolysis (reaction with water), which can be a significant competing reaction, especially in sterically hindered systems.[1][2][5] The "-C5-COOH" linker provides a spacer to potentially distance the reactive maleimide from a bulky molecule it's attached to, and the terminal carboxylic acid (COOH) group offers a secondary point for conjugation or can be used to modify solubility.

Q3: What are the ideal reaction conditions to minimize steric hindrance and other issues?

A3: Optimizing reaction conditions is crucial. The key parameters are pH, temperature, and reactant concentrations.

  • pH: The reaction is most selective for thiols within a pH range of 6.5 to 7.5.[6][7] Below pH 6.5, the thiol is less nucleophilic, slowing the reaction. Above pH 7.5, competing reactions with amines (e.g., lysine (B10760008) residues) can occur, and the maleimide group becomes more susceptible to hydrolysis.[6]

  • Temperature: Reactions are typically performed at room temperature (20-25°C) for 1-2 hours or at 4°C overnight.[6] Dibromomaleimides are sensitive to heat, so elevated temperatures should be avoided.[3][4]

  • Molar Ratio: A molar excess of the maleimide-containing reagent (typically 10-20 fold) is often used to drive the reaction towards completion, especially when dealing with sensitive biomolecules.[6][8] However, for sterically hindered systems, optimizing this ratio is critical to balance efficiency and potential side reactions.[9][10]

Q4: My dibromomaleimide reagent seems to be degrading quickly. What is happening?

A4: Dibromomaleimides are known to hydrolyze very rapidly in aqueous solutions, especially at neutral or alkaline pH.[5][11] This hydrolysis converts the reactive maleimide into an unreactive maleamic acid, which is a primary cause of low conjugation yields, particularly when the desired conjugation reaction is slow due to steric hindrance.[1][2] The half-life of dibromomaleimide at pH 7.4 can be as short as 17.9 minutes.[1][2] To mitigate this, prepare stock solutions in a dry, biocompatible solvent like DMSO and add them to the reaction buffer immediately before starting the conjugation.[7][8]

Troubleshooting Guide

Q1: I am observing a very low yield for my conjugation. What are the likely causes and how can I fix it?

A1: Low yield is a common problem. Here are the primary causes and solutions:

  • Cause 1: Reagent Hydrolysis. The dibromomaleimide is degrading before it can react.

    • Solution: Prepare the dibromomaleimide stock solution in anhydrous DMSO immediately before use. Minimize the reaction time as much as possible. Consider switching to a more hydrolytically stable analogue like diiodomaleimide, which has been shown to be more effective in sterically hindered systems.[1][2]

  • Cause 2: Steric Hindrance. The reaction sites are too crowded.

    • Solution: Introduce a longer spacer arm on your linker if possible. You can also try optimizing the pH and temperature; sometimes, longer reaction times at a lower temperature (4°C) can help.[6]

  • Cause 3: Inaccessible Thiol Groups. The thiol groups on your target molecule (e.g., protein) may be forming disulfide bonds or are buried within the protein's structure.

    • Solution: Ensure any disulfide bonds are fully reduced. Add a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation.[8] Note that TCEP can sometimes react with dibromomaleimide, so it may be necessary to remove excess TCEP before adding your maleimide reagent, or use alternative reagents like dithiophenolmaleimide that are more compatible with in-situ reduction.[12][13]

  • Cause 4: Incorrect Buffer Conditions. The buffer may be quenching the reaction.

    • Solution: Ensure your buffer is at the optimal pH (6.5-7.5) and does not contain any competing nucleophiles like Tris or glycine.[14] Use buffers like PBS or HEPES.[6][8]

Q2: I see multiple products on my gel/chromatogram. What are these side products and how can I prevent them?

A2: The formation of side products can be due to several factors:

  • Cause 1: Reaction with Other Residues. At a pH above 7.5, maleimides can start to react with primary amines like lysine, leading to a loss of selectivity.[6]

    • Solution: Maintain the reaction pH strictly between 6.5 and 7.5.[6]

  • Cause 2: Hydrolyzed Reagent. The peak or band could be your starting material modified with the hydrolyzed (inactive) form of the dibromomaleimide linker.

    • Solution: Follow the steps to prevent hydrolysis mentioned above. Purify the final conjugate to remove any unreacted or hydrolyzed reagents.

  • Cause 3: Thiol Exchange (Retro-Michael Reaction). The newly formed thioether bond can be unstable and undergo a reverse reaction, especially in the presence of other thiols (like glutathione (B108866) in serum).[15][16][17]

    • Solution: After the initial conjugation, the resulting dithiomaleimide can be intentionally hydrolyzed to a more stable dithiomaleamic acid by incubating at a mildly basic pH (e.g., pH 8.0-8.5).[3][4][18] This "locks" the conjugate and prevents the reverse reaction.[11]

Data Presentation

Table 1: Recommended Reaction Conditions for Maleimide-Thiol Conjugation

Parameter Recommended Range Rationale & Notes
pH 6.5 - 7.5 Optimal for high selectivity towards thiols. Higher pH increases hydrolysis and reaction with amines.[6]
Temperature 4°C to 25°C (Room Temp) Lower temperatures can minimize protein degradation and side reactions. Dibromomaleimides are heat-sensitive.[4][6]
Reaction Time 30 min - 16 hours Shorter times at RT, longer times at 4°C. Monitor reaction progress to optimize.[6]
Maleimide:Thiol Molar Ratio 5:1 to 20:1 Excess maleimide drives the reaction. The optimal ratio depends on the specific reactants and steric hindrance.[8][9][10]

| Recommended Buffers | PBS, HEPES | Must be free of primary amines (e.g., Tris) or thiols (e.g., DTT).[8][14] |

Table 2: Hydrolysis Half-life of N-Methyl Halogenated Maleimides at pH 7.4

Maleimide Derivative Half-life (t½) Implication
Dibromomaleimide 17.9 minutes Extremely rapid hydrolysis. A significant competing reaction that must be managed.[1][2]

| Diiodomaleimide | > 24 hours | Offers a much more stable alternative, especially for slow, sterically hindered reactions.[1][2] |

Experimental Protocols

Protocol 1: General Procedure for Conjugation of a Thiol-Containing Protein

This protocol provides a general guideline. It must be optimized for your specific molecules.

  • Protein Preparation: a. Dissolve your thiol-containing protein in a degassed conjugation buffer (e.g., phosphate-buffered saline, pH 7.2) to a concentration of 1-10 mg/mL.[8] b. If the protein contains disulfide bonds that need to be reduced, add a 10-100x molar excess of TCEP. Incubate at room temperature for 30 minutes.[8] Note: Consider removing excess TCEP via a desalting column before the next step to prevent side reactions with the dibromomaleimide.[12][13]

  • This compound Preparation: a. Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[8] This should be done immediately before use to minimize hydrolysis.

  • Conjugation Reaction: a. Add the this compound stock solution to the protein solution to achieve the desired molar excess (start with a 10-20 fold excess).[6][8] Add the solution dropwise while gently stirring. b. Incubate the reaction at room temperature for 2 hours or at 4°C overnight.[6] Protect the reaction from light if the maleimide is attached to a fluorescent dye.[8]

  • Purification: a. Remove excess, unreacted dibromomaleimide reagent and byproducts using size exclusion chromatography (SEC) or dialysis.

  • (Optional) Stabilization by Hydrolysis: a. To create a more stable conjugate, after the initial reaction, adjust the buffer pH to 8.0-8.5 and incubate for 1-2 hours to promote the hydrolysis of the dithiomaleimide to the stable dithiomaleamic acid.[11][18]

Protocol 2: Assessing Conjugation Efficiency with Ellman's Reagent

This method quantifies the number of free thiols before and after the reaction.

  • Reagent Preparation: a. Prepare a 4 mg/mL solution of Ellman's Reagent (DTNB) in a reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0).

  • Sample Measurement: a. Take a small aliquot of your protein solution before adding the dibromomaleimide reagent (this is your baseline). b. Take another aliquot after the conjugation reaction is complete but before purification. c. Add 5 µL of the Ellman's Reagent solution to 50 µL of each protein sample. Include a blank with only buffer and the reagent.[6]

  • Analysis: a. Incubate for 15 minutes at room temperature. b. Measure the absorbance at 412 nm. c. The decrease in absorbance in the post-reaction sample compared to the pre-reaction sample is proportional to the number of thiol groups that have been successfully conjugated.

Visualizations

cluster_0 Reaction Pathway cluster_1 Competing Factors Thiol Thiol Group (-SH) on Biomolecule Intermediate Thioether Adduct (Dithiomaleimide) Thiol->Intermediate Michael Addition DBM This compound DBM->Intermediate Hydrolysis Hydrolysis (H₂O) DBM->Hydrolysis StericHindrance Steric Hindrance StericHindrance->Intermediate Inactive Inactive Maleamic Acid Hydrolysis->Inactive Forms

Caption: Steric hindrance can inhibit the desired reaction, allowing rapid hydrolysis to become a dominant competing pathway.

Start Low Conjugation Yield Observed CheckHydrolysis Is Maleimide Reagent Freshly Prepared in DMSO? Start->CheckHydrolysis CheckHydrolysis->Start No (Remake Fresh) CheckBuffer Is Buffer pH 6.5-7.5 and Amine-Free? CheckHydrolysis->CheckBuffer Yes CheckBuffer->Start No (Correct Buffer) CheckReduction Are Thiols Fully Reduced? (Check with Ellman's) CheckBuffer->CheckReduction Yes CheckReduction->Start No (Optimize Reduction) OptimizeRatio Optimize Maleimide:Thiol Ratio (Increase Excess) CheckReduction->OptimizeRatio Yes UseAlternative Consider More Stable Reagent (e.g., Diiodomaleimide) OptimizeRatio->UseAlternative If Still Low

Caption: A logical workflow for troubleshooting low reaction yield in dibromomaleimide conjugations.

cluster_workflow Experimental Workflow Step1 1. Prepare Biomolecule (Reduce Disulfides if needed) Step2 2. Prepare Fresh DBM-Linker Stock in Anhydrous DMSO Step1->Step2 Step3 3. Perform Conjugation (Test different molar ratios) Step2->Step3 Step4 4. Monitor Reaction (LC-MS or Ellman's Assay) Step3->Step4 Step5 5. Purify Conjugate (e.g., SEC) Step4->Step5 Step6 6. (Optional) Stabilize (Hydrolyze at pH 8.5) Step5->Step6

Caption: A typical experimental workflow for optimizing a this compound conjugation reaction.

References

Validation & Comparative

A Head-to-Head Comparison: Dibromomaleimide-C5-COOH vs. SMCC for Next-Generation Antibody-Drug Conjugate Production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of oncology, the linker connecting an antibody to a cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) success. This guide provides an objective comparison of a traditional maleimide-based linker, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), and a next-generation alternative, Dibromomaleimide-C5-COOH (DBM-C5-COOH). We will delve into their conjugation chemistries, stability profiles, and the resulting characteristics of the ADCs they produce, supported by experimental data.

The choice of linker technology directly impacts an ADC's therapeutic index, influencing its stability in circulation, drug-to-antibody ratio (DAR), and ultimately, its efficacy and safety. While SMCC has been a widely used non-cleavable linker in ADC development, its inherent susceptibility to the retro-Michael reaction, leading to premature drug release, has prompted the exploration of more stable alternatives.[1][2][3] Dibromomaleimide-based linkers have emerged as a promising solution, offering enhanced stability and greater homogeneity of the final ADC product.[4][][6]

At a Glance: Key Performance Indicators

FeatureThis compoundSMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
ADC Homogeneity High, predominantly DAR of 4[4][6]Heterogeneous mixtures with DARs ranging from 0 to 8[]
Conjugation Chemistry Cysteine-specific disulfide bridgingPrimarily lysine-specific amine reaction, followed by cysteine-specific thiol reaction
Linkage Stability High, forms a stable maleamic acid post-hydrolysis, resistant to retro-Michael reaction[][7]Susceptible to retro-Michael reaction, leading to potential premature drug release[1][2][3]
Pharmacokinetics Improved in vivo pharmacokinetics[4][6]Can exhibit faster clearance due to linker instability[8][9]
In Vivo Efficacy Superior efficacy demonstrated in preclinical models[4][6]Established efficacy, but potential for reduced therapeutic window due to instability
Toxicity Reduced in vivo toxicity observed[4][6]Off-target toxicity can be a concern due to premature payload release[10]

Delving into the Chemistry: Reaction Mechanisms

The fundamental difference between these two linkers lies in their conjugation strategy and the resulting stability of the bond formed with the antibody.

This compound: A Bridge of Stability

Dibromomaleimide linkers are bifunctional and designed to bridge the interchain disulfide bonds of an antibody.[4] This is typically achieved by first reducing the disulfide bonds to generate free cysteine thiols, followed by the reaction with the dibromomaleimide. The linker then undergoes hydrolysis to form a stable maleamic acid, effectively "locking" the payload in place and preventing the reverse reaction.[][11]

G cluster_0 Antibody Disulfide Reduction cluster_1 DBM Conjugation & Hydrolysis Antibody-S-S-Antibody Antibody-S-S-Antibody Antibody-S-S-Antibody->Reduced Antibody-SH TCEP Bridged ADC (Dithiomaleimide) Bridged ADC (Dithiomaleimide) Reduced Antibody-SH->Bridged ADC (Dithiomaleimide) + DBM-C5-COOH-Payload DBM-C5-COOH-Payload DBM-C5-COOH-Payload Stable ADC (Maleamic Acid) Stable ADC (Maleamic Acid) Bridged ADC (Dithiomaleimide)->Stable ADC (Maleamic Acid) Hydrolysis

DBM Conjugation Workflow
SMCC: The Traditional Approach and its Achilles' Heel

SMCC is a heterobifunctional linker. Its N-hydroxysuccinimide (NHS) ester reacts with primary amines, such as the lysine (B10760008) residues on the antibody surface, while the maleimide (B117702) group reacts with thiol groups on the cytotoxic payload. This creates a stable thioether bond. However, this bond is susceptible to a retro-Michael reaction, especially in the presence of other thiols like albumin in the bloodstream, which can lead to the premature release of the cytotoxic drug.[1][2][3]

G cluster_0 Antibody Activation cluster_1 Payload Conjugation cluster_2 Potential Instability Antibody-NH2 Antibody-NH2 Antibody-NH2->Antibody-Maleimide + SMCC SMCC SMCC Antibody-Maleimide->ADC (Thioether) + Payload-SH Payload-SH Payload-SH Released Payload Released Payload ADC (Thioether)->Released Payload Retro-Michael Reaction

SMCC Conjugation and Instability

Experimental Protocols: A Step-by-Step Guide

This compound Conjugation Protocol

This protocol is adapted from methodologies described for the conjugation of dibromomaleimide-based linkers to native antibodies.[4]

  • Antibody Preparation:

    • Prepare the antibody solution at a concentration of 5-10 mg/mL in a suitable buffer such as borate (B1201080) buffered saline (BBS; 50 mM Sodium Borate, 50 mM NaCl, 5 mM EDTA, pH 8.5).[3]

  • Antibody Reduction:

    • Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. A molar excess of TCEP (e.g., 2.5 equivalents per disulfide bond) is typically used.

    • Incubate the reaction at 37°C for 2 hours.

  • Conjugation:

    • Prepare a stock solution of the this compound activated payload in an organic solvent like DMF.

    • Add the DBM-payload solution to the reduced antibody solution. A slight molar excess of the DBM-payload (e.g., 1.25 equivalents per disulfide bond) is recommended.

    • The conjugation reaction is typically rapid and can proceed at room temperature.

  • Hydrolysis and Purification:

    • The hydrolysis of the dithiomaleimide to the stable dithiomaleamic acid occurs in the conjugation buffer.[][11] This can be monitored by UV-vis spectroscopy.[11]

    • Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unreacted payload and any aggregates.

SMCC Conjugation Protocol

This protocol outlines a typical two-step conjugation process using SMCC.

  • Antibody Activation:

    • Prepare the antibody solution at 1-10 mg/mL in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2).

    • Dissolve SMCC in an anhydrous organic solvent like DMSO or DMF to a stock concentration of 10-20 mM immediately before use.

    • Add the SMCC solution to the antibody solution at a specific molar ratio (e.g., 10-fold molar excess).

    • Incubate at room temperature for 30-60 minutes.

    • Remove excess, unreacted SMCC using a desalting column.

  • Payload Conjugation:

    • Prepare the thiol-containing payload.

    • Add the payload to the maleimide-activated antibody solution.

    • Incubate at room temperature for 1-2 hours or at 4°C overnight at a pH of 6.5-7.5.

  • Purification:

    • Purify the ADC using SEC to remove unreacted payload, linker, and any aggregates.

Visualizing the ADC Production Workflow

The following diagram illustrates a generalized workflow for ADC production and characterization, applicable to both linker technologies with variations in the specific conjugation steps.

G cluster_characterization Characterization Assays Antibody Production Antibody Production Conjugation Conjugation Antibody Production->Conjugation Linker-Payload Synthesis Linker-Payload Synthesis Linker-Payload Synthesis->Conjugation Purification Purification Conjugation->Purification Characterization Characterization Purification->Characterization Final ADC Product Final ADC Product Characterization->Final ADC Product DAR Determination DAR Determination Characterization->DAR Determination Aggregation Analysis Aggregation Analysis Characterization->Aggregation Analysis In Vitro Cytotoxicity In Vitro Cytotoxicity Characterization->In Vitro Cytotoxicity In Vivo Efficacy In Vivo Efficacy Characterization->In Vivo Efficacy

Generalized ADC Production Workflow

Conclusion: A Clear Advantage for Stability and Homogeneity

The evidence strongly suggests that this compound and related DBM linkers offer significant advantages over traditional maleimide linkers like SMCC for the production of ADCs. The ability of DBM linkers to create highly homogeneous ADCs with a defined DAR of 4 through stable disulfide bridging is a major step forward in ADC technology.[4][6] This homogeneity, coupled with the enhanced stability of the maleamic acid linkage, translates to improved pharmacokinetics, superior in vivo efficacy, and reduced toxicity.[4][6]

While SMCC has played a crucial role in the development of early ADCs, the inherent instability of the maleimide-thiol linkage presents a significant liability. The potential for premature drug release and off-target toxicity can narrow the therapeutic window. For researchers and drug developers aiming to create the next generation of safer and more effective ADCs, the adoption of advanced linker technologies like dibromomaleimides represents a clear and compelling path forward.

References

A Head-to-Head Comparison of Dibromomaleimide and Maleimide-PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is critical in the synthesis of stable and effective bioconjugates. This guide provides a detailed comparison of two prominent thiol-reactive linkers: dibromomaleimide and maleimide-polyethylene glycol (PEG). We will delve into their reactivity, stability, and practical applications, supported by experimental data and protocols to inform your selection process.

Dibromomaleimide and maleimide-PEG linkers are both widely utilized for their high reactivity and specificity towards thiol groups, which are commonly found in the cysteine residues of proteins and peptides. However, their distinct chemical properties lead to significant differences in the stability and functionality of the resulting bioconjugates. Maleimide-PEG linkers are a mainstay for improving the solubility and pharmacokinetic properties of biomolecules, while dibromomaleimides offer a unique solution for bridging disulfide bonds, thereby preserving the native structure of proteins.

Executive Summary

Traditional maleimide-based bioconjugation, including maleimide-PEG linkers, proceeds via a Michael addition reaction to form a thioether bond. While efficient, this linkage can be susceptible to a retro-Michael reaction, potentially leading to deconjugation, especially in the presence of other thiols like glutathione. In contrast, dibromomaleimide reacts with two thiol groups through a substitution mechanism, effectively bridging disulfide bonds. The resulting dithiomaleimide adduct can then undergo rapid hydrolysis to form a highly stable dithiomaleamic acid, which is resistant to retro-Michael reactions. This makes dibromomaleimide an excellent choice for developing robust antibody-drug conjugates (ADCs) and other protein therapeutics where stability is paramount.

Comparative Performance Data

The following tables summarize the key characteristics and performance metrics of dibromomaleimide and maleimide-PEG linkers based on available experimental data.

PropertyMaleimide-PEG LinkerDibromomaleimide LinkerReferences
Primary Reaction Michael addition with a single thiolSubstitution of two bromine atoms by two thiols[1][2]
Specificity Highly specific for thiol groups at near-neutral pH (6.5-7.5)Highly specific for thiol groups, enabling the re-bridging of reduced disulfide bonds[1][2]
Reaction pH Optimal at pH 6.5-7.5Effective at a broader pH range, including physiological pH[1]
Reaction Rate with Thiols Rapid, characteristic of maleimidesExtremely rapid, enabling disulfide bridging in under 20 minutes in some cases[2][3]
Adduct StabilityMaleimide-PEG Linker AdductDibromomaleimide Linker AdductReferences
Initial Adduct ThiosuccinimideDithiomaleimide[2]
Susceptibility to Retro-Michael Reaction Yes, can lead to deconjugation in the presence of thiols like glutathioneThe initial dithiomaleimide can be susceptible, but rapid hydrolysis leads to a stable product.[2][4]
Hydrolysis of Adduct SlowThe initial dithiomaleimide adduct can undergo rapid hydrolysis to form a highly stable dithiomaleamic acid.[2][5]
Final Conjugate Stability Generally considered stable, but can be reversibleThe hydrolyzed dithiomaleamic acid conjugate is highly stable and resistant to retro-Michael reactions.[2][5]
Cleavability Generally stable, but can be designed to be cleavableCan be cleaved under specific reducing conditions.[6][7]

Reaction Mechanisms and Experimental Workflows

The distinct reaction mechanisms of maleimide-PEG and dibromomaleimide linkers with thiol-containing biomolecules are illustrated below.

Maleimide_Reaction cluster_reactants Reactants cluster_product Product Biomolecule_Thiol Biomolecule-SH (e.g., Protein with Cysteine) Biomolecule_Conjugate Biomolecule-S-Maleimide-PEG-R (Stable Thioether Linkage) Biomolecule_Thiol->Biomolecule_Conjugate Michael Addition (pH 6.5-7.5) Maleimide_PEG Maleimide-PEG-R Maleimide_PEG->Biomolecule_Conjugate Dibromomaleimide_Reaction cluster_reactants Reactants cluster_intermediates Intermediates & Products Reduced_Disulfide Biomolecule -SH -SH (Reduced Disulfide Bond) Dithiomaleimide Biomolecule -S -S (Dithiomaleimide Adduct) Reduced_Disulfide->Dithiomaleimide Substitution Dibromomaleimide Dibromomaleimide-R Dibromomaleimide->Dithiomaleimide Dithiomaleamic_Acid Biomolecule -S -S (Stable Dithiomaleamic Acid) Dithiomaleimide->Dithiomaleamic_Acid Hydrolysis Bioconjugation_Workflow Start Start: Prepare Biomolecule and Linker Reduction Disulfide Bond Reduction (for Dibromomaleimide & some Maleimide-PEG applications) Start->Reduction Conjugation Conjugation Reaction (Incubate Biomolecule with Linker) Start->Conjugation Direct conjugation for free thiols with Maleimide-PEG Reduction->Conjugation Quenching Quench Excess Linker Conjugation->Quenching Purification Purify Conjugate (e.g., SEC, Dialysis) Quenching->Purification Analysis Analyze Conjugate (e.g., SDS-PAGE, Mass Spectrometry) Purification->Analysis End End: Purified Bioconjugate Analysis->End

References

A Head-to-Head Comparison of ADC Linkers: A Guide to Optimizing Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of how linker technology dictates the success of Antibody-Drug Conjugates (ADCs), supported by experimental data.

The linker connecting a monoclonal antibody to a potent cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic success. Its chemical properties govern the stability, efficacy, and toxicity profile of the entire construct. This guide provides an objective comparison of different linker technologies, supported by experimental data, to inform the rational design of next-generation ADCs.

Cleavable vs. Non-Cleavable Linkers: A Fundamental Choice

ADCs are broadly categorized by their linker technology into two main types: those with cleavable linkers and those with non-cleavable linkers. The choice between these two strategies profoundly impacts the mechanism of payload release, bystander effect, and overall therapeutic window.

Cleavable linkers are designed to be stable in systemic circulation but are susceptible to cleavage within the tumor microenvironment or inside the target cell. This is achieved by incorporating moieties that are sensitive to specific conditions, such as low pH in endosomes and lysosomes, high concentrations of reducing agents like glutathione (B108866) in the cytoplasm, or the presence of specific enzymes like cathepsins that are often overexpressed in tumor cells.[1][2] A key advantage of cleavable linkers is their ability to induce a "bystander effect," where the released, cell-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative cancer cells.[1][3][4] This is particularly beneficial in treating heterogeneous tumors where not all cells express the target antigen.[3]

Non-cleavable linkers , in contrast, form a highly stable bond between the antibody and the payload.[5][6] The release of the active drug relies on the complete lysosomal degradation of the antibody component after the ADC is internalized.[1][6] This process releases the payload still attached to the linker and a single amino acid from the antibody. This complex is often charged and less membrane-permeable, which largely prevents a bystander effect.[3][7] The primary advantage of non-cleavable linkers is their enhanced plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.[5][6]

Quantitative Comparison of ADC Performance

The selection of a linker technology has a direct impact on the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize key quantitative data comparing the performance of different linker types.

Table 1: Comparative In Vitro Cytotoxicity of ADCs with Cleavable and Non-Cleavable Linkers

Antibody-Drug Conjugate (ADC)Target AntigenCell LineLinker TypePayloadIC50 (ng/mL)Reference
Trastuzumab-vc-MMAEHER2SK-BR-3 (High HER2)Cleavable (vc)MMAE~13-50[8]
Trastuzumab-MCC-DM1 (T-DM1)HER2SK-BR-3 (High HER2)Non-cleavable (MCC)DM1Not specified[8]
Trastuzumab-vc-MMAEHER2MDA-MB-361-DYT2 (Moderate HER2)Cleavable (vc)MMAE~25-80[8]
LCB-ADC2HER2JIMT-1 (T-DM1 resistant)CleavablePBDPotent[9]
T-DM1HER2JIMT-1 (T-DM1 resistant)Non-cleavableDM1Resistant[9]

IC50 values represent the concentration of an ADC required to inhibit the growth of 50% of cancer cells in vitro. Lower values indicate higher potency.

Table 2: Bystander Effect of ADCs with Cleavable and Non-Cleavable Linkers in Co-culture Assays

ADCTarget AntigenAntigen-Positive CellsAntigen-Negative CellsLinker TypeBystander KillingReference
DS8201 (Trastuzumab deruxtecan)HER2SKBR3MCF7Cleavable (GGFG)Yes[2][10]
T-DM1 (Trastuzumab emtansine)HER2SKBR3MCF7Non-cleavable (MCC)No[2][10]
cAC10-vcMMAECD30Karpas 299RamosCleavable (vc)Yes[11]
cAC10-gluc-MMAECD30Karpas 299RamosCleavable (β-glucuronide)Yes[11]

Table 3: Comparative In Vivo Efficacy of ADCs in Xenograft Models

ADCXenograft ModelLinker TypeEfficacy OutcomeReference
Trastuzumab-ADCs with various linkersNCI-N87 (gastric carcinoma)Cleavable and Non-cleavableLinker design significantly impacts tumor growth inhibition and survival.[12]
LCB-ADCsJIMT-1 and N87 (HER2-positive)CleavablePotent in vivo efficacy in both T-DM1 sensitive and resistant models.[9]
T-DM1N87 (HER2-positive)Non-cleavableModerate effect.[9]
SC134-deruxtecanDMS79 (SCLC)CleavablePotent in vivo xenograft killing.[13]

Visualizing the Mechanisms and Workflows

To better understand the concepts discussed, the following diagrams illustrate key pathways and experimental processes.

ADC_Mechanism cluster_cleavable Cleavable Linker cluster_non_cleavable Non-Cleavable Linker ADC_C ADC binds to Antigen-Positive Cell Internalization_C Internalization ADC_C->Internalization_C Lysosome_C Lysosomal Trafficking Internalization_C->Lysosome_C Cleavage Linker Cleavage (e.g., enzymes, pH) Lysosome_C->Cleavage Payload_Release_C Payload Release Cleavage->Payload_Release_C Apoptosis_C Apoptosis of Antigen-Positive Cell Payload_Release_C->Apoptosis_C Bystander_Cell Antigen-Negative Neighboring Cell Payload_Release_C->Bystander_Cell Payload Diffusion Bystander_Effect Bystander Killing Bystander_Cell->Bystander_Effect ADC_NC ADC binds to Antigen-Positive Cell Internalization_NC Internalization ADC_NC->Internalization_NC Lysosome_NC Lysosomal Trafficking Internalization_NC->Lysosome_NC Degradation Antibody Degradation Lysosome_NC->Degradation Payload_Release_NC Release of Payload- Linker-Amino Acid Degradation->Payload_Release_NC Apoptosis_NC Apoptosis of Antigen-Positive Cell Payload_Release_NC->Apoptosis_NC Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (IC50 Determination) Xenograft Tumor Xenograft Model Cytotoxicity->Xenograft Bystander Bystander Effect Assay (Co-culture) Bystander->Xenograft Stability Plasma Stability Assay Stability->Xenograft Efficacy Tumor Growth Inhibition Xenograft->Efficacy Toxicity Toxicity Assessment Xenograft->Toxicity Data_Analysis Data Analysis and Linker Selection Efficacy->Data_Analysis Toxicity->Data_Analysis ADC_Synthesis ADC Synthesis (Different Linkers) ADC_Synthesis->Cytotoxicity ADC_Synthesis->Bystander ADC_Synthesis->Stability Apoptosis_Pathway cluster_MMAE_Action MMAE/DM1 Mechanism of Action MMAE MMAE / DM1 Payload Tubulin Binds to Tubulin MMAE->Tubulin Microtubule Inhibits Microtubule Polymerization Tubulin->Microtubule Mitotic_Arrest G2/M Phase Mitotic Arrest Microtubule->Mitotic_Arrest Mitochondria Mitochondrial Pathway Mitotic_Arrest->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

A Comparative Guide to the In Vitro and In Vivo Stability of Dibromomaleimide-Linked Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of bioconjugates is a critical parameter influencing therapeutic efficacy and safety. This guide provides an objective comparison of the stability of dibromomaleimide-linked conjugates against other common sulfhydryl-reactive alternatives, supported by experimental data and detailed methodologies.

Introduction to Maleimide-Based Conjugation and the Stability Challenge

Maleimides are widely used reagents for conjugating molecules to proteins via reaction with thiol groups, typically from cysteine residues. The resulting thiosuccinimide linkage, however, can be unstable in vivo. This instability stems primarily from a retro-Michael reaction, which can lead to deconjugation and exchange of the payload with other thiol-containing molecules in the biological environment, such as albumin and glutathione.[1][2] This can result in off-target toxicity and reduced efficacy of the therapeutic agent.

Dibromomaleimides have emerged as a "next-generation" maleimide (B117702) reagent designed to overcome this stability issue. Following conjugation to a thiol, the dibromomaleimide-derived linkage can undergo hydrolysis of the maleimide ring to form a stable maleamic acid, which is resistant to the retro-Michael reaction.[3][4] This guide will delve into the comparative stability of these and other related conjugates.

Comparative In Vitro Stability

The stability of conjugates in plasma is a key indicator of their likely performance in vivo. The following table summarizes quantitative data from various studies comparing the in vitro stability of different maleimide-based and alternative sulfhydryl-reactive conjugates.

Linker ChemistryConjugate TypeIncubation ConditionsStability MetricResultReference
Dibromomaleimide (hydrolyzed) Trastuzumab-DansylPBS, pH 7.4, 240 hours% Intact Conjugate~100%[3]
Dibromomaleimide (hydrolyzed) Trastuzumab-DoxorubicinPBS, pH 5.5, 24 hours% Intact Conjugate>95%[3]
N-Aryl Maleimide Cysteine-linked ADCSerum, 37°C, 7 days% Deconjugation<20%[5]
N-Alkyl Maleimide Cysteine-linked ADCSerum, 37°C, 7 days% Deconjugation35-67%[5]
Maleamic Methyl Ester anti-HER2 ADCAlbumin solution, 37°C, 14 days% Payload Shedding~3.8%[6]
Phenyloxadiazole Sulfone MBP-CysHuman plasmaThioether ExchangeResistant to exchange[7]
Maleimide MBP-CysHuman plasmaThioether ExchangeReadily underwent exchange[7]

Comparative In Vivo Stability and Pharmacokinetics

In vivo studies are the definitive measure of a conjugate's stability and persistence in a biological system. The data below compares the pharmacokinetic profiles of antibody-drug conjugates (ADCs) prepared with different linker technologies.

Linker ChemistryADCAnimal ModelKey Pharmacokinetic ParameterResultReference
Dibromomaleimide Trastuzumab-MMAFRatClearanceImproved (lower) vs. conventional maleimide
Dibromomaleimide anti-CD98-MMAFRatEfficacy and ToxicitySuperior efficacy and reduced toxicity vs. conventional maleimide
Conventional Maleimide Trastuzumab-MMAFRatClearanceFaster clearance vs. dibromomaleimide
Maleamic Methyl Ester anti-HER2-MMAEMouseEfficacy and MTDBetter efficacy and higher Maximum Tolerated Dose vs. traditional maleimide[6]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the chemical transformations and experimental procedures involved, the following diagrams have been generated using Graphviz.

cluster_conjugation Dibromomaleimide Conjugation cluster_hydrolysis Stabilization via Hydrolysis Antibody-SH Antibody with reduced disulfide (-SH) Thiosuccinimide Thiosuccinimide Adduct (Unstable) Antibody-SH->Thiosuccinimide + DBM-Payload DBM Dibromomaleimide-Payload Thiosuccinimide_hydro Thiosuccinimide Adduct Maleamic_Acid Maleamic Acid Adduct (Stable) Thiosuccinimide_hydro->Maleamic_Acid + H2O Start Start: ADC Sample in Plasma Incubation Incubate at 37°C Start->Incubation Timepoints Collect Aliquots at Various Time Points Incubation->Timepoints Quench Quench Reaction (e.g., acidification or freezing) Timepoints->Quench Immuno-capture Immuno-capture of ADC Quench->Immuno-capture Elution Elution of Captured ADC Immuno-capture->Elution LCMS LC-MS Analysis Elution->LCMS Data_Analysis Data Analysis (DAR, % Intact, etc.) LCMS->Data_Analysis

References

A Head-to-Head Comparison of Bifunctional Crosslinking Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of molecular biology and drug development, bifunctional crosslinking agents are indispensable tools for elucidating protein-protein interactions, stabilizing protein complexes, and constructing sophisticated bioconjugates like antibody-drug conjugates (ADCs). The selection of an appropriate crosslinker is a critical decision that can significantly influence experimental outcomes. This guide provides an objective, data-driven comparison of commonly used bifunctional crosslinking agents to aid researchers, scientists, and drug development professionals in making informed choices for their specific applications.

Understanding the Landscape of Bifunctional Crosslinkers

Bifunctional crosslinkers are reagents that possess two reactive groups, typically located at the ends of a spacer arm. These reactive groups can form covalent bonds with specific functional groups on proteins or other biomolecules. The key characteristics that differentiate these agents include the nature of their reactive groups, the length and composition of their spacer arm, and whether the linkage formed is cleavable or non-cleavable.

Crosslinkers can be broadly categorized into three main types:

  • Homobifunctional crosslinkers have two identical reactive groups and are typically used in a single-step reaction to link molecules with the same functional group.[1]

  • Heterobifunctional crosslinkers possess two different reactive groups, allowing for a more controlled, two-step conjugation process that minimizes the formation of unwanted polymers.[1]

  • Zero-length crosslinkers facilitate the formation of a direct amide bond between two molecules without introducing a spacer arm.[2]

Quantitative Comparison of Common Bifunctional Crosslinking Agents

The following tables provide a summary of the key quantitative parameters for a selection of widely used bifunctional crosslinking agents.

Amine-Reactive Homobifunctional Crosslinkers: DSS vs. BS³

Disuccinimidyl suberate (B1241622) (DSS) and its water-soluble analog, Bis(sulfosuccinimidyl) suberate (BS³), are popular N-hydroxysuccinimide (NHS) ester crosslinkers that target primary amines.[3][4] While they share the same spacer arm length and reactivity, their solubility dramatically impacts their applications.[3]

FeatureDisuccinimidyl suberate (DSS)Bis(sulfosuccinimidyl) suberate (BS³)
Reactive Group N-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) ester
Target Specificity Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)
Spacer Arm Length 11.4 Å11.4 Å
Cleavability Non-cleavableNon-cleavable
Water Solubility Insoluble (requires organic solvent like DMSO or DMF)[3]Soluble (up to ~100 mM in water)[5]
Membrane Permeability Permeable[3]Impermeable[5]
Optimal pH Range 7.0 - 9.0[3]7.0 - 9.0[3]

A study on the cross-linking efficiency of DSS at various pH conditions showed a clear reduction in efficiency as the pH was lowered from 7.5 to 4.0.[6] At pH 5.0, approximately half the number of cross-links were identified compared to pH 7.5.[6]

Amine-to-Sulfhydryl Heterobifunctional Crosslinkers: SMCC vs. Sulfo-SMCC

Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and its sulfonated counterpart, Sulfo-SMCC, are widely used for two-step conjugations, linking amine-containing molecules to sulfhydryl-containing molecules. The primary distinction lies in their water solubility, which dictates their suitability for different reaction environments.

FeatureSMCCSulfo-SMCC
Reactive Groups NHS ester, MaleimideSulfo-NHS ester, Maleimide
Target Specificity Primary amines, Sulfhydryls (Cysteine)Primary amines, Sulfhydryls (Cysteine)
Spacer Arm Length 8.3 Å8.3 Å
Cleavability Non-cleavableNon-cleavable
Water Solubility Insoluble (requires organic solvent)Soluble (up to ~10 mM in aqueous buffers)
Optimal pH (NHS ester) 7.2 - 8.57.2 - 8.5
Optimal pH (Maleimide) 6.5 - 7.56.5 - 7.5
Zero-Length Crosslinkers: EDC vs. DCC

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-dicyclohexylcarbodiimide (DCC) are carbodiimide (B86325) crosslinkers that mediate the formation of an amide bond between a carboxyl group and a primary amine.[7][8] Their differing solubilities and the nature of their byproducts are key considerations in their use.[8]

FeatureEDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)DCC (N,N'-dicyclohexylcarbodiimide)
Reactive Toward Carboxyls and Primary AminesCarboxyls and Primary Amines
Spacer Arm Length 0 Å0 Å
Water Solubility Water-soluble[9]Insoluble in water, soluble in organic solvents[7]
Byproduct Water-soluble urea (B33335) derivative[8]Insoluble dicyclohexylurea (DCU)[8]
Optimal pH 4.5 - 6.0[10]Neutral to slightly basic (in organic solvents)[7]
Saturating Concentration 2.5 - 5 mM (at pH 6)[10]Not applicable in aqueous solutions

A comparative study of various crosslinking agents found that EDC has a distinct pH optimum at pH 6.[10]

Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates (ADCs)

The choice between a cleavable and a non-cleavable linker is a critical design parameter in the development of ADCs, impacting their stability, mechanism of action, and toxicity profile.[1][11]

FeatureCleavable Linkers (e.g., Valine-Citrulline)Non-Cleavable Linkers (e.g., Thioether)
Mechanism of Release Enzymatic cleavage (e.g., by Cathepsin B) in the lysosome.[12]Proteolytic degradation of the antibody in the lysosome.[12]
Released Payload Unmodified, potent payload.[12]Payload attached to the linker and an amino acid residue.[12]
Plasma Stability Generally lower, with potential for premature drug release.[12]Generally higher, leading to a more stable ADC in circulation.[12][13]
Bystander Effect High, due to the release of membrane-permeable payload.[12]Low to negligible, as the released payload is charged and less permeable.[12]
Off-Target Toxicity Higher potential due to premature release and bystander effect.[1]Lower potential due to higher stability and limited bystander effect.[1]

A meta-analysis of clinical trials involving ADCs found that those with cleavable linkers were associated with a significantly higher incidence of grade ≥ 3 adverse events compared to those with non-cleavable linkers (47% vs. 34%).[14] This suggests that the increased stability of non-cleavable linkers may lead to a better safety profile.[14]

Experimental Protocols

Detailed methodologies for key crosslinking experiments are provided below. These protocols serve as a starting point and may require optimization for specific applications.

Protocol 1: One-Step Protein Crosslinking with DSS

This protocol describes a general procedure for crosslinking proteins in solution using the homobifunctional crosslinker DSS.

Materials:

  • Protein sample (1-10 mg/mL in a non-amine-containing buffer, e.g., PBS, HEPES, pH 7-9)

  • DSS stock solution (10-25 mM in anhydrous DMSO or DMF)

  • Quenching buffer (1 M Tris-HCl, pH 7.5)

Procedure:

  • Protein Preparation: Ensure the protein sample is in a suitable buffer free of primary amines.

  • Crosslinker Addition: Add a 10- to 50-fold molar excess of the freshly prepared DSS stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

  • Quenching: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming unreacted DSS. Incubate for 15 minutes at room temperature.

  • Analysis: The crosslinked protein mixture is now ready for analysis by SDS-PAGE, mass spectrometry, or other downstream applications.

Protocol 2: Two-Step Heterobifunctional Crosslinking with Sulfo-SMCC

This protocol outlines the conjugation of an amine-containing protein to a sulfhydryl-containing molecule using the water-soluble heterobifunctional crosslinker Sulfo-SMCC.

Materials:

  • Amine-containing protein (Protein-NH₂) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Sulfhydryl-containing molecule (Molecule-SH)

  • Sulfo-SMCC

  • Desalting column

  • Reaction buffer (e.g., PBS, pH 6.5-7.5)

Procedure:

Step 1: Activation of Protein-NH₂ with Sulfo-SMCC

  • Prepare Protein-NH₂: Dissolve the amine-containing protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare Sulfo-SMCC: Immediately before use, dissolve Sulfo-SMCC in the reaction buffer.

  • Reaction: Add a 10- to 50-fold molar excess of the Sulfo-SMCC solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.

  • Removal of Excess Crosslinker: Remove unreacted Sulfo-SMCC using a desalting column equilibrated with the reaction buffer.

Step 2: Conjugation of Maleimide-Activated Protein-NH₂ to Molecule-SH

  • Prepare Molecule-SH: Ensure the sulfhydryl-containing molecule has a free sulfhydryl group. If necessary, reduce any disulfide bonds.

  • Conjugation Reaction: Immediately mix the maleimide-activated Protein-NH₂ with the Molecule-SH in the reaction buffer at pH 6.5-7.5.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Purify the final conjugate using an appropriate chromatography method to remove unreacted molecules.

Protocol 3: Zero-Length Crosslinking with EDC and Sulfo-NHS

This protocol describes a two-step procedure for crosslinking a carboxyl-containing molecule to an amine-containing molecule using EDC in combination with Sulfo-NHS to enhance coupling efficiency.[9]

Materials:

  • Carboxyl-containing protein (Protein #1) in a carboxyl- and amine-free buffer (e.g., 0.1 M MES, pH 4.5-5)[9]

  • Amine-containing protein (Protein #2) in a suitable buffer (e.g., PBS)

  • EDC

  • Sulfo-NHS

  • 2-Mercaptoethanol (B42355) (for quenching EDC)

  • Hydroxylamine (B1172632) (for quenching the final reaction)

  • Desalting column

Procedure:

  • Activation of Protein #1: To 1 mL of a 1 mg/mL solution of Protein #1, add 0.4 mg of EDC and 1.1 mg of Sulfo-NHS. React for 15 minutes at room temperature.[9]

  • Quench EDC: Add 1.4 µL of 2-mercaptoethanol to quench the unreacted EDC.[15]

  • Buffer Exchange (Optional): Remove excess reagents from the activated Protein #1 using a desalting column equilibrated with a suitable buffer like PBS.

  • Conjugation: Add an equimolar amount of Protein #2 to the activated Protein #1 and allow the reaction to proceed for 2 hours at room temperature.[9]

  • Quench Reaction: Add hydroxylamine to a final concentration of 10 mM to quench the reaction.[9]

  • Purification: Purify the conjugate using a desalting column to remove byproducts.

Visualizing Crosslinking Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows involving bifunctional crosslinking agents.

general_crosslinking_workflow cluster_start Sample Preparation cluster_reaction Crosslinking Reaction cluster_analysis Analysis start Protein Sample crosslinker Add Bifunctional Crosslinker start->crosslinker 1 incubation Incubate crosslinker->incubation 2 quenching Quench Reaction incubation->quenching 3 analysis Downstream Analysis (SDS-PAGE, Mass Spec, etc.) quenching->analysis 4

Caption: General workflow for a one-step crosslinking reaction.

two_step_crosslinking_workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Conjugation protein1 Protein 1 (e.g., with amines) add_crosslinker Add Heterobifunctional Crosslinker (e.g., SMCC) protein1->add_crosslinker incubate1 Incubate add_crosslinker->incubate1 purify1 Remove Excess Crosslinker incubate1->purify1 activated_protein Activated Protein 1 purify1->activated_protein conjugate Combine and Incubate activated_protein->conjugate protein2 Protein 2 (e.g., with sulfhydryls) protein2->conjugate final_product Purified Conjugate conjugate->final_product

Caption: Workflow for a two-step heterobifunctional crosslinking reaction.

adc_linker_release cluster_cleavable Cleavable Linker cluster_non_cleavable Non-Cleavable Linker adc_cleavable ADC with Cleavable Linker internalization_c Internalization into Target Cell adc_cleavable->internalization_c lysosome_c Trafficking to Lysosome internalization_c->lysosome_c cleavage Enzymatic/Chemical Cleavage of Linker lysosome_c->cleavage payload_release_c Release of Unmodified Payload cleavage->payload_release_c adc_non_cleavable ADC with Non-Cleavable Linker internalization_nc Internalization into Target Cell adc_non_cleavable->internalization_nc lysosome_nc Trafficking to Lysosome internalization_nc->lysosome_nc degradation Proteolytic Degradation of Antibody lysosome_nc->degradation payload_release_nc Release of Payload- Linker-Amino Acid degradation->payload_release_nc

References

Validating Site-Specific Conjugation of Dibromomaleimide-C5-COOH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the development of targeted therapeutics such as antibody-drug conjugates (ADCs), the precise and stable linkage of a payload to a biologic is critical for ensuring efficacy, safety, and homogeneity of the final product. Dibromomaleimide-based reagents have emerged as valuable tools for site-specific conjugation, particularly for modifying cysteine residues. This guide provides a comprehensive comparison of Dibromomaleimide-C5-COOH with other cysteine-reactive alternatives and details the experimental protocols required to validate the site-specificity of the resulting bioconjugate.

The Chemistry of Dibromomaleimide Conjugation

Dibromomaleimide reagents offer a distinct advantage in bioconjugation by reacting with thiol groups found in cysteine residues. Unlike traditional maleimides that typically react with a single cysteine, the two bromine atoms on the dibromomaleimide core allow for a dual reaction. This can involve bridging two proximal cysteine residues, such as those formed after the reduction of a disulfide bond, creating a stable, covalent crosslink.[1][2][3][4] This bridging capability is particularly useful in stabilizing protein structures, such as linking the heavy and light chains of an antibody, which may otherwise be non-covalently associated after individual cysteine alkylation.[2]

The reaction with a single cysteine residue is also possible, resulting in a stable thio-monobromomaleimide linkage.[5] This versatility makes dibromomaleimide a powerful tool for creating homogeneous and stable bioconjugates.[4][5]

cluster_0 Dibromomaleimide Conjugation to Cysteine DBM This compound Intermediate Thio-monobromo Intermediate DBM->Intermediate Substitution of Br Cys1 Protein-SH (Cysteine 1) Cys1->Intermediate Cys2 Protein-SH (Cysteine 2) Bridged Stable Thioether Bridge (Cross-linked Conjugate) Cys2->Bridged Intermediate->Bridged Substitution of Br

Caption: Reaction mechanism of this compound with two proximal cysteine residues.

Comparison with Alternative Cysteine-Reactive Reagents

The choice of a conjugation reagent is critical and depends on the desired stability and functionality of the final product. While traditional maleimides are widely used, they have known limitations, such as susceptibility to hydrolysis and retro-Michael reactions, which can lead to unstable conjugates.[6]

FeatureThis compoundTraditional Maleimide (B117702)Next-Gen Thiol Modifiers
Primary Reaction Substitution of two bromine atoms by two thiols (bridging) or one thiol.[7]Michael addition with a single thiol.[6][7]Varies (e.g., Michael addition, substitution).
Stability of Conjugate High; forms a stable thioether bridge, resistant to exchange reactions.[2][5][7]Moderate; susceptible to retro-Michael addition and thiol exchange.[6]Generally improved stability over traditional maleimides.[6]
Site-Specificity High; can specifically bridge reduced interchain disulfides.[1][2][4]Moderate; reacts with any accessible single cysteine.High; designed for improved specificity and stability.
Key Advantage Ability to bridge disulfide bonds, maintaining protein tertiary structure.[2][7]Widely available and well-characterized reaction.Overcomes stability issues of traditional maleimides.[6]
Potential Drawback Requires proximal thiols for bridging; reaction conditions may need optimization.Potential for conjugate instability and off-target reactions.May have different reaction kinetics and require specific optimization.

Experimental Validation of Site-Specificity

Confirming the precise location and homogeneity of conjugation is a critical step in the characterization of any bioconjugate. A multi-pronged analytical approach is typically employed to ensure the desired site-specificity has been achieved. The gold standard for identifying conjugation sites is peptide mapping combined with mass spectrometry.[8][9][10]

cluster_1 Workflow for Site-Specificity Validation start Bioconjugate Sample (e.g., ADC) denature Denaturation (e.g., 8M Urea) start->denature reduce_alkylate Reduction & Alkylation (DTT / IAM) denature->reduce_alkylate digest Proteolytic Digestion (e.g., Trypsin) reduce_alkylate->digest lc_sep LC Separation (RP-HPLC) digest->lc_sep ms_detect MS/MS Analysis (High-Resolution MS) lc_sep->ms_detect data_proc Data Processing & Sequence Analysis ms_detect->data_proc result Identification of Conjugation Site(s) data_proc->result

Caption: Experimental workflow for validating conjugation site-specificity using peptide mapping.

Key Analytical Techniques:
  • Intact Mass Analysis: High-resolution mass spectrometry (MS) of the intact conjugate provides the molecular weight, allowing for the determination of the drug-to-antibody ratio (DAR).[11][12][13] This confirms that conjugation has occurred but does not identify the location.

  • Peptide Mapping by LC-MS/MS: This is the definitive method for identifying conjugation sites.[8][9][10][14] The conjugate is digested into smaller peptides by an enzyme like trypsin. These peptides are then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[14][15] By comparing the peptide maps of the conjugated and unconjugated protein, peptides containing the modification can be identified, and the exact amino acid residue of attachment can be pinpointed through fragmentation analysis.[14]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. Since the payload is often hydrophobic, HIC can be used to separate species with different DARs, providing information on the homogeneity of the conjugate.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Similar to HIC, RP-HPLC can be used to assess the homogeneity of the conjugate population.

Detailed Experimental Protocol: Peptide Mapping by LC-MS/MS

This protocol describes a general procedure for peptide mapping to determine the conjugation site of this compound on a monoclonal antibody (mAb).

1. Sample Preparation: Denaturation, Reduction, Alkylation, and Digestion

  • Materials:

    • Bioconjugate sample (e.g., ADC)

    • Denaturing Buffer: 8 M urea (B33335) in 100 mM Tris-HCl, pH 7.8[8]

    • 1 M Dithiothreitol (DTT) in water

    • 1 M Iodoacetamide (IAM) in water

    • Sequencing grade trypsin (e.g., Promega)

    • Quenching solution: Acetic acid or formic acid

  • Procedure:

    • Denaturation: Dilute the bioconjugate sample to a concentration of 1 mg/mL in the denaturing buffer.

    • Reduction: Add DTT to a final concentration of 10 mM. Incubate at 37°C for 30-60 minutes to reduce all disulfide bonds.

    • Alkylation: Add IAM to a final concentration of 25 mM. Incubate at room temperature in the dark for 30 minutes to cap all free cysteine residues, preventing them from reforming disulfide bonds.

    • Buffer Exchange: Remove the denaturing agents and excess DTT/IAM by buffer exchange into a digestion-compatible buffer (e.g., 100 mM Tris-HCl, pH 7.8) using a spin desalting column.

    • Digestion: Add trypsin at an enzyme-to-protein ratio of 1:20 to 1:50 (w/w).[15] Incubate at 37°C for 4-18 hours. For hydrophobic conjugates, adding organic solvent like acetonitrile (B52724) (up to 10%) can improve digestion efficiency.[8]

    • Quench Reaction: Stop the digestion by adding acid (e.g., formic acid to 1% final concentration).

2. LC-MS/MS Analysis

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) coupled to a high-performance liquid chromatography system (e.g., UPLC).

  • LC Separation:

    • Inject the digested peptide mixture onto a C18 reversed-phase column.

    • Elute the peptides using a gradient of increasing acetonitrile concentration (e.g., 5% to 40% over 60 minutes) in the presence of an ion-pairing agent like 0.1% formic acid.

  • MS/MS Detection:

    • Operate the mass spectrometer in a data-dependent acquisition mode.

    • Acquire full scan MS spectra to detect the peptide ions.

    • Select the most intense ions for fragmentation (MS/MS) by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

3. Data Analysis

  • Process the raw MS/MS data using specialized software (e.g., Proteome Discoverer, MaxQuant, Byos).

  • Search the fragmentation spectra against the known protein sequence to identify the peptides.

  • Identify peptide-spectrum matches (PSMs) that include the mass of the this compound linker-payload.

  • The fragmentation pattern (b- and y-ions) of the modified peptide will confirm the exact site of attachment. Unconjugated peptides will serve as a control.

cluster_2 Comparative Logic: Dibromomaleimide vs. Traditional Maleimide Start Need for Cysteine Conjugation Decision Is maintaining tertiary structure via bridging critical? Start->Decision DBM Use Dibromomaleimide (for bridging proximal thiols) Decision->DBM Yes Maleimide Use Traditional Maleimide (for single thiol reaction) Decision->Maleimide No Stability Consider conjugate stability (Retro-Michael for Maleimide) Maleimide->Stability

Caption: Decision logic for choosing between Dibromomaleimide and traditional maleimide.

By following these rigorous validation methods, researchers can confidently determine the site-specificity of this compound conjugation, ensuring the production of well-defined, homogeneous, and effective bioconjugates for therapeutic and research applications.

References

A Researcher's Guide to Characterizing Antibody-Drug Conjugate Linker Integrity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the integrity of the linker in an Antibody-Drug Conjugate (ADC) is paramount to its efficacy and safety. This guide provides a comprehensive comparison of key analytical techniques used to confirm linker stability and overall ADC quality, supported by experimental data and detailed protocols.

The linker, which connects the cytotoxic payload to the monoclonal antibody, plays a critical role in the therapeutic success of an ADC. A stable linker ensures that the potent drug remains attached to the antibody while in circulation, minimizing off-target toxicity. Conversely, the linker must be efficiently cleaved to release the payload upon internalization into the target cancer cell. Therefore, rigorous analytical characterization is essential throughout the development and manufacturing of ADCs.[1][2]

This guide explores the most widely used analytical methods for assessing ADC linker integrity and other critical quality attributes (CQAs), including Hydrophobic Interaction Chromatography (HIC), Liquid Chromatography-Mass Spectrometry (LC-MS), Size Exclusion Chromatography (SEC), and Capillary Electrophoresis (CE).

Comparative Analysis of Key Analytical Techniques

The selection of an appropriate analytical technique depends on the specific quality attribute being assessed, the properties of the ADC, and the stage of development.[3] The following table summarizes the key performance characteristics of the most common methods used for ADC characterization.

Analytical TechniquePrimary Application for Linker IntegrityKey Performance MetricsAdvantagesLimitations
Hydrophobic Interaction Chromatography (HIC) Drug-to-Antibody Ratio (DAR) determination, assessment of drug load distribution.[4][5]Resolution: High for different DAR species. Throughput: Moderate. Sample Requirement: 10-50 µg.Gentle, non-denaturing conditions preserve the native ADC structure.[6] Excellent for resolving species with different levels of hydrophobicity.[7]Inherently a low-resolution technique for species with similar hydrophobicity.[4] Incompatible with MS due to high salt concentrations in the mobile phase.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS) Direct measurement of DAR, identification of conjugation sites, linker stability in biological matrices, and characterization of impurities.[8][9][10]Sensitivity: High (ng to pg level). Resolution: High mass resolution. Throughput: Moderate to high, depending on the complexity of the analysis. Sample Requirement: 1-20 µg.Provides detailed molecular-level information, including mass confirmation of different species.[8] Versatile for analyzing small molecules, peptides, and intact proteins.[9]Denaturing conditions in reversed-phase LC can disrupt non-covalent interactions.[4] Matrix effects can interfere with quantification in complex samples.[8]
Size Exclusion Chromatography (SEC) Analysis of aggregation and fragmentation, which can be influenced by linker-drug hydrophobicity.[3]Resolution: Good for separating monomers, dimers, and larger aggregates. Throughput: High. Sample Requirement: 10-100 µg.Non-denaturing conditions preserve the native structure.[3] Standard and robust method for monitoring high molecular weight species.[11]Can be affected by non-specific interactions between the ADC and the column stationary phase, leading to peak tailing.[3]
Capillary Electrophoresis (CE) Purity determination, charge heterogeneity analysis, and DAR determination.[12][13]Resolution: Very high. Throughput: High. Sample Requirement: Low (ng to pg).High separation efficiency and resolution.[14] Low sample and reagent consumption.[15] Can be coupled with MS for detailed characterization.[12]Sensitive to sample matrix components. Surface interactions with the capillary wall can affect reproducibility.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are protocols for key experiments in ADC linker integrity characterization.

Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

This method separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug-linker moieties.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • UV detector

  • HIC column (e.g., TSKgel Butyl-NPR)

Reagents:

  • Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 6.95

  • Mobile Phase B: 25 mM sodium phosphate, pH 6.95, with 25% isopropanol

  • ADC sample

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject 10-50 µg of the ADC sample.

  • Elute the bound ADC using a linear gradient from 0% to 100% Mobile Phase B over 30-60 minutes.

  • Monitor the elution profile at 280 nm (for the antibody) and a wavelength specific to the cytotoxic drug, if applicable.

  • Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).

  • Calculate the average DAR using the weighted average of the peak areas and their corresponding drug loads.

In Vitro Plasma Stability Assay by LC-MS

This assay assesses the stability of the ADC linker in a biological matrix by measuring the release of the free drug over time.

Instrumentation:

  • LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole)

  • Reversed-phase C18 column

Reagents:

  • Human or animal plasma

  • ADC sample

  • Acetonitrile

  • Formic acid

Procedure:

  • Incubate the ADC sample in plasma at 37°C.

  • At various time points (e.g., 0, 6, 24, 48, 72 hours), take an aliquot of the plasma sample.

  • Precipitate the plasma proteins by adding 3 volumes of cold acetonitrile.

  • Centrifuge to pellet the precipitated proteins.

  • Analyze the supernatant containing the released free drug by LC-MS/MS.

  • Quantify the amount of free drug at each time point using a standard curve.

  • Calculate the percentage of drug release over time to determine the linker stability.

Aggregation Analysis by Size Exclusion Chromatography (SEC)

This method separates ADC molecules based on their size to quantify the presence of high molecular weight species (aggregates).

Instrumentation:

  • HPLC or UHPLC system

  • UV detector

  • SEC column (e.g., TSKgel G3000SWxl)

Reagents:

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or other suitable non-denaturing buffer

  • ADC sample

Procedure:

  • Equilibrate the SEC column with the mobile phase.

  • Inject 10-100 µg of the ADC sample.

  • Elute the sample isocratically with the mobile phase.

  • Monitor the elution profile at 280 nm.

  • Integrate the peak areas corresponding to the monomer, dimer, and other high molecular weight species.

  • Calculate the percentage of aggregation in the sample.

Visualizing Workflows and Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and decision-making processes in ADC characterization.

ADC_Characterization_Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 In-depth Characterization cluster_3 Data Analysis & Reporting ADC_Sample ADC Sample HIC HIC-HPLC (DAR Determination) ADC_Sample->HIC LCMS_Intact Intact Mass LC-MS (DAR & PTMs) ADC_Sample->LCMS_Intact SEC SEC-HPLC (Aggregation) ADC_Sample->SEC CE Capillary Electrophoresis (Purity & Heterogeneity) ADC_Sample->CE Plasma_Stability Plasma Stability Assay (Linker Stability) ADC_Sample->Plasma_Stability Data_Analysis Data Analysis & Interpretation HIC->Data_Analysis Peptide_Mapping Peptide Mapping LC-MS/MS (Conjugation Site) LCMS_Intact->Peptide_Mapping LCMS_Intact->Data_Analysis SEC->Data_Analysis CE->Data_Analysis Peptide_Mapping->Data_Analysis Plasma_Stability->Data_Analysis Report Comprehensive Report Data_Analysis->Report ADC_Method_Selection Start Start: Define Analytical Goal Goal_DAR Determine DAR & Drug Load? Start->Goal_DAR Goal_Aggregation Assess Aggregation? Start->Goal_Aggregation Goal_Purity Evaluate Purity & Heterogeneity? Start->Goal_Purity Goal_Stability Confirm Linker Stability? Start->Goal_Stability Method_HIC Use HIC-HPLC Goal_DAR->Method_HIC Yes Method_LCMS Use LC-MS Goal_DAR->Method_LCMS Yes (Orthogonal) Method_SEC Use SEC-HPLC Goal_Aggregation->Method_SEC Yes Goal_Purity->Method_LCMS Yes (Detailed) Method_CE Use Capillary Electrophoresis Goal_Purity->Method_CE Yes Goal_Stability->Method_LCMS Yes (for analysis) Method_Plasma_Assay Perform In Vitro Plasma Stability Assay Goal_Stability->Method_Plasma_Assay Yes

References

Benchmarking Dibromomaleimide-C5-COOH: A Comparative Guide to Next-Generation Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly impacts the stability, efficacy, and therapeutic index of bioconjugates, particularly antibody-drug conjugates (ADCs). This guide provides an objective comparison of Dibromomaleimide-C5-COOH with next-generation thiol-reactive linkers, supported by experimental data to inform rational linker selection.

Dibromomaleimide (DBM) based linkers, such as this compound, represent a significant advancement over traditional maleimides for the conjugation of payloads to antibodies and other biomolecules. Their unique reactivity allows for the bridging of disulfide bonds, offering a site-specific conjugation strategy that can lead to more homogeneous and stable ADCs.[1] However, the landscape of bioconjugation is rapidly evolving, with the emergence of next-generation linkers designed to overcome the limitations of their predecessors. This guide will delve into a head-to-head comparison of this compound with other advanced linker technologies.

Performance Characteristics: A Quantitative Comparison

The stability of the linker is a paramount concern in ADC development, as premature cleavage of the payload can lead to off-target toxicity and reduced efficacy.[2] Dibromomaleimides offer a distinct advantage through their rapid post-conjugation hydrolysis to a stable maleamic acid ring, which is resistant to deconjugation via retro-Michael reaction.[3]

Linker ClassReaction PrincipleKey Performance Characteristics
Dibromomaleimide Michael addition followed by rapid hydrolysisForms a stable dithiomaleamic acid bridge, resistant to retro-Michael reactions. The hydrolysis of the unreacted dibromomaleimide reagent is very fast (t½ < 1 minute at pH 8.0), minimizing off-target reactions.[3]
Traditional Maleimide (B117702) Michael additionThe resulting thioether bond is susceptible to retro-Michael addition and exchange with other thiols (e.g., albumin), leading to premature payload release.[4]
Diiodomaleimide Michael addition followed by hydrolysisOffers faster bioconjugation and reduced hydrolysis of the maleimide ring itself compared to dibromomaleimides, allowing for efficient conjugation even in sterically hindered systems.[5]
Vinyl Sulfone Michael additionForms a stable, irreversible thioether bond that is not susceptible to retro-Michael addition.[6]
Click Chemistry (e.g., DBCO/azide) Strain-promoted alkyne-azide cycloadditionProvides excellent control over stoichiometry, resulting in highly defined and homogeneous conjugates. The resulting triazole linkage is highly stable.[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of linker performance. Below are representative protocols for conjugation and in vitro plasma stability analysis.

Protocol 1: Antibody-Payload Conjugation

Objective: To conjugate a thiol-containing payload to an antibody using this compound and a next-generation linker for comparative analysis.

Materials:

  • Antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS), pH 7.4

  • This compound

  • Next-generation linker (e.g., Diiodomaleimide-PEG4-azide)

  • Thiol-containing payload (e.g., MMAE with a thiol handle)

  • Reducing agent (e.g., TCEP-HCl)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Reaction buffer: PBS, pH 7.4, degassed

  • Organic co-solvent (e.g., DMSO)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Antibody Reduction:

    • Prepare the antibody solution at a concentration of 5-10 mg/mL in degassed PBS.

    • Add a 10-fold molar excess of TCEP-HCl to the antibody solution.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Linker-Payload Preparation:

    • Dissolve this compound and the next-generation linker separately in DMSO to a stock concentration of 10 mM.

    • In a separate reaction, conjugate the thiol-containing payload to each linker according to the specific linker's reactivity (this step may vary depending on the linker chemistry).

  • Conjugation Reaction:

    • Add a 5 to 10-fold molar excess of the linker-payload construct to the reduced antibody solution.

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

  • Quenching:

    • Add a 10-fold molar excess of N-acetylcysteine to quench any unreacted linker.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the resulting ADC using an SEC column to remove excess reagents and unconjugated payload.

    • Collect fractions and analyze by UV-Vis spectroscopy and SDS-PAGE to determine protein concentration and conjugation efficiency (Drug-to-Antibody Ratio - DAR).

Protocol 2: In Vitro Plasma Stability Assay

Objective: To assess the stability of the linker-payload conjugate in human plasma.

Materials:

  • Purified ADCs (conjugated with this compound and the next-generation linker)

  • Human plasma (citrated)

  • Incubator at 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Incubation:

    • Spike the ADCs into human plasma to a final concentration of 100 µg/mL.

    • Incubate the samples at 37°C.

  • Time Points:

    • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 144 hours).

    • Immediately store the aliquots at -80°C until analysis.

  • Sample Preparation for Analysis:

    • Thaw the plasma samples.

    • Employ an immuno-affinity capture method (e.g., using protein A/G beads) to isolate the ADC from the plasma.

    • Elute the captured ADC and prepare it for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to quantify the amount of intact ADC and any released payload.

    • Determine the drug-to-antibody ratio (DAR) at each time point.

  • Data Analysis:

    • Plot the percentage of remaining intact ADC or the average DAR over time to determine the plasma stability and calculate the half-life of the conjugate.

Visualizing the Molecular Landscape: Pathways and Workflows

Understanding the biological context and experimental design is facilitated by clear visual representations.

experimental_workflow Experimental Workflow for Linker Comparison cluster_prep Preparation cluster_conjugation Conjugation cluster_analysis Analysis antibody Antibody reduction Antibody Reduction (TCEP) antibody->reduction payload Thiol-Payload conjugation_dbm Conjugation (DBM) payload->conjugation_dbm conjugation_ng Conjugation (Next-Gen) payload->conjugation_ng dbm_linker This compound dbm_linker->conjugation_dbm ng_linker Next-Gen Linker ng_linker->conjugation_ng reduction->conjugation_dbm reduction->conjugation_ng purification Purification (SEC) conjugation_dbm->purification conjugation_ng->purification stability_assay Plasma Stability Assay purification->stability_assay dar_analysis DAR & Homogeneity Analysis purification->dar_analysis lcms LC-MS/MS stability_assay->lcms dar_analysis->lcms

Caption: Workflow for comparing this compound with a next-generation linker.

HER2_signaling_ADC HER2-Targeted ADC Mechanism of Action cluster_extracellular Extracellular cluster_intracellular Intracellular ADC HER2-Targeted ADC HER2 HER2 Receptor ADC->HER2 Binding endosome Endosome HER2->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking payload_release Payload Release lysosome->payload_release Linker Cleavage tubulin Microtubule Disruption payload_release->tubulin dna_damage DNA Damage payload_release->dna_damage apoptosis Apoptosis tubulin->apoptosis dna_damage->apoptosis

Caption: Internalization and payload release of a HER2-targeted ADC.

bystander_effect Bystander Effect in ADC Therapy cluster_tumor Tumor Microenvironment antigen_pos Antigen-Positive Tumor Cell payload Released Payload antigen_pos->payload Internalizes & Releases antigen_neg Antigen-Negative Tumor Cell ADC ADC ADC->antigen_pos Targets payload->antigen_pos Induces Apoptosis payload->antigen_neg Diffuses & Induces Apoptosis

Caption: Mechanism of the bystander effect in ADC therapy.

Conclusion

This compound offers a robust platform for the generation of homogeneous and stable bioconjugates through its disulfide bridging capability and the formation of a stable maleamic acid linkage. While it demonstrates clear advantages over traditional maleimides, the field of bioconjugation continues to advance. Next-generation linkers, such as diiodomaleimides and those enabling click chemistry, provide further improvements in reaction kinetics, stability, and stoichiometric control. The choice of linker will ultimately depend on the specific application, the nature of the payload, and the desired pharmacokinetic profile of the bioconjugate. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision to optimize the design and performance of next-generation biotherapeutics.

References

Spectroscopic Showdown: A Comparative Guide to Confirming Maleimide-Thiol Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the successful formation of a stable covalent bond is paramount. The reaction between a maleimide (B117702) and a thiol to form a thioether linkage is a cornerstone of bioconjugation chemistry, prized for its high selectivity and efficiency under physiological conditions.[1] However, confirming the successful formation of this bond and characterizing the resulting conjugate is a critical step that requires robust analytical techniques. This guide provides an objective comparison of various spectroscopic and alternative methods to confirm maleimide-thiol bond formation, complete with supporting experimental data and detailed protocols.

Comparison of Analytical Techniques

The choice of analytical method depends on several factors, including the nature of the biomolecule, the required level of detail, and the available instrumentation. The following table summarizes the key performance characteristics of common spectroscopic and alternative methods.

Method Principle Information Provided Sensitivity Quantitative? Key Advantages Key Disadvantages
UV-Vis Spectroscopy Measures the decrease in absorbance of the maleimide double bond (λmax ≈ 302 nm) as it is consumed in the reaction.[2]Reaction progress, estimation of conjugation efficiency.Low to moderate.Yes, with a known extinction coefficient.Simple, rapid, widely available instrumentation.Low sensitivity, potential for interference from protein absorbance at 280 nm.[3]
NMR Spectroscopy Monitors the disappearance of proton signals from the maleimide double bond and the appearance of new signals from the succinimide (B58015) thioether product.[4]Unambiguous confirmation of covalent bond formation, structural elucidation of the conjugate and any side products.Low.[5]Yes, with an internal standard.Provides detailed structural information.Requires high sample concentration, not suitable for all biomolecules, complex data analysis.[5]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of the intact conjugate, confirming the addition of the maleimide-containing molecule.Absolute confirmation of conjugation, determination of conjugation stoichiometry (e.g., drug-to-antibody ratio), identification of side products.[1]High.[5]Semi-quantitative.High sensitivity and specificity, provides exact molecular weight.[5]Can be destructive to the sample, may not distinguish between isomers.
Fluorescence Spectroscopy Utilizes a fluorescently-labeled maleimide. Confirmation is based on the fluorescence of the purified conjugate.Confirmation of conjugation, can be used for quantification with a standard curve.Very High.Yes, with a standard curve.Extremely sensitive, can be used for in-gel analysis and imaging.Indirect method, requires a fluorescent label, potential for environmental effects on fluorescence.
Ellman's Assay (Indirect) A colorimetric assay that quantifies the number of free thiols remaining in the solution after the conjugation reaction.[1]Indirect measure of thiol consumption, which correlates with conjugation efficiency.Moderate.Yes.Simple, rapid, uses standard lab equipment.Indirect measurement, does not directly confirm the desired bond formation, potential for interference from other reducing agents.
Chromatography (HPLC) Separates the reaction mixture components (unreacted biomolecule, unreacted maleimide reagent, and the conjugate) based on their physicochemical properties.[1]Reaction monitoring, purification of the conjugate, and quantification of components.High.Yes, with a standard curve.Provides separation and quantification, can be coupled with other detectors (e.g., MS).Requires method development, can be time-consuming.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization depending on the specific molecules being conjugated.

UV-Vis Spectroscopy: Monitoring Maleimide Consumption

This protocol describes how to monitor the decrease in maleimide absorbance to follow the reaction progress.

Materials:

  • Thiol-containing biomolecule

  • Maleimide-functionalized reagent

  • Reaction Buffer: 10-100 mM Phosphate, Tris, or HEPES, pH 7.0-7.5, degassed.

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of the maleimide-functionalized reagent in a suitable solvent (e.g., DMSO).

  • Determine the λmax of the maleimide reagent by scanning its absorbance from 250 nm to 400 nm. The peak is typically around 302 nm.[2]

  • Initiate the conjugation reaction by adding the maleimide stock solution to the thiol-containing biomolecule in the reaction buffer. A 10-20 fold molar excess of the maleimide reagent is a common starting point.[1]

  • Immediately measure the initial absorbance of the reaction mixture at the λmax of the maleimide.

  • Monitor the absorbance at regular time intervals (e.g., every 5-10 minutes) at the same wavelength.

  • Continue monitoring until the absorbance stabilizes, indicating the reaction has reached completion.

  • Calculate the percentage of maleimide consumed by comparing the initial and final absorbance values.

Workflow Diagram:

UV_Vis_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis prep_reagents Prepare Reagents det_lambda_max Determine λmax prep_reagents->det_lambda_max init_reaction Initiate Reaction measure_initial_abs Measure Initial Absorbance init_reaction->measure_initial_abs monitor_abs Monitor Absorbance Over Time measure_initial_abs->monitor_abs calc_consumption Calculate Maleimide Consumption monitor_abs->calc_consumption

Caption: Workflow for monitoring maleimide-thiol conjugation using UV-Vis spectroscopy.

Mass Spectrometry: Confirmation of Conjugate Mass

This protocol outlines the general steps for confirming the molecular weight of the final conjugate using mass spectrometry.

Materials:

  • Purified maleimide-thiol conjugate

  • Mass Spectrometer (e.g., ESI-Q-TOF)

  • Desalting column (optional)

  • Appropriate solvents for MS analysis

Procedure:

  • Purify the conjugate from the reaction mixture to remove unreacted starting materials and byproducts. This can be done using size-exclusion chromatography or dialysis.

  • Prepare the sample for MS analysis. This may involve desalting the sample to remove non-volatile salts.

  • Set up the mass spectrometer with the appropriate ionization source (e.g., electrospray ionization - ESI) and mass analyzer.

  • Infuse the sample into the mass spectrometer.

  • Acquire the mass spectrum over a suitable m/z range.

  • Analyze the data. The mass of the conjugate should be equal to the sum of the mass of the starting biomolecule and the mass of the maleimide-containing molecule. For heterogeneous samples like antibody-drug conjugates, a distribution of peaks corresponding to different drug-to-antibody ratios may be observed.[1]

Workflow Diagram:

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis purify_conjugate Purify Conjugate desalt_sample Desalt Sample purify_conjugate->desalt_sample setup_ms Set Up Mass Spectrometer acquire_spectrum Acquire Mass Spectrum setup_ms->acquire_spectrum analyze_data Analyze Data acquire_spectrum->analyze_data

Caption: General workflow for confirming maleimide-thiol conjugation by mass spectrometry.

Ellman's Assay: Indirect Quantification of Thiol Consumption

This protocol describes an indirect method to assess conjugation efficiency by measuring the decrease in free thiols.

Materials:

  • Aliquots of the reaction mixture at different time points

  • Ellman's Reagent (DTNB) solution

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0

  • Cysteine or another thiol standard for standard curve

  • Spectrophotometer

Procedure:

  • Prepare a standard curve using known concentrations of a thiol standard (e.g., cysteine).

  • Take an aliquot of the conjugation reaction at time zero (before adding the maleimide reagent) and at subsequent time points.

  • To each aliquot and the standards, add the Ellman's Reagent solution.

  • Incubate at room temperature for 15 minutes.[6]

  • Measure the absorbance at 412 nm.

  • Calculate the concentration of free thiols in the reaction aliquots using the standard curve.

  • Determine the percentage of thiol consumption by comparing the free thiol concentration at each time point to the initial concentration.

Signaling Pathway Diagram:

Ellmans_Assay cluster_reaction Conjugation Reaction cluster_assay Ellman's Assay thiol Free Thiol conjugate Thioether Conjugate thiol->conjugate maleimide Maleimide maleimide->conjugate remaining_thiol Remaining Free Thiol conjugate->remaining_thiol Inverse Relationship tnb TNB (Colored Product, A412) remaining_thiol->tnb dtnb DTNB (Ellman's Reagent) dtnb->tnb

Caption: Principle of Ellman's assay for indirect monitoring of maleimide-thiol conjugation.

Conclusion

The confirmation of maleimide-thiol bond formation is a critical step in the development of bioconjugates. While each analytical technique offers distinct advantages and disadvantages, a multi-faceted approach often provides the most comprehensive characterization. For routine monitoring of reaction kinetics, UV-Vis spectroscopy offers a simple and rapid solution. For unambiguous confirmation of the covalent bond and detailed structural information, NMR spectroscopy is unparalleled. Mass spectrometry provides the definitive confirmation of the conjugate's molecular weight and is indispensable for determining conjugation stoichiometry. Fluorescence-based methods offer exceptional sensitivity, while indirect methods like Ellman's assay and chromatographic techniques provide valuable quantitative data on reaction efficiency and purity. By selecting the appropriate combination of these techniques, researchers can confidently confirm the successful synthesis of their desired bioconjugates.

References

Evaluating the Homogeneity of ADCs Prepared with Dibromomaleimide-C5-COOH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The homogeneity of an antibody-drug conjugate (ADC) is a critical quality attribute that significantly influences its pharmacokinetic profile, efficacy, and safety. Traditional methods of conjugating cytotoxic drugs to antibodies often result in a heterogeneous mixture of species with varying drug-to-antibody ratios (DAR), which can lead to unpredictable in vivo behavior. This guide provides a comparative analysis of ADCs prepared using Dibromomaleimide-C5-COOH, a bifunctional linker that enables site-specific conjugation, against other common ADC production technologies. Experimental data and detailed protocols are presented to support the evaluation of ADC homogeneity.

Superior Homogeneity with Dibromomaleimide Chemistry

Dibromomaleimide (DBM) linkers, such as this compound, offer a robust method for producing homogeneous ADCs by cross-linking the interchain disulfide bonds of a native antibody. This approach consistently yields ADCs with a drug-to-antibody ratio predominantly of four (DAR4), a significant improvement over the heterogeneous mixtures generated by conventional methods.[1][2] The resulting ADCs from DBM chemistry have demonstrated improved pharmacokinetic properties, enhanced efficacy, and reduced toxicity in preclinical models.[1][2][3]

An optimized protocol for DBM-based conjugation involves a post-conjugation hydrolysis step. This "locking" mechanism converts the maleimide (B117702) ring into a stable maleamic acid, which further enhances the homogeneity and stability of the final ADC product.[4]

Comparative Analysis of ADC Homogeneity

The following table summarizes the homogeneity of ADCs prepared using this compound compared to alternative conjugation technologies.

Conjugation TechnologyPredominant DAR SpeciesDAR DistributionKey AdvantagesKey Disadvantages
Dibromomaleimide (DBM) DAR4NarrowHigh homogeneity from native antibodies, improved PK and efficacy[1][2]Requires reduction of disulfide bonds
Conventional Maleimide (via Cysteine) Mixture (DAR0-8)BroadEstablished methodologyHeterogeneous product with potential for instability[5]
Lysine Conjugation Mixture (DAR0-8+)Very BroadUtilizes native lysinesHighly heterogeneous, potential to impact antigen binding[4]
Engineered Cysteines (e.g., Thiomabs) DAR2 or DAR4NarrowSite-specific, highly homogeneous[5]Requires antibody engineering
Enzyme-Mediated (e.g., GlycoConnect™) DAR2 or DAR4NarrowSite-specific, homogeneousRequires specific enzyme and recognition sequence[5]
Disulfide Bridging (other than DBM) DAR4NarrowHomogeneous products from native antibodies[6]Reagent-specific performance and stability

Experimental Protocols

I. ADC Preparation with this compound

This protocol outlines the general steps for conjugating a cytotoxic payload to a monoclonal antibody using a DBM linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution

  • This compound activated with a payload

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Reduction: The mAb is partially reduced by adding a controlled excess of TCEP to expose the interchain cysteine thiols. The reaction is typically incubated at 37°C for 1-2 hours.

  • Conjugation: The DBM-payload conjugate is added to the reduced antibody solution. The reaction is allowed to proceed at room temperature or 4°C for 1-4 hours. The molar ratio of DBM-payload to antibody is optimized to achieve the desired DAR.

  • Quenching: The conjugation reaction is stopped by adding a quenching reagent to react with any excess DBM-payload.

  • Purification: The resulting ADC is purified from unconjugated payload, excess reagents, and aggregated antibody using size-exclusion chromatography.

  • Hydrolysis (Optional but Recommended): The pH of the purified ADC solution is raised to ~8.5 and incubated to promote hydrolysis of the maleimide ring to the more stable maleamic acid form.[4]

II. Evaluation of ADC Homogeneity

Several analytical techniques are employed to determine the average DAR and the distribution of different DAR species.[7][8][]

A. Hydrophobic Interaction Chromatography (HIC) HIC is a widely used method for assessing the DAR distribution of cysteine-linked ADCs.[7]

  • Principle: Separates ADC species based on their hydrophobicity. The addition of each drug-linker payload increases the overall hydrophobicity of the antibody.

  • Instrumentation: HPLC system with a HIC column.

  • Method: A salt gradient is used to elute the different DAR species from the column, with higher DAR species eluting at lower salt concentrations. The peak area for each species is used to calculate the average DAR and the percentage of each species.

B. Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS provides a detailed analysis of the molecular weight of the different ADC species, allowing for precise DAR determination.[7][10]

  • Principle: Separates the ADC species by liquid chromatography, followed by mass determination using a mass spectrometer.

  • Instrumentation: LC-MS system (e.g., Q-TOF).

  • Method: The ADC sample is desalted and introduced into the mass spectrometer. The resulting mass spectrum is deconvoluted to determine the mass of each DAR species and their relative abundance.

C. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) RP-HPLC can also be used to assess ADC homogeneity, particularly after fragmentation of the ADC into its light and heavy chains.[8]

  • Principle: Separates molecules based on their hydrophobicity.

  • Instrumentation: HPLC system with a C4 or C8 reverse-phase column.

  • Method: The ADC is often reduced to separate the light and heavy chains. The resulting chromatogram shows peaks corresponding to unconjugated chains and chains conjugated with one or more payloads.

Visualizing the Process

The following diagrams illustrate the experimental workflow for preparing and analyzing ADCs using this compound.

ADC_Preparation_Workflow cluster_prep ADC Preparation mAb Monoclonal Antibody reduction Reduction with TCEP mAb->reduction conjugation Conjugation reduction->conjugation DBM_payload DBM-Payload DBM_payload->conjugation quenching Quenching conjugation->quenching purification Purification (SEC) quenching->purification hydrolysis Hydrolysis (pH 8.5) purification->hydrolysis final_ADC Homogeneous ADC (DAR4) hydrolysis->final_ADC

Caption: Experimental workflow for ADC preparation.

ADC_Analysis_Workflow cluster_analysis ADC Homogeneity Analysis ADC_sample Purified ADC Sample HIC HIC Analysis ADC_sample->HIC LCMS LC-MS Analysis ADC_sample->LCMS RPHPLC RP-HPLC Analysis ADC_sample->RPHPLC data_analysis Data Analysis HIC->data_analysis LCMS->data_analysis RPHPLC->data_analysis DAR_distribution DAR Distribution & Average DAR data_analysis->DAR_distribution

Caption: Workflow for ADC homogeneity analysis.

ADC_Signaling_Pathway cluster_pathway Simplified ADC Mechanism of Action ADC ADC Receptor Tumor Cell Receptor ADC->Receptor Binding Endocytosis Internalization (Endocytosis) Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Payload_release Payload Release Lysosome->Payload_release Apoptosis Cell Death (Apoptosis) Payload_release->Apoptosis

Caption: Simplified ADC mechanism of action.

References

A Comparative Analysis of Reaction Kinetics for Different Maleimide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reaction kinetics of several key maleimide (B117702) derivatives commonly used in bioconjugation, diagnostics, and drug delivery systems. Understanding the kinetic profiles of these reagents is crucial for optimizing labeling efficiency, ensuring conjugate stability, and minimizing off-target reactions. This analysis is supported by experimental data from peer-reviewed literature.

Introduction to Maleimide-Thiol Chemistry

Maleimides are a class of reagents that react with high specificity towards thiol groups, typically found in cysteine residues of proteins and peptides. The reaction proceeds via a Michael addition, forming a stable covalent thioether bond.[1] This chemoselectivity is most effective within a pH range of 6.5 to 7.5.[1] At pH values above 7.5, the reactivity of maleimides with primary amines becomes a competing side reaction.[2] The rate of the thiol-maleimide reaction is influenced by several factors, including the substituents on the maleimide ring and the nitrogen atom, the pH of the reaction medium, and the nature of the thiol-containing molecule.

This guide focuses on a comparative kinetic analysis of three classes of maleimide derivatives:

  • N-Alkyl Maleimides: Represented by the widely used N-ethylmaleimide (NEM).

  • N-Aryl Maleimides: Such as N-phenylmaleimide, which exhibit distinct electronic effects.

  • Substituted Maleimides: Including dibromomaleimides, which offer unique reactivity for applications like disulfide bridging.

Comparative Kinetic Data

The following tables summarize the available quantitative data for the reaction rates (k), hydrolysis half-lives (t½), and stability of the resulting thioether adducts for different maleimide derivatives. It is important to note that direct comparisons of rate constants should be made with caution unless the experimental conditions are identical.

Table 1: Second-Order Rate Constants for Thiol-Maleimide Reactions

Maleimide DerivativeThiolpHTemperature (°C)Second-Order Rate Constant (k) (M⁻¹s⁻¹)Reference(s)
N-ethylmaleimide (NEM)Cysteine7.0221.6 x 10³
N-ethylmaleimide (NEM)Glutathione7.0Not Specified~1.0 x 10³[1]
N-phenylmaleimideCysteine5.522~2.5 times faster than N-alkyl maleimide
DibromomaleimideDithiolNot SpecifiedRoom TempRapid (substitution reaction)[3]

Table 2: Hydrolysis Rates of Unconjugated Maleimides

Maleimide DerivativepHTemperature (°C)Half-life (t½)Reference(s)
N-alkyl maleimide8.622~14 hours
N-phenyl maleimide7.4Not Specified~55 minutes
N-fluorophenyl maleimide7.4Not Specified~28 minutes
Dibromomaleimide (with C-2 linker)8.0Not Specified< 1 minute[4][5]

Table 3: Stability of Maleimide-Thiol Adducts (Retro-Michael Reaction)

Maleimide AdductConditionStability MetricReference(s)
N-alkyl maleimide conjugateIn serum, 37°C, 7 days35-67% deconjugation
N-aryl maleimide conjugateIn serum, 37°C, 7 days< 20% deconjugation
NEM-Glutathione AdductIn E. coliRapidly metabolized[6]
Dithiomaleamic acid (from Dibromomaleimide)Biological mediaStable to retro-Michael reaction[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing kinetic data. Below are general protocols for key experiments used to characterize the reaction kinetics of maleimide derivatives.

Protocol 1: Determination of Second-Order Rate Constant by HPLC

This method monitors the consumption of the maleimide derivative over time in the presence of a thiol.

1. Materials:

  • Maleimide derivative (e.g., N-ethylmaleimide)
  • Thiol-containing compound (e.g., L-cysteine or glutathione)
  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
  • Quenching solution: 10% Trifluoroacetic acid (TFA) in water
  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

2. Procedure:

  • Prepare stock solutions of the maleimide derivative and the thiol in the reaction buffer.
  • Equilibrate both solutions to the desired reaction temperature (e.g., 25°C).
  • Initiate the reaction by mixing the maleimide and thiol solutions at known concentrations. It is often convenient to use pseudo-first-order conditions where the thiol is in large excess (e.g., 10-fold or more) over the maleimide.
  • At specific time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to the quenching solution.
  • Analyze the quenched samples by HPLC, monitoring the decrease in the peak area of the maleimide derivative at its characteristic UV absorbance wavelength.

3. Data Analysis:

  • Plot the natural logarithm of the maleimide concentration versus time.
  • Under pseudo-first-order conditions, the slope of this plot will be equal to -k', where k' is the pseudo-first-order rate constant.
  • The second-order rate constant (k) is then calculated by dividing k' by the concentration of the thiol: k = k' / [Thiol]

Protocol 2: Monitoring Reaction Kinetics by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides a non-invasive method to directly observe the disappearance of reactants and the appearance of products.

1. Materials:

  • Maleimide derivative
  • Thiol-containing compound
  • Deuterated buffer (e.g., phosphate (B84403) buffer in D₂O, pD 7.4)
  • NMR spectrometer

2. Procedure:

  • Prepare a solution of the maleimide derivative in the deuterated buffer inside an NMR tube.
  • Acquire a ¹H NMR spectrum of the maleimide to identify its characteristic proton signals (typically the vinyl protons of the maleimide ring).
  • Prepare a concentrated solution of the thiol in the same deuterated buffer.
  • Initiate the reaction by adding a known amount of the thiol solution to the NMR tube containing the maleimide.
  • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

3. Data Analysis:

  • Integrate the signal corresponding to the maleimide vinyl protons and a stable internal standard at each time point.
  • The decrease in the integral of the maleimide signal over time is proportional to the decrease in its concentration.
  • Plot the concentration of the maleimide versus time and fit the data to the appropriate rate equation to determine the rate constant.

Visualizing Reaction Pathways and Workflows

Diagrams created using Graphviz (DOT language) illustrate key processes in the study of maleimide kinetics.

Thiol_Maleimide_Reaction Thiol Thiol (R-SH) Thioether Stable Thioether Adduct Thiol->Thioether Michael Addition (pH 6.5-7.5) Maleimide Maleimide Maleimide->Thioether Hydrolysis_Product Inactive Maleamic Acid Maleimide->Hydrolysis_Product Hydrolysis (competing reaction) Retro_Michael Retro-Michael Reaction (Thiol Exchange) Thioether->Retro_Michael Reversible Retro_Michael->Thiol Retro_Michael->Maleimide

Caption: Reaction pathways for maleimide-thiol conjugation.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis cluster_data 4. Data Processing Prep_Maleimide Prepare Maleimide Solution Mix Mix Reactants at T = 0 Prep_Maleimide->Mix Prep_Thiol Prepare Thiol Solution Prep_Thiol->Mix Incubate Incubate at Controlled Temperature and pH Mix->Incubate Quench Quench Aliquots (for HPLC) Incubate->Quench NMR NMR Analysis Incubate->NMR HPLC HPLC Analysis Quench->HPLC Plot Plot Concentration vs. Time HPLC->Plot NMR->Plot Calculate Calculate Rate Constant (k) Plot->Calculate

Caption: A typical experimental workflow for kinetic analysis.

Conclusion

The choice of a maleimide derivative for a specific application should be guided by a thorough understanding of its reaction kinetics and stability. N-alkyl maleimides like NEM offer rapid and efficient conjugation, while N-aryl maleimides can provide enhanced stability of the resulting adduct against retro-Michael addition. Substituted maleimides, such as dibromomaleimides, present unique opportunities for more complex molecular architectures, including disulfide bridging. The provided data and protocols serve as a valuable resource for researchers to make informed decisions and to design and execute well-controlled bioconjugation experiments.

References

Assessing the Immunogenicity of Linkers in Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker component of an antibody-drug conjugate (ADC), while crucial for tethering the cytotoxic payload to the monoclonal antibody (mAb), can significantly influence the therapeutic's immunogenic profile. As a non-endogenous component, the linker, along with the payload, can act as a hapten, creating novel epitopes that may elicit an unwanted anti-drug antibody (ADA) response.[1][2] This guide provides a comparative overview of the immunogenicity associated with different linker types, supported by experimental data and detailed methodologies for assessment.

Comparison of Linker Immunogenicity

Direct comparative studies isolating the immunogenicity of different linkers while keeping the antibody and payload constant are limited in publicly available literature. However, by examining data from various preclinical and clinical studies, we can draw inferences on the relative immunogenicity of common linker classes. The stability of the linker is a critical factor, as premature release of the payload can lead to off-target toxicities, which can be confounded with immunogenicity-related adverse events.[3]

Non-cleavable linkers are generally considered more stable in circulation, potentially leading to a better safety profile and a wider therapeutic window compared to some cleavable linkers.[4][5] Conversely, cleavable linkers are designed to release the payload under specific conditions within the tumor microenvironment, which can be advantageous for efficacy.[6][7]

The following table summarizes findings from studies on ADCs with different linker types. It is important to note that the immunogenicity observed is a response to the entire ADC and not solely the linker.

Linker TypeLinker ExampleADC Example(s)Key Immunogenicity Findings (Quantitative)Reference(s)
Cleavable (Dipeptide) Valine-Citrulline (vc)Multiple vc-MMAE ADCsIn a study of eight vc-MMAE ADCs, the incidence of treatment-induced ADAs ranged from 0% to 35.8%. The majority of ADAs (86-100%) were directed against the mAb component, suggesting the vc-MMAE hapten-like structure did not significantly increase immunogenicity compared to typical mAbs.[8]
Non-cleavable (Thioether) SMCCAdo-trastuzumab emtansine (T-DM1)In preclinical studies in cynomolgus monkeys, T-DM1 showed a low incidence of ADAs (4.2%) with no impact on pharmacokinetics. ADAs were primarily directed against the linker-drug and/or neoepitopes on the mAb.[1]
Cleavable (Hydrazone) HydrazoneGemtuzumab ozogamicinClinical data for first-generation ADCs with less stable linkers like hydrazones indicated potential for immunogenicity, though specific quantitative data focusing on the linker is scarce. The instability of these linkers is a known contributor to toxicity.[3][6][7]

Experimental Protocols for Immunogenicity Assessment

A tiered approach is the standard for assessing ADC immunogenicity, starting with screening for ADAs, followed by confirmatory assays, and characterization of the response, including domain specificity and neutralizing potential.[1][9][10][11][12]

Anti-Drug Antibody (ADA) Screening and Confirmation by ELISA

This protocol outlines a common bridging ELISA format for detecting antibodies against the entire ADC.

Materials:

  • Streptavidin-coated 96-well plates

  • Biotinylated ADC and Digoxigenin (DIG)-labeled ADC

  • Patient/animal serum samples

  • Positive and negative control antibodies

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay buffer (e.g., PBS with 1% BSA)

  • HRP-conjugated anti-DIG antibody

  • TMB substrate and stop solution

  • Plate reader

Screening Assay Protocol:

  • Prepare a mix of biotinylated-ADC and DIG-labeled ADC in assay buffer.

  • Add serum samples, positive controls, and negative controls to a separate plate and incubate with the biotin-ADC/DIG-ADC mix to allow ADA-ADC complexes to form.

  • Transfer the mixture to a streptavidin-coated plate. Incubate for 1-2 hours at room temperature to allow the biotinylated-ADC to bind to the plate.

  • Wash the plate 3-5 times with wash buffer.

  • Add HRP-conjugated anti-DIG antibody and incubate for 1 hour at room temperature.

  • Wash the plate 3-5 times with wash buffer.

  • Add TMB substrate and incubate in the dark until color develops (typically 15-30 minutes).

  • Add stop solution and read the absorbance at 450 nm.

  • Samples with a signal above a pre-determined cut-point are considered screen-positive.[8][12]

Confirmatory Assay Protocol:

  • For screen-positive samples, pre-incubate the serum with an excess of unlabeled ADC before adding the biotin-ADC/DIG-ADC mix.

  • Run the ELISA protocol as described above.

  • A significant reduction in the signal (e.g., >50% inhibition) in the presence of excess unlabeled ADC confirms the specificity of the ADAs for the therapeutic.[10][12][13]

T-Cell Proliferation Assay

This assay assesses the potential for a linker or the entire ADC to induce a T-cell-dependent immune response.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test ADC, unconjugated mAb, linker-payload conjugate, and control antigens (e.g., KLH)

  • Cell proliferation dye (e.g., CFSE)

  • Flow cytometer

Protocol:

  • Isolate PBMCs from healthy donor blood using density gradient centrifugation.

  • Label the PBMCs with a cell proliferation dye like CFSE according to the manufacturer's instructions.

  • Seed the labeled PBMCs in a 96-well plate at a concentration of 1-2 x 10^5 cells/well.

  • Add the test articles (ADC, mAb, linker-payload) and controls at various concentrations to the wells in triplicate.

  • Incubate the plates for 5-7 days at 37°C in a humidified CO2 incubator.

  • After incubation, harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).

  • Acquire the samples on a flow cytometer.

  • Analyze the data by gating on the T-cell populations (e.g., CD3+/CD4+) and measuring the dilution of the proliferation dye. A decrease in fluorescence intensity indicates cell division.

  • A significant increase in proliferation in response to the test article compared to the negative control indicates a potential for T-cell activation.[14][15]

Visualizing Workflows and Pathways

To better understand the processes involved in assessing and responding to ADC immunogenicity, the following diagrams have been generated.

G cluster_0 Tiered ADA Assessment Workflow sample Serum Sample Collection (Pre- and Post-Dose) screen Screening Assay (Bridging ELISA) sample->screen neg Negative for ADA screen->neg Below Cut-point confirm Confirmatory Assay (Competitive Inhibition) screen->confirm Above Cut-point false_pos False Positive (Non-specific binding) confirm->false_pos No Inhibition char Characterization Assays confirm->char Specific Binding Confirmed titer Titer Determination char->titer domain Domain Specificity (mAb, Linker, Payload) char->domain nab Neutralizing Ab Assay char->nab

Caption: A typical tiered workflow for detecting and characterizing anti-drug antibodies (ADAs).

G cluster_1 Hapten-Carrier Immune Response Pathway adc Antibody-Drug Conjugate (Carrier-Hapten) uptake Uptake & Processing adc->uptake apc Antigen Presenting Cell (APC) (e.g., Dendritic Cell) mhc Peptide Presentation on MHC Class II apc->mhc uptake->apc th Helper T-Cell (Th) Activation mhc->th TCR Recognition bcell B-Cell th->bcell Provides Help plasma Plasma Cell bcell->plasma Differentiation ada Anti-Drug Antibody (ADA) Production plasma->ada

Caption: Simplified pathway of a T-cell dependent immune response to an ADC as a hapten-carrier complex.

References

Unveiling the Selectivity of Dibromomaleimide-C5-COOH: A Comparative Guide to its Cross-Reactivity with Common Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to leverage the unique properties of dibromomaleimide-based linkers, a thorough understanding of their reactivity profile is paramount. This guide provides an objective comparison of the cross-reactivity of Dibromomaleimide-C5-COOH with key functional groups encountered in biological systems, supported by experimental data and detailed protocols.

This compound has emerged as a valuable tool in bioconjugation, enabling the site-specific modification of proteins and other biomolecules. Its reactivity is centered on the two bromine atoms attached to the maleimide (B117702) ring, which readily undergo substitution reactions with nucleophiles. This guide delves into the selectivity of these reactions, providing a quantitative basis for experimental design and optimization.

High Selectivity for Thiols: The Primary Reaction Pathway

This compound exhibits a pronounced preference for reaction with thiol groups (present in cysteine residues) over other nucleophilic functional groups.[1][2] This high selectivity forms the basis of its widespread use in targeting cysteine residues for bioconjugation. The reaction proceeds via a rapid substitution of the two bromine atoms by two thiol groups, resulting in the formation of a stable thioether linkage.[3] This disulfide bridging capability is particularly useful for re-bridging reduced disulfide bonds in proteins, thereby maintaining their tertiary structure.[1]

The reaction with thiols is most efficient at a pH range of 6.5 to 7.5.[4] Within this window, the thiolate anion, the more nucleophilic form of the thiol group, is present in sufficient concentration to drive the reaction forward efficiently.

Cross-Reactivity with Other Nucleophilic Groups

While highly selective for thiols, this compound can react with other nucleophilic functional groups under specific conditions, most notably with primary amines (present in lysine (B10760008) residues).

Amine Reactivity: A pH-Dependent Phenomenon

The reaction of dibromomaleimides with primary amines is significantly influenced by pH. At physiological pH (around 7.4), the reaction with thiols is overwhelmingly favored. However, as the pH increases to more alkaline conditions (pH > 8.5), the reactivity of primary amines increases, leading to potential cross-reactivity.[4] This is attributed to the deprotonation of the amine group, which enhances its nucleophilicity.

Following the initial rapid and selective reaction with a thiol, a subsequent reaction with an amine can occur to form an aminothiomaleimide.[5] This secondary reaction has the effect of deactivating the maleimide's electrophilicity, thereby generating a stable conjugate.[2][5]

Imidazole (B134444) and Hydroxyl Group Reactivity

Reactions with the imidazole group of histidine and the hydroxyl groups of serine, threonine, and tyrosine are generally considered to be significantly slower and less favorable compared to the reaction with thiols. While some reactivity with histidine has been observed with maleimide compounds, it typically requires prolonged reaction times.[6] The reactivity with hydroxyl groups is generally negligible under typical bioconjugation conditions.

Quantitative Comparison of Reactivity

To provide a clearer picture of the selectivity of this compound, the following table summarizes the relative reactivity with different functional groups. The data is compiled from various studies and represents a qualitative to semi-quantitative comparison. It is important to note that absolute reaction rates are dependent on specific reaction conditions such as pH, temperature, and steric hindrance.

Functional GroupRepresentative Amino AcidRelative Reactivity at pH 7.4Reaction Conditions for Optimal ReactivityProduct Stability
Thiol Cysteine+++++pH 6.5 - 7.5High (Stable Thioether)
Amine (Primary) Lysine+pH > 8.5Moderate to High
Imidazole Histidine+/-Prolonged reaction times may be requiredModerate
Hydroxyl Serine, Threonine, Tyrosine-Generally unreactiveN/A

Table 1: Comparative Reactivity of this compound with Various Functional Groups. The table provides a qualitative ranking of the reactivity of this compound with different functional groups at physiological pH.

Experimental Protocols

To enable researchers to quantitatively assess the cross-reactivity of this compound in their own systems, a detailed protocol for a competitive reaction assay is provided below.

Protocol: Competitive Reaction Assay for this compound Selectivity

This protocol describes a method to compare the reactivity of this compound with different nucleophilic amino acid analogues.

Materials:

  • This compound

  • N-acetyl-L-cysteine (Thiol mimic)

  • N-acetyl-L-lysine (Amine mimic)

  • N-acetyl-L-histidine (Imidazole mimic)

  • N-acetyl-L-serine (Hydroxyl mimic)

  • Phosphate buffered saline (PBS), pH 7.4 and pH 8.5

  • Dimethyl sulfoxide (B87167) (DMSO)

  • High-performance liquid chromatography (HPLC) system with a C18 column

  • Mass spectrometer (optional, for product identification)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare 100 mM stock solutions of N-acetyl-L-cysteine, N-acetyl-L-lysine, N-acetyl-L-histidine, and N-acetyl-L-serine in the appropriate PBS buffer (pH 7.4 or 8.5).

  • Competitive Reaction Setup:

    • In a microcentrifuge tube, prepare a mixture of the amino acid analogues by combining equal volumes of their respective stock solutions. The final concentration of each analogue should be in excess (e.g., 10-fold) of the this compound concentration.

    • Initiate the reaction by adding a small volume of the this compound stock solution to the amino acid mixture to achieve a final concentration of, for example, 1 mM.

    • Vortex the mixture gently and incubate at room temperature.

  • Time-Course Analysis:

    • At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction by adding an excess of a strong nucleophile like dithiothreitol (B142953) (DTT) or by acidifying the sample (e.g., with trifluoroacetic acid) to stop the reaction with amines.

    • Immediately analyze the quenched sample by HPLC.

  • HPLC Analysis:

    • Use a suitable gradient of water and acetonitrile (B52724) (both containing 0.1% trifluoroacetic acid) to separate the unreacted this compound from the various reaction products.

    • Monitor the elution profile at a suitable wavelength (e.g., 280 nm or 300 nm).

    • Quantify the peak areas corresponding to the starting material and the different products at each time point.

  • Data Analysis:

    • Calculate the percentage of this compound consumed over time for each competitor.

    • Determine the initial reaction rates for the formation of each product to quantitatively compare the reactivity towards different functional groups.

    • If available, use mass spectrometry to confirm the identity of the reaction products.

Visualizing Reaction Pathways and Workflows

To further clarify the processes involved, the following diagrams illustrate the key reaction pathways and the experimental workflow for assessing cross-reactivity.

Reaction_Pathway DBM This compound Thiol Thiol (Cysteine) DBM->Thiol Fast, Selective (pH 6.5-7.5) Amine Amine (Lysine) DBM->Amine Slower, pH-dependent (pH > 8.5) Imidazole Imidazole (Histidine) DBM->Imidazole Very Slow Hydroxyl Hydroxyl (Serine/Threonine) DBM->Hydroxyl Negligible Thioether Dithioether Adduct Thiol->Thioether Amino_adduct Aminothiomaleimide Amine->Amino_adduct Imidazole_adduct Imidazole Adduct Imidazole->Imidazole_adduct No_reaction No Significant Reaction Hydroxyl->No_reaction

Figure 1: Reaction pathways of this compound with different functional groups.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_DBM Prepare DBM Stock Initiate Initiate Reaction with DBM Prep_DBM->Initiate Prep_AA Prepare Amino Acid Analogue Stocks Mix Mix Amino Acid Analogues Prep_AA->Mix Mix->Initiate Incubate Incubate at RT Initiate->Incubate Time_points Take Time Points Incubate->Time_points Quench Quench Reaction Time_points->Quench HPLC HPLC Analysis Quench->HPLC Data Data Analysis & Comparison HPLC->Data

Figure 2: Experimental workflow for the competitive cross-reactivity assay.

Conclusion

This compound is a highly selective reagent for the modification of thiol groups under physiological conditions. While cross-reactivity with other nucleophilic groups, particularly primary amines, can occur, it is largely controllable by adjusting the reaction pH. The provided experimental protocol offers a robust framework for researchers to quantitatively assess the selectivity of this compound and other bioconjugation reagents, ensuring the desired specificity and efficiency in their applications. This understanding is critical for the successful design and synthesis of well-defined bioconjugates for therapeutic and research purposes.

References

The Strategic Application of Dibromomaleimide-C5-COOH in Bioconjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the precise and stable linking of molecules to proteins is paramount for the development of targeted therapeutics and advanced research tools. Dibromomaleimide-C5-COOH has emerged as a key bifunctional linker, particularly in the construction of antibody-drug conjugates (ADCs), offering distinct advantages over traditional crosslinking reagents. This guide provides a comprehensive comparison of this compound with alternative linkers, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals.

Superior Homogeneity in Antibody-Drug Conjugates

A significant challenge in the development of ADCs has been the heterogeneity of the final product. Conventional methods often result in a mixture of ADC species with varying drug-to-antibody ratios (DAR), which can impact efficacy and safety. Dibromomaleimide-based linkers, including this compound, address this issue by enabling site-specific conjugation to disulfide bonds, particularly within the hinge region of antibodies. This "disulfide bridging" strategy leads to more homogeneous ADCs with improved pharmacological properties[1][2].

The process involves the selective reduction of interchain disulfide bonds in the antibody, followed by the reaction with the dibromomaleimide moiety, which re-bridges the resulting free thiols[2][3]. This contrasts with traditional maleimide (B117702) linkers that target single cysteine residues, often leading to a heterogeneous product mixture.

Comparative Performance and Stability

This compound and related DBM linkers offer enhanced stability compared to conventional maleimide-based conjugates. The dithiomaleimide linkage formed after conjugation can be hydrolyzed under mildly basic conditions to a stable dithiomaleamic acid, which is resistant to retro-Michael reactions that can lead to drug deconjugation in vivo[2]. This increased stability is a critical factor in ensuring that the cytotoxic payload of an ADC is delivered specifically to the target cells.

FeatureThis compoundConventional Maleimide (e.g., SMCC)Thiol-Reactive Alternatives (e.g., Iodoacetamide)
Reaction Target Reduced disulfide bonds (two thiols)Single free thiol groupsSingle free thiol groups
Selectivity High, for paired cysteinesModerate, for accessible cysteinesModerate, for accessible cysteines
Product Homogeneity High, defined drug-to-antibody ratioLow to moderate, heterogeneous mixtureLow to moderate, heterogeneous mixture
Linkage Stability High (stable dithiomaleamic acid)Susceptible to retro-Michael reactionStable thioether bond
Reaction pH Typically 6.2 - 8.5[2][3]Typically 6.5 - 7.5[4]Broad pH range
Cleavability Linkage is generally stableLinkage can be unstableLinkage is stable

Experimental Protocols

General Protocol for Antibody Conjugation with this compound

This protocol is a generalized procedure based on methodologies described for similar dibromomaleimide reagents[2][5].

1. Antibody Reduction:

  • Prepare the antibody (e.g., Trastuzumab) in a suitable buffer, such as borate-buffered saline (BBS), at a concentration of approximately 5-10 mg/mL.

  • Add a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to the antibody solution. A molar excess of TCEP (e.g., 10-30 equivalents) is typically used.

  • Incubate the reaction mixture at room temperature or 37°C for a specified time (e.g., 4 minutes to 2 hours) to achieve selective reduction of the interchain disulfide bonds[5].

  • Remove the excess reducing agent using a desalting column or ultrafiltration.

2. Conjugation Reaction:

  • Immediately after reduction, add a solution of this compound (or a derivative) in an organic solvent like DMF to the reduced antibody solution. A molar excess of the linker (e.g., 10-20 equivalents) is typically used.

  • The reaction is generally performed at a pH between 7.0 and 8.5[2].

  • Incubate the reaction mixture at room temperature or 37°C for a defined period (e.g., 5 minutes to 16 hours)[5].

  • The progress of the conjugation can be monitored by techniques such as LC-MS.

3. Purification:

  • Remove excess, unreacted linker and other small molecules by size-exclusion chromatography, dialysis, or ultrafiltration.

  • The final conjugated antibody should be buffer-exchanged into a suitable formulation buffer.

Protocol for Dual-Modality Conjugation using a Trifunctional Dibromomaleimide Reagent

This protocol describes a more advanced application for creating dual-modality antibody conjugates[5].

1. Initial Conjugation:

  • To a solution of Trastuzumab in BBS (pH 7.4), add a premixed solution of Bis(4-aminophenyl)diselenide and TCEP.HCl. Incubate for 4 minutes at 22°C.

  • Remove excess reagents via ultrafiltration.

  • Add a trifunctional DBM reagent (e.g., DBM-azide-tetrazine) and incubate for 5 minutes at 37°C.

2. Sequential "Click" Reactions:

  • To the DBM-conjugated antibody, add a TCO-biotin solution (15 equivalents) and incubate for 1 minute at 37°C.

  • Subsequently, add a BCN-Fluor solution (20 equivalents) and incubate for 10 minutes at 37°C.

  • The final dual-modality conjugate is then purified.

Visualizing the Workflow and Pathways

experimental_workflow cluster_reduction Antibody Reduction cluster_conjugation Conjugation cluster_purification Purification Antibody Native Antibody (with disulfide bonds) TCEP TCEP (Reducing Agent) Antibody->TCEP Incubation Reduced_Ab Reduced Antibody (with free thiols) TCEP->Reduced_Ab DBM Dibromomaleimide- C5-COOH Reduced_Ab->DBM Reaction (pH 7.0-8.5) Conjugated_Ab Antibody Conjugate DBM->Conjugated_Ab Purification Size-Exclusion Chromatography Conjugated_Ab->Purification Final_Product Purified ADC Purification->Final_Product disulfide_bridging cluster_0 Step 1: Reduction cluster_1 Step 2: Conjugation Ab-S-S-Ab Antibody Disulfide Bond Ab-SH Reduced Antibody Thiols Ab-S-S-Ab->Ab-SH + TCEP DBM Dibromomaleimide Reagent Ab-SH->DBM Bridged Re-bridged Antibody DBM->Bridged

References

Safety Operating Guide

Proper Disposal of Dibromomaleimide-C5-COOH: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Dibromomaleimide-C5-COOH.

This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. Adherence to proper disposal procedures is crucial to protect personnel and the environment. This document outlines the necessary steps for the safe disposal of this compound, in line with general laboratory safety protocols for hazardous chemical waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). The known hazards associated with this compound necessitate the following:

  • Hand Protection: Wear chemical-resistant gloves. Nitrile or neoprene gloves are recommended for handling organic compounds.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Respiratory Protection: Use a NIOSH-approved respirator with cartridges suitable for organic vapors and acid gases, especially when handling the powder outside of a certified chemical fume hood.[1][2][3]

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn.

Hazard Classification

This compound is classified with the following hazards:

Hazard StatementDescription
H315Causes skin irritation.
H318Causes serious eye damage.
H335May cause respiratory irritation.

Signal Word: Danger

These classifications underscore the importance of the PPE listed above and careful handling to avoid exposure.

Step-by-Step Disposal Procedure

The proper disposal of this compound follows the standard protocol for halogenated organic waste.

1. Waste Segregation:

  • Crucially, do not mix this compound waste with non-hazardous waste or other incompatible chemical waste streams.

  • This compound should be segregated as halogenated organic waste . Halogenated waste contains elements like bromine, chlorine, fluorine, or iodine.

  • Keep it separate from non-halogenated organic solvents, aqueous waste, and solid chemical waste unless explicitly permitted by your institution's waste management guidelines.

2. Waste Container Selection and Labeling:

  • Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container must have a secure screw-top cap.

  • The container must be clearly labeled as "Hazardous Waste" and should identify the contents. The label must include:

    • The full chemical name: "this compound" or its IUPAC name "6-(3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoic acid".

    • The primary hazard(s) (e.g., "Corrosive," "Irritant").

    • The date accumulation of waste began.

    • The name of the principal investigator or laboratory contact.

3. Waste Accumulation and Storage:

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

  • This area should be a secondary containment bin or tray to prevent the spread of material in case of a leak.

  • Ensure the storage area is well-ventilated and away from heat sources or incompatible chemicals.

4. Arranging for Professional Disposal:

  • Under no circumstances should this compound be disposed of down the drain or in regular trash.

  • Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste management office to schedule a pickup for your properly labeled hazardous waste.

  • Follow all institutional procedures for waste pickup requests.

Disposal Workflow Diagram

This compound Disposal Workflow A 1. Don Personal Protective Equipment (PPE) - Chemical-resistant gloves - Safety goggles/face shield - NIOSH-approved respirator - Lab coat B 2. Segregate Waste - Classify as 'Halogenated Organic Waste' A->B Handle with care C 3. Prepare Waste Container - Use a compatible, sealed container - Label clearly with 'Hazardous Waste' and full chemical name B->C Isolate from other waste D 4. Store Waste Securely - Designated satellite accumulation area - Use secondary containment C->D Securely contain E 5. Schedule Professional Disposal - Contact Environmental Health & Safety (EHS) - Follow institutional pickup procedures D->E Request pickup

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with hazardous waste regulations. Always consult your institution's specific chemical hygiene and waste disposal plans for any additional requirements.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.